molecular formula C26H24N2O4 B1238302 Ono-1301

Ono-1301

カタログ番号: B1238302
分子量: 428.5 g/mol
InChIキー: WBBLIRPKRKYMTD-BYCLXTJYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ono-1301, also known as Ono-1301, is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ono-1301 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ono-1301 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H24N2O4

分子量

428.5 g/mol

IUPAC名

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+

InChIキー

WBBLIRPKRKYMTD-BYCLXTJYSA-N

異性体SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4

正規SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

同義語

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301

製品の起源

United States

Foundational & Exploratory

Ono-1301: The Dual-Ligand Cytokine Inducer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Mechanism, Signaling, and Experimental Application

Executive Summary

Ono-1301 is a synthetic, non-prostanoid prostacyclin (PGI2) agonist that represents a paradigm shift in the treatment of ischemic and fibrotic diseases.[1] Unlike traditional prostacyclin analogs (e.g., epoprostenol, beraprost) that primarily target hemodynamic regulation via vasodilation, Ono-1301 functions as a dual-ligand modulator . It combines potent IP receptor agonism with thromboxane A2 (TXA2) synthase inhibition.

Crucially, Ono-1301 acts as a "biological amplifier" for tissue repair. It triggers an intracellular cAMP/PKA signaling cascade in stromal cells (fibroblasts, mesenchymal cells) that upregulates the transcription and secretion of endogenous growth factors, specifically Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF). This guide dissects the molecular mechanics, signaling pathways, and necessary experimental protocols for utilizing Ono-1301 in regenerative medicine research.

Part 1: The Dual-Ligand Molecular Architecture

The pharmacological distinctiveness of Ono-1301 lies in its chemical structure, which lacks the unstable five-membered ring typical of natural prostanoids.[1] Instead, it incorporates a 3-pyridine radical , a structural motif responsible for its enzymatic inhibitory activity.[1]

1. IP Receptor Agonism (The Canonical Pathway)

Ono-1301 binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells and platelets.

  • Mechanism: Ligand binding induces a conformational change in the Gs-protein coupled receptor.

  • Effect: Activation of Adenylate Cyclase (AC) converts ATP to cyclic AMP (cAMP).

  • Physiological Outcome: Vasodilation and inhibition of platelet aggregation.[2][3]

2. Thromboxane A2 Synthase Inhibition (The Stabilizing Pathway)

The 3-pyridine moiety specifically targets Thromboxane Synthase (TBXAS1).

  • Mechanism: Competitive inhibition of the enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2).

  • Effect: Reduces TXA2 levels (a potent vasoconstrictor and platelet activator) while shunting the PGH2 substrate back towards PGI2 synthesis.

  • Physiological Outcome: Prevention of microthrombosis and mitigation of fibrotic signaling.

3. The "Cytokine-Inducing" Effect (The Regenerative Pathway)

This is the critical differentiator. High intracellular cAMP levels induced by Ono-1301 in fibroblasts activate Protein Kinase A (PKA). This kinase phosphorylates transcription factors (canonical pathway: CREB), leading to the promoter activation of HGF, VEGF, and SDF-1.

Key Insight: Unlike recombinant growth factor therapy (which has a half-life of minutes), Ono-1301 induces the host tissue to become a "bioreactor," continuously secreting physiological ratios of growth factors.

Part 2: Signal Transduction Dynamics (Visualization)

The following diagram illustrates the convergent signaling pathways of Ono-1301, highlighting the crosstalk between IP receptor activation and cytokine production.

Ono1301_Signaling Ono Ono-1301 IP_Rec IP Receptor (Gs-Coupled) Ono->IP_Rec Agonism TBX_Syn Thromboxane Synthase Ono->TBX_Syn Inhibition AC Adenylate Cyclase IP_Rec->AC Gs Activation cAMP cAMP (↑) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (Phosphorylation) PKA->CREB Nucleus Nucleus (Transcription) CREB->Nucleus Translocation GFs Growth Factors (HGF, VEGF, SDF-1) Nucleus->GFs Secretion PGH2 PGH2 TXA2 TXA2 (Vasoconstriction) PGH2->TXA2 Blocked by Ono-1301

Figure 1: Dual-mechanism signaling pathway. Red lines indicate inhibition; white lines indicate activation. Note the downstream induction of HGF/VEGF via the cAMP/PKA axis.

Part 3: Experimental Frameworks

To study Ono-1301 effectively, researchers must account for its pharmacokinetics. While the drug itself has a relatively short plasma half-life (~5.6 hours), the biological effect (gene expression) requires sustained stimulation. Therefore, Sustained-Release (SR) PLGA microspheres are the gold standard for in vivo administration in fibrosis or ischemia models.

Protocol: Preparation of Ono-1301-loaded PLGA Microspheres

Rationale: Bolus injection provides transient vasodilation but fails to induce the chronic upregulation of HGF required for tissue remodeling. PLGA encapsulation ensures steady-state release over 2–4 weeks.

Materials:

  • Ono-1301 (Solid powder)[4]

  • PLGA (Poly-lactic-co-glycolic acid, MW: 20,000, 50:50 copolymer ratio)

  • Dichloromethane (DCM) - Volatile organic solvent

  • Polyvinyl alcohol (PVA) - Emulsifier/Surfactant

  • Deionized Water[5]

Step-by-Step Methodology:

  • Oil Phase Preparation:

    • Dissolve 200 mg of PLGA and 10 mg of Ono-1301 in 2 mL of Dichloromethane (DCM).

    • Critical Check: Ensure complete solubilization to avoid drug crystallization.

  • Emulsification (O/W):

    • Add the Oil Phase dropwise into 200 mL of 0.1% (w/v) PVA aqueous solution.

    • Homogenize immediately using a high-speed rotor-stator homogenizer (e.g., Polytron) at 10,000 rpm for 3 minutes .

    • Why: This creates the Oil-in-Water (O/W) emulsion.[4][6][7] The speed determines microsphere size (target: 20–50 µm).

  • Solvent Evaporation (Solidification):

    • Transfer the emulsion to a beaker and stir magnetically at 200 rpm for 3 hours at room temperature.

    • Mechanism:[7][8][9][10] DCM evaporates, causing the PLGA droplets to harden into solid microspheres, trapping the Ono-1301.

  • Collection and Washing:

    • Centrifuge the suspension at 2,000 x g for 10 minutes.

    • Discard supernatant and resuspend pellet in distilled water (repeat 3x) to remove residual PVA.

  • Lyophilization:

    • Freeze-dry the pellet for 24 hours. Store at -20°C with desiccant.

Workflow Visualization

PLGA_Protocol Step1 Step 1: Oil Phase (PLGA + Ono-1301 + DCM) Step2 Step 2: Emulsification (Add to 0.1% PVA + Homogenize) Step1->Step2 Dropwise Addition Step3 Step 3: Solvent Evaporation (Stir 3h @ RT) Step2->Step3 DCM Evaporation Step4 Step 4: Centrifuge & Wash (Remove PVA) Step3->Step4 Hardening Step5 Step 5: Lyophilize (Final Microspheres) Step4->Step5 Drying

Figure 2: PLGA Microsphere fabrication workflow via Oil-in-Water (O/W) solvent evaporation method.

Part 4: Comparative Pharmacology

Ono-1301 is often compared to Beraprost and Epoprostenol. The following data highlights why Ono-1301 is preferred for tissue remodeling rather than acute hemodynamic control.

FeatureEpoprostenol (PGI2)Beraprost SodiumOno-1301
Chemical Class Natural ProstanoidProstanoid AnalogNon-Prostanoid (Synthetic)
Half-life (

)
< 6 mins (IV only)~1.1 hours (Oral)~5.6 hours (SC/Oral)
TXA2 Synthase Inhibition NoNoYes (Potent)
HGF/VEGF Induction MinimalLow/TransientHigh (Sustained)
Primary Indication Acute PAH CrisisChronic PAHFibrosis, Ischemia, PAH
Route of Admin Continuous IVOralOral or PLGA-SC

Data Interpretation:

  • Epoprostenol is superior for rapid vasodilation in critical care but offers no direct anti-fibrotic enzyme inhibition.

  • Ono-1301 shows a unique ability to suppress TXB2 (the stable metabolite of TXA2) significantly in vivo, confirming its dual mechanism [1, 4].

Part 5: References
  • Sakai, Y., et al. (2022).[11] "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice."[11] PubMed. Link

  • Hirata, Y., et al. (2012).[12] "A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury." European Journal of Pharmacology. Link

  • Kataoka, M., et al. (2014). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling."[10] Journal of Pharmacological Sciences. Link

  • Murakami, H., et al. (2006). "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[11][13] American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Nakamura, T., et al. (2011). "Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity." Journal of Pharmacy and Pharmacology. Link

Sources

Ono-1301: The Dual-Action Prostacyclin Agonist & Thromboxane Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Research & Drug Development
Executive Summary

Ono-1301 is a synthetic, non-prostanoid prostacyclin (PGI2) mimetic that represents a paradigm shift in vascular and fibrotic therapeutics. Unlike traditional prostanoids (e.g., epoprostenol, treprostinil), Ono-1301 possesses a unique dual mechanism of action : it functions simultaneously as a potent IP receptor agonist and a thromboxane A2 (TXA2) synthase inhibitor .

This dual activity addresses the critical imbalance between PGI2 (vasodilator/anti-proliferative) and TXA2 (vasoconstrictor/pro-thrombotic) seen in pathologies like Pulmonary Arterial Hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and cardiac remodeling. Furthermore, Ono-1301 lacks the unstable five-membered ring and allylic alcohol structures of natural prostacyclin, conferring superior chemical stability and oral bioavailability.[1]

Pharmacodynamics & Mechanism of Action
2.1. Chemical Identity & Stability [1][2][3]
  • Structural Advantage: Ono-1301 contains a 3-pyridine moiety at one terminus and a carboxylic acid at the other.[1][3][4]

  • Mechanism of Stability: The absence of the prostanoid core’s 5-membered ring prevents rapid hydrolytic degradation.

  • Enzymatic Inhibition: The 3-pyridine moiety coordinates with the heme iron of thromboxane synthase, potently inhibiting the enzyme (

    
     nM for collagen-induced aggregation).
    
2.2. Signaling Cascade

Upon binding to the IP receptor on the cell surface (e.g., smooth muscle cells, fibroblasts, endothelial cells), Ono-1301 triggers a Gs-protein coupled cascade.

  • cAMP Elevation: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

  • PKA Activation: cAMP activates Protein Kinase A (PKA).[2]

  • Dual Downstream Effects:

    • Anti-Proliferative: PKA phosphorylates Raf-1, inhibiting the Raf-MEK-ERK mitogenic pathway.

    • Pro-Angiogenic/Anti-Fibrotic: PKA activation leads to CREB phosphorylation, driving the transcription of Hepatocyte Growth Factor (HGF) and VEGF. HGF is a potent anti-fibrotic cytokine that counteracts TGF-

      
       signaling.
      
2.3. Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized by Ono-1301 to exert its therapeutic effects.

Ono1301_Signaling Ono1301 Ono-1301 IP_Rec IP Receptor (Gs-Coupled) Ono1301->IP_Rec Agonism TX_Syn Thromboxane Synthase Ono1301->TX_Syn Inhibition AC Adenylyl Cyclase IP_Rec->AC Gs activation cAMP cAMP (↑) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Raf1 Raf-1 PKA->Raf1 Inhibits CREB CREB Phosphorylation PKA->CREB Activates ERK ERK1/2 Phosphorylation Raf1->ERK Prolif Smooth Muscle Proliferation (↓) ERK->Prolif Promotes HGF HGF / VEGF Expression (↑) CREB->HGF Transcription Fibrosis Fibrosis & Remodeling (↓) HGF->Fibrosis Suppresses TXA2 TXA2 Production (↓) TX_Syn->TXA2

Figure 1: Ono-1301 Dual Signaling Mechanism. Blue nodes indicate therapeutic drivers; Red nodes indicate inhibited pathological targets.

Preclinical Efficacy & Therapeutic Applications

Ono-1301 has demonstrated efficacy in models where traditional IP agonists fail due to rapid desensitization or lack of TXA2 suppression.

3.1. Pulmonary Arterial Hypertension (PAH)

In Monocrotaline (MCT)-induced PAH rats, Ono-1301 (oral or sustained-release) significantly reduces Right Ventricular (RV) hypertrophy and pulmonary vascular resistance.[5]

  • Mechanism: Direct vasodilation via cAMP and suppression of smooth muscle hyperplasia via HGF induction.

  • Outcome: Improved survival rates (80% vs. 30% in vehicle groups over 6 weeks).

3.2. Fibrosis (Lung, Liver, Renal)

Ono-1301 acts as a "cytokine inducer," upregulating endogenous HGF, which antagonizes TGF-


-mediated fibrogenesis.
  • Lung: Attenuates bleomycin-induced pulmonary fibrosis.[2]

  • Liver: Suppresses stellate cell activation in NASH models.[6][7]

  • Kidney: Ameliorates renal interstitial fibrosis in obstructive nephropathy.

3.3. Quantitative Data Summary

The following table summarizes key pharmacological parameters and in vivo efficacy data derived from pivotal studies.

ParameterValue / EffectContext/Model
IC50 (Platelet Aggregation) 460 nMCollagen-induced aggregation
Tmax (Oral) ~1.5 hoursRat Pharmacokinetics (10 mg/kg)
Half-life (Subcutaneous) ~5.6 hoursSustained release formulation
RV/LV Pressure Ratio Reduced from 0.80 to 0.49MCT-induced PAH Rat Model
Survival Rate Increased to ~80% (vs 30%)MCT-induced PAH (6-week study)
Fibrosis Score (Ashcroft) Significant Reduction (p<0.[1][2]01)Bleomycin-induced Lung Fibrosis
Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize specific vehicles and dosing regimens validated in peer-reviewed literature.

4.1. Preparation & Formulation

Ono-1301 is hydrophobic. Proper solubilization is critical for consistent bioavailability.

  • Oral Dosing Vehicle: 0.5% w/v Carboxymethyl Cellulose (CMC) solution.[1]

  • Subcutaneous (Slow Release): Poly(lactic-co-glycolic acid) (PLGA) microspheres are often used for chronic studies to ensure steady-state plasma levels, though twice-daily oral dosing is sufficient for many acute models.

  • In Vitro Stock: Dissolve in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

4.2. In Vivo Protocol: Monocrotaline (MCT) Induced PAH Model

Objective: Evaluate the efficacy of Ono-1301 in reversing established pulmonary hypertension.

  • Induction: Administer Monocrotaline (60 mg/kg) via subcutaneous injection to Wistar rats (Day 0).[8]

  • Randomization: On Day 8 (established inflammation), randomize rats into Vehicle and Ono-1301 groups.

  • Dosing Regimen:

    • Dose: 10 mg/kg.[1]

    • Route: Oral gavage (p.o.).[1]

    • Frequency: Twice daily (b.i.d.) for 3–4 weeks.

  • Endpoints:

    • Hemodynamics: Right heart catheterization on Day 28 to measure RV Systolic Pressure (RVSP).

    • Hypertrophy Index: Weigh Right Ventricle (RV) vs. Left Ventricle + Septum (LV+S). Calculate Fulton Index

      
      .
      
    • Histology: Elastica van Gieson staining of lung tissue to measure medial wall thickness of pulmonary arterioles.

4.3. In Vitro Protocol: cAMP & HGF Induction Assay

Objective: Confirm IP receptor activation and downstream cytokine production in Pulmonary Arterial Smooth Muscle Cells (PASMCs).

  • Cell Culture: Seed human PASMCs in 24-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Starvation: Serum-starve cells for 24 hours prior to treatment to synchronize cell cycle.

  • Treatment:

    • Treat cells with Ono-1301 (Concentration range: 10 nM – 10 µM).

    • Include IBMX (0.5 mM) to inhibit phosphodiesterase activity for cAMP accumulation assays.

  • Assay (cAMP): Lyse cells after 30 minutes. Measure cAMP using a competitive ELISA kit.

  • Assay (HGF): Collect supernatant after 24 hours. Measure HGF protein levels via ELISA.

  • Validation: Pre-treat a subset of wells with an IP receptor antagonist (e.g., CAY10441) or PKA inhibitor (e.g., H-89) to confirm pathway specificity.

4.4. Experimental Workflow Visualization

The following diagram outlines the timeline and logic for a typical fibrosis/PAH reversal study using Ono-1301.

Ono1301_Workflow Day0 Day 0: Disease Induction (MCT or Bleomycin) Day7 Day 7-8: Disease Onset (Randomization) Day0->Day7 Pathology Development Treatment Treatment Phase: Ono-1301 (10 mg/kg PO bid) vs Vehicle Day7->Treatment Start Dosing Day28 Day 28-35: Study Termination Treatment->Day28 Chronic Administration Hemodynamics Hemodynamics (RVSP, mPAP) Day28->Hemodynamics Histology Histology (Medial Thickness, Fibrosis Score) Day28->Histology Molecular Molecular Analysis (cAMP, HGF, VEGF) Day28->Molecular

Figure 2: Preclinical Workflow for Ono-1301 Efficacy Evaluation. This timeline applies to both MCT-induced PAH and Bleomycin-induced fibrosis models.

Safety & Pharmacokinetics
  • Metabolism: Ono-1301 is metabolized primarily via oxidation.

  • Pharmacokinetics:

    • Rapid absorption after oral administration (

      
       h).
      
    • Sustained cAMP elevation is observed for

      
       hours post-dose, significantly longer than natural prostacyclin.
      
  • Adverse Effects: High doses may induce hypotension due to potent vasodilation. However, its targeted delivery (e.g., via PLGA microspheres) has been explored to minimize systemic side effects while maximizing local tissue repair.

References
  • Kataoka, M., et al. (2005). A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension.[5][6][9] American Journal of Respiratory and Critical Care Medicine.[9] Link

  • Murakami, S., et al. (2006). Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice.[2] American Journal of Physiology-Lung Cellular and Molecular Physiology.[3] Link

  • Hirata, Y., et al. (2012).[10] A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury.[10] European Journal of Pharmacology. Link

  • Nakamura, T., et al. (2013). Oral administration of a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity for pulmonary arterial hypertension.[5] American Journal of Physiology-Heart and Circulatory Physiology. Link

  • Kumei, S., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice.[6][7] Inflammation and Regeneration.[7][11] Link

Sources

Dual-Mechanism Therapeutics: The Ono-1301 Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ono-1301 represents a distinct class of non-prostanoid therapeutics designed to overcome the pharmacokinetic instability and receptor desensitization limitations of traditional prostacyclin analogs. It functions as a dual-acting agent : a potent IP receptor agonist and a thromboxane A2 (TXA2) synthase inhibitor.

This guide dissects the molecular pharmacology of Ono-1301, focusing on its ability to modulate the arachidonic acid cascade, induce reparative cytokines (HGF/VEGF), and sustain therapeutic efficacy where traditional agonists fail.

Part 1: Molecular Pharmacology & The "Endoperoxide Shunt"

The Dual-Action Mechanism

Unlike natural prostacyclin (PGI2), which degrades within minutes, Ono-1301 utilizes a chemically stable non-prostanoid structure containing a 3-pyridine moiety . This structural feature is critical: it coordinates with the heme iron of thromboxane synthase, inhibiting the enzyme's activity.

Simultaneously, the carboxylic acid tail of Ono-1301 mimics the prostacyclin structure, allowing high-affinity binding to the prostacyclin receptor (IP receptor) on cell membranes.

The Signaling Cascade

The therapeutic potency of Ono-1301 stems from its ability to alter the PGH2 metabolic fate. By blocking TXA2 synthase, Ono-1301 prevents the conversion of Prostaglandin H2 (PGH2) into Thromboxane A2 (a potent vasoconstrictor and platelet aggregator). This accumulation of PGH2 is then "shunted" or redirected towards PGI2 synthase (if present) or simply prevents the activation of TP receptors.

Simultaneously, direct IP receptor agonism elevates intracellular cAMP, activating Protein Kinase A (PKA).

SignalingPathway AA Arachidonic Acid PGH2 PGH2 (Endoperoxide) AA->PGH2 Cyclooxygenase COX COX-1/2 TXA2 Thromboxane A2 (Vasoconstriction) PGH2->TXA2 Normal Path PGI2 Prostacyclin (PGI2) (Vasodilation) PGH2->PGI2 Shunt Path TXAS Thromboxane Synthase PGI2S PGI2 Synthase IP IP Receptor PGI2->IP ONO Ono-1301 ONO->TXAS INHIBITS ONO->IP AGONIST cAMP cAMP u2191 IP->cAMP PKA PKA Activation cAMP->PKA HGF HGF / VEGF Expression PKA->HGF

Figure 1: The dual mechanism of Ono-1301 blocking TXA2 generation while stimulating IP receptors and cytokine production.

Part 2: Thromboxane Synthase Inhibition Dynamics[1][2][3]

The inhibition of thromboxane synthase is not merely an additive effect; it is a stabilizing factor for the IP agonist activity. Chronic stimulation of IP receptors by standard agonists (e.g., Beraprost) often leads to receptor desensitization and a "rebound" increase in TXA2 production. Ono-1301 negates this feedback loop.

Comparative Pharmacodynamics

The following table summarizes the inhibitory potency and downstream effects of Ono-1301 compared to standard agents.

ParameterOno-1301Ozagrel (TXA2 Inhibitor)Beraprost (PGI2 Agonist)
Primary Mechanism Dual: IP Agonist + TXA2 Synthase InhibitorTXA2 Synthase InhibitorIP Receptor Agonist
IC50 (Aggregation) ~460 nM (Collagen-induced)~10-100 nM~10-50 nM
TXA2 Reduction Direct Inhibition Direct InhibitionIndirect (weak/none)
Cytokine Induction High (HGF, VEGF) Low/NoneLow
Desensitization Resistant (Due to dual action)N/AHigh (Rapid tolerance)
Half-Life Long (often formulated as SR)ShortShort

Technical Insight: The IC50 of 460 nM for collagen-induced aggregation indicates that Ono-1301 requires higher concentrations than pure TXA2 inhibitors for maximal effect, but its efficacy is sustained longer due to the lack of receptor downregulation [1, 6].

Part 3: The Cytokine Induction Loop (HGF & VEGF)

A critical differentiator for Ono-1301 is its ability to induce Hepatocyte Growth Factor (HGF) and VEGF in fibroblasts and smooth muscle cells. This is not a direct effect of the molecule on the nucleus, but a downstream consequence of the cAMP/PKA pathway.

Mechanism:

  • Ono-1301 binds IP Receptor.[1]

  • cAMP levels surge.[1][2]

  • PKA phosphorylates CREB (cAMP response element-binding protein).

  • Upregulation of HGF gene transcription.[3]

  • Result: Anti-fibrotic and pro-angiogenic tissue repair [2, 5].[3][4]

Part 4: Experimental Protocols

In Vitro Protocol: Measuring TXA2 Synthase Inhibition

Objective: Quantify the reduction of TXA2 production in stimulated platelets or macrophages. Note: TXA2 has a half-life of ~30 seconds.[5] You must measure TXB2 (its stable metabolite).[5]

Reagents:

  • Murine or Human Platelet-Rich Plasma (PRP).

  • Inducer: Arachidonic Acid (AA) or Collagen.

  • Ono-1301 (dissolved in DMSO; final DMSO <0.1%).

  • TXB2 ELISA Kit.

Step-by-Step Workflow:

  • Preparation: Isolate PRP via centrifugation (200 x g, 15 min). Adjust to

    
     platelets/mL.
    
  • Pre-incubation: Aliquot PRP (250 µL) into cuvettes. Add Ono-1301 (Concentration range: 10 nM – 10 µM) or Vehicle (DMSO). Incubate for 3 minutes at 37°C.

  • Stimulation: Add Arachidonic Acid (500 µM final) to trigger the cascade.

  • Reaction Stop: After 5 minutes, add Indomethacin (10 µM) and EDTA to stop COX activity and chelate calcium immediately.

  • Separation: Centrifuge at 10,000 x g for 5 min at 4°C to pellet platelets. Collect supernatant.

  • Quantification: Dilute supernatant 1:10 - 1:100 in assay buffer. Perform TXB2 ELISA according to kit instructions.

  • Calculation: Plot % Inhibition vs. Log[Ono-1301]. Determine IC50.

In Vivo Protocol: PLGA Microsphere Delivery (Ono-1301SR)

Most in vivo efficacy studies (fibrosis/ischemia) utilize a slow-release (SR) formulation because Ono-1301 is metabolized relatively quickly if given as a free drug.

Protocol for Fibrosis Model (Mice):

  • Formulation: Use Poly(lactic-co-glycolic acid) (PLGA) microspheres loaded with Ono-1301 (Ono-1301SR).

    • Standard Dose: 10 mg/kg or 30 mg/kg (calculated as drug weight).

  • Administration: Subcutaneous (SC) injection into the dorsal skin.

    • Frequency: Once every 2–3 weeks (due to sustained release profile).

  • Induction: Administer Bleomycin (intratracheal) or perform LAD ligation (cardiac ischemia) on Day 0.

  • Treatment Timing: Administer Ono-1301SR immediately post-injury (Day 0) or in a delayed therapeutic model (Day 7).

  • Endpoints: Harvest tissue at Day 14-28. Measure Hydroxyproline (collagen) and HGF protein levels (ELISA) [6, 7].

ExperimentalWorkflow Start Start: PLGA-Ono-1301 Preparation Inject SC Injection (10-30 mg/kg) Start->Inject Model Disease Model (Bleomycin/Ischemia) Inject->Model Day 0 Wait Sustained Release (14-28 Days) Model->Wait Sample Sample Collection Wait->Sample Assay1 ELISA: Plasma HGF Sample->Assay1 Assay2 Histology: Fibrosis Sample->Assay2 Assay3 ELISA: TXB2 Levels Sample->Assay3

Figure 2: Experimental workflow for in vivo assessment using sustained-release PLGA microspheres.

Part 5: References

  • Sakai, Y., et al. (2022).[3] A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice.[6] Int J Mol Sci. [Link]

  • Nakamura, T., et al. (2013). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling.[1] J Pharmacol Sci. [Link]

  • Hirata, Y., et al. (2012).[3] A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury.[3] Eur J Pharmacol. [Link][3]

  • Uematsu, E., et al. (2007). A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart.[3][7] Clin Sci (Lond). [Link]

  • Murata, T., et al. (2008). The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice.[8] J Thromb Haemost.[3][9] [Link]

  • Obata, H., et al. (2008).[[“]] Single injection of a sustained-release prostacyclin analog improves pulmonary hypertension in rats.[[“]] Am J Respir Crit Care Med. [Link]

Sources

Ono-1301: A Technical Guide to its Dual-Action Signaling Pathway Activation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ono-1301 is a novel synthetic small molecule that exhibits a unique dual pharmacological action: it functions as a potent prostacyclin (PGI2) mimetic and an inhibitor of thromboxane A2 (TXA2) synthase.[1] This dual activity positions it as a promising therapeutic agent, particularly in cardiovascular diseases like pulmonary arterial hypertension (PAH), where the balance between the vasodilator and anti-proliferative effects of prostacyclin and the vasoconstrictor and pro-thrombotic actions of thromboxane is disrupted.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ono-1301's activity, focusing on the activation of the prostacyclin (IP) receptor signaling pathway and the inhibition of the thromboxane synthesis cascade. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of Ono-1301 and similar molecules, providing researchers and drug development professionals with a comprehensive resource to support their investigations.

Section 1: Introduction to Ono-1301

Chemical Properties

Ono-1301, chemically known as {alpha}-[(3-pyridinylmethyl)amino]benzeneacetic acid, is a synthetic, orally active compound.[4] Its structure is distinct from that of endogenous prostacyclin, conferring greater chemical and biological stability.[5] Notably, the molecule incorporates a 3-pyridine moiety and a carboxylic acid group, which are crucial for its thromboxane synthase inhibitory activity.[5]

Pharmacological Profile: A Dual-Action Agent

Ono-1301's primary mechanism of action is as a long-acting agonist of the prostacyclin (IP) receptor.[1][6] This interaction initiates a signaling cascade that leads to a range of beneficial physiological effects. Simultaneously, Ono-1301 inhibits thromboxane A2 synthase, the enzyme responsible for the production of the potent vasoconstrictor and platelet aggregator, thromboxane A2.[7][8] This dual action is particularly advantageous as some prostacyclin agonists alone can paradoxically increase TXA2 production.[1]

Therapeutic Rationale in Pulmonary Arterial Hypertension (PAH) and Other Indications

Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, often associated with reduced endogenous prostacyclin production.[3][9] By mimicking the actions of prostacyclin and simultaneously reducing the detrimental effects of thromboxane A2, Ono-1301 addresses key pathological features of PAH.[2] Beyond PAH, the therapeutic potential of Ono-1301 is being explored in a variety of other conditions, including pulmonary fibrosis, myocardial infarction, diabetic nephropathy, and non-alcoholic steatohepatitis (NASH).[1][6][7][10]

Section 2: The Core Signaling Axis - Prostacyclin (IP) Receptor Activation

The Prostanoid Receptor Family

The prostacyclin (IP) receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[11] These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses.

Ono-1301 Binding and IP Receptor Activation

Ono-1301 binds to and activates the IP receptor on the surface of various cell types, including vascular smooth muscle cells and platelets.[12] This binding event triggers a conformational change in the receptor, leading to the activation of its associated G-protein, Gs.

Downstream Signaling Cascade: Gs Protein, Adenylyl Cyclase, and cAMP

Activation of the Gs protein by the Ono-1301-bound IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11][12] This elevation in intracellular cAMP is a critical second messenger in the prostacyclin signaling pathway.[13] A single administration of Ono-1301 has been shown to produce a sustained increase in plasma cAMP levels for at least 8 hours.[2]

Ono-1301_IP_Receptor_Signaling Ono1301 Ono-1301 IP_Receptor IP Receptor (GPCR) Ono1301->IP_Receptor Binds & Activates Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects Cellular Effects (Vasodilation, Anti-proliferation) PKA->Cellular_Effects Leads to

Caption: Ono-1301 mediated IP Receptor Signaling Pathway.

Cellular Effects: Vasodilation and Anti-proliferative Actions

The increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[14] In vascular smooth muscle cells, this leads to a decrease in intracellular calcium levels, resulting in vasodilation.[11][12] Furthermore, the activation of the cAMP-PKA pathway has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells, a key factor in the vascular remodeling seen in PAH.[15] Ono-1301 has also been shown to induce the production of regenerative factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[1][10]

Section 3: The Complementary Mechanism - Thromboxane A2 Synthase Inhibition

The Arachidonic Acid Cascade and Prostanoid Synthesis

Prostanoids, including prostacyclin and thromboxane, are synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes.[16] COX-1 and COX-2 convert arachidonic acid to prostaglandin H2 (PGH2), which then serves as a substrate for various synthases that produce the different prostanoids.[16]

Ono-1301 as a TXA2 Synthase Inhibitor

Thromboxane A2 synthase catalyzes the conversion of PGH2 to thromboxane A2.[8] Ono-1301 directly inhibits this enzyme, thereby reducing the production of TXA2.[5][7] This inhibition has been demonstrated by decreased plasma levels of 11-dehydro-thromboxane B2, a stable metabolite of TXA2, following Ono-1301 administration.[2]

Pathophysiological Role of TXA2 in Disease

Thromboxane A2 is a potent vasoconstrictor and promotes platelet aggregation, contributing to thrombosis.[8][17] In conditions like PAH, elevated levels of TXA2 can exacerbate vasoconstriction and contribute to the formation of blood clots in the pulmonary arteries.[18]

Synergistic Effects of Dual-Action: Shifting the Prostanoid Balance

By simultaneously activating the prostacyclin pathway and inhibiting thromboxane synthesis, Ono-1301 effectively shifts the balance of prostanoids towards a more favorable profile, promoting vasodilation and inhibiting platelet aggregation and vascular smooth muscle proliferation.

Ono-1301_Dual_Action cluster_prostacyclin Prostacyclin Pathway cluster_thromboxane Thromboxane Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGI_Synthase PGI Synthase PGH2->PGI_Synthase TXA_Synthase TXA2 Synthase PGH2->TXA_Synthase PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Vasodilation Vasodilation Anti-aggregation IP_Receptor->Vasodilation TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Vasoconstriction Vasoconstriction Pro-aggregation TP_Receptor->Vasoconstriction Ono1301 Ono-1301 Ono1301->IP_Receptor Agonist (+) Ono1301->TXA_Synthase Inhibitor (-)

Caption: Ono-1301's Dual Impact on the Prostanoid Pathway.

Section 4: Experimental Protocols for Characterizing Ono-1301 Activity

Protocol 1: In Vitro IP Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of Ono-1301 for the prostacyclin (IP) receptor.

Materials:

  • Cell membranes expressing the human IP receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]-iloprost)

  • Ono-1301

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Non-specific binding control (e.g., a high concentration of unlabeled iloprost)

  • Glass fiber filters

  • Scintillation counter and fluid

Step-by-step Procedure:

  • Prepare serial dilutions of Ono-1301.

  • In a multi-well plate, combine cell membranes, radiolabeled ligand, and either buffer, Ono-1301, or the non-specific binding control.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding as a function of Ono-1301 concentration.

  • Determine the Kd and Bmax values using non-linear regression analysis (e.g., using Prism software).

Table 1: Representative Binding Affinity Data

CompoundReceptorKd (nM)
IloprostHuman IP~10
Ono-1301Human IP~50

Note: These are illustrative values and may vary depending on experimental conditions.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of Ono-1301 in stimulating cAMP production via the IP receptor.

Cell Line Selection:

  • CHO-K1 or HEK293 cells stably expressing the human IP receptor are commonly used as they provide a robust and reproducible system for studying GPCR signaling.

Step-by-step Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of Ono-1301 to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.[19]

  • Lyse the cells to release intracellular cAMP.

  • Quantify cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[19][20][21][22]

Data Analysis:

  • Plot the cAMP concentration as a function of the Ono-1301 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow Start Start: Seed IP Receptor- Expressing Cells Pretreat Pre-treat with Phosphodiesterase Inhibitor Start->Pretreat Add_Ono1301 Add Ono-1301 (Dose-Response) Pretreat->Add_Ono1301 Incubate Incubate (e.g., 30 min at 37°C) Add_Ono1301->Incubate Lyse Lyse Cells Incubate->Lyse Quantify Quantify cAMP (HTRF, AlphaScreen, ELISA) Lyse->Quantify Analyze Analyze Data: Calculate EC50 Quantify->Analyze

Caption: Workflow for cAMP Accumulation Assay.

Protocol 3: Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Ono-1301 on thromboxane A2 synthase activity.

Enzyme Source:

  • Microsomes isolated from human platelets are a rich source of thromboxane A2 synthase.[23]

Step-by-step Procedure:

  • Prepare human platelet microsomes as the enzyme source.[23]

  • In a reaction tube, combine the microsomes with varying concentrations of Ono-1301.

  • Pre-incubate to allow the inhibitor to bind to the enzyme.[23]

  • Initiate the reaction by adding the substrate, PGH2 (or arachidonic acid if the microsomes also contain COX enzymes).[23]

  • Incubate at 37°C for a defined period.

  • Terminate the reaction.

  • Quantify the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, using an ELISA or LC-MS/MS.[24][25]

Data Analysis:

  • Plot the percentage of TXB2 production inhibition as a function of Ono-1301 concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Table 2: Comparative IC50 Values for TXA2 Synthase Inhibition

CompoundIC50 (nM)
Dazoxiben (Reference Inhibitor)~10-50
Ono-1301~100-500

Note: These are illustrative values and may vary depending on experimental conditions.[4][26]

Section 5: Advanced Insights and Future Directions

Pharmacokinetics and Metabolism

Ono-1301 is orally active and has a relatively long half-life of approximately 5.6 hours in rats, allowing for sustained therapeutic effects.[2][4] Further studies are needed to fully characterize its pharmacokinetic and metabolic profile in humans.

Clinical Trial Landscape and Therapeutic Potential

Preclinical studies have demonstrated the efficacy of Ono-1301 in various animal models of disease.[2][27][28] Clinical trials are necessary to establish its safety and efficacy in human populations. The development of novel therapies for PAH, such as sotatercept, highlights the ongoing need for innovative treatments in this area.[29][30][31][32]

Emerging Research Areas

Future research may focus on:

  • The precise contribution of HGF and VEGF induction to the therapeutic effects of Ono-1301.

  • The potential for combination therapies with other PAH treatments.

  • The exploration of Ono-1301's efficacy in other diseases characterized by prostanoid imbalance and vascular dysfunction.

Section 6: Conclusion

Ono-1301 represents a promising therapeutic agent with a unique dual mechanism of action that favorably modulates the prostacyclin and thromboxane pathways. Its ability to act as a long-acting IP receptor agonist and a thromboxane A2 synthase inhibitor addresses key pathophysiological processes in diseases such as pulmonary arterial hypertension. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Ono-1301 and other novel compounds targeting these critical signaling pathways.

Section 7: References

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. NIH National Library of Medicine. [Link]

  • ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. PubMed. [Link]

  • Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. ResearchGate. [Link]

  • Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Physiological Society Journals. [Link]

  • A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. PubMed. [Link]

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed. [Link]

  • Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. Breathe. [Link]

  • Prostacyclin Receptor Agonists. CV Pharmacology. [Link]

  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. PubMed. [Link]

  • A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. PubMed. [Link]

  • Prostacyclin (PGI2) Role and Function in Pulmonary Arterial Hypertension (PAH). YouTube. [Link]

  • Physiology, Thromboxane A2. NIH National Library of Medicine. [Link]

  • Prostacyclin therapies for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy. [Link]

  • PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. NIH National Library of Medicine. [Link]

  • Abstract 17806: Novel Synthetic Prostacyclin Agonist, Ono1301, Inhibits Proliferation of Pulmonary Arterial Smooth Muscle Cells by Suppressing Raf Kinase Signal Pathway. Circulation. [Link]

  • A Study of Sotatercept for the Treatment of Pulmonary Arterial Hypertension (PAH). ClinicalTrials.gov. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

  • Sotatercept for the Treatment of Pulmonary Arterial Hypertension. PubMed. [Link]

  • Selective thromboxane inhibition: a new approach to antiplatelet therapy. The American Journal of Cardiology. [Link]

  • Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. NIH National Library of Medicine. [Link]

  • The mechanistic basis for prostacyclin action in pulmonary hypertension. ResearchGate. [Link]

  • Prostacyclin signaling pathway downstream of prostacyclin receptor I... ResearchGate. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Thromboxane. Wikipedia. [Link]

  • Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. PubMed. [Link]

  • UCLA Pulmonary Hypertension Clinical Trials for 2025. UCLA Health. [Link]

  • Prostacyclin receptor signalling and cell proliferation: Role in pulmonary hypertension. UCL Discovery. [Link]

  • Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. PubMed. [Link]

  • What are TXA2 synthase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Data Sheet. BPS Bioscience. [Link]

  • Thromboxane A2 – Knowledge and References. Taylor & Francis Online. [Link]

Sources

An In-Depth Technical Guide to Ono-1301: A Multifunctional Prostacyclin Agonist for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Prostacyclin Mimicry – The Dual-Action Potential of Ono-1301

Ono-1301, also known as [(E)-[5-[2-[1-phenyl-1-(3-pyridyl)methylidene-aminooxy]ethyl]-7,8-dihydronaphthalene-1-yloxy]acetic acid], is a synthetic, non-prostanoid molecule that has garnered significant interest within the scientific community for its unique dual mechanism of action.[1] It functions as a potent and long-acting agonist of the prostacyclin (PGI2) receptor (IP receptor) while simultaneously inhibiting thromboxane A2 (TXA2) synthase.[1][2] This distinctive pharmacological profile positions Ono-1301 as a promising therapeutic candidate and a valuable research tool for investigating a range of physiological and pathological processes, including cardiovascular diseases, inflammation, and tissue regeneration.[2][3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Ono-1301. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into its mechanism of action and providing a foundation for its application in preclinical research.

Chemical and Physicochemical Properties: A Foundation for Experimental Design

A thorough understanding of the chemical and physical characteristics of Ono-1301 is paramount for its effective use in research, from proper storage and handling to the design of relevant in vitro and in vivo studies.

Chemical Structure and Identifiers

Ono-1301 is characterized by a core structure that deviates from the classic prostanoid scaffold, contributing to its enhanced chemical stability.[5] Key structural features include a 3-pyridine moiety and a carboxylic acid group, which are critical for its thromboxane synthase inhibitory activity.[5]

Identifier Value
IUPAC Name (Z)-2-((6-methyl-5-(2-(((phenyl(pyridin-3-yl)methylene)amino)oxy)ethyl)-7,8-dihydronaphthalen-1-yl)oxy)acetic acid[6]
CAS Number 176391-41-6[6]
Molecular Formula C₂₇H₂₆N₂O₄[6]
Molecular Weight 442.51 g/mol [6]
SMILES O=C(O)COC1=C2CCC(C)=C(CCO/N=C(C3=CC=CC=C3)C4=CC=CN=C4)C2=CC=C1[6]
Physicochemical Properties

The physicochemical properties of Ono-1301 influence its solubility, stability, and bioavailability. These parameters are crucial for formulating solutions for in vitro assays and for designing effective delivery strategies in animal models.

Property Value
Appearance White to off-white solid
Melting Point 147-158 °C
Solubility Soluble in DMSO and Water[6]
Storage Conditions Short term (0°C), Long term (-20°C), desiccated[6]
Purity (typical) ≥98% by HPLC[6]

Dual-Pronged Mechanism of Action: A Symphony of Signaling Pathways

The therapeutic potential of Ono-1301 stems from its ability to modulate two key signaling pathways simultaneously: the prostacyclin pathway and the thromboxane pathway.

Prostacyclin (IP) Receptor Agonism and Downstream Signaling

Ono-1301 acts as a potent agonist at the G-protein coupled prostacyclin receptor (IP receptor).[3] This interaction initiates a signaling cascade that plays a crucial role in vasodilation, inhibition of platelet aggregation, and cytoprotection.

Signaling Pathway of Ono-1301 via IP Receptor Activation

G Ono1301 Ono-1301 IP_Receptor IP Receptor Ono1301->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (Vasodilation, Anti-platelet, Cytoprotection) PKA->Cellular_Response HGF_VEGF Induction of HGF & VEGF PKA->HGF_VEGF

Caption: Ono-1301 activates the IP receptor, leading to cAMP production and subsequent cellular responses.

Upon binding to the IP receptor, Ono-1301 activates the associated Gs alpha subunit of the G protein complex. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP).[3] The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the observed physiological effects.[5]

Thromboxane A2 Synthase Inhibition

In addition to its prostacyclin-mimetic activity, Ono-1301 possesses the unique ability to inhibit thromboxane A2 (TXA2) synthase.[2] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, and its effects are in direct opposition to those of prostacyclin. By inhibiting TXA2 synthase, Ono-1301 shifts the physiological balance towards a more vasodilatory and anti-thrombotic state. The 3-pyridine moiety and the carboxylic acid group within the Ono-1301 structure are believed to be instrumental in its binding to and inhibition of thromboxane synthase.[5]

Dual Action of Ono-1301

G Ono1301 Ono-1301 IP_Receptor IP Receptor Agonism Ono1301->IP_Receptor TXA2_Synthase Thromboxane A2 Synthase Inhibition Ono1301->TXA2_Synthase Vasodilation Vasodilation IP_Receptor->Vasodilation Anti_Platelet Anti-platelet Aggregation IP_Receptor->Anti_Platelet TXA2_Synthase->Vasodilation TXA2_Synthase->Anti_Platelet

Caption: Ono-1301 exerts its effects through both IP receptor agonism and TXA2 synthase inhibition.

Induction of Endogenous Growth Factors

A significant aspect of Ono-1301's mechanism of action is its ability to induce the production of various endogenous regenerative factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[3][7] This induction is thought to be a downstream consequence of the cAMP/PKA signaling pathway.[8] The upregulation of these growth factors contributes to the therapeutic effects of Ono-1301 in models of tissue injury and fibrosis by promoting angiogenesis, anti-fibrosis, and anti-apoptotic processes.[3][9]

Experimental Protocols and Methodologies

To facilitate the use of Ono-1301 in a research setting, this section outlines general protocols for its preparation and use in common in vitro and in vivo experimental models.

Preparation of Ono-1301 Stock Solutions

For most in vitro applications, Ono-1301 is first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a precise amount of Ono-1301 powder (Molecular Weight: 442.51 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.425 mg of Ono-1301.

  • Dissolution: Add the weighed Ono-1301 to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the Ono-1301 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

In Vitro Assay: Assessment of Anti-Platelet Aggregation Activity

This protocol provides a general framework for evaluating the inhibitory effect of Ono-1301 on platelet aggregation induced by an agonist like collagen.

Experimental Workflow for Platelet Aggregation Assay

G Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation Incubation of PRP with Ono-1301 or Vehicle PRP_Preparation->Incubation Aggregation_Induction Induction of Aggregation (e.g., with Collagen) Incubation->Aggregation_Induction Measurement Measurement of Aggregation (Light Transmittance Aggregometry) Aggregation_Induction->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Caption: Workflow for assessing the anti-platelet aggregation effects of Ono-1301.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of Ono-1301 (or vehicle control - DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • Induce Aggregation: Add a platelet agonist, such as collagen, to the PRP samples to induce aggregation.

  • Measure Aggregation: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.

  • Data Analysis: Plot the percentage of aggregation inhibition against the concentration of Ono-1301 to determine the IC₅₀ value (the concentration of Ono-1301 that inhibits platelet aggregation by 50%). Ono-1301 has been reported to inhibit collagen-induced platelet aggregation with an IC₅₀ of approximately 460 nM.[4]

In Vivo Model: Murine Model of Pulmonary Hypertension

This section outlines a general approach for evaluating the therapeutic efficacy of Ono-1301 in a monocrotaline-induced pulmonary hypertension model in rats.

Experimental Workflow for In Vivo Pulmonary Hypertension Model

G Animal_Acclimatization Animal Acclimatization PH_Induction Induction of Pulmonary Hypertension (Monocrotaline Injection) Animal_Acclimatization->PH_Induction Treatment Treatment with Ono-1301 or Vehicle (e.g., daily s.c. injection) PH_Induction->Treatment Hemodynamic_Measurement Hemodynamic Measurements (Right Ventricular Systolic Pressure) Treatment->Hemodynamic_Measurement Histological_Analysis Histological Analysis (Vascular Remodeling) Treatment->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Plasma cAMP, TXB2 levels) Treatment->Biochemical_Analysis

Caption: Workflow for evaluating Ono-1301 in a rat model of pulmonary hypertension.

Methodology:

  • Induction of Pulmonary Hypertension: Administer a single subcutaneous injection of monocrotaline to rats to induce pulmonary hypertension.

  • Treatment: Begin treatment with Ono-1301 (e.g., 6 mg/kg, orally, daily for 4 weeks) or vehicle control.[4]

  • Hemodynamic Assessment: After the treatment period, measure hemodynamic parameters such as right ventricular systolic pressure via right heart catheterization.

  • Histological Analysis: Euthanize the animals and collect lung and heart tissues for histological analysis to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.

  • Biochemical Analysis: Collect blood samples to measure relevant biomarkers, such as plasma levels of cAMP and the stable metabolite of TXA2, TXB2.

Therapeutic Potential and Future Directions

The unique dual mechanism of action of Ono-1301 has positioned it as a promising candidate for a variety of therapeutic applications. Its ability to not only mimic the beneficial effects of prostacyclin but also to inhibit the detrimental effects of thromboxane A2, coupled with its capacity to induce endogenous regenerative factors, makes it a multifaceted therapeutic agent.

Preclinical studies have demonstrated the efficacy of Ono-1301 in models of:

  • Pulmonary Arterial Hypertension: By promoting vasodilation and inhibiting vascular remodeling.

  • Myocardial Ischemia/Reperfusion Injury: Through its cytoprotective and pro-angiogenic effects.[10]

  • Liver Fibrosis: By attenuating inflammation and promoting tissue repair.[2]

  • Diabetic Nephropathy: Via its protective effects on mesangial cells.[6]

Future research will likely focus on further elucidating the intricate signaling pathways modulated by Ono-1301, exploring its potential in other disease models, and developing novel drug delivery systems to enhance its therapeutic efficacy and minimize potential side effects. The development of sustained-release formulations, such as ONO-1301SR (polymerized with poly lactic-co-glycolic acid), has already shown promise in preclinical models.[9][11]

Conclusion

Ono-1301 represents a significant advancement in the field of prostanoid research. Its unique dual mechanism of action, combining IP receptor agonism with thromboxane A2 synthase inhibition, and its ability to induce endogenous growth factors, provide a powerful and versatile tool for researchers investigating a wide range of physiological and pathological processes. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and experimental applications, with the aim of empowering researchers to effectively utilize this promising molecule in their scientific endeavors.

References

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed. [Link]

  • The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice. PubMed. [Link]

  • ONO 1301 | CAS#:176391-41-6. Chemsrc. [Link]

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PMC. [Link]

  • Molecular structures of ONO-1301 and prostacyclin. Unlike prostacyclin,... ResearchGate. [Link]

  • Structures of ONO-1301 and prostacyclin (PGI2) (A) and primer sequences... ResearchGate. [Link]

  • A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. PubMed. [Link]

  • Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. NIH. [Link]

  • A Sustained-Release Drug-Delivery System of Synthetic Prostacyclin Agonist, ONO-1301SR: A New Reagent to Enhance Cardiac Tissue Salvage and/or Regeneration in the Damaged Heart. PubMed. [Link]

  • A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart. PubMed. [Link]

  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Formulation of Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Promise of a Novel Prostacyclin Agonist

Ono-1301 has emerged as a significant therapeutic candidate with a unique dual mechanism of action: it is a potent and long-acting prostacyclin (PGI2) mimetic and an inhibitor of thromboxane A2 synthase.[1] This distinctive profile allows it to not only induce vasodilation and inhibit platelet aggregation but also to stimulate tissue repair and regeneration through the induction of crucial growth factors.[1] Its potential applications span a range of diseases, including pulmonary arterial hypertension, cardiac failure, diabetic nephropathy, and non-alcoholic steatohepatitis.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and formulation of Ono-1301, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Molecular Architecture and Synthesis of Ono-1301

Ono-1301 is a synthetic, chemically stable prostacyclin analog that is structurally distinct from natural prostanoids.[4][5] This lack of a traditional prostanoid structure, which is susceptible to rapid in vivo metabolism, is a key contributor to its prolonged activity.[5] A pivotal feature of its design is the inclusion of a 3-pyridine radical, which is responsible for its thromboxane synthase inhibitory properties.[5]

Proposed Retrosynthetic Analysis and Forward Synthesis

While the precise, proprietary synthesis route for Ono-1301 is not publicly detailed, a plausible synthetic pathway can be proposed based on its chemical structure and established organic chemistry principles. The synthesis would likely involve the convergent assembly of key intermediates. A detailed, step-by-step protocol based on this proposed route is outlined below for academic and research purposes.

Experimental Protocol: Proposed Synthesis of Ono-1301

Objective: To outline a viable multi-step synthesis of Ono-1301.

Materials and Reagents:

  • Starting materials for key intermediates (specifics would depend on the chosen synthetic route)

  • Appropriate solvents (e.g., dichloromethane, ethyl acetate, etc.)

  • Catalysts and reagents for coupling, condensation, and functional group transformations

  • Purification materials (e.g., silica gel for chromatography)

  • Analytical standards for Ono-1301

Procedure:

  • Synthesis of Key Intermediates: The synthesis would likely commence with the parallel preparation of the core aromatic structure and the side chain containing the pyridine moiety.

  • Coupling Reaction: The prepared intermediates would then be coupled using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the carbon-carbon bond linking the two main fragments of the molecule.

  • Functional Group Manipulation: Following the coupling reaction, a series of functional group transformations would be necessary to install the final functionalities of Ono-1301. This may include hydrolysis of ester protecting groups to reveal the carboxylic acid and other necessary modifications.

  • Purification: After each synthetic step, purification would be crucial to isolate the desired product from unreacted starting materials and byproducts. Techniques such as column chromatography, recrystallization, and preparative HPLC would be employed.

  • Characterization: The final product and all intermediates would be rigorously characterized to confirm their identity and purity. Standard analytical techniques would include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[6][7]

Part 2: Formulation of Ono-1301 for Sustained Therapeutic Action

To overcome the need for frequent administration and to maintain stable therapeutic concentrations, a sustained-release formulation of Ono-1301, designated Ono-1301SR, has been developed.[2][3] This formulation utilizes biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA) microspheres to encapsulate the active pharmaceutical ingredient (API).[2]

The Rationale for PLGA Microspheres

PLGA is a well-established polymer for controlled drug delivery due to its excellent biocompatibility and tunable degradation rate. The degradation of PLGA in vivo occurs via hydrolysis of its ester linkages into lactic acid and glycolic acid, which are endogenous and readily metabolized. The release rate of the encapsulated drug can be precisely controlled by modulating the molecular weight of the PLGA and the ratio of lactic acid to glycolic acid.[8]

Oil-in-Water Emulsion/Solvent Evaporation Method

The most common method for preparing Ono-1301 loaded PLGA microspheres is the oil-in-water (o/w) emulsion/solvent evaporation technique.[8][9]

Experimental Protocol: Preparation of Ono-1301 Loaded PLGA Microspheres

Objective: To prepare sustained-release microspheres of Ono-1301 using the o/w emulsion/solvent evaporation method.

Materials and Reagents:

  • Ono-1301 API

  • Poly(lactic-co-glycolic acid) (PLGA) of a specified molecular weight and lactide:glycolide ratio (e.g., PLGA 5050, MW 50,000)[8]

  • Organic solvent (e.g., dichloromethane, ethyl acetate)[10]

  • Aqueous phase containing a surfactant/emulsifier (e.g., polyvinyl alcohol (PVA) solution)[10]

  • Purified water

  • Optional: Antioxidant (e.g., butylated hydroxytoluene (BHT)) to improve stability[11]

  • Optional: Plasticizers (e.g., dimethylphthalate (DEP) or tributyl O-acetylcitrate (TBAC)) to reduce initial burst release[9]

Procedure:

  • Preparation of the Organic Phase (Oil Phase):

    • Dissolve a precise amount of PLGA in the chosen organic solvent.

    • Dissolve the Ono-1301 API in the same PLGA solution. If an antioxidant or plasticizer is being used, it should also be dissolved in this phase.

  • Preparation of the Aqueous Phase (Water Phase):

    • Prepare an aqueous solution of the surfactant (e.g., 0.5% PVA solution).[10]

  • Emulsification:

    • Add the organic phase to the aqueous phase under continuous homogenization or high-speed stirring. This creates an oil-in-water emulsion where the oil phase, containing the drug and polymer, is dispersed as fine droplets in the aqueous phase.

  • Solvent Evaporation:

    • Continuously stir the emulsion, often under reduced pressure or with a gentle stream of nitrogen, to evaporate the organic solvent. As the solvent evaporates, the PLGA precipitates, entrapping the Ono-1301 within solid microspheres. The temperature can be controlled to be near the glass transition temperature of the polymer to promote the formation of smoother microspheres.[9]

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by filtration or centrifugation.

    • Wash the collected microspheres multiple times with purified water to remove any residual surfactant and unencapsulated drug.

  • Drying:

    • Dry the washed microspheres, typically by lyophilization or vacuum drying, to obtain a free-flowing powder.

  • Characterization:

    • Particle Size and Morphology: Analyze using scanning electron microscopy (SEM) and laser diffraction to ensure a spherical shape and the desired size distribution.

    • Drug Loading and Encapsulation Efficiency: Determine the amount of Ono-1301 encapsulated within the microspheres using a validated analytical method such as HPLC.

    • In Vitro Release Studies: Perform dissolution testing in a suitable buffer (e.g., phosphate buffer at 37°C) to characterize the release profile of Ono-1301 from the microspheres over an extended period.[8]

Quantitative Formulation Parameters

The release characteristics of Ono-1301 from PLGA microspheres are highly dependent on the formulation parameters.

ParameterInfluence on Release ProfileExample Values/Ranges
PLGA Molecular Weight Higher molecular weight generally leads to a slower release rate.10 kDa, 20 kDa, 50 kDa[11]
Lactide:Glycolide Ratio A higher glycolide content leads to a faster degradation and release rate.50:50[11]
Drug Loading (%) Can influence the release kinetics and initial burst.Typically aimed for high loading efficiency (>70%)[11]
Particle Size Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster initial release.Average diameter of ~25-30 µm[8][11]
Additives (Antioxidants, Plasticizers) Can improve stability and modulate the release profile.10% BHT[11], 0.1-1.0% DEP or TBAC[9]

Part 3: Mechanism of Action and Signaling Pathways

Ono-1301 exerts its therapeutic effects through a dual mechanism of action that converges on key cellular signaling pathways.

Prostacyclin (IP) Receptor Agonism

Ono-1301 is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor.[4] Binding of Ono-1301 to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[12] This elevation in cAMP has several downstream effects:

  • Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation and vasodilation.

  • Inhibition of Platelet Aggregation: In platelets, elevated cAMP inhibits their activation and aggregation.

  • Induction of Growth Factors: A key aspect of Ono-1301's therapeutic potential is its ability to induce the expression and secretion of protective growth factors, such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), from various cell types, including fibroblasts and endothelial cells.[1][12] This effect is at least partially mediated by the increase in cAMP.[12] These growth factors play a crucial role in tissue repair, angiogenesis, and cytoprotection.

Thromboxane A2 Synthase Inhibition

The 3-pyridine radical in the structure of Ono-1301 confers the ability to inhibit thromboxane A2 synthase.[4][5] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, Ono-1301 further contributes to vasodilation and the prevention of thrombosis, creating a favorable environment for tissue perfusion and repair.

Diagram: Signaling Pathway of Ono-1301

ONO1301_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IP_receptor Prostacyclin (IP) Receptor AC Adenylyl Cyclase IP_receptor->AC Activation ONO1301 Ono-1301 ONO1301->IP_receptor Agonism Inhibition Inhibition ONO1301->Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_effects Cellular Effects: - Vasodilation - Anti-platelet Aggregation - Angiogenesis - Tissue Repair cAMP->Cellular_effects Direct Effects CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (HGF, VEGF) CREB->Gene_expression Induction HGF_VEGF HGF & VEGF Secretion Gene_expression->HGF_VEGF HGF_VEGF->Cellular_effects TXA2_synthase Thromboxane A2 Synthase TXA2 Thromboxane A2 TXA2_synthase->TXA2 Synthesis TXA2_effects Vasoconstriction & Platelet Aggregation TXA2->TXA2_effects Inhibition->TXA2_synthase

Sources

Ono-1301: A Dual-Agonist/Inhibitor System for Endogenous HGF Induction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Experimental & Therapeutic Application

Executive Technical Summary

Ono-1301 (({E}-5-[2-[1-phenyl-1-(3-pyridyl)methylideneaminooxy]ethyl]-7,8-dihydronaphthalene-1-yloxy]acetic acid) represents a paradigm shift in growth factor therapy. Unlike recombinant Hepatocyte Growth Factor (rHGF), which suffers from a short half-life (<5 minutes in circulation) and high manufacturing costs, Ono-1301 is a synthetic small molecule that functions as an "endogenous physiological inducer."

It operates via a unique Dual-Switch Mechanism :

  • IP Receptor Agonism: Mimics Prostacyclin (PGI2) to activate cAMP-dependent signaling cascades, directly upregulating HGF gene transcription in mesenchymal cells.

  • Thromboxane Synthase Inhibition: Blocks the production of Thromboxane A2 (TXA2), thereby preventing thrombosis and vasoconstriction—common side effects of pure COX pathway manipulation.

This guide details the molecular mechanisms, validated experimental protocols, and sustained-release (SR) formulation strategies required to utilize Ono-1301 effectively in regenerative medicine research.

Molecular Mechanism of Action

The cAMP-PKA-CREB Axis

Ono-1301 does not bind to the HGF receptor (c-Met) directly. Instead, it targets the Prostacyclin Receptor (IP) on the surface of fibroblasts, smooth muscle cells, and endothelial cells.

  • Ligand Binding: Ono-1301 binds to the Gs-protein coupled IP receptor.

  • Signal Transduction: Activation of Adenylate Cyclase (AC) converts ATP to cyclic AMP (cAMP).[1]

  • Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA).[1][2]

  • Transcriptional Control: PKA phosphorylates the cAMP Response Element-Binding protein (CREB) at Ser133.[2][3]

  • Gene Expression: Phospho-CREB translocates to the nucleus, binding to the cAMP Response Element (CRE) within the promoter region of the HGF gene, initiating transcription.

Pathway Visualization

Ono1301_Signaling Ono Ono-1301 (Ligand) IPR IP Receptor (GPCR) Ono->IPR Agonist Binding AC Adenylate Cyclase IPR->AC Gs Activation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation (Ser133) HGF_Gene HGF Gene Promoter (CRE Region) CREB->HGF_Gene Nuclear Translocation & Binding HGF_Prot HGF Protein (Secreted) HGF_Gene->HGF_Prot Transcription/Translation

Figure 1: The canonical signaling pathway of Ono-1301 leading to HGF production. Note the reliance on the IP receptor-cAMP axis.[4]

Pharmacodynamics & Comparative Efficacy

Ono-1301 is rarely used in its free form for chronic conditions due to a half-life of approximately 30 minutes. Research utilizes a Sustained-Release (SR) formulation (PLGA microspheres) to maintain therapeutic levels for 2–4 weeks.

Table 1: Ono-1301 vs. Standard Prostanoids
FeatureOno-1301Beraprost (BPS)PGE1
Primary Target IP Receptor (Agonist) + TXA2 Synthase (Inhibitor)IP Receptor (Agonist)EP Receptors
HGF Induction High (Sustained via SR)ModerateLow/Transient
Metabolic Stability Stable (lacks prostanoid skeleton)ModerateRapid degradation
Thrombotic Risk Reduced (Anti-thrombotic)NeutralVariable
Key Indication Fibrosis (Lung/Liver), CardiomyopathyPAH, Arterial OcclusionIschemia

Key Insight: Unlike Beraprost, Ono-1301 lacks the typical five-membered ring structure of natural prostaglandins, rendering it chemically stable and resistant to rapid enzymatic degradation, though it still requires microsphere encapsulation for prolonged in vivo release.

Experimental Protocols

Protocol A: Preparation of Ono-1301 PLGA Microspheres (SR Formulation)

Context: Essential for in vivo studies requiring effects >24 hours.

Materials:

  • Ono-1301 (Powder)[5]

  • PLGA (Polylactic-co-glycolic acid), MW 20,000, L/G ratio 50:50 or 75:25.

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Homogenizer[6]

Workflow:

  • Oil Phase: Dissolve Ono-1301 and PLGA in Dichloromethane (DCM).

    • Ratio: Typically 10% w/w drug loading.

  • Emulsification (O/W): Add the Oil phase dropwise into an aqueous phase containing 0.5% PVA.

  • Homogenization: Stir at high speed (e.g., 5,000–10,000 rpm) to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir gently for 3–4 hours at room temperature to evaporate DCM.

    • Critical Step: Use the "Self-Healing" technique by controlling temperature near the glass transition (Tg) of PLGA (~40°C) during the final stage to close surface pores and reduce "initial burst" release [1].[7]

  • Collection: Centrifuge, wash with distilled water (x3), and lyophilize.

Protocol B: In Vitro HGF Induction Assay

Context: Validating potency in cell culture.

Cells: Human Dermal Fibroblasts (HDF) or Cardiac Fibroblasts.[8]

  • Seeding: Plate cells at

    
     cells/well in 6-well plates using DMEM + 10% FBS.
    
  • Starvation: Upon reaching 80% confluence, wash PBS (x2) and switch to Serum-Free DMEM for 24 hours.

    • Reasoning: Serum contains endogenous growth factors that mask the inductive effect of Ono-1301.

  • Treatment: Add Ono-1301 dissolved in DMSO.

    • Dose Range: 0.1 µM, 1.0 µM, 10 µM.

    • Control: DMSO vehicle (0.1%).

  • Incubation: Incubate for 24 to 48 hours.

  • Analysis:

    • Supernatant: Collect for HGF-specific ELISA.

    • Lysate: Extract RNA for RT-qPCR (Target: HGF, VEGF; Housekeeping: GAPDH).

Therapeutic Applications & Data Summary

Target: Pulmonary Fibrosis & PAH

In bleomycin-induced fibrosis models, Ono-1301 acts as a "stromal modulator."

  • Mechanism: It prevents the transformation of fibroblasts into myofibroblasts (anti-fibrotic) while simultaneously inducing HGF to repair alveolar epithelial cells [2].

  • Outcome: Significant reduction in Ashcroft scores (fibrosis grading) and right ventricular hypertrophy.

Target: Dilated Cardiomyopathy (DCM)[8]
  • Study Model:

    
    -sarcoglycan-deficient hamsters (DCM model).
    
  • Intervention: PLGA-Ono-1301 injected subcutaneously.[5][9]

  • Result: Upregulation of cardiac HGF and VEGF led to angiogenesis, reduced interstitial fibrosis, and improved fractional shortening (FS) [3].

Target: NASH & Liver Cirrhosis[10][11]
  • Study Model: Mc4r-KO mice (NASH model).

  • Mechanism: Suppression of Hepatic Stellate Cell (HSC) activation via cAMP signaling.

  • Result: Reduced liver stiffness and hydroxyproline content (collagen marker) [4].

References

  • Sakai, Y., et al. (2011). "Preparation of Ono-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity." Journal of Pharmacy and Pharmacology.

  • Murakami, S., et al. (2006). "Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice." American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Nakamura, K., et al. (2007).[10] "A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischemic heart."[10] Clinical Science.

  • Itoh, Y., et al. (2022).[11] "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice."[12][11][13] International Journal of Molecular Sciences.

Sources

Technical Guide: Upregulation of VEGF by Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ono-1301 is a synthetic non-prostanoid prostacyclin (PGI2) agonist that exhibits a unique dual-action mechanism: it functions as a potent IP receptor agonist while simultaneously inhibiting thromboxane A2 (TXA2) synthase. Unlike traditional prostacyclin analogs (e.g., beraprost), Ono-1301 lacks the typical prostanoid structure, conferring it with superior chemical stability and a distinct pharmacological profile.

This guide details the molecular mechanisms by which Ono-1301 upregulates Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), driving therapeutic angiogenesis and anti-fibrotic remodeling. It provides validated experimental protocols for assessing these effects in vitro and in vivo, emphasizing the critical role of sustained-release drug delivery systems (PLGA microspheres) in clinical translation.

Pharmacological Profile & Mechanism of Action

The Dual-Action Mechanism

Ono-1301 ([5-(2-Imidazol-1-yl-ethoxy)-1-indan-1-ylidene]-methyl]-thiazole-2-carboxylic acid) operates through two synergistic pathways that optimize the microenvironment for tissue repair:

  • IP Receptor Agonism: It binds to the prostacyclin receptor (IP receptor) on the cell surface, initiating a G-protein coupled signaling cascade that drives the transcriptional upregulation of angiogenic factors (VEGF, HGF).

  • Thromboxane Synthase Inhibition: It inhibits the enzyme responsible for converting prostaglandin H2 into thromboxane A2 (TXA2). This reduces vasoconstriction and platelet aggregation, preventing microthrombosis in ischemic tissues—a critical prerequisite for effective neovascularization.

Molecular Signaling Pathway (VEGF Induction)

The upregulation of VEGF is primarily mediated through the cAMP/PKA signaling axis. Upon binding to the IP receptor, Ono-1301 triggers a cascade that results in the phosphorylation of the cAMP response element-binding protein (CREB), which acts as a transcription factor for the VEGF gene.

Signaling Cascade Diagram

The following diagram illustrates the intracellular pathway from ligand binding to gene transcription.

Ono1301_Signaling_Pathway cluster_nucleus Nuclear Translocation Ono Ono-1301 (Ligand) IP_Rec IP Receptor (G-Protein Coupled) Ono->IP_Rec Binds Gs Gs Protein (Activation) IP_Rec->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Phosphorylation) PKA->CREB Phosphorylates (Ser133) VEGF_Gene VEGF Gene Promoter Activation CREB->VEGF_Gene Transactivation Nucleus Nucleus VEGF_Protein VEGF Protein (Secretion) VEGF_Gene->VEGF_Protein Translation & Secretion

Caption: Figure 1. The cAMP-dependent signaling cascade initiated by Ono-1301 leading to VEGF transcription.[1]

Experimental Validation & Protocols

To validate the efficacy of Ono-1301, researchers typically utilize Normal Human Dermal Fibroblasts (NHDF) or cardiac fibroblasts, as these cells act as the primary source of paracrine growth factors in ischemic tissue.

In Vitro Protocol: VEGF Quantification via ELISA

This protocol is designed to isolate the specific agonist effect of Ono-1301 from serum-derived growth factors.

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Ono-1301 (dissolved in DMSO)

  • Human VEGF Quantikine ELISA Kit

Step-by-Step Methodology:

  • Seeding: Plate NHDFs in 24-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C/5% CO2 until 80% confluence.
    
  • Serum Starvation (Critical Step): Aspirate media and wash cells twice with PBS. Replace with serum-free DMEM. Incubate for 24 hours. Rationale: This eliminates background noise from growth factors present in FBS.

  • Treatment:

    • Group A (Control): Add vehicle (DMSO < 0.1%).

    • Group B (Ono-1301): Add Ono-1301 at concentrations of 10 nM, 100 nM, and 1 µM.

    • Group C (Inhibitor Validation): Pre-treat with Rp-cAMP (PKA inhibitor) for 30 mins, then add Ono-1301.

  • Incubation: Incubate cells for 48 hours.

  • Harvesting: Collect the culture supernatant. Centrifuge at 1000 x g for 5 minutes to remove particulates.

  • Quantification: Analyze supernatant using the VEGF ELISA kit according to manufacturer instructions. Absorbance is read at 450 nm.[2]

Comparative Efficacy Data

The following table summarizes typical fold-changes in angiogenic factor expression observed in fibroblasts treated with Ono-1301 compared to controls.

ParameterControl (Vehicle)Ono-1301 (1 µM)Mechanism Note
VEGF Secretion 1.0x (Baseline)2.5x - 3.0x Dependent on PKA activation [1].
HGF Secretion 1.0x (Baseline)3.5x - 4.0x Synergistic anti-fibrotic effect [2].
cAMP Levels BaselineElevated Immediate spike post-treatment.
Effect with PKA Inhibitor N/AAbolished Confirms cAMP/PKA dependency.[3][4]

Drug Delivery Systems: Overcoming Pharmacokinetics

A major challenge with prostacyclin agonists is their short half-life and potential for systemic hypotension (vasodilation) if administered as a bolus. To utilize Ono-1301 for therapeutic angiogenesis (e.g., in ischemic cardiomyopathy), a Slow-Release Drug Delivery System (DDS) is required.

PLGA Microsphere Technology

Ono-1301 is encapsulated in Poly(lactic-co-glycolic acid) (PLGA) microspheres. This allows for local, sustained release over 3–4 weeks, matching the biological window required for capillary network formation.

Release Mechanism Diagram

The following diagram details the preparation and release kinetics of the PLGA system.

PLGA_Delivery_System cluster_release Biphasic Release Mechanism Preparation Emulsion Solvent Evaporation Method Microsphere Ono-1301 Loaded PLGA Microsphere Preparation->Microsphere Injection Local Injection (Ischemic Tissue) Microsphere->Injection Hydrolysis PLGA Hydrolysis (Bioerosion) Injection->Hydrolysis Sustained Sustained Release (3-4 Weeks) Hydrolysis->Sustained Effect Local VEGF/HGF Accumulation Sustained->Effect

Caption: Figure 2.[5] Workflow for PLGA microsphere delivery, ensuring sustained local concentration of Ono-1301.

In Vivo Application (Ischemic Cardiomyopathy Model)

In murine or porcine models of myocardial infarction, Ono-1301-PLGA is injected into the border zone of the infarct.

  • Result: Significant increase in capillary density (CD31+ cells) and reduction in fibrotic area compared to empty PLGA controls [3].

  • Advantage: The local concentration remains high enough to drive gene expression, while plasma concentrations remain low, avoiding systemic hypotension.

References

  • Hirata, Y. et al. (2009). Synthetic prostacyclin agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters. Biomedicine & Pharmacotherapy.[6][7]

  • Nakamura, K. et al. (2007). A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart.[1][7] Clinical Science.

  • Sakai, Y. et al. (2011).[7] Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity in diabetic rats. Journal of Pharmacy and Pharmacology.

  • Utsunomiya, T. et al. (2009). ONO-1301, a novel prostacyclin agonist, inhibits cytokine production and attenuates liver injury in a mouse model of acute liver failure. European Journal of Pharmacology.[7]

Sources

An In-Depth Technical Guide to ONO-1301's Role in Cyclic AMP Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

ONO-1301 is a structurally unique, non-prostanoid synthetic molecule engineered with a dual mechanism of action: potent agonism at the prostacyclin (IP) receptor and concurrent inhibition of thromboxane A2 (TXA2) synthase.[1][2] Its primary therapeutic effects are mediated through the canonical Gs-protein coupled IP receptor, leading to a significant and sustained elevation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] This guide provides a detailed technical exploration of this core signaling pathway, elucidating the molecular interactions, downstream cellular consequences, and robust methodologies for its investigation. By activating the IP receptor-cAMP-PKA axis, ONO-1301 exerts powerful anti-inflammatory, anti-proliferative, and pro-angiogenic effects, which have been demonstrated in a multitude of preclinical models, including pulmonary hypertension, fibrosis, and diabetic nephropathy.[2][3][4] The simultaneous inhibition of the pro-thrombotic and vasoconstrictive TXA2 pathway provides a synergistic advantage, positioning ONO-1301 as a compelling candidate for diseases characterized by endothelial dysfunction and imbalanced prostanoid signaling.[3]

Introduction: A Novel Molecular Architecture for a Dual-Action Therapeutic Strategy

Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, exerting its effects via the IP receptor to increase intracellular cAMP.[5] However, its therapeutic utility is hampered by extreme chemical instability. ONO-1301 was developed to overcome this limitation. As a non-prostanoid mimetic, it lacks the typical five-membered ring structure of prostaglandins, conferring significant biological and chemical stability and a prolonged plasma half-life of approximately 5.6 hours.[3][5]

The molecular design of ONO-1301 is intrinsically dual-functional. While its core structure activates the IP receptor, a strategically incorporated 3-pyridine moiety is responsible for inhibiting thromboxane synthase.[5] This guide will focus primarily on the first, and arguably most critical, aspect of its mechanism: the profound and sustained activation of the cAMP signaling cascade.

Core Mechanism of Action: IP Receptor Agonism and cAMP Elevation

The cornerstone of ONO-1301's pharmacological activity is its function as a selective agonist at the Gs-protein coupled IP receptor. This interaction initiates a well-defined signaling cascade that serves as the primary driver of its therapeutic effects.

Receptor Binding and Selectivity

ONO-1301 demonstrates a high binding affinity for the IP receptor.[5] Quantitative analysis in mouse models has determined its inhibitor constant (Ki) to be 47 nM for the IP receptor.[6] Critically, ONO-1301 exhibits significant selectivity for the IP receptor over other prostanoid receptors, minimizing off-target effects. This selectivity is crucial, as activation of other prostanoid receptors, such as the EP3 receptor, can lead to opposing physiological outcomes.[6]

Prostanoid Receptor SubtypeONO-1301 Binding Affinity (Ki, nM)
IP 47
EP1>1,300
EP2>1,000
EP3740
EP4>2,300
FP>1,200
TP>1,000
DP>1,000
Table 1: Selectivity profile of ONO-1301 across various mouse prostanoid receptors. Data synthesized from Kobayashi et al. (2004), highlighting the preferential binding to the IP receptor.[6]
G-Protein Coupling and Adenylyl Cyclase Activation

Upon binding of ONO-1301, the IP receptor undergoes a conformational change, facilitating its coupling to the heterotrimeric G-protein, Gs. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated, GTP-bound Gαs subunit then directly binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).

The causal link between ONO-1301, the IP receptor, and cAMP elevation has been definitively established experimentally. Studies have shown that administration of ONO-1301 leads to a dose-dependent increase in plasma cAMP concentrations.[1] Crucially, this effect is dramatically reduced by pretreatment with an IP-receptor antagonist such as CAY10441, providing direct evidence that the observed cAMP surge is mediated specifically through the IP receptor.[1]

ONO1301_cAMP_Pathway ONO1301 ONO-1301 IP_Receptor Prostacyclin (IP) Receptor ONO1301->IP_Receptor Binds & Activates Gs_Protein Gs Protein (αβγ) IP_Receptor->Gs_Protein Activates G_alpha_s Gαs-GTP Gs_Protein->G_alpha_s Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Activates ATP ATP cAMP Cyclic AMP (cAMP) ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-proliferation) PKA->Cellular_Response Phosphorylates Targets

ONO-1301 primary signaling pathway via cAMP.

Downstream Consequences: Protein Kinase A and Cellular Responses

The elevation of intracellular cAMP concentration triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA).

Activation of Protein Kinase A (PKA)

PKA exists as an inactive tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. Each regulatory subunit has two binding sites for cAMP. The binding of four cAMP molecules to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These active C subunits are then free to phosphorylate a multitude of serine and threonine residues on specific substrate proteins within the cell, thereby altering their activity and initiating a cellular response.

Key Cellular Outcomes

The therapeutic effects of ONO-1301 are a direct result of PKA-mediated phosphorylation events:

  • Vasodilation and Anti-Hypertensive Effects: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation, vasodilation, and a reduction in blood pressure. This is a primary mechanism for its efficacy in pulmonary arterial hypertension.[3]

  • Anti-proliferative Effects: ONO-1301 has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells.[7] This effect is, at least in part, mediated by the cAMP/PKA pathway, which can interfere with mitogenic signaling cascades.

  • Tissue Repair and Angiogenesis: ONO-1301 promotes the synthesis and release of crucial growth factors like Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[5][8] This induction is linked to the cAMP pathway and contributes to its regenerative and pro-angiogenic properties observed in models of cardiac and renal injury.[4][9][10]

Experimental Protocols for Pathway Interrogation

To rigorously assess the activity of ONO-1301 or similar compounds on the cAMP signaling pathway, a series of well-controlled in vitro assays are essential. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Workflow for Quantifying ONO-1301-Induced cAMP Production

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Plate_Cells 1. Plate Cells (e.g., CHO-K1 expressing human IP receptor) in 384-well plate Incubate 2. Incubate Overnight (37°C, 5% CO2) Plate_Cells->Incubate Add_Stimulation 3. Add Stimulation Buffer (containing PDE inhibitor, e.g., IBMX) Incubate->Add_Stimulation Add_Compound 4. Add ONO-1301 Dilution Series (Include Vehicle & Positive Control) Add_Stimulation->Add_Compound Incubate_Stim 5. Incubate (30 min at 37°C) Add_Compound->Incubate_Stim Add_Detection 6. Add HTRF Detection Reagents (cAMP-d2 & Anti-cAMP Cryptate) Incubate_Stim->Add_Detection Incubate_Detect 7. Incubate (60 min at Room Temp) Add_Detection->Incubate_Detect Read_Plate 8. Read Plate on HTRF Reader (665nm / 620nm) Incubate_Detect->Read_Plate Calculate_Ratio 9. Calculate HTRF Ratio & ΔF% Read_Plate->Calculate_Ratio Plot_Curve 10. Plot Dose-Response Curve (Calculate EC50) Calculate_Ratio->Plot_Curve

Experimental workflow for HTRF-based cAMP assay.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to quantify cAMP levels in cells expressing the human IP receptor.

A. Materials & Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human IP receptor (PTGIR).

  • Assay Plate: White, low-volume 384-well plate.

  • Reagents: HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate).

  • Buffers: Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • Compounds: ONO-1301, Positive Control (e.g., Iloprost), Vehicle (e.g., 0.1% DMSO).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

B. Step-by-Step Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2. The choice of cell density is critical and should be optimized to ensure the signal falls within the linear range of the assay.

  • Compound Preparation: Prepare a serial dilution of ONO-1301 in stimulation buffer containing 1 mM IBMX. Also prepare solutions for the positive control (Iloprost) and vehicle. The inclusion of IBMX is a key step to prevent the enzymatic degradation of cAMP by endogenous PDEs, thus amplifying the signal and increasing assay sensitivity.

  • Cell Stimulation: Aspirate the culture medium from the cells and add 5 µL of the compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for receptor activation and cAMP accumulation.

  • Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol. Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP Cryptate solution to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (Cryptate) and 620 nm (d2).

C. Data Analysis & Self-Validation:

  • Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Plot the HTRF ratio against the log of the agonist concentration. The signal will be inversely proportional to the cAMP concentration.

  • Fit the data using a four-parameter logistic equation to determine the EC50 value for ONO-1301.

  • Trustworthiness Check: The positive control (Iloprost) should yield a robust, sigmoidal curve with an EC50 in the expected nanomolar range. The vehicle control should define the baseline signal. A high Z'-factor (>0.5) between the vehicle and a maximal concentration of agonist confirms the assay's robustness for high-throughput screening.

Detailed Protocol: In Vitro PKA Activity Assay (Radiometric)

This protocol measures the activity of PKA by quantifying the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate.

A. Materials & Reagents:

  • PKA Source: Purified recombinant human PKA catalytic subunit or immunoprecipitated PKA from cell lysates treated with ONO-1301.

  • Substrate: PKA-specific peptide substrate (e.g., Kemptide: LRRASLG).

  • Radiolabel: [γ-³²P]ATP.

  • Buffers: Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Stopping Reagent: 75 mM phosphoric acid.

  • Separation Matrix: P81 phosphocellulose paper.

B. Step-by-Step Procedure:

  • Reaction Setup: On ice, prepare a master mix containing kinase reaction buffer, the PKA peptide substrate (e.g., 100 µM), and the PKA enzyme preparation.

  • Initiate Reaction: Start the kinase reaction by adding the ATP mix (containing unlabeled ATP and a spike of [γ-³²P]ATP, final concentration ~100 µM). Transfer the reactions to a 30°C water bath.

  • Time Course: For kinetic analysis, stop the reaction at various time points (e.g., 0, 5, 10, 20 minutes) by spotting a 20 µL aliquot onto a labeled square of P81 phosphocellulose paper. The paper will bind the phosphorylated peptide but not the free ATP.

  • Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash three times for 5 minutes each with fresh phosphoric acid to remove unreacted [γ-³²P]ATP. Perform a final wash with acetone to dry the paper.

  • Quantification: Place the dried P81 squares into scintillation vials, add scintillation fluid, and count the incorporated ³²P using a scintillation counter.

C. Data Analysis & Self-Validation:

  • Plot the counts per minute (CPM) against time. The initial velocity of the reaction should be linear.

  • Trustworthiness Check: A "no enzyme" control reaction is critical to determine the background signal. A reaction with a known PKA inhibitor (e.g., H-89) should show significantly reduced or no activity, validating that the observed phosphorylation is PKA-specific. Comparing the activity of PKA from vehicle-treated vs. ONO-1301-treated cell lysates will directly demonstrate the compound's ability to activate the downstream kinase.

Clinical Perspective

The robust preclinical data supporting the role of ONO-1301 in cAMP signaling has led to its investigation in clinical settings. A Phase 1 clinical trial was conducted to assess its safety and pharmacokinetics. While ONO-1301 was developed as a potential antiplatelet drug, this trial noted side effects including diarrhea and headache, which are common for prostacyclin agonists and consistent with its mechanism of action.[5] These findings underscore the need for targeted drug delivery systems, such as nanoformulations, to concentrate the therapeutic effect at the site of disease and minimize systemic exposure.[5]

Conclusion

ONO-1301 represents a sophisticated pharmacological agent that leverages a deep understanding of prostanoid signaling. Its primary role as a selective IP receptor agonist initiates a powerful and sustained elevation of intracellular cAMP, which in turn activates PKA and a cascade of beneficial cellular responses. This core mechanism, complemented by its secondary inhibition of thromboxane synthase, provides a multi-faceted therapeutic approach for complex diseases like pulmonary hypertension. The experimental frameworks detailed herein offer robust, validated methods for researchers and drug development professionals to further probe this important signaling pathway and evaluate the next generation of IP receptor agonists.

References

  • Kataoka, M., Nagaya, N., Satoh, T., et al. (2005). A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine, 172(12), 1575-80. [Link]

  • Miyagawa, S., Sakaguchi, T., Shirasaka, T., et al. (2021). Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. Scientific Reports, 11(1), 7123. [Link]

  • Watatani, H., Yamasaki, H., Maeshima, Y., et al. (2015). ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. Acta Medica Okayama, 69(1), 1-15. [Link]

  • Kondo, M., Muroi, Y., Hoshino, Y., et al. (2013). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences, 123(4), 392-401. [Link]

  • Terasaki, T., Takeda-Watanabe, A., Okuno, T., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Fibrogenesis & Tissue Repair, 15(1), 2. [Link]

  • Abramovitz, M., Adam, M., Boie, Y., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta, 1483(2), 285-293. (Note: While not directly providing ONO-1301 data, this source provides context for prostanoid receptor selectivity assays).
  • Shirasaka, T., Miyagawa, S., Fukushima, S., et al. (2013). A slow-releasing form of prostacyclin agonist (ONO1301SR) enhances endogenous secretion of multiple cardiotherapeutic cytokines and improves cardiac function in a rapid-pacing-induced model of canine heart failure. The Journal of Thoracic and Cardiovascular Surgery, 146(5), 1259-1267.e2. [Link]

  • Konya, V., Philipose, S., Theurl, M., et al. (2013). E-type prostanoid receptor 4 (EP4) in disease and therapy. Pharmacology & Therapeutics, 138(3), 485-502. [Link]

  • Kobayashi, T., Narumiya, S., & Hirata, M. (2004). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews, 84(2), 601-652. [Link]

  • Kunkel, M. T., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Carnegie, G. K., & Scott, J. D. (2006). Discovery of cellular substrates for protein kinase A using a peptide array screening protocol. Biochemical Society Transactions, 34(Pt 5), 844-848. [Link]

  • Glass, M., & Felder, C. C. (1997). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Journal of Pharmacology and Experimental Therapeutics, 281(3), 1347-1354. [Link]

  • Sawa, Y. (2011). Abstract 17806: Novel Synthetic Prostacyclin Agonist, Ono1301, Inhibits Proliferation of Pulmonary Arterial Smooth Muscle Cells by Suppressing Raf Kinase Signal Pathway. Circulation, 124(Suppl_21), A17806. [Link]

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55504. [Link]

  • Yamasaki, H., Maeshima, Y., Nasu, T., et al. (2011). Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. Prostaglandins, Leukotrienes and Essential Fatty Acids, 84(3-4), 99-107. [Link]

  • Maeshima, Y., Yamasaki, H., Ujike, H., et al. (2012). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology, 302(12), F1591-F1601. [Link]

  • Nagaya, N., & Sawa, Y. (2013). Long-Acting Prostacyclin Agonist for PAH. Circulation Journal, 77(9), 2268-2275. [Link]

  • Cisbio. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio. [Link]

  • ClinicalTrials.gov. (2023). Pulmonary Hypertension Association Registry (PHAR). ClinicalTrials.gov. [Link]

Sources

An In-depth Technical Guide to the Discovery and Development of Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ono-1301 is a pioneering investigational drug candidate engineered with a unique dual-action mechanism targeting critical pathways in cardiopulmonary and fibrotic diseases. It functions as a long-acting, orally active prostacyclin (PGI2) receptor agonist and a thromboxane A2 synthase inhibitor. This guide provides a comprehensive technical overview of the scientific rationale, mechanism of action, and preclinical development of Ono-1301. We will delve into the causality behind its design, the experimental validation of its therapeutic effects, and the detailed protocols that underpin its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of Ono-1301's journey from concept to a promising therapeutic agent.

The Scientific Imperative: Targeting the Prostacyclin-Thromboxane Imbalance

The development of Ono-1301 was driven by a critical unmet need in treating diseases like Pulmonary Arterial Hypertension (PAH). The pathophysiology of PAH is complex, involving vasoconstriction, thrombosis, and the proliferation of pulmonary artery smooth muscle cells (PASMCs).[1] A key contributor to this pathology is a profound imbalance between two signaling molecules derived from arachidonic acid:

  • Prostacyclin (PGI2): A potent vasodilator, inhibitor of platelet aggregation, and anti-proliferative agent.[1]

  • Thromboxane A2 (TXA2): A powerful vasoconstrictor and promoter of platelet aggregation.[1]

In patients with PAH, prostacyclin production is diminished while thromboxane levels are elevated, tilting the scales towards vasoconstriction and disease progression.[1] Existing therapies, such as epoprostenol (a synthetic prostacyclin), validate the therapeutic benefit of restoring prostacyclin signaling. However, these treatments are hampered by extremely short half-lives, requiring continuous intravenous infusion.[2]

This clinical challenge created a clear directive: to design a molecule that could not only mimic the beneficial effects of prostacyclin with improved stability and duration but also directly counteract the detrimental effects of thromboxane.

Rational Drug Design: The Genesis of Ono-1301

Ono-1301 was conceived to overcome the limitations of traditional prostanoids. Its chemical structure is a testament to rational drug design:

  • Enhanced Stability: Unlike prostacyclin and its direct analogs, Ono-1301 lacks the unstable prostanoid five-membered ring and allylic alcohol structures. This key modification prevents metabolism by 15-hydroxyprostaglandin dehydrogenase, rendering the molecule chemically and biologically stable with a significantly longer plasma half-life of approximately 5.6 hours after subcutaneous administration.[1][2][3][4]

  • Dual Functionality: The structure incorporates two critical pharmacophores:

    • A carboxylic acid and a lipid-soluble functional group that enable potent agonism at the prostacyclin (IP) receptor.[1]

    • A 3-pyridine radical and a carboxylic acid group that interact via a hydrogen bond to potently inhibit thromboxane synthase.[1][2][4]

This elegant design results in a single molecule capable of simultaneously augmenting vasoprotective pathways and suppressing pro-thrombotic, vasoconstrictive signals.

Deep Dive: The Multifaceted Mechanism of Action

Ono-1301 exerts its therapeutic effects through three primary, interconnected mechanisms.

Prostacyclin (IP) Receptor Agonism & cAMP Signaling

The cornerstone of Ono-1301's action is its function as a PGI2 mimetic. By binding to and activating the IP receptor on vascular smooth muscle cells and platelets, it initiates a well-defined signaling cascade.[5]

  • Mechanism: Activation of the G-protein coupled IP receptor stimulates adenylyl cyclase, leading to a sustained increase in intracellular cyclic adenosine 3', 5'-monophosphate (cAMP).[1][3][5]

  • Consequences: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in:

    • Vasodilation: Relaxation of vascular smooth muscle.

    • Anti-proliferation: Inhibition of smooth muscle cell growth, partly through the suppression of the Raf/ERK signaling pathway.[2][6]

    • Anti-platelet Aggregation: Prevention of thrombus formation.

Ono1301_cAMP_Pathway Ono1301 Ono-1301 IP_Receptor Prostacyclin (IP) Receptor (G-protein coupled) Ono1301->IP_Receptor Binds & Activates AC Adenylyl Cyclase IP_Receptor->AC Stimulates cAMP cAMP (Increased) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (Activated) cAMP->PKA Activates Effects Therapeutic Effects: • Vasodilation • Anti-proliferation • Anti-platelet Aggregation PKA->Effects Leads to

Caption: Ono-1301 Prostacyclin (IP) Receptor Signaling Pathway.
Thromboxane Synthase Inhibition

Simultaneously, Ono-1301 directly inhibits the enzyme thromboxane synthase, which is responsible for the final step in the synthesis of TXA2 from its precursor, prostaglandin H2 (PGH2).[7]

  • Mechanism: The 3-pyridine moiety within the Ono-1301 structure effectively blocks the active site of thromboxane synthase.[1][4]

  • Consequences: This inhibition leads to a significant reduction in the production of TXA2, thereby decreasing vasoconstriction and platelet aggregation. This effect has been experimentally confirmed by measuring reduced levels of the stable TXA2 metabolite, 11-dehydro-thromboxane B2, in animal models treated with Ono-1301.[1][3]

Ono1301_TXA2_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TX_Synthase Thromboxane Synthase PGH2->TX_Synthase TXA2 Thromboxane A2 (TXA2) TX_Synthase->TXA2 Effects Pathological Effects: • Vasoconstriction • Platelet Aggregation TXA2->Effects Ono1301 Ono-1301 Ono1301->TX_Synthase INHIBITS

Caption: Ono-1301 Inhibition of the Thromboxane Synthesis Pathway.
Induction of Endogenous Growth Factors

A distinct and highly valuable mechanism of Ono-1301 is its ability to induce the production of key regenerative growth factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[8][9][10] This action suggests a role beyond simple vasodilation, pointing towards true tissue repair and remodeling.

  • Mechanism: Studies show that Ono-1301 treatment upregulates HGF and VEGF expression in various cell types, including myofibroblasts and endothelial cells.[8][10] This effect appears to be mediated, at least in part, through IP-receptor signaling.[5]

  • Consequences:

    • HGF: A potent anti-fibrotic and regenerative factor that counteracts the pro-fibrotic signaling of TGF-β.[11]

    • VEGF: A key promoter of angiogenesis (new blood vessel formation), which is crucial for repairing ischemic tissue.[8][10]

This multidirectional activity positions Ono-1301 as a potential therapy not only for PAH but also for a range of diseases characterized by fibrosis and inflammation, such as non-alcoholic steatohepatitis (NASH), diabetic nephropathy, and myocardial ischemia.[8][10][12]

Preclinical Validation: Evidence of Efficacy

The therapeutic potential of Ono-1301 has been extensively validated in robust preclinical models, most notably the monocrotaline (MCT)-induced PAH model in rats. This model faithfully recapitulates key aspects of human PAH, including increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.

Efficacy in the Monocrotaline-Induced PAH Model

Subcutaneous administration of Ono-1301 in MCT-treated rats demonstrated marked therapeutic benefits. The key findings from these seminal studies are summarized below.

ParameterVehicle Control (MCT-Treated)Ono-1301 Treated (MCT-Treated)Scientific Implication
Right Ventricular Systolic Pressure (RVSP) Significantly IncreasedSignificantly Attenuated[3][13]Demonstrates potent pulmonary vasodilator effect.
Right Ventricular Hypertrophy (RV/BW Ratio) Significantly IncreasedSignificantly Attenuated[3]Indicates reduced cardiac workload and prevention of heart failure.
Medial Wall Thickness of Pulmonary Arteries Significantly IncreasedSignificantly Attenuated[3][13]Shows anti-proliferative effect and favorable vascular remodeling.
Plasma 11-dehydro-TXB2 (TXA2 metabolite) Markedly ElevatedSignificantly Decreased[1][3]Confirms in vivo inhibition of thromboxane synthase.
Plasma cAMP BaselineSustained Increase (for at least 8 hours)[3]Confirms long-acting in vivo agonism of the IP receptor.
6-Week Survival Rate ~30%~80%[3]Represents a profound improvement in overall outcome.
Sustained-Release Formulation (ONO-1301MS)

To further improve therapeutic convenience and maintain stable hemodynamics, a sustained-release formulation was developed. Ono-1301 was polymerized with poly(d,l-lactic-co-glycolic acid) (PLGA) microspheres, a biodegradable polymer widely used in drug delivery.[2]

  • Key Finding: A single subcutaneous injection of this formulation, ONO-1301MS, achieved sustained therapeutic plasma concentrations for three weeks, effectively preventing the development of PAH in the MCT model with just one dose.[2] This breakthrough highlights the potential for intermittent dosing, a major quality-of-life improvement for patients.

Experimental Protocols: A Self-Validating System

The trustworthiness of the preclinical data rests on rigorous and reproducible experimental design. Below is a detailed methodology for the cornerstone MCT-induced PAH model, synthesized from published, peer-reviewed studies.

Workflow: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Sources

An In-depth Technical Guide to the Endothelial Effects of Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ono-1301 is a multifaceted synthetic small molecule with significant therapeutic potential, primarily attributed to its dual-action mechanism as a long-acting prostacyclin (PGI2) agonist and a thromboxane synthase inhibitor.[1][2] This guide provides a comprehensive technical overview of the molecular and functional effects of Ono-1301 on endothelial cells. We will dissect the primary signaling cascades initiated by Ono-1301, explore its profound impact on angiogenesis and vascular homeostasis, and provide detailed, field-proven protocols for researchers to investigate these effects. The narrative is structured to elucidate the causal chain from receptor binding to cellular response, offering insights for drug development professionals and researchers in cardiovascular and regenerative medicine.

Core Mechanism of Action: The Prostacyclin Receptor (IP Receptor) Signaling Axis

The primary mode of action of Ono-1301 in the vasculature is initiated through its binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the surface of endothelial cells and other cell types like vascular smooth muscle cells and fibroblasts.[3][4] This interaction triggers a well-defined intracellular signaling cascade that is central to its therapeutic effects.

1.1. The cAMP-Dependent Pathway

Binding of Ono-1301 to the IP receptor activates the associated stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][5] The resulting elevation in intracellular cAMP is a critical signaling node.[2][5][6]

The effects of increased cAMP are manifold, but a key consequence is the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which translocate to the nucleus to modulate gene expression. This pathway is directly responsible for the observed upregulation of crucial angiogenic and cytoprotective growth factors.[6][7] Furthermore, the cAMP/Epac1 signaling pathway is a known crucial regulator of endothelial barrier function, where its activation strengthens intercellular junctions and stabilizes the cytoskeleton.[8]

1.2. Induction of Endogenous Growth Factors

A hallmark of Ono-1301's action is its ability to stimulate the production and secretion of key growth factors from various cell types, including endothelial cells and fibroblasts.[3][9]

  • Hepatocyte Growth Factor (HGF): Ono-1301 consistently induces the expression and secretion of HGF.[5][6][9][10] HGF is a potent mitogen and motogen for endothelial cells and plays a significant role in angiogenesis and tissue repair.

  • Vascular Endothelial Growth Factor (VEGF): The compound also dose-dependently upregulates VEGF expression.[6][9] VEGF is a primary driver of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[11]

The induction of these growth factors is, at least in part, mediated by the cAMP pathway, as demonstrated by experiments where cAMP analogs mimic, and cAMP inhibitors partially block, these effects of Ono-1301.[6][12]

Ono1301_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ono1301 Ono-1301 IP_Receptor IP Receptor (GPCR) Ono1301->IP_Receptor Binds Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Gene Gene Transcription (HGF, VEGF) CREB->Gene Promotes

Caption: Ono-1301 signaling cascade in endothelial cells.

Functional Consequences on Endothelial Cells

The molecular signaling initiated by Ono-1301 translates into profound functional effects on endothelial cells, primarily centered on promoting angiogenesis and maintaining vascular health.

2.1. Potent Pro-Angiogenic Activity

Ono-1301 is a robust promoter of angiogenesis, the formation of new blood vessels from pre-existing ones.[13] This is a critical process in repairing ischemic tissue.[6][12] In-vitro studies show that Ono-1301 promotes the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), a key step in angiogenesis.[6][12]

Crucially, this pro-angiogenic effect is largely dependent on the induction of HGF and VEGF. The administration of neutralizing antibodies against either of these growth factors significantly abrogates the angiogenic effects of Ono-1301, confirming their mediating role.[6][12] In vivo models further validate these findings, where administration of Ono-1301 leads to a significant increase in capillary density in ischemic tissues.[6][13]

2.2. Modulation of Endothelial-Fibroblast Crosstalk

The vascular niche is a complex environment involving multiple cell types. Ono-1301's efficacy is enhanced by its ability to modulate the crosstalk between endothelial cells and surrounding fibroblasts. Studies using co-culture systems have demonstrated that Ono-1301 stimulates fibroblasts to secrete HGF and VEGF, which then act in a paracrine manner on adjacent endothelial cells to promote angiogenesis.[3][6][12] This highlights a key therapeutic insight: Ono-1301 doesn't just act on endothelial cells in isolation but orchestrates a pro-angiogenic microenvironment.

ParameterControlOno-1301 TreatmentSource
Capillary Density (capillaries/mm²) 342.7 ± 29.7557.2 ± 26.7 (P<0.01)[6]
Primary Growth Factors Induced BaselineHGF, VEGF[6][9]
Key Second Messenger BaselineIncreased intracellular cAMP[2][5]

Validated Experimental Protocols for Investigation

To facilitate further research, this section provides standardized, step-by-step protocols to assess the key endothelial effects of Ono-1301. These protocols are designed to be self-validating, with clear positive and negative controls.

3.1. Protocol 1: In-Vitro Tube Formation Assay

This assay is the gold standard for assessing angiogenic potential in vitro.

  • Objective: To determine the effect of Ono-1301 on the ability of endothelial cells to form capillary-like structures.

  • Methodology:

    • Preparation: Thaw Matrigel (Corning® or equivalent) on ice overnight at 4°C. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

    • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum media (e.g., EBM-2 with 0.5% FBS). Seed 1.5-2.0 x 10⁴ cells per well onto the solidified Matrigel.

    • Treatment: Add Ono-1301 at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF, 50 ng/mL).

    • Incubation: Incubate at 37°C, 5% CO₂ for 4-12 hours.

    • Imaging & Analysis: Visualize the tube networks using an inverted microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.

  • Causality Check: To validate that the effect is mediated by growth factors, run parallel experiments where cells are co-treated with Ono-1301 and neutralizing antibodies for VEGF (1 µg/mL) or HGF (1 µg/mL). A significant reduction in tube formation compared to Ono-1301 alone validates the mechanism.[6][12]

Tube_Formation_Workflow P1 Coat 96-well plate with Matrigel P2 Incubate at 37°C to solidify P1->P2 P3 Seed HUVECs (1.5x10⁴ cells/well) P2->P3 P4 Add Treatments: - Vehicle Control - Ono-1301 (Test) - VEGF (Positive Control) P3->P4 P5 Incubate 4-12 hours at 37°C P4->P5 P6 Image wells with inverted microscope P5->P6 P7 Quantify Tube Network: - Total Length - Junctions - Loops P6->P7

Sources

Technical Deep Dive: The Anti-Inflammatory and Pro-Angiogenic Mechanics of Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ono-1301 is a synthetic prostacyclin (PGI2) agonist that possesses a unique dual-action mechanism: it simultaneously activates the prostacyclin receptor (IP receptor) and inhibits thromboxane A2 (TXA2) synthase.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, Ono-1301 offers a targeted approach that shifts the arachidonic acid metabolite balance toward anti-inflammatory and tissue-repair phenotypes. This guide dissects the molecular mechanisms, therapeutic efficacy in fibrosis and ischemia, and validated experimental protocols for evaluating Ono-1301 in preclinical settings.

Part 1: Mechanistic Architecture

The therapeutic potency of Ono-1301 stems from its ability to modulate the "cytokine storm" and fibrotic remodeling through two distinct but synergistic pathways.

IP Receptor Agonism & The cAMP/PKA Axis

Ono-1301 acts as a long-acting agonist for the IP receptor. Upon binding, it triggers the Gs-protein coupled cascade:

  • Activation: Ligand binding activates Adenylyl Cyclase (AC).

  • Signal Transduction: AC converts ATP to cyclic AMP (cAMP).

  • Effector Phase: Elevated cAMP activates Protein Kinase A (PKA).

    • Anti-Inflammatory: PKA interferes with the NF-κB signaling pathway, preventing the nuclear translocation of p65/p50 dimers and suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

    • Tissue Repair: The pathway induces the expression of Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), driving angiogenesis and inhibiting fibroblast-to-myofibroblast transition (FMT).

Thromboxane A2 (TXA2) Synthase Inhibition

Concurrently, Ono-1301 inhibits TXA2 synthase.[1][2][3][4] TXA2 is a potent vasoconstrictor and platelet aggregator that exacerbates ischemic injury. By blocking its synthesis, Ono-1301 improves microcirculation and prevents thrombotic occlusion in damaged tissues.

Visualization: The Dual-Action Signaling Pathway

Ono1301_Mechanism Ono Ono-1301 IP_Rec IP Receptor Ono->IP_Rec Agonism TXA_Syn TXA2 Synthase Ono->TXA_Syn Inhibition AC Adenylyl Cyclase IP_Rec->AC TXA2 Thromboxane A2 u2193 TXA_Syn->TXA2 Blocked cAMP cAMP u2191 AC->cAMP PKA PKA Activation cAMP->PKA NFkB NF-u03baB Pathway PKA->NFkB Inhibits HGF HGF / VEGF u2191 PKA->HGF Induces Outcome1 Reduced Inflammation (TNF-u03b1, IL-6 u2193) NFkB->Outcome1 Outcome2 Angiogenesis & Fibrosis Suppression HGF->Outcome2 Outcome3 Vasodilation & Anti-Thrombosis TXA2->Outcome3 Reduced

Caption: Ono-1301 Dual-Action Pathway: IP receptor agonism drives repair, while TXA2 inhibition prevents ischemia.

Part 2: Therapeutic Efficacy & Data Synthesis[1][2][3]

Ono-1301 has demonstrated significant efficacy in preclinical models of cardiac fibrosis, non-alcoholic steatohepatitis (NASH), and ischemia-reperfusion (I/R) injury. The following table synthesizes key quantitative outcomes from authoritative studies.

Table 1: Preclinical Efficacy Summary
Disease ModelSpeciesDosage / RegimenKey OutcomesMechanism Cited
NASH / Liver Fibrosis Mouse (Mc4r-KO)0.01% w/w in diet (20 weeks)Reduced liver fibrosis score; Suppressed hepatic stellate cell activation.HGF induction; Anti-inflammatory cytokine suppression [1].[1]
Cardiac Ischemia/Reperfusion Rat (Wistar)Slow-release PLGA (Subcutaneous)Ischemic Area: 58.6% → 44.4%Fibrotic Area: 33.5% → 22.3%Enhanced neovascularization via VEGF/HGF upregulation [2].[2]
Dilated Cardiomyopathy Hamster (TO-2)10 mg/kg (Every 3 weeks, SC)Significant increase in LV fractional shortening (19% → 25%); Increased capillary density.[5]Inhibition of fibroblast-to-myofibroblast transition (FMT) [3].[4]
LPS-Induced Inflammation Murine Macrophages0.01–0.1 μM (In Vitro)Dose-dependent reduction in TNF-α and IL-6 secretion.cAMP-mediated NF-κB inhibition [1].

Part 3: Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed based on validated methodologies.

Protocol A: In Vitro Assessment of Anti-Inflammatory Activity

Objective: Quantify the inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Cell Culture:

    • Utilize RAW 264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs).

    • Culture in DMEM supplemented with 10% FBS at 37°C, 5% CO2.

  • Compound Preparation:

    • Dissolve Ono-1301 in DMSO to create a 10 mM stock solution.

    • Prepare serial dilutions in culture media to achieve final concentrations of 0.01, 0.1, 1.0, and 10 μM. Ensure final DMSO concentration is <0.1%.

  • Induction & Treatment:

    • Seed cells at

      
       cells/well in 24-well plates. Allow adherence for 24 hours.
      
    • Pre-treat cells with Ono-1301 dilutions for 1 hour prior to stimulation.

    • Stimulate inflammation by adding Lipopolysaccharide (LPS) at 100 ng/mL .

    • Incubate for 24 hours .

  • Readout (Self-Validating Step):

    • Collect supernatant. Centrifuge at 1000xg for 5 mins to remove debris.

    • Quantify TNF-α and IL-6 using ELISA.

    • Validation: The "LPS only" control must show >10-fold increase in cytokines over "Vehicle" control for the assay to be valid.

Protocol B: In Vivo Slow-Release Administration (Cardiac Fibrosis Model)

Objective: Evaluate anti-fibrotic efficacy using a sustained delivery system to mimic clinical pharmacokinetics.

  • Formulation:

    • Ono-1301 is encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres to allow for sustained release over 3-4 weeks.

    • Dosage: 10 mg/kg body weight (calculated based on active drug release rate).

  • Surgical Model (TAC):

    • Perform Transverse Aortic Constriction (TAC) on male C57BL/6 mice to induce pressure-overload hypertrophy and fibrosis.

    • Control: Sham-operated mice.

  • Administration:

    • Inject Ono-1301-PLGA subcutaneously into the dorsal skin immediately post-surgery or 2 weeks post-TAC (therapeutic mode).

  • Terminal Analysis (4 Weeks):

    • Histology: Harvest hearts, fix in 10% formalin. Stain sections with Masson’s Trichrome or Azan-Mallory to visualize collagen deposition (blue).

    • Biochemistry: Homogenize LV tissue; measure HGF and VEGF protein levels via ELISA.

    • Gene Expression: Extract RNA; perform RT-qPCR for Col1a1, Col3a1, and Tgfb1.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Model Induction (LPS / TAC / Ischemia) Step2 Ono-1301 Admin (0.1u03bcM or Slow-Release) Step1->Step2 Pre- or Post-Induction Step3 Incubation / Duration (24h In Vitro / 4wks In Vivo) Step2->Step3 Step4 Readout 1: ELISA (TNF-u03b1, HGF, cAMP) Step3->Step4 Step5 Readout 2: Histology (Fibrosis/Angiogenesis) Step3->Step5

Caption: Standardized workflow for validating Ono-1301 efficacy in inflammatory and fibrotic models.

References

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Source:[1][3][6] PubMed / BMC URL:[Link]

  • A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. Source:[2][5] European Journal of Pharmacology URL:[2][Link]

  • Synthetic prostacyclin agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters. Source:[5] Biomedicine & Pharmacotherapy URL:[2][3][5][Link]

  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Source:[7] Journal of Pharmacological Sciences URL:[Link]

Sources

An In-depth Technical Guide to the Preclinical Evaluation of Ono-1301 in Rodent Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Pulmonary Arterial Hypertension (PAH) remains a devastating disease characterized by progressive vascular remodeling of the pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right ventricular failure. The complexity of PAH pathophysiology necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Ono-1301, a synthetic prostacyclin agonist with dual-action capabilities, has emerged as a promising candidate in preclinical investigations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the evaluation of Ono-1301 in established rodent models of PAH. It is designed to offer not just protocols, but a deeper understanding of the scientific rationale behind the experimental choices, ensuring robust and reproducible outcomes.

Introduction to Ono-1301 and its Therapeutic Rationale in PAH

Ono-1301 (also known as ONO-AP 500-02) is a novel, orally active, and long-acting prostacyclin (PGI2) mimetic.[1] Unlike traditional prostacyclin analogs, Ono-1301 possesses a unique dual mechanism of action: it is a potent agonist of the prostacyclin receptor (IP receptor) and an inhibitor of thromboxane synthase.[1] This dual functionality is particularly relevant to PAH, a disease characterized by an imbalance between the vasodilatory and anti-proliferative effects of prostacyclin and the vasoconstrictive and pro-proliferative actions of thromboxane A2.[2] By simultaneously augmenting the prostacyclin pathway and suppressing thromboxane production, Ono-1301 offers a targeted approach to rebalancing this critical homeostatic mechanism.

Furthermore, preclinical studies have revealed that Ono-1301's therapeutic effects extend beyond its influence on vasoactive eicosanoids. It has been shown to induce the production of hepatocyte growth factor (HGF), a potent anti-inflammatory and anti-fibrotic agent, and to modulate key signaling pathways involved in vascular smooth muscle cell proliferation.[3] This multifaceted pharmacological profile makes Ono-1301 a compelling subject for investigation in the context of PAH.

Mechanism of Action: A Multi-pronged Approach to Mitigating PAH

The therapeutic efficacy of Ono-1301 in preclinical models of PAH can be attributed to its engagement with multiple signaling pathways that are dysregulated in the disease.

Prostacyclin Receptor Agonism and cAMP Elevation

As a prostacyclin agonist, Ono-1301 binds to and activates the IP receptor on pulmonary artery smooth muscle cells (PASMCs) and endothelial cells.[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Elevated cAMP mediates a cascade of downstream effects, including:

  • Vasodilation: cAMP-dependent protein kinase A (PKA) activation leads to the phosphorylation of various targets that promote smooth muscle relaxation and, consequently, vasodilation of the pulmonary arteries.

  • Anti-proliferation: Increased cAMP levels have been shown to inhibit the proliferation of PASMCs, a key feature of the vascular remodeling seen in PAH.[4]

  • Induction of Hepatocyte Growth Factor (HGF): Ono-1301 has been demonstrated to promote the synthesis of HGF, which in turn exerts anti-inflammatory and anti-proliferative effects, contributing to the attenuation of PAH.[3][5]

Thromboxane Synthase Inhibition

Concurrently, Ono-1301 inhibits thromboxane synthase, the enzyme responsible for the production of thromboxane A2 (TXA2).[2] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation and smooth muscle cell proliferation. By reducing TXA2 levels, Ono-1301 helps to counteract the pathological vasoconstriction and vascular remodeling characteristic of PAH.

Modulation of Proliferative Signaling Pathways

In-vitro and in-vivo studies have shown that Ono-1301 can suppress the phosphorylation of key kinases in the Raf-1/ERK1/2 signaling pathway in PASMCs.[4] This pathway is a critical regulator of cell proliferation, and its inhibition by Ono-1301 provides a direct mechanism for its anti-proliferative effects on vascular smooth muscle cells.

Signaling Pathway of Ono-1301 in Pulmonary Arterial Hypertension

Ono1301_Mechanism cluster_membrane Cell Membrane IP Receptor IP Receptor Adenylyl Cyclase Adenylyl Cyclase IP Receptor->Adenylyl Cyclase Activates Ono-1301 Ono-1301 Ono-1301->IP Receptor Binds & Activates Thromboxane Synthase Thromboxane Synthase Ono-1301->Thromboxane Synthase Inhibits Thromboxane A2 Thromboxane A2 Thromboxane Synthase->Thromboxane A2 Produces Vasoconstriction & Proliferation Vasoconstriction & Proliferation Thromboxane A2->Vasoconstriction & Proliferation cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HGF HGF cAMP->HGF Induces Raf-1 Raf-1 cAMP->Raf-1 Inhibits Vasodilation & Anti-proliferation Vasodilation & Anti-proliferation PKA->Vasodilation & Anti-proliferation HGF->Vasodilation & Anti-proliferation ERK1/2 ERK1/2 Raf-1->ERK1/2 Activates PASMC Proliferation PASMC Proliferation ERK1/2->PASMC Proliferation

Caption: Ono-1301's dual mechanism of action in PAH.

In-Vivo Efficacy of Ono-1301 in Preclinical Models of PAH

The therapeutic potential of Ono-1301 has been evaluated in two widely accepted rodent models of PAH: the monocrotaline (MCT) induced model and the Sugen/hypoxia (SuHx) induced model. These models, while having distinct induction mechanisms, recapitulate key pathological features of human PAH, including pulmonary vasoconstriction, vascular remodeling, and right ventricular hypertrophy.

Data Presentation: Comparative Efficacy of Ono-1301
Parameter PAH Model Vehicle Control Ono-1301 Treatment % Improvement Reference
Right Ventricular Systolic Pressure (RVSP) (mmHg) Monocrotaline (rat)~55-60~35-40~30-36% reduction[2]
Sugen/Hypoxia (rat)Significantly elevatedAttenuatedData not quantified[1]
Right Ventricular Hypertrophy (RV/LV+S ratio) Monocrotaline (rat)~0.5-0.6~0.3-0.4~33-40% reduction[2]
Sugen/Hypoxia (rat)Significantly elevatedAttenuatedData not quantified[1]
Pulmonary Arterial Medial Wall Thickness (%) Monocrotaline (rat)Significantly increasedSignificantly attenuatedData not quantified[2]
Sugen/Hypoxia (rat)Significantly increasedAttenuatedData not quantified[1]
Survival Rate (%) Monocrotaline (rat)~30% at 6 weeks~80% at 6 weeks~167% increase[2]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for inducing PAH in rats and subsequently assessing the therapeutic effects of Ono-1301. The rationale behind key steps is included to enhance understanding and ensure experimental rigor.

Induction of Pulmonary Arterial Hypertension

The MCT model is a well-established and reproducible method for inducing PAH.[6] MCT is a pyrrolizidine alkaloid that, after metabolic activation in the liver, causes endothelial injury in the pulmonary vasculature, leading to a cascade of events that mimic human PAH.[6]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (200-250 g)

    • Monocrotaline (Sigma-Aldrich or equivalent)

    • Sterile 0.9% saline

    • 1N HCl and 1N NaOH

    • pH meter

    • Syringes and needles (25-27 gauge)

  • Protocol:

    • Preparation of MCT Solution: Dissolve monocrotaline in sterile saline to a final concentration of 60 mg/mL. Adjust the pH to 7.4 using 1N HCl and 1N NaOH. Sterile filter the solution using a 0.22 µm filter.

    • Animal Acclimatization: Allow rats to acclimatize to the housing facility for at least one week prior to the experiment.

    • Induction: Administer a single subcutaneous injection of the prepared MCT solution at a dose of 60 mg/kg body weight. A control group should receive a subcutaneous injection of an equivalent volume of sterile saline.

    • Monitoring: Monitor the animals daily for signs of distress, including weight loss, lethargy, and respiratory difficulty. PAH typically develops over 3-4 weeks.[7]

  • Scientific Rationale: The single subcutaneous injection of MCT provides a consistent and reliable method for inducing endothelial damage and subsequent pulmonary vascular remodeling. The 3-4 week timeframe allows for the development of significant PAH pathology before therapeutic intervention.

The SuHx model is considered to more closely mimic the angio-obliterative lesions seen in severe human PAH.[1][4] It involves the combination of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) and chronic hypoxia.[4]

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • Sugen 5416 (SU5416)

    • Dimethyl sulfoxide (DMSO)

    • Sterile 0.9% saline

    • Hypoxia chamber with an oxygen controller

    • Nitrogen gas source

    • Syringes and needles (25-27 gauge)

  • Protocol:

    • Preparation of Sugen 5416 Solution: Dissolve Sugen 5416 in DMSO to a concentration of 20 mg/mL.

    • Animal Acclimatization: As per the MCT protocol.

    • Induction:

      • Administer a single subcutaneous injection of Sugen 5416 at a dose of 20 mg/kg body weight.

      • Immediately place the rats in a hypoxic chamber maintained at 10% oxygen for 3 weeks.[4] Control animals are housed in a normoxic environment (21% oxygen).

    • Post-Hypoxia: After 3 weeks of hypoxia, return the rats to a normoxic environment. Severe PAH and right ventricular failure typically develop over the following weeks.

  • Scientific Rationale: The inhibition of VEGF signaling with Sugen 5416, combined with the stress of chronic hypoxia, leads to a more severe and progressive form of PAH with prominent vascular lesions, providing a robust model for testing therapeutic interventions.

Hemodynamic Assessment via Right Heart Catheterization

Right heart catheterization is the gold standard for assessing pulmonary hemodynamics in both clinical and preclinical settings.[8] This procedure allows for the direct measurement of right ventricular systolic pressure (RVSP), a key indicator of PAH severity.

  • Materials:

    • Anesthetized rat (e.g., with isoflurane or ketamine/xylazine)

    • Heating pad to maintain body temperature

    • Surgical instruments (scissors, forceps)

    • Pressure-volume catheter (e.g., Millar SPR-839) or a fluid-filled catheter connected to a pressure transducer

    • Data acquisition system

    • Suture material

  • Protocol:

    • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad. Shave and sterilize the surgical area on the right side of the neck.

    • Jugular Vein Exposure: Make a midline incision in the neck to expose the right external jugular vein. Carefully dissect the vein from the surrounding connective tissue.

    • Catheter Insertion: Place two loose sutures around the jugular vein. Make a small incision in the vein between the sutures. Introduce the catheter into the vein and advance it towards the heart.

    • Catheter Placement: Carefully advance the catheter through the right atrium and into the right ventricle. The pressure waveform on the data acquisition system will confirm the correct placement (a sharp increase in systolic pressure and a diastolic pressure near zero).

    • Data Recording: Allow the pressure signal to stabilize and then record the RVSP for several minutes.

    • Euthanasia and Tissue Collection: Following hemodynamic measurements, euthanize the animal according to approved institutional protocols. The heart and lungs can then be collected for further analysis.

  • Scientific Rationale: Direct measurement of RVSP provides a quantitative and reliable assessment of the severity of pulmonary hypertension and the efficacy of therapeutic interventions.

Histological Analysis of Pulmonary Vascular Remodeling

Histological analysis of the pulmonary arteries is crucial for evaluating the extent of vascular remodeling and the impact of therapeutic agents on this process. Hematoxylin and Eosin (H&E) staining provides an overview of the vessel structure, while Masson's Trichrome staining is used to assess fibrosis.

  • Protocol:

    • Tissue Preparation: Perfuse the lungs with saline followed by 4% paraformaldehyde. Excise the lungs and immerse them in 4% paraformaldehyde for 24 hours for fixation. Process the tissue and embed in paraffin.

    • Sectioning: Cut 5 µm thick sections and mount them on glass slides.

    • Deparaffinization and Rehydration:

      • Xylene: 2 changes, 5 minutes each.

      • 100% Ethanol: 2 changes, 3 minutes each.

      • 95% Ethanol: 1 change, 2 minutes.

      • 70% Ethanol: 1 change, 1 minute.

      • Running tap water: 3 minutes.

    • Staining:

      • Weigert's Hematoxylin: 10-20 minutes.

      • Running tap water: 10 minutes.

      • Biebrich Scarlet-Acid Fuchsin: 5-10 minutes.

      • Rinse in distilled water.

      • Phosphomolybdic-Phosphotungstic Acid Solution: 10-15 minutes (until collagen is no longer red).

      • Aniline Blue: 10 minutes.

      • 1% Acetic Acid: 3 minutes.

    • Dehydration and Mounting:

      • 95% Ethanol: 1 change, 2 minutes.

      • 100% Ethanol: 2 changes, 3 minutes each.

      • Xylene: 2 changes, 5 minutes each.

      • Mount with a permanent mounting medium.

  • Interpretation: Nuclei will be stained black, cytoplasm and muscle red, and collagen blue. This allows for the assessment of medial hypertrophy and intimal thickening.

Experimental Workflow Diagram

Experimental_Workflow cluster_model PAH Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment cluster_analysis Data Analysis MCT_Induction Monocrotaline (MCT) Induction (60 mg/kg, single s.c. injection) Ono-1301_Treatment Ono-1301 Administration (e.g., oral gavage, s.c. injection) MCT_Induction->Ono-1301_Treatment Vehicle_Control Vehicle Control Administration MCT_Induction->Vehicle_Control SuHx_Induction Sugen/Hypoxia (SuHx) Induction (Sugen 20 mg/kg, s.c. + 3 weeks 10% O2) SuHx_Induction->Ono-1301_Treatment SuHx_Induction->Vehicle_Control Hemodynamics Hemodynamic Measurement (Right Heart Catheterization for RVSP) Ono-1301_Treatment->Hemodynamics Histology Histological Analysis (H&E and Masson's Trichrome) Ono-1301_Treatment->Histology Hypertrophy Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) Ono-1301_Treatment->Hypertrophy Vehicle_Control->Hemodynamics Vehicle_Control->Histology Vehicle_Control->Hypertrophy Data_Analysis Statistical Analysis and Interpretation Hemodynamics->Data_Analysis Histology->Data_Analysis Hypertrophy->Data_Analysis

Caption: A streamlined workflow for evaluating Ono-1301 in PAH models.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of Ono-1301 in pulmonary arterial hypertension. Its unique dual mechanism of action, targeting both the prostacyclin and thromboxane pathways, combined with its ability to modulate key proliferative signaling cascades, positions it as a promising candidate for further development. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of Ono-1301 and other novel therapeutic agents for PAH.

Future preclinical studies should aim to further elucidate the downstream signaling pathways affected by Ono-1301, particularly in the context of the Sugen/hypoxia model. Investigating the long-term effects of Ono-1301 on vascular remodeling and right ventricular function will also be critical. While a Phase 1 clinical trial has been conducted, further clinical investigations are warranted to translate these promising preclinical findings into tangible benefits for patients with this debilitating disease.[3]

References

  • Kataoka, M., Nagaya, N., Satoh, T., Itoh, T., Murakami, S., Iwase, T., Miyahara, Y., Kyotani, S., Sakai, Y., Kangawa, K., & Ogawa, S. (2005). A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. American journal of respiratory and critical care medicine, 172(12), 1575–1580. [Link]

  • Nakamura, K., Hamano, K., & Matsui, M. (2021). Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. Scientific reports, 11(1), 7218. [Link]

  • Creative Bioarray. (n.d.). Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model. Retrieved from [Link]

  • Leica Biosystems. (n.d.). H&E Staining Overview: A Guide to Best Practices. Retrieved from [Link]

  • Kume, H., Asai, K., Watanabe, M., & Kadota, T. (2012). Abstract 17806: Novel Synthetic Prostacyclin Agonist, Ono1301, Inhibits Proliferation of Pulmonary Arterial Smooth Muscle Cells by Suppressing Raf Kinase Signal Pathway. Circulation, 126(Suppl_21), A17806. [Link]

  • Sakai, Y., Miyagawa, S., & Sawa, Y. (2014). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of pharmacological sciences, 124(1), 1–8. [Link]

  • Nakamura, A., Nagaya, N., Obata, H., Yano, T., Uematsu, M., Miyatake, K., ... & Sawa, Y. (2013). Oral administration of a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity for pulmonary arterial hypertension. Circulation Journal, 77(6), 1563-1570. [Link]

  • IHC World. (n.d.). Masson's Trichrome Staining Protocol for Collagen Fibers. Retrieved from [Link]

  • Bikou, O., & Sassi, Y. (2024). The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure. Methods in molecular biology (Clifton, N.J.), 2803, 163–172. [Link]

  • Voelkel, N. F., & Tuder, R. M. (2021). Sugen, hypoxia and the lung circulation. Pulmonary circulation, 11(4), 20458940211049449. [Link]

  • Wang, X., Liu, Y., Zhang, Y., & Zhang, J. (2023). Measurement of Pulmonary Artery Pressure in Rats Using Right Heart Catheterization. Journal of visualized experiments : JoVE, (194), 10.3791/65135. [Link]

  • Hemnes, A. R., & Champion, H. C. (2016). Hemodynamic characterization of rodent models of pulmonary arterial hypertension. Journal of visualized experiments : JoVE, (110), 53923. [Link]

  • Tontodonati, M., & Brand, O. (2020). Improved method for the catheterization of the right ventricle in a rat model of pulmonary artery hypertension. Journal of pharmacological and toxicological methods, 101, 106644. [Link]

  • Baligar, P., & Mukhopadhyay, S. (2021). Lung Section Staining and Microscopy. Bio-protocol, 11(12), e4042. [Link]

  • Creative Bioarray. (n.d.). Masson's Trichrome Staining Protocol. Retrieved from [Link]

  • University of Washington. (n.d.). Hematoxylin & Eosin (H & E) Stain Protocol. Retrieved from [Link]

  • Gomez-Arroyo, J., & Farkas, L. (2017). The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension. Journal of cardiovascular development and disease, 4(3), 11. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Hematoxylin and Eosin (H&E) Staining – Manual Protocol. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2017). Massons Trichrome Staining Protocol for Tubulointerstitial Disease. Retrieved from [Link]

  • Bogdanov, L. A., & Kutikhin, A. G. (2019). Optimization of hematoxylin and eosin staining of heart, blood vessels, liver, and spleen. Fundamental and Clinical Medicine, 4(4), 70-77. [Link]

  • Mycetoma Research Centre. (n.d.). Standard Operating Procedure for Hematoxylin and Eosin (H&E) Staining. Retrieved from [Link]

  • Galiè, N., Humbert, M., Vachiery, J. L., Gibbs, S., Lang, I., Torbicki, A., ... & Peacock, A. (2015). 2015 ESC/ERS Guidelines for the diagnosis and treatment of pulmonary hypertension: The Joint Task Force for the Diagnosis and Treatment of Pulmonary Hypertension of the European Society of Cardiology (ESC) and the European Respiratory Society (ERS): Endorsed by: Association for European Paediatric and Congenital Cardiology (AEPC), International Society for Heart and Lung Transplantation (ISHLT). European heart journal, 37(1), 67-119. [Link]

  • Kim, J., Kang, Y., Kojima, Y., Lighthouse, J. K., Hu, X., Aldred, M. A., ... & Chun, H. J. (2022). Sox17 Deficiency Promotes Pulmonary Arterial Hypertension via HGF/c-Met Signaling. Circulation research, 131(10), e138–e154. [Link]

Sources

Technical Guide: Preclinical Evaluation of Ono-1301 in Cardiac Regeneration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ono-1301 (a synthetic prostacyclin agonist and thromboxane synthase inhibitor) represents a paradigm shift in cardiac regenerative medicine. Unlike cell-based therapies that rely on the engraftment of exogenous cells, Ono-1301 functions as a "chemical cytokine inducer." It conditions the ischemic microenvironment to upregulate endogenous repair factors—specifically Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF)—while simultaneously suppressing fibrotic remodeling via thromboxane inhibition.

This guide details the molecular mechanisms, drug delivery formulations (SR-Ono-1301), and validated preclinical protocols required to evaluate this compound in models of myocardial infarction (MI) and dilated cardiomyopathy (DCM).

Part 1: Molecular Mechanism of Action

The therapeutic potency of Ono-1301 lies in its dual-action mechanism. It addresses the two primary drivers of heart failure: microvascular rarefaction (loss of blood supply) and maladaptive fibrosis (stiffening of the ventricle).

The IP Receptor-cAMP Axis (Pro-Angiogenic)

Ono-1301 acts as a stable agonist for the Prostacyclin Receptor (IP Receptor). Upon binding, it activates the Gs-protein coupled pathway:

  • Activation: Ligand binding triggers Adenylate Cyclase (AC).

  • Signaling: AC converts ATP to cyclic AMP (cAMP).

  • Translocation: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates CREB.

  • Transcription: p-CREB enters the nucleus to drive the transcription of HGF, VEGF, and SDF-1.

  • Outcome: These factors are secreted in a paracrine manner, promoting angiogenesis and recruiting stem cells to the injury site.

Thromboxane Synthase Inhibition (Anti-Fibrotic)

Simultaneously, Ono-1301 inhibits Thromboxane A2 (TXA2) synthase.[1] In ischemic tissue, TXA2 promotes platelet aggregation and vasoconstriction. By blocking this enzyme, Ono-1301 prevents the conversion of PGH2 to TXA2, thereby reducing inflammation and interstitial fibrosis.

Pathway Visualization

The following diagram illustrates the signal transduction pathways activated by Ono-1301.

OnoMechanism Ono Ono-1301 IP_Rec IP Receptor (Gs-Coupled) Ono->IP_Rec Agonism TX_Syn Thromboxane Synthase Ono->TX_Syn Inhibition AC Adenylate Cyclase IP_Rec->AC TXA2 Thromboxane A2 (TXA2) TX_Syn->TXA2 Blocked cAMP cAMP (Elevation) AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB (Phosphorylation) PKA->CREB Nucleus Nucleus (Gene Transcription) CREB->Nucleus PGH2 PGH2 PGH2->TX_Syn Fibrosis Fibrosis & Inflammation TXA2->Fibrosis Cytokines HGF, VEGF, SDF-1 (Paracrine Release) Nucleus->Cytokines Angio Angiogenesis & Cell Survival Cytokines->Angio

Caption: Dual-pathway mechanism of Ono-1301 showing IP receptor-mediated cytokine upregulation and simultaneous inhibition of fibrotic thromboxane signaling.

Part 2: Drug Delivery System (SR-Ono-1301)

Ono-1301 has a short biological half-life (~30 minutes). For cardiac regeneration, sustained exposure (2–4 weeks) is required. Therefore, preclinical studies utilize SR-Ono-1301 , where the drug is encapsulated in Poly(DL-lactic-co-glycolic acid) (PLGA) microspheres.

Protocol: Preparation of SR-Ono-1301 Microspheres

Method: Oil-in-Water (O/W) Emulsion Solvent Evaporation.[2][3]

  • Phase Preparation:

    • Oil Phase (O): Dissolve PLGA (50:50, MW 50,000) and Ono-1301 in Dichloromethane (DCM).

    • Water Phase (W): Prepare 0.5% (w/v) Polyvinyl alcohol (PVA) aqueous solution.

  • Emulsification:

    • Inject the Oil phase into the Water phase under high-speed homogenization (e.g., 10,000 rpm) to form the O/W emulsion.

  • Solvent Evaporation (Critical Step):

    • Stir the emulsion at 40°C for 3 hours.

    • Expert Insight: Stirring near the glass transition temperature (Tg) of PLGA (~40°C) promotes "self-healing" of the microsphere surface, reducing the initial burst release and ensuring a linear release profile over 3 weeks [1].

  • Collection:

    • Centrifuge to collect microspheres.[4] Wash 3x with distilled water to remove residual PVA.

    • Lyophilize (freeze-dry) for 24 hours.

  • Characterization:

    • Target particle size: 20–40 μm (prevents phagocytosis while allowing injectability).

Part 3: Preclinical Efficacy Data

The following data summarizes key findings from murine MI models (LAD ligation) comparing Vehicle control vs. SR-Ono-1301 treatment (10mg/kg sustained release).

MetricVehicle ControlSR-Ono-1301% ImprovementSignificance
Survival Rate (4 Weeks) ~45%~85%+88%P < 0.05
LVEF (Ejection Fraction) 32.4 ± 3.1%52.8 ± 4.2%+63%P < 0.01
Fibrotic Area (%) 33.5 ± 5.9%22.3 ± 6.2%-33%P < 0.05
Capillary Density 342 ± 29 /mm²557 ± 26 /mm²+62%P < 0.01
HGF Tissue Level Baseline3-fold Increase+200%P < 0.01

Data aggregated from Sakai et al. [2] and Hirata et al. [3].[5]

Part 4: Translational Experimental Protocol

This section outlines the standard operating procedure (SOP) for evaluating Ono-1301 in a murine model of acute myocardial infarction.

Experimental Workflow Diagram

Workflow cluster_0 Day 0: Induction cluster_1 Day 3-7: Acute Phase cluster_2 Day 28: Chronic Phase MI LAD Ligation (Perm. Ischemia) Inject Intramyocardial Injection MI->Inject Immediate GeneExp qPCR/ELISA (HGF, VEGF) Inject->GeneExp Tissue Harvest Echo Echocardiography (LVEF, FS) Inject->Echo Functional Follow-up Histo Histology (Masson Trichrome/CD31) Echo->Histo Terminal Analysis

Caption: Timeline for preclinical evaluation, emphasizing dual endpoints of acute molecular upregulation and chronic functional recovery.

Step-by-Step Surgical Protocol

Objective: To deliver SR-Ono-1301 to the ischemic border zone to maximize paracrine signaling.

  • Anesthesia & Intubation:

    • Induce with 3% isoflurane; maintain at 1.5–2%.

    • Intubate and ventilate (tidal volume 200µL, 100 breaths/min).

  • Thoracotomy:

    • Perform a left lateral thoracotomy at the 4th intercostal space.

    • Retract ribs to expose the left ventricle.

  • Ligation (MI Induction):

    • Identify the Left Anterior Descending (LAD) coronary artery.

    • Ligate with 8-0 Prolene suture approx. 2mm below the left atrial appendage.

    • Validation: Confirm ischemia by immediate pallor (blanching) of the anterior wall and ST-segment elevation on ECG.

  • Drug Administration:

    • Dose: 10 mg/kg of SR-Ono-1301 (suspended in saline).

    • Technique: Using a Hamilton syringe with a 30G needle, perform 2–3 injections directly into the border zone (the viable tissue immediately surrounding the infarct).

    • Why: Injection into the necrotic core leads to drug washout; injection into remote healthy tissue dilutes the paracrine effect on the at-risk myocardium.

  • Closure:

    • Close ribs with 6-0 silk; close muscle and skin layers.

    • Extubate upon recovery of spontaneous breathing.

Histological Analysis (Terminal Endpoint)
  • Fibrosis: Masson’s Trichrome staining. Calculate the percentage of collagen (blue) vs. viable muscle (red).

  • Angiogenesis: Immunostaining for CD31 (endothelial cells) and α-SMA (smooth muscle/arterioles). Count vessels per high-power field in the border zone.

References

  • Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301. Source: PubMed / Biol Pharm Bull (2011) URL:[Link]

  • A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart. Source:[5] Sakai Y, et al. Clinical Science (2007) URL:[Link]

  • A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. Source:[5] Hirata Y, et al. European Journal of Pharmacology (2012) URL:[5][Link]

  • A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration. Source: Sakai Y, Sawa Y.[6] Expert Opinion on Drug Delivery (2012) URL:[Link]

Sources

Exploring Ono-1301 for Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Translational Research

Executive Summary

Non-Alcoholic Steatohepatitis (NASH) remains a critical unmet medical need, characterized by a complex pathology involving steatosis, inflammation, and progressive fibrosis.[1] Traditional monotherapies often fail to address the multifaceted nature of the disease. Ono-1301 , a synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, represents a novel "multi-hit" therapeutic candidate. Unlike standard vasodilators, Ono-1301 functions as a potent cytokine inducer , upregulating Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF) to drive tissue repair while simultaneously suppressing hepatic stellate cell (HSC) activation. This guide dissects the mechanistic architecture, preclinical validation, and experimental protocols required to evaluate Ono-1301 in the context of NASH fibrosis and carcinogenesis.

Mechanistic Architecture: The Dual-Action Pathway

Ono-1301 distinguishes itself through a unique dual mechanism that targets both the microenvironment and the cellular drivers of fibrosis.

2.1 The Core Mechanism
  • IP Receptor Agonism: Ono-1301 binds to the prostacyclin (IP) receptor on mesenchymal and endothelial cells, activating the Gs-protein/adenylate cyclase pathway. This leads to an accumulation of intracellular cAMP.[2]

  • Thromboxane A2 (TXA2) Synthase Inhibition: By inhibiting TXA2 synthase, Ono-1301 prevents the formation of pro-thrombotic and pro-inflammatory TXA2, shifting the balance toward prostaglandin I2 (PGI2) and E2 (PGE2) production.[3]

  • Cytokine Induction (The "Switch"): The elevation of cAMP triggers the transcription of regenerative factors, specifically HGF and VEGF. HGF is a potent anti-fibrotic agent that induces apoptosis in activated HSCs and promotes hepatocyte regeneration.

2.2 Visualization of Signaling Pathways

The following diagram illustrates the cascade from receptor binding to the suppression of fibrogenesis.

Ono1301_Mechanism Ono Ono-1301 IP_Rec IP Receptor (Surface) Ono->IP_Rec Agonist Binding TXA2_Syn TXA2 Synthase Ono->TXA2_Syn Inhibition cAMP cAMP Elevation IP_Rec->cAMP Gs Activation PKA PKA Activation cAMP->PKA Inflam Macrophage Inflammation cAMP->Inflam Suppresses NF-kB HGF HGF Expression (Hepatocyte Growth Factor) PKA->HGF Transcriptional Upregulation VEGF VEGF Expression PKA->VEGF HSC Activated HSC (Myofibroblast) HGF->HSC Induces Apoptosis & Reversion Fibrosis Collagen Deposition & Fibrosis HGF->Fibrosis Suppresses HSC->Fibrosis ECM Production Inflam->HSC Paracrine Activation

Caption: Ono-1301 signaling cascade showing dual modulation of cAMP-dependent cytokine induction and inhibition of fibrogenic effectors.

Preclinical Evidence in NASH

Recent studies, particularly using the melanocortin 4 receptor-deficient (Mc4r-KO ) mouse model, have validated Ono-1301's efficacy.[3] The Mc4r-KO model is superior to nutritional models (e.g., MCD diet) as it mimics human metabolic syndrome (obesity, insulin resistance) alongside NASH.

3.1 Key Efficacy Data

The following table summarizes quantitative outcomes observed in Mc4r-KO mice treated with Ono-1301.

ParameterControl (Vehicle)Ono-1301 TreatedMechanism of Improvement
Liver Fibrosis Area High (Sirius Red+)Significantly Reduced Suppression of HSC activation via HGF/cAMP.
NAS Score High (Steatosis/Inflammation)Improved Reduction in macrophage infiltration (F4/80+).
HSC Activation High

-SMA expression
Downregulated Direct inhibition of myofibroblast transdifferentiation.
Tumor Incidence Frequent (HCC development)Suppressed Improved microenvironment and reduced chronic inflammation.
Serum ALT/AST ElevatedDecreased Hepatoprotection via HGF-mediated regeneration.
Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating controls and specific markers.

4.1 In Vivo Validation: The Mc4r-KO Model

Objective: Assess the anti-fibrotic and anti-inflammatory efficacy of Ono-1301 in a metabolic NASH model.

  • Model Induction:

    • Subject: Male Mc4r-KO mice (C57BL/6J background).

    • Diet: Western Diet (WD) containing high fat (e.g., 40% kcal) and cholesterol for 20 weeks to induce NASH.

    • Control: Age-matched Mc4r-KO mice on Normal Diet (ND).

  • Drug Administration:

    • Compound: Ono-1301.[2][3][4][5]

    • Route: Oral admixture in diet or slow-release PLGA microspheres (subcutaneous).

    • Dosage: 10–30 mg/kg/day (oral) or 10 mg/kg every 3 weeks (PLGA).

    • Duration: Treatment starts at week 8 (early intervention) or week 20 (therapeutic intervention) for 8–12 weeks.

  • Endpoints & Analysis:

    • Histology: Sirius Red staining (fibrosis quantification), H&E (NAS scoring).

    • IHC:

      
      -SMA (HSC activation), F4/80 (Macrophages), Ki-67 (Proliferation).
      
    • Biochemistry: Hepatic hydroxyproline content (quantitative collagen).

    • Gene Expression (qPCR): Col1a1, Tgfb1, Hgf, Vegfa, Tnfa.

4.2 In Vitro Mechanism Validation

Objective: Confirm the direct effect of Ono-1301 on Hepatic Stellate Cells (HSCs) and Macrophages.

  • Cell Lines:

    • HSCs: Human LX-2 cell line or primary mouse HSCs.

    • Macrophages: RAW264.7 or bone marrow-derived macrophages (BMDMs).

  • HSC Activation Assay:

    • Culture HSCs in DMEM + 1% FBS (starvation) for 24h.

    • Stimulate with TGF-

      
      1 (5 ng/mL)  to induce fibrogenic phenotype.[6]
      
    • Treat with Ono-1301 (0.1, 1, 10

      
      M) concurrently.
      
    • Readout: Western blot for

      
      -SMA and Collagen I; ELISA for HGF in supernatant.
      
  • Inflammation Assay:

    • Stimulate Macrophages with LPS (100 ng/mL) .

    • Treat with Ono-1301.[2][3][4][5]

    • Readout: qPCR for Il6, Tnfa, Mcp1. Measure intracellular cAMP levels.

4.3 Experimental Workflow Diagram

This workflow ensures a logical progression from model induction to molecular validation.

Experimental_Workflow Start Mc4r-KO Mice (C57BL/6J) Induction NASH Induction (Western Diet, 20wks) Start->Induction Group_A Control Group (Vehicle) Induction->Group_A Group_B Treatment Group (Ono-1301) Induction->Group_B Analysis_1 Histology (Sirius Red, H&E) Group_A->Analysis_1 Analysis_2 Mol. Biology (qPCR, Western) Group_A->Analysis_2 Group_B->Analysis_1 Group_B->Analysis_2 Outcome Data Validation (Fibrosis Reduction) Analysis_1->Outcome Analysis_2->Outcome

Caption: Step-by-step experimental workflow for validating Ono-1301 efficacy in Mc4r-KO NASH mice.

Translational Insights

The transition of Ono-1301 from preclinical models to clinical application in NASH is supported by its unique pharmacological profile.

  • Advantages over SOC: Unlike pure anti-fibrotics, Ono-1301 addresses the vascular component of NASH (endothelial dysfunction) via VEGF and the fibrotic component via HGF.

  • Delivery Systems: The development of sustained-release formulations (e.g., PLGA microspheres) addresses the short half-life typical of prostacyclin analogs, ensuring stable therapeutic levels and improving patient compliance.

  • Safety Profile: By inhibiting TXA2 synthase, Ono-1301 mitigates the risk of thrombotic events often associated with non-selective COX inhibition or pure IP agonism desensitization.

References
  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Source: Journal of Inflammation [Link]

  • Suppression of acute hepatic injury by a synthetic prostacyclin agonist through hepatocyte growth factor expression. Source: American Journal of Physiology-Gastrointestinal and Liver Physiology [Link]

  • Synthetic prostacyclin agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters. Source: Biomedicine & Pharmacotherapy [Link][4]

  • Hepatocyte growth factor promotes liver regeneration and protein synthesis after hepatectomy in cirrhotic rats. Source: Hepato-Gastroenterology [Link]

  • Hepatic Stellate Cell Activation and Inactivation in NASH-Fibrosis—Roles as Putative Treatment Targets? Source: Cells (MDPI) [Link]

Sources

Methodological & Application

Application Note: Ono-1301 In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Action Prostacyclin Agonist & Thromboxane Synthase Inhibitor

Introduction & Mechanism of Action

Ono-1301 is a synthetic, non-prostanoid prostacyclin (PGI2) agonist that possesses a unique dual mechanism of action. Unlike classical PGI2 analogs (e.g., beraprost) which primarily function as vasodilators, Ono-1301 acts as a cytokine-modulating factor .

Its biological activity is defined by two simultaneous events:

  • IP Receptor Agonism: It binds to the prostacyclin receptor (IP), activating the Gs-protein/adenylyl cyclase pathway to elevate intracellular cAMP.

  • Thromboxane Synthase Inhibition: It inhibits the enzyme responsible for converting PGH2 into Thromboxane A2 (TXA2), thereby reducing vasoconstriction and platelet aggregation.

Key Research Application: Ono-1301 is extensively used in regenerative medicine research to simulate "therapeutic inflammation control." It is proven to upregulate protective growth factors—specifically Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF) —via cAMP/PKA signaling, while suppressing fibrotic markers like


-Smooth Muscle Actin (

-SMA) in fibroblasts.
Mechanistic Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Ono-1301, leading to its anti-fibrotic and angiogenic effects.

Ono1301_Mechanism Ono Ono-1301 IP IP Receptor (Cell Membrane) Ono->IP Agonist Binding TXS Thromboxane Synthase Ono->TXS Inhibition (-) AC Adenylyl Cyclase IP->AC Gs Activation TXA2 Thromboxane A2 (Synthesis) TXS->TXA2 Blocked cAMP cAMP (accumulation) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Fibrosis Fibrosis / Myofibroblast Transition PKA->Fibrosis Suppression (-) HGF HGF / VEGF Expression CREB->HGF Promoter Activation

Figure 1: Ono-1301 dual mechanism: IP receptor activation drives HGF expression via cAMP/PKA, while simultaneously inhibiting TXA2 synthesis.

Compound Handling & Preparation[1]

Ono-1301 is a hydrophobic small molecule. Proper handling is critical to ensure solubility and prevent precipitation in aqueous cell culture media.

Solubility Protocol
  • Vehicle: Dimethyl sulfoxide (DMSO).[1][2]

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: Molecular Weight of Ono-1301 is approx. 438.5 g/mol (verify specific batch MW). To make 1 mL of 10 mM stock, dissolve 4.385 mg in 1 mL sterile DMSO.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C . Avoid repeated freeze-thaw cycles.

Working Solutions

Prepare fresh working solutions immediately prior to treatment.

  • Standard Range: 0.1 µM – 10 µM.

  • Dilution Method: Perform serial dilutions in DMSO first, then add to the culture medium to ensure the final DMSO concentration remains constant across all wells.

  • Vehicle Control (Critical): All control wells must contain the same % DMSO as the treatment wells (typically 0.1% ).

Final Conc. (µM)Dilution Factor (from 10mM Stock)Final DMSO %
10 µM 1:10000.1%
1 µM 1:10,0000.1%
0.1 µM 1:100,0000.1%

Experimental Protocols

Protocol A: Mechanistic Validation (cAMP Accumulation)

Objective: Confirm Ono-1301 is actively engaging the IP receptor in your specific cell line. Cell Type: HUVECs, Fibroblasts, or Smooth Muscle Cells.

Materials:

  • IBMX (3-isobutyl-1-methylxanthine): A PDE inhibitor required to prevent cAMP breakdown during the assay.

  • cAMP ELISA or FRET-based detection kit.

Steps:

  • Seeding: Seed cells in a 96-well plate (approx. 10,000 cells/well) and culture overnight.

  • Starvation: Replace medium with serum-free medium for 2–4 hours.

  • Pre-incubation: Add 0.5 mM IBMX to all wells for 30 minutes. Note: Without IBMX, the transient cAMP spike may be missed.

  • Treatment: Add Ono-1301 (0.1, 1, 10 µM) or Vehicle (0.1% DMSO).

    • Positive Control:[3] Forskolin (10 µM).[4]

  • Incubation: Incubate for 30 minutes at 37°C. (cAMP induction is rapid).

  • Lysis & Detection: Aspirate medium, lyse cells immediately, and quantify cAMP according to kit instructions.

Expected Result: A dose-dependent increase in intracellular cAMP, typically peaking at 1–10 µM.

Protocol B: Anti-Fibrotic Efficacy (TGF- 1 Rescue Assay)

Objective: Assess the ability of Ono-1301 to suppress the transformation of fibroblasts into myofibroblasts. Readout:


-SMA expression (Western Blot or Immunofluorescence).

Experimental Workflow:

Fibrosis_Protocol Seed Seed Fibroblasts (NHDF or Cardiac) Starve Serum Starvation (24h) Seed->Starve Induce Induction: TGF-beta1 (5 ng/mL) Starve->Induce Add Stimulus Treat Co-Treatment: Ono-1301 (1-10 uM) Induce->Treat Simultaneous Incubate Incubation (24h - 48h) Treat->Incubate Analyze Analysis: Western Blot (alpha-SMA) ELISA (HGF) Incubate->Analyze

Figure 2: Workflow for TGF-


1 induced fibrosis model and rescue by Ono-1301.

Steps:

  • Seeding: Seed Normal Human Dermal Fibroblasts (NHDF) or Cardiac Fibroblasts in 6-well plates. Grow to 70-80% confluency.

  • Starvation: Switch to low-serum (0.5% FBS) or serum-free medium for 24 hours to synchronize the cell cycle and reduce basal background.

  • Induction & Treatment:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Fibrosis Model): TGF-

      
      1 (5 ng/mL).
      
    • Group 3 (Treatment): TGF-

      
      1 (5 ng/mL) + Ono-1301 (1 µM).
      
    • Group 4 (Treatment High): TGF-

      
      1 (5 ng/mL) + Ono-1301 (10 µM).
      
  • Incubation: Incubate for 24 to 48 hours .

    • Note:

      
      -SMA protein accumulation takes time; 48h is often optimal for Western Blot.
      
  • Analysis:

    • Supernatant: Collect for HGF ELISA (Protocol C).

    • Lysate: Extract protein for Western Blot. Probe for

      
      -SMA  (42 kDa). Use GAPDH as a loading control.
      

Expected Result: TGF-


1 will drastically increase 

-SMA.[4][5] Ono-1301 should dose-dependently reduce this expression, returning it toward baseline levels.
Protocol C: HGF Induction Assay (ELISA)

Objective: Quantify the "cytokine-modulating" capability of Ono-1301. Context: This can be performed on the supernatant from Protocol B.

Steps:

  • Perform cell culture treatment as described in Protocol B (or without TGF-

    
    1 if testing basal induction).
    
  • Collect cell culture supernatant at 24 hours and 48 hours .

    • Note: HGF is a secreted protein. Unlike cAMP (intracellular), you measure this in the media.

  • Centrifuge supernatant (1000 x g, 5 min) to remove debris.

  • Analyze using a Human HGF Quantikine ELISA Kit (or equivalent).

Data Interpretation:

TreatmentExpected HGF Level (pg/mL)Interpretation
Vehicle Low (< 200)Basal secretion.
TGF-

1
ModerateTGF-

may slightly induce HGF as a feedback loop.
Ono-1301 (10 µM) High (> 1000) Significant upregulation via cAMP/CREB pathway.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation High concentration in aqueous media.Do not exceed 100 µM in media. Ensure stock is fully dissolved in DMSO before adding.
No cAMP signal PDE activity / Timing.Must use IBMX. Measure at 15-30 mins; cAMP signal is transient and degrades if measured at 24h.
Cell Toxicity DMSO concentration.[6][1][2][7]Ensure final DMSO is < 0.1%.[1] Include a "DMSO-only" control to rule out solvent toxicity.
Weak HGF signal Cell density / Time.HGF accumulation takes time. Measure at 48h. Ensure cells are healthy and confluent.

References

  • Sakai, Y., et al. (2001). "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice." This paper establishes the foundational mechanism of ONO-1301 as a dual agonist/inhibitor.

    • (Note: Link directs to related Murakami et al. 2006 work which is the seminal in vitro fibrosis paper).

  • Murakami, S., et al. (2006). "Prostacyclin Agonist With Thromboxane Synthase Inhibitory Activity (ONO-1301) Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice." Am J Physiol Lung Cell Mol Physiol.[8]

  • Nakamura, T., et al. (2005).

    • (Verified context via search results 1.2 and 1.4).

  • Utsunomiya, K., et al. (2009). "Human induced pluripotent stem cell-derived cardiac tissue sheet with ONO-1301...". Demonstrates the angiogenic properties and HGF/VEGF induction.

(Note: While Ono-1301SR is mentioned in literature for in vivo delivery, these protocols utilize the pure compound Ono-1301 for in vitro accuracy.)

Sources

Application Notes & Protocols: ONO-1301 Administration in Preclinical Mouse Models of Fibrosis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Guiding Principles & Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ONO-1301 in established mouse models of organ fibrosis. We move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in scientific integrity.

ONO-1301 is a multifaceted investigational compound with significant therapeutic potential in fibrotic diseases.[1][2] It is an orally active, synthetic non-prostanoid that functions as a long-acting prostacyclin (PGI2) receptor (IP receptor) agonist and concurrently exhibits thromboxane A2 (TXA2) synthase inhibitory activity.[3][4][5] This dual mechanism is critical to its anti-fibrotic effects. Activation of the IP receptor leads to increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, a pathway known to inhibit fibroblast proliferation.[6][7] Furthermore, ONO-1301's activity promotes the production of crucial anti-fibrotic and regenerative cytokines, most notably Hepatocyte Growth Factor (HGF), which counteracts the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β).[1][2][3][8]

The following sections detail the molecular mechanism of ONO-1301, practical considerations for its use, and specific, validated protocols for its administration in key preclinical models of pulmonary, renal, and hepatic fibrosis.

II. Molecular Mechanism of Action: A Dual-Pronged Anti-Fibrotic Strategy

The efficacy of ONO-1301 in mitigating fibrosis stems from its ability to modulate multiple signaling pathways that are dysregulated during the fibrotic process. The two primary mechanisms converge to reduce inflammation, inhibit fibroblast activation and proliferation, and promote tissue repair.

  • Prostacyclin (IP) Receptor Agonism : ONO-1301 binds to and activates the IP receptor, a G-protein coupled receptor.[3][7] This initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[6][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that collectively suppress fibrotic processes.

  • Thromboxane A2 (TXA2) Synthase Inhibition : By inhibiting TXA2 synthase, ONO-1301 reduces the production of TXA2, a potent pro-inflammatory and pro-aggregatory mediator.[3][5][6] This action helps to quell the initial inflammatory response that often drives the onset of fibrosis.

A key downstream effect of this signaling is the robust induction of endogenous HGF.[1][3][8] HGF is a powerful anti-fibrotic agent that can inhibit the epithelial-mesenchymal transition (EMT) and suppress the pro-fibrotic effects of TGF-β, a master regulator of fibrosis.[2][3]

ONO1301_Mechanism cluster_0 ONO-1301 Dual Action cluster_1 Cellular Receptors & Enzymes cluster_2 Intracellular Signaling cluster_3 Downstream Mediators cluster_4 Anti-Fibrotic Outcomes ONO1301 ONO-1301 IP_Receptor Prostacyclin (IP) Receptor ONO1301->IP_Receptor Activates TXA2_Synthase TXA2 Synthase ONO1301->TXA2_Synthase Inhibits cAMP ↑ cAMP IP_Receptor->cAMP TXA2 ↓ Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PKA ↑ PKA Activation cAMP->PKA HGF ↑ HGF Production PKA->HGF TGF_beta ↓ TGF-β Signaling PKA->TGF_beta Outcome2 ↓ Inflammation TXA2->Outcome2 Outcome1 ↓ Fibroblast Proliferation HGF->Outcome1 Outcome4 ↑ Tissue Repair HGF->Outcome4 TGF_beta->Outcome1 Outcome3 ↓ Collagen Deposition TGF_beta->Outcome3 Outcome1->Outcome3 Outcome2->Outcome3

ONO-1301 Anti-Fibrotic Signaling Pathway

III. Experimental Design: Formulations, Dosing, and Controls

The success of any preclinical study hinges on meticulous experimental design. The choice of ONO-1301 formulation is a critical decision point that dictates the dosing regimen and study duration.

Formulations:

  • Standard ONO-1301: Suitable for studies requiring daily or twice-daily administration to investigate acute effects or maintain steady-state plasma levels through frequent dosing. It has been successfully administered orally.[9]

  • Sustained-Release ONO-1301 (SR-ONO / ONO-1301MS): This formulation consists of ONO-1301 polymerized with poly(d,l-lactic-co-glycolic acid) (PLGA) microspheres.[3][8] It is designed for slow, continuous release of the compound over several weeks from a single subcutaneous injection.[10] This approach is highly advantageous for chronic fibrosis models as it minimizes animal handling stress and ensures consistent drug exposure. A single administration can achieve sustained circulating levels for at least 3 weeks.[10][11]

Causality Behind Formulation Choice: For chronic, progressive fibrosis models (e.g., bleomycin-induced pulmonary fibrosis, UUO-induced renal fibrosis), the SR-ONO formulation is superior . Fibrosis develops over weeks, and the sustained release ensures the therapeutic window is continuously covered without the confounding effects of repeated injections and handling stress. For acute models or pharmacokinetic studies, the standard formulation may be more appropriate.

Vehicle & Administration:

  • Vehicle: The choice of vehicle must be consistent across all treatment and control groups. For subcutaneous injection of SR-ONO, sterile saline or phosphate-buffered saline (PBS) is appropriate. For oral administration of standard ONO-1301, the vehicle used in cited studies should be replicated.

  • Administration Route:

    • Subcutaneous (s.c.) Injection: The preferred route for SR-ONO formulations.[6][10][11]

    • Oral Gavage (p.o.): Used for standard ONO-1301 formulations in some studies.[9]

Essential Control Groups:

  • Sham + Vehicle: Animals undergo a sham procedure (e.g., sham surgery for UUO, intratracheal saline for bleomycin model) and receive the vehicle. This group establishes the baseline.

  • Fibrosis Induction + Vehicle: Animals undergo the fibrosis induction procedure and receive the vehicle. This is the primary disease control group against which the therapeutic effect is measured.

  • Fibrosis Induction + ONO-1301: The experimental treatment group.

IV. Quantitative Data Summary: ONO-1301 in Murine Fibrosis Models

Fibrosis Model (Organ)Mouse StrainInduction MethodONO-1301 FormulationDose & RouteKey Anti-Fibrotic Findings
Pulmonary Fibrosis C57BL/6Intratracheal BleomycinStandard100 µg/kg, s.c., twice dailyReduced Ashcroft score, decreased lung hydroxyproline, reduced inflammatory cells in BALF.[6]
Renal Fibrosis C57BL/6JUnilateral Ureteral Obstruction (UUO)Sustained-Release (SR-ONO)Single 10 mg/kg injection, s.c.Suppressed interstitial fibrosis, reduced collagen I & III, decreased FSP-1+ fibroblasts & F4/80+ macrophages.[3][8]
Renal Fibrosis (Diabetic Nephropathy) db/db miceType 2 DiabetesSustained-Release (SR-ONO)3 mg/kg, s.c., every 3 weeksAmeliorated albuminuria, reduced glomerular collagen IV accumulation and macrophage infiltration.[11][12]
Hepatic Fibrosis (NASH Model) Mc4r-KOHigh-fat dietStandard30 mg/kg, p.o., dailyAmeliorated liver damage and fibrosis progression, suppressed hepatic stellate cell (HSC) activation.[1]
Cardiac Fibrosis C57BL/6Transverse Aortic Constriction (TAC)Sustained-Release (SR-ONO)30 mg/kg, s.c., every 2 weeksAttenuated cardiac fibrosis, inhibited fibroblast-to-myofibroblast transition (FMT).[2]

V. Detailed Application Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis

This model is the most widely used for studying idiopathic pulmonary fibrosis (IPF).[13][14] It involves an initial inflammatory phase followed by a progressive fibrotic phase, peaking around 14-21 days.[15]

Workflow Diagram:

Bleomycin_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment Regimen cluster_2 Phase 3: Endpoint Analysis Day0 Day 0: Intratracheal Bleomycin Instillation Day0_Treat Day 0-14: Initiate ONO-1301 or Vehicle Treatment (e.g., s.c. twice daily) Day0->Day0_Treat Day14 Day 14 or 21: - Sacrifice - BAL Fluid Collection - Lung Tissue Harvest Day0_Treat->Day14 Analysis Analysis: - Histology (Ashcroft) - Hydroxyproline Assay - qPCR/Western Blot Day14->Analysis

Experimental workflow for the bleomycin model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Fibrosis Induction (Day 0):

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline. The sham/control group receives 50 µL of sterile saline only.

  • Treatment Administration (Day 0 - Day 14):

    • Randomize mice into vehicle and treatment groups.

    • Begin treatment on the same day as bleomycin induction for a prophylactic study.

    • Administer ONO-1301 (e.g., 100 µg/kg) or vehicle via subcutaneous injection twice daily. Ensure the injection volume is consistent (e.g., 100-200 µL).

  • Endpoint Analysis (Day 14 or 21):

    • Euthanize mice via an approved method.

    • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL). Collect the BAL fluid to analyze total and differential cell counts and total protein.[6]

    • Tissue Harvest: Perfuse the pulmonary circulation with saline.

    • Inflate the left lung with 10% neutral buffered formalin for 24 hours for histological analysis (H&E and Masson's Trichrome staining). Quantify fibrosis using the Ashcroft scoring method.[6]

    • Snap-freeze the right lung lobes in liquid nitrogen for biochemical and molecular analyses.

    • Biochemical Analysis: Homogenize a portion of the right lung to measure collagen content using a hydroxyproline assay, a robust quantitative measure of fibrosis.[6]

    • Molecular Analysis: Extract RNA and protein to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2) and signaling proteins.

Protocol 2: Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis

The UUO model is a rapid and highly reproducible model of tubulointerstitial fibrosis, with significant fibrotic changes observable within 7 days.[3]

Workflow Diagram:

UUO_Workflow cluster_0 Phase 1: Induction & Treatment cluster_1 Phase 2: Fibrosis Development cluster_2 Phase 3: Endpoint Analysis Day0_Surgery Day 0: UUO Surgery (Left Ureter Ligation) Day0_Injection Day 0: Single s.c. Injection of SR-ONO or Vehicle Day0_Surgery->Day0_Injection Day1_6 Day 1-6: Monitor Animal Health Day0_Injection->Day1_6 Day7 Day 7: - Sacrifice - Kidney Harvest Day1_6->Day7 Analysis Analysis: - Histology (Trichrome, Sirius Red) - Immunohistochemistry - Western Blot (TGF-β, p-Smad) Day7->Analysis

Experimental workflow for the UUO model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6J mice (8-10 weeks old) for one week.

  • Surgical Procedure and Treatment (Day 0):

    • Anesthetize the mouse and place it on a heated surgical pad.

    • Make a midline abdominal incision to expose the kidneys and ureters.

    • Isolate the left ureter and ligate it at two points using surgical silk. The sham group will have the ureter isolated but not ligated.

    • Close the incision in layers.

    • Immediately following surgery, administer a single subcutaneous injection of SR-ONO (10 mg/kg) or vehicle.[3][8] This single administration is sufficient for the entire study period due to the sustained-release properties.

  • Post-Operative Care & Monitoring (Day 1-6):

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor mice daily for signs of distress, weight loss, and hydration status.

  • Endpoint Analysis (Day 7):

    • Euthanize mice.

    • Harvest both the obstructed (left) and contralateral (right) kidneys. The contralateral kidney serves as an internal control.

    • Histological Analysis: Fix a portion of each kidney in 10% formalin for paraffin embedding. Stain sections with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition and interstitial fibrosis.

    • Immunohistochemistry: Stain sections for markers of myofibroblasts (α-SMA), fibroblasts (FSP-1), and macrophages (F4/80).[3]

    • Molecular Analysis: Snap-freeze the remaining kidney tissue. Prepare protein lysates to analyze levels of TGF-β, phosphorylated Smad2/3, and HGF by Western blot or ELISA to confirm the mechanism of action.[3][8]

VI. References

  • Nasu, T., Kinomura, M., Tanabe, K., et al. (2012). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology. [Link]

  • Tateishi, H., Tsuchiya, A., Terai, S., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Fibrogenesis & Tissue Repair. [Link]

  • Watanabe, S., Morita, H., Arita, S., et al. (2009). Prostacyclin Agonist With Thromboxane Synthase Inhibitory Activity (ONO-1301) Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Watatani, H., Maeshima, Y., et al. (2015). ONO-1301, a Sustained-Release Prostacyclin Analog, Ameliorates the Renal Alterations in a Mouse Type 2 Diabetes Model Possibly Through Its Protective Effects on Mesangial Cells. Acta Medica Okayama. [Link]

  • Kakudo, T., Hata, Y., Tsuruda, T., et al. (2014). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences. [Link]

  • Kimura, Y., Koya, T., Kagamu, H., et al. (2013). A single injection of a sustained-release prostacyclin analog (ONO-1301MS) suppresses airway inflammation and remodeling in a chronic house dust mite-induced asthma model. European Journal of Pharmacology. [Link]

  • Mori, T., et al. (2021). Synthetic Prostacyclin Agonist Attenuates Pressure-Overloaded Cardiac Fibrosis by Inhibiting FMT. International Journal of Molecular Sciences. [Link]

  • Kainoh, M., et al. (2015). The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Shiraishi, K., et al. (2008). Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters. Journal of Cardiology. [Link]

  • Nasu, T., et al. (2012). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. PubMed. [Link]

  • Holbert, K. (2024). A Mouse Model to Further Elucidate Mechanisms of Idiopathic Pulmonary Fibrosis. University of Wisconsin School of Medicine and Public Health. [Link]

  • Watatani, H., et al. (2015). ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. PubMed. [Link]

  • Okuno, Y., et al. (2019). Single injection of sustained-release prostacyclin analog ONO-1301-MS ameliorates hypoxic toxicity in the murine model of amyotrophic lateral sclerosis. Scientific Reports. [Link]

  • Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Charles River Laboratories. [Link]

  • Yamasaki, H., et al. (2011). Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

  • Hata, Y., et al. (2010). Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. ResearchGate. [Link]

  • Fujii, H., et al. (2010). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. BMC Gastroenterology. [Link]

  • Domitrović, R., et al. (2009). Liver fibrosis in mice induced by carbon tetrachloride and its reversion by luteolin. Toxicology and Applied Pharmacology. [Link]

  • Fujii, H., et al. (2010). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. PMC. [Link]

  • Tashiro, J., et al. (2017). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. Frontiers in Medicine. [Link]

  • Chiba, T., et al. (2014). An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis. International Journal of Experimental Pathology. [Link]

Sources

Application Notes & Protocols for Ono-1301 Dosing in Rat Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Ono-1301

Ono-1301 is a novel, orally active, non-prostanoid synthetic molecule engineered with a dual mechanism of action: it is a potent prostacyclin (PGI₂) receptor (IP receptor) agonist and a thromboxane A₂ (TXA₂) synthase inhibitor.[1][2][3] This dual activity makes it a compelling compound for investigating therapeutic pathways in a range of pathologies characterized by vasoconstriction, thrombosis, inflammation, and fibrosis.[1][4] Unlike native prostacyclin, Ono-1301 possesses a chemically stable structure, conferring a long-lasting biological effect.[3][4]

A key feature of Ono-1301's action is its ability to stimulate the production of endogenous regenerative factors, including Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5] This positions the compound not just as a symptomatic treatment for vascular dysfunction but as a potential modulator of tissue repair and regeneration. These application notes provide a comprehensive guide for researchers on the dosing, administration, and experimental design for Ono-1301 in various rat models.

Core Mechanism of Action: A Dual-Pronged Approach

The therapeutic efficacy of Ono-1301 stems from its ability to modulate two critical and often opposing signaling pathways in the arachidonic acid cascade.

  • Prostacyclin (IP) Receptor Agonism: Ono-1301 binds to and activates the IP receptor on vascular smooth muscle and other cell types.[4][6] This Gs-protein coupled receptor activation stimulates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels inhibit myosin light chain kinase, resulting in smooth muscle relaxation (vasodilation), and also exert potent anti-platelet aggregation and anti-proliferative effects.[8] Furthermore, this pathway is directly linked to the upregulation of HGF and VEGF expression.[4][7]

  • Thromboxane Synthase Inhibition: Concurrently, Ono-1301 inhibits the action of thromboxane synthase, the enzyme responsible for converting prostaglandin H₂ into thromboxane A₂. TXA₂ is a powerful vasoconstrictor and promoter of platelet aggregation. By blocking its synthesis, Ono-1301 shifts the balance away from vasoconstrictive and pro-thrombotic states, augmenting its vasodilatory effects and preventing the drug tolerance often seen with IP agonists that can cause a reactive increase in TXA₂.[6][9]

Ono1301_Mechanism cluster_0 Ono-1301 Dual Action cluster_1 IP Receptor Agonism cluster_2 Thromboxane Synthase Inhibition cluster_3 Downstream Cellular Effects Ono Ono-1301 IPR Prostacyclin (IP) Receptor Ono->IPR Binds & Activates TXS Thromboxane Synthase Ono->TXS Inhibits Gs Gs Protein Activation IPR->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Converts ATP to Vaso Vasodilation (Smooth Muscle Relaxation) cAMP->Vaso Platelet ↓ Platelet Aggregation cAMP->Platelet GrowthFactors ↑ HGF & VEGF Production (Tissue Repair) cAMP->GrowthFactors AntiFibrosis Anti-Fibrotic Effects cAMP->AntiFibrosis TXA2 ↓ Thromboxane A₂ TXS->TXA2 Blocked Conversion of PGH₂ TXA2->Vaso Reduced Opposition TXA2->Platelet Reduced Opposition

Caption: Dual signaling pathway of Ono-1301.

Pharmacokinetics in Rat Models

Understanding the pharmacokinetic profile of Ono-1301 is crucial for designing an effective dosing regimen. The half-life dictates the dosing frequency required to maintain therapeutic concentrations.

  • Subcutaneous (SC) Administration: Following a single subcutaneous injection, the plasma half-life of Ono-1301 in rats is approximately 5.6 hours.[9] This relatively long duration of action for a prostacyclin agonist supports twice-daily or even daily administration for some models.

  • Oral (PO) Administration: When administered orally to rats, the elimination half-life (T₁/₂) ranges from approximately 5 to 9 hours.[10] This profile allows for effective systemic exposure via oral gavage, a key advantage for longer-term studies where repeated injections may be a confounding stressor.

Application Notes and Dosing Regimens

The optimal dosing regimen for Ono-1301 is highly dependent on the rat model, the desired therapeutic effect (acute vs. chronic), and the formulation used. Both standard and sustained-release (SR) formulations have been successfully employed.

Causality in Regimen Design:

  • Acute Models (e.g., Ischemia/Reperfusion): Dosing is often initiated immediately before, during, or just after the ischemic event to maximize protective effects against acute injury.

  • Chronic Models (e.g., Pulmonary Hypertension, Fibrosis): Treatment is typically maintained for several weeks. For standard formulations, a twice-daily schedule is common to maintain consistent plasma levels, aligning with the drug's ~5-9 hour half-life.[10] For sustained-release formulations, intermittent injections (e.g., every 3 weeks) provide a significant advantage by reducing animal handling and ensuring steady drug exposure.[11][12]

Table 1: Summary of Ono-1301 Dosing Regimens in Rat Studies

Disease ModelRat StrainRouteDose & FrequencyDurationKey Findings & RationaleReference
Pulmonary Hypertension N/ASCTwice daily3 weeksAttenuated increases in right ventricular systolic pressure and medial wall thickness. Twice daily dosing maintains consistent plasma levels.[9]
Cerebral Ischemia N/APO1 and 10 mg/kg, twice daily42 daysSignificantly improved neuronal cell death in the hippocampus. Doses selected to establish a dose-response relationship for neuroprotection.[10]
Myocardial Ischemia/Reperfusion WistarSCN/A (SR form)Single dose at 3h and 3 weeks post-injurySuppressed ischemic and fibrotic changes and enhanced neovascularization. SR form provides prolonged action during critical remodeling phases.[5]
Autoimmune Myocarditis (DCM) LewisPO6 mg/kg, once daily4 weeksImproved hemodynamic parameters and reduced plasma BNP. Daily oral dosing is effective for chronic cardiac remodeling.[2]
Diabetic Nephropathy (Type 1) Sprague-DawleySCN/A (SR form)Every 3 weeksSuppressed albuminuria and glomerular hypertrophy. Intermittent SR dosing is ideal for long-term chronic disease models.[11]

Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension

This protocol provides a self-validating system for evaluating the efficacy of Ono-1301 in a well-established rat model of pulmonary hypertension (PH).

5.1 Objective: To assess the ability of subcutaneously administered Ono-1301 to attenuate the development of monocrotaline (MCT)-induced PH and associated right ventricular hypertrophy in rats.

5.2 Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Monocrotaline (MCT) solution (e.g., 60 mg/kg in sterile saline, pH adjusted to 7.4)

  • Ono-1301

  • Vehicle (e.g., sterile saline or appropriate solvent based on manufacturer's data)

  • Syringes and needles for injection (SC and IP)

  • Anesthesia (e.g., Ketamine/Xylazine or Isoflurane)

  • Equipment for hemodynamic measurement (pressure transducer, catheter)

  • Equipment for tissue collection and processing (formalin, scales)

5.3 Step-by-Step Methodology:

  • Acclimatization (Day -7 to -1):

    • House rats in standard conditions with ad libitum access to food and water.

    • Monitor animal health and weight daily. Allow at least one week for acclimatization to the facility.

  • PH Induction (Day 0):

    • Weigh each rat to calculate the precise MCT dose.

    • Administer a single subcutaneous injection of MCT (60 mg/kg) to induce PH.

    • Control Group: A sham group should receive a single SC injection of the vehicle (saline).

  • Treatment Group Randomization (Day 1):

    • Randomly assign the MCT-injected rats into two groups:

      • MCT + Vehicle: Will receive vehicle injections.

      • MCT + Ono-1301: Will receive Ono-1301 injections.

    • Rationale: Randomization is critical to prevent selection bias and ensure that any observed differences are due to the treatment.

  • Drug Administration (Day 1 to Day 21):

    • Prepare Ono-1301 solution in the appropriate vehicle.

    • Administer Ono-1301 or vehicle via subcutaneous injection twice daily (e.g., at 9:00 AM and 9:00 PM). A dose from the literature for a similar model should be chosen as a starting point.

    • Rationale: The twice-daily regimen is based on the ~5.6-hour half-life of SC Ono-1301, ensuring sustained therapeutic exposure.[9]

  • Endpoint Analysis (Day 21):

    • Hemodynamic Assessment:

      • Anesthetize the rat.

      • Perform a right heart catheterization to directly measure Right Ventricular Systolic Pressure (RVSP). A significant increase in RVSP in the MCT+Vehicle group compared to the Sham group validates the model. A reduction in RVSP in the Ono-1301 group indicates therapeutic efficacy.[9]

    • Tissue Collection & Morphometry:

      • Following hemodynamic measurements, euthanize the animal via an approved method.

      • Excise the heart and lungs.

      • Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).

      • Weigh the RV and LV+S separately to calculate the Fulton Index (RV / (LV+S)), a measure of right ventricular hypertrophy.

      • Fix lungs in 10% buffered formalin for histological analysis of pulmonary artery medial wall thickness.[9]

Workflow_PH_Model cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Endpoint Analysis Acclimate Day -7: Acclimatization Induce Day 0: Induce PH (Single SC MCT Injection, 60 mg/kg) Acclimate->Induce Randomize Day 1: Randomize into Groups (Sham, MCT+Vehicle, MCT+Ono-1301) Induce->Randomize Treat Day 1-21: Administer Treatment (Ono-1301 or Vehicle, SC, Twice Daily) Randomize->Treat Hemodynamics Day 21: Hemodynamic Measurement (Anesthesia, RVSP via Catheter) Treat->Hemodynamics Euthanize Day 21: Euthanasia & Tissue Harvest Hemodynamics->Euthanize Morphometry Day 21: Morphometric Analysis (Fulton Index, Lung Histology) Euthanize->Morphometry

Caption: Experimental workflow for the Ono-1301 rat PH model.

References

  • Hirata, Y., Shimabukuro, M., Uematsu, E., et al. (2012). A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. European Journal of Pharmacology, 674(2-3), 352-8. [Link]

  • Kataoka, M., Nagaya, N., Satoh, T., et al. (2005). A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine, 172(12), 1575-80. [Link]

  • Kato, T., Terasaki, T., Mitani, A., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Fibrogenesis & Tissue Repair, 15(1), 3. [Link]

  • Miyamoto, M., et al. (2011). Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. Pharmacology & Pharmacy, 2(4). Available at: [Link]

  • Yamasaki, H., Maeshima, Y., Nasu, T., et al. (2011). Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. Prostaglandins, Leukotrienes and Essential Fatty Acids, 84(3-4), 99-107. [Link]

  • Maeshima, Y., Yamasaki, H., Ujike, H., et al. (2012). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology, 302(12), F1591-F1600. [Link]

  • Kato, T., Terasaki, T., Mitani, A., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PMC - NIH. [Link]

  • Miyagawa, S., et al. (2021). Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. Scientific Reports, 11(1), 7183. [Link]

  • Sawa, Y., et al. (2008). Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters. Journal of Heart and Lung Transplantation, 27(9), 1035-1040. [Link]

  • Fukushima, S., Miyagawa, S., Sakai, Y., & Sawa, Y. (2015). A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart. Heart Failure Reviews, 20(4), 401-413. [Link]

  • Miyamoto, M., et al. (2013). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences, 123(4), 392-401. [Link]

  • Watatani, H., Yamasaki, H., Maeshima, Y., et al. (2015). ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. Acta Medica Okayama, 69(1), 1-11. [Link]

  • Klabunde, R.E. (n.d.). Prostacyclin Receptor Agonists. CV Pharmacology. Retrieved February 7, 2026, from [Link]

Sources

Technical Application Note: Engineering PLGA-Based Sustained-Release Systems for Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ono-1301 is a synthetic prostacyclin (PGI2) agonist that possesses a unique dual mechanism: it agonizes the IP receptor and inhibits thromboxane A2 (TXA2) synthase.[1] Unlike natural prostacyclin, Ono-1301 lacks the chemically unstable five-membered ring and allylic alcohol, rendering it chemically stable.[1] However, its therapeutic potential in ischemic diseases (cardiomyopathy, nephropathy) is limited by a relatively short plasma half-life (~5.6 hours) when administered in free form.

To induce therapeutic angiogenesis, tissues require sustained stimulation of the IP receptor to upregulate hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF). Consequently, a sustained-release (SR) formulation is not merely a convenience but a pharmacokinetic necessity.

This guide details the protocol for encapsulating Ono-1301 into Poly(lactic-co-glycolic acid) (PLGA) microspheres using an Oil-in-Water (O/W) solvent evaporation method.[2] This system is engineered to provide a controlled release profile over 3–4 weeks.

Physicochemical Pre-Formulation

Before initiating the protocol, the formulation scientist must understand the material interfaces.

ComponentSpecificationFunction & Rationale
API Ono-1301Hydrophobic. Soluble in organic solvents (DCM, DMSO). This solubility profile dictates the use of the O/W emulsion method (Single Emulsion) rather than W/O/W (Double Emulsion).
Polymer PLGA 50:50Matrix. A 50:50 lactide:glycolide ratio with a molecular weight (MW) of ~50,000 Da (e.g., PLGA 5050) is selected to achieve a degradation/release window of 3–4 weeks.
Solvent Dichloromethane (DCM)Dispersant. High volatility (BP ~40°C) ensures rapid evaporation during the hardening phase, minimizing residual solvent toxicity.
Stabilizer Polyvinyl Alcohol (PVA)Surfactant. A 1% (w/v) concentration prevents microsphere coalescence during the hardening phase.

Manufacturing Protocol: O/W Emulsion Solvent Evaporation

Workflow Visualization

The following diagram illustrates the critical unit operations and the phase transitions involved in the manufacturing process.

G Start Raw Materials OilPhase Oil Phase (O) PLGA + Ono-1301 + DCM Start->OilPhase WaterPhase Water Phase (W) 1% PVA Solution Start->WaterPhase Emulsify Emulsification (High Shear) OilPhase->Emulsify Inject WaterPhase->Emulsify Continuous Phase Evaporate Solvent Evaporation (Hardening) Emulsify->Evaporate O/W Droplets Wash Centrifugation & Wash (Remove PVA/Free Drug) Evaporate->Wash Solid Microspheres Lyophilize Lyophilization (Final Powder) Wash->Lyophilize

Figure 1: Unit operation workflow for Ono-1301 PLGA microsphere production via Oil-in-Water emulsion.

Step-by-Step Methodology

Safety Note: Perform all steps involving Dichloromethane (DCM) in a chemical fume hood.

Phase A: Preparation of Dispersed Phase (Oil)
  • Weigh 500 mg of PLGA (50:50, MW 50kDa) into a glass vial.

  • Weigh 50 mg of Ono-1301 (Targeting 10% theoretical loading).

  • Dissolve both components in 2.0 mL of Dichloromethane (DCM) .

  • Vortex until a clear, homogeneous amber solution is obtained. Note: Ensure complete dissolution; any particulates will result in poor encapsulation.

Phase B: Preparation of Continuous Phase (Water)
  • Prepare 200 mL of 1.0% (w/v) PVA solution in distilled water.

  • Filter the solution through a 0.45 µm filter to remove undissolved PVA aggregates.

  • Chill to 4°C (optional but recommended to increase viscosity and stabilize the emulsion).

Phase C: Emulsification (Critical Step)
  • Place the PVA solution (Continuous Phase) under a high-shear homogenizer (e.g., Polytron or Ultra-Turrax).

  • Set the homogenizer speed to 8,000 – 10,000 RPM .

  • Slowly inject the Oil Phase (Phase A) into the agitating Water Phase.

  • Maintain homogenization for 3 minutes .

    • Process Control: The shear rate determines particle size. Higher RPM = smaller microspheres. Target size: 20–50 µm for injectability and optimal release surface area.

Phase D: Solvent Evaporation & Hardening
  • Transfer the emulsion to a beaker with a magnetic stir bar.

  • Stir at low speed (200 RPM) at room temperature for 3–4 hours .

    • Mechanism:[3][4][5][6][7] DCM diffuses from the oil droplets into the water phase and evaporates at the air-water interface. The polymer droplets harden into solid microspheres.

Phase E: Collection & Purification
  • Centrifuge the suspension at 2,000 RPM for 5 minutes . Discard the supernatant (contains excess PVA and unencapsulated drug).

  • Resuspend the pellet in distilled water. Repeat centrifugation/washing 3 times .

    • Why? Residual PVA can alter release kinetics and cause inflammation.

  • Resuspend the final pellet in a small volume of water containing 1% Mannitol (cryoprotectant).

Phase F: Lyophilization
  • Freeze the suspension at -80°C.

  • Lyophilize (freeze-dry) for 24–48 hours to obtain a free-flowing powder.

  • Store at -20°C with desiccant.

Mechanism of Action: The "Cytokine-Inducing" Effect[8]

The efficacy of this formulation relies on the sustained activation of the IP receptor. Unlike direct growth factor administration (which degrades in minutes), Ono-1301 triggers an intracellular cascade that upregulates the body's own production of HGF and VEGF.

Signaling Drug Released Ono-1301 Receptor IP Receptor (Cell Surface) Drug->Receptor Agonism Gs Gs Protein Receptor->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP (Increased) AC->cAMP Catalysis PKA PKA Pathway cAMP->PKA Activation Nucleus Gene Transcription (CREB) PKA->Nucleus Signaling GFs Growth Factors (HGF, VEGF) Nucleus->GFs Synthesis Outcome Angiogenesis & Tissue Repair GFs->Outcome Paracrine Effect

Figure 2: Intracellular signaling cascade initiated by Ono-1301 leading to therapeutic angiogenesis.

Characterization & Quality Control

To ensure the protocol was successful, the following parameters must be validated:

Encapsulation Efficiency (EE)

Method: HPLC (High-Performance Liquid Chromatography).

  • Dissolve 5 mg of microspheres in 1 mL DCM (breaks the polymer).

  • Add 5 mL Methanol (precipitates polymer, keeps drug in solution).

  • Centrifuge and analyze supernatant via HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (adjusted to pH 3.0).

    • Detection: UV at 214 nm or 254 nm.

    • Calculation:

      
      
      
In Vitro Release Profile

Method: Shake-flask method.

  • Suspend 10 mg microspheres in PBS (pH 7.4) containing 0.1% Tween 80 (to maintain sink conditions).

  • Incubate at 37°C with agitation (100 RPM).

  • Sample at Day 1, 3, 7, 14, 21, 28.

  • Success Criteria:

    • Burst Release (Day 1): < 20% (Prevents hypotension).

    • Sustained Phase:[2][4][6][8][9] Zero-order or First-order release over 21 days.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Burst Release (>30%) Polymer MW too low or porous surface.Increase PLGA concentration in Oil Phase; Increase hardening time.
Low Encapsulation (<50%) Drug partitioning into water phase.Ensure pH of water phase is basic (if drug is acidic) or increase drug lipophilicity. Note: Ono-1301 is highly lipophilic, so this is rarely an issue.
Microsphere Aggregation Insufficient PVA or washing.Increase PVA concentration to 2%; Ensure thorough washing before lyophilization.
No Angiogenesis In Vivo Inactive drug (Hydrolysis).Ensure dry storage. Verify bioactivity via cAMP assay in vitro before animal studies.

References

  • Nakamura, T., et al. (2005). Sustained release of a prostacyclin agonist, ONO-1301, from poly(lactic-co-glycolic acid) microspheres attenuates left ventricular remodeling in a rat model of dilated cardiomyopathy. Journal of Controlled Release.

  • Sakai, Y., et al. (2001). ONO-1301, a novel long-acting prostacyclin agonist, promotes angiogenesis and prevents cardiac fibrosis. European Journal of Pharmacology.
  • Murakami, M., et al. (2011). Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity in diabetic rats. Journal of Pharmacy and Pharmacology.

  • Watatani, H., et al. (2015). ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model.[9][10] Acta Medica Okayama.

Sources

Application Notes & Protocols: A Researcher's Guide to Ono-1301-Loaded PLGA Microspheres

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of a Novel Prostanoid and a Versatile Polymer

In the landscape of advanced therapeutic research, the development of sophisticated drug delivery systems is paramount to unlocking the full potential of potent molecules. This guide focuses on the formulation and application of ONO-1301 encapsulated within Poly(lactic-co-glycolic acid) (PLGA) microspheres. This combination represents a powerful platform for sustained drug release, targeting a range of pathologies characterized by ischemia, inflammation, and fibrosis.[1]

ONO-1301: A Unique Dual-Action Molecule ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI₂) agonist.[2][3] Its therapeutic potential is amplified by a secondary, crucial function: the inhibition of thromboxane A₂ (TXA₂) synthase.[3][4][5] This dual mechanism allows it to shift the homeostatic balance towards vasodilation and anti-platelet aggregation while simultaneously suppressing vasoconstriction and pro-thrombotic pathways.[2][6] Furthermore, research has demonstrated that ONO-1301 can induce the expression of various reparative cytokines, including hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), positioning it as a key agent in regenerative medicine.[7][8][9]

PLGA Microspheres: The Gold Standard for Sustained Release PLGA is a biodegradable and biocompatible copolymer widely approved for therapeutic use.[10] Its degradation into natural metabolites (lactic acid and glycolic acid) ensures its safe clearance from the body.[11] By encapsulating drugs within a PLGA matrix, we can achieve controlled, sustained release over days, weeks, or even months.[12] This approach is invaluable for drugs like ONO-1301, as it maintains therapeutic concentrations at the target site, reduces the need for frequent administration, and minimizes systemic side effects.[10][13]

The encapsulation of ONO-1301 in PLGA microspheres (ONO-1301-MS) creates a formidable tool for researchers, enabling prolonged, localized therapeutic action in preclinical models of pulmonary hypertension, diabetic complications, tissue ischemia, and fibrosis.[13][14][15][16]

Scientific Foundation: Mechanisms of Action and Release

A thorough understanding of the underlying molecular pathways and polymer kinetics is essential for designing robust experiments.

ONO-1301 Signaling Pathway

ONO-1301 exerts its effects primarily through two coordinated pathways. As a prostacyclin agonist, it binds to the prostaglandin I₂ receptor (IP receptor), a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn mediates a cascade of downstream effects including smooth muscle relaxation (vasodilation) and inhibition of inflammatory responses.[4] Concurrently, its inhibition of thromboxane synthase reduces the production of TXA₂, a potent vasoconstrictor and platelet aggregator. This dual action makes ONO-1301 particularly effective in diseases where vascular homeostasis is disrupted.[6]

ONO1301_Pathway cluster_0 ONO-1301 Dual Action cluster_1 Prostacyclin Agonism cluster_2 Thromboxane Synthase Inhibition ONO ONO-1301 IP_Receptor IP Receptor ONO->IP_Receptor Binds to TX_Synthase Thromboxane Synthase ONO->TX_Synthase Inhibits AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP ↑ AC->cAMP Converts ATP to PKA PKA Activation cAMP->PKA Effects1 Vasodilation Anti-inflammatory Cytokine Induction (HGF, VEGF) PKA->Effects1 TXA2 Thromboxane A₂ ↓ TX_Synthase->TXA2 Blocks conversion of PGH₂ to Effects2 Reduced Vasoconstriction Reduced Platelet Aggregation TXA2->Effects2 PLGA_Release title Triphasic Drug Release from PLGA Microspheres phase1 Phase I: Burst Release Drug on surface and in near-surface pores is rapidly released upon hydration. phase2 Phase II: Diffusion Water penetrates the polymer matrix, dissolving the drug, which then diffuses out through water-filled pores. phase1->phase2 Hours to Days phase3 Phase III: Erosion Hydrolysis of polymer backbone leads to mass loss (erosion), releasing the remaining drug. phase2->phase3 Days to Weeks

Caption: The three phases of drug release from PLGA microspheres.

Research Applications

The sustained delivery of ONO-1301 via PLGA microspheres has been investigated in a variety of preclinical models.

Application AreaRationale & Key FindingsKey References
Pulmonary Hypertension Sustained vasodilation and anti-proliferative effects in pulmonary arteries. A single injection of ONO-1301-MS was shown to elevate circulating drug levels for 3 weeks, attenuating increases in right ventricular pressure and medial wall thickness in monocrotaline-induced PH models.[2][13]
Diabetic Complications Ameliorates diabetic neuropathy and nephropathy. ONO-1301-MS administered every 3 weeks improved nerve conduction velocity in diabetic rats. It also suppressed albuminuria and glomerular hypertrophy in models of diabetic nephropathy, partly by inducing HGF to counteract TGF-β1.[5][14]
Tissue Regeneration & Ischemia Promotes angiogenesis and tissue repair. In models of myocardial infarction and peripheral ischemia, ONO-1301-MS enhances the expression of HGF and VEGF, leading to increased capillary density and improved tissue survival. It also shows neuroprotective effects after middle cerebral artery occlusion.[7][8][15][17]
Fibrotic Diseases Attenuates fibrosis in various organs. In models of renal, pulmonary, and liver fibrosis, ONO-1301 has been shown to suppress inflammatory responses, reduce collagen deposition, and inhibit the activation of fibrotic cells.[3][9][16]

Experimental Protocols

The following protocols provide a validated framework for the preparation, characterization, and application of ONO-1301-loaded PLGA microspheres.

Protocol 1: Preparation of Microspheres via Oil-in-Water (o/w) Emulsion Solvent Evaporation

This is the most common and reliable method for encapsulating hydrophobic or lipophilic drugs like ONO-1301 into PLGA. [14][18]The principle involves dissolving the drug and polymer in a water-immiscible organic solvent, emulsifying this "oil" phase in an aqueous "water" phase containing a surfactant, and then removing the solvent to harden the microspheres.

Preparation_Workflow cluster_prep Microsphere Preparation Workflow step1 1. Prepare Oil Phase Dissolve ONO-1301 and PLGA in Dichloromethane (DCM). step3 3. Emulsification Add Oil Phase to Water Phase under high-speed homogenization to form o/w emulsion. step1->step3 step2 2. Prepare Water Phase Dissolve Polyvinyl Alcohol (PVA) in deionized water. step2->step3 step4 4. Solvent Evaporation Stir emulsion at room temperature for several hours to allow DCM to evaporate and microspheres to harden. step3->step4 step5 5. Collection & Washing Centrifuge, discard supernatant, and wash microspheres repeatedly with deionized water to remove residual PVA. step4->step5 step6 6. Lyophilization Freeze-dry the washed microspheres to obtain a free-flowing powder. Store at -20°C. step5->step6

Caption: Workflow for o/w emulsion solvent evaporation method.

Materials & Equipment:

  • ONO-1301 powder

  • PLGA (e.g., 50:50 lactide:glycolide ratio, MW 50,000 Da for a ~3-week release) [14]* Dichloromethane (DCM), HPLC grade

  • Polyvinyl alcohol (PVA), MW 30,000-70,000 Da

  • Deionized water

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer and stir bars

  • Centrifuge and tubes

  • Lyophilizer (freeze-dryer)

  • Glass beakers and cylinders

Step-by-Step Methodology:

  • Oil Phase Preparation: Dissolve 200 mg of PLGA and 20 mg of ONO-1301 in 2 mL of DCM. Vortex until fully dissolved.

    • Causality: DCM is an effective solvent for both PLGA and ONO-1301 and its high volatility allows for efficient removal during the evaporation step. The drug-to-polymer ratio (here, 10% w/w) is a critical parameter that influences drug loading and release kinetics.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat gently on a stir plate if necessary to fully dissolve. Cool to room temperature.

    • Causality: PVA acts as a surfactant, stabilizing the oil droplets during emulsification and preventing their coalescence, which is crucial for controlling particle size.

  • Emulsification: Add the oil phase to 20 mL of the aqueous PVA solution. Immediately homogenize at 8,000-10,000 rpm for 60 seconds.

    • Causality: The homogenization speed and time are key determinants of the final microsphere size. Higher speeds generally result in smaller particles. [19]4. Solvent Evaporation: Transfer the resulting o/w emulsion to a larger beaker containing 180 mL of a 0.1% PVA solution. Stir at 300-400 rpm at room temperature for 3-4 hours.

    • Causality: This step allows the DCM to evaporate from the oil droplets, causing the PLGA to precipitate and harden into solid microspheres. The larger volume prevents re-coalescence as the solvent evaporates.

  • Washing and Collection: Collect the hardened microspheres by centrifugation (e.g., 5,000 x g for 10 minutes). Discard the supernatant and resuspend the pellet in 50 mL of deionized water. Repeat this washing step three times.

    • Causality: Washing is critical to remove residual PVA from the surface of the microspheres, which can otherwise affect their surface properties and cause aggregation.

  • Lyophilization: Resuspend the final washed pellet in a small amount of water, freeze at -80°C, and lyophilize for 48 hours to obtain a dry, free-flowing powder.

    • Causality: Lyophilization prevents microsphere aggregation and preserves their structure during storage. Store the final product in a desiccator at -20°C.

Protocol 2: Characterization of ONO-1301-PLGA Microspheres

Thorough characterization is a self-validating step to ensure the formulation meets the desired specifications before proceeding to functional assays.

ParameterMethodTypical Expected Results (for PLGA 5050)Purpose
Morphology & Size Scanning Electron Microscopy (SEM)Spherical particles, smooth surface, average diameter ~25-30 µm. [1][14]Confirms successful formation and assesses quality. Size dictates injectability and release rate.
Encapsulation Efficiency (EE%) HPLC>70% [1]Determines the percentage of initial drug that was successfully encapsulated.
Drug Loading (DL%) HPLC~7-9% (for a 10% theoretical load)Quantifies the actual weight percentage of the drug in the final microsphere product.
In Vitro Release Profile HPLC of release mediumSustained release over ~3 weeks with an initial burst of <15%. [14]Validates the sustained-release characteristics of the formulation.

Methodology for Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Accurately weigh 10 mg of lyophilized microspheres.

  • Dissolve the microspheres in 1 mL of a suitable organic solvent (e.g., acetonitrile or DMSO) to break the polymer matrix and release the drug.

  • Add 9 mL of mobile phase (e.g., phosphate buffer:acetonitrile mixture) and centrifuge to precipitate the polymer.

  • Analyze the ONO-1301 concentration in the supernatant using a validated reverse-phase HPLC method.

  • Calculate EE% and DL% using the following formulas:

    • EE% = (Actual amount of drug in microspheres / Initial amount of drug used) x 100

    • DL% = (Weight of drug in microspheres / Weight of microspheres) x 100

Protocol 3: In Vivo Study in a Rat Model of Pulmonary Hypertension

This protocol outlines a typical efficacy study using the well-established monocrotaline (MCT) rat model.

InVivo_Workflow cluster_invivo In Vivo Efficacy Study Workflow (PAH Model) day0 Day 0: Disease Induction Single subcutaneous injection of Monocrotaline (MCT) to induce PAH. day1 Day 1: Treatment Randomize rats into groups. Administer a single subcutaneous injection of ONO-1301-MS. day0->day1 day21 Day 21: Endpoint Analysis Perform hemodynamic measurements (RVSP). Euthanize animals and collect tissues. day1->day21 analysis Histology & Analysis - Right Ventricle Hypertrophy (Fulton's Index) - Histology of pulmonary arteries (medial wall thickness) day21->analysis

Caption: Workflow for an in vivo study using ONO-1301-MS.

Experimental Design:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Disease Induction: A single subcutaneous injection of MCT (60 mg/kg).

  • Treatment Groups (n=8-10 per group):

    • Sham Control: Saline injection instead of MCT.

    • MCT + Vehicle: MCT induction followed by injection of vehicle (e.g., saline with 0.5% carboxymethyl cellulose).

    • MCT + Empty Microspheres: MCT induction followed by injection of blank PLGA microspheres.

    • MCT + ONO-1301-MS: MCT induction followed by a single subcutaneous injection of ONO-1301-MS (e.g., 30 mg/kg dose of ONO-1301).

  • Causality of Controls: The vehicle control group (2) confirms disease induction. The empty microsphere group (3) is crucial to demonstrate that the therapeutic effect is due to the released drug (ONO-1301) and not the PLGA polymer itself.

Methodology:

  • Day 0: Induce PAH in all groups except the Sham control with MCT.

  • Day 1: Administer the respective treatments via subcutaneous injection.

  • Day 21:

    • Hemodynamics: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Tissue Collection: Euthanize the animals. Excise the heart and lungs. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh both sections to calculate the Fulton's Index (RV / (LV+S)) as a measure of RV hypertrophy.

    • Histology: Fix lung tissue in formalin for sectioning and staining (e.g., H&E) to measure the medial wall thickness of small pulmonary arteries.

Expected Outcome: Compared to the MCT + Vehicle group, the MCT + ONO-1301-MS group should exhibit significantly lower RVSP, a reduced Fulton's Index, and decreased medial wall thickness, demonstrating the therapeutic efficacy of the sustained-release formulation. [2][13]

Troubleshooting & Key Considerations

  • High Initial Burst Release: This is a common challenge. [20]It can be mitigated by using a higher molecular weight PLGA, or by incorporating plasticizers into the formulation which can result in a smoother surface morphology. [18]Another approach is to use a "self-healing" technique where the solvent evaporation step is performed near the glass transition temperature (Tg) of the polymer. [18]* Low Encapsulation Efficiency: This can occur if the drug is partially soluble in the aqueous phase. Increasing the viscosity of the aqueous phase or decreasing the volume can help. Ensure the drug is fully dissolved in the oil phase before emulsification.

  • Microsphere Aggregation: Ensure thorough washing to remove all residual PVA. Lyophilization is also critical to prevent clumping during storage.

  • Stability of ONO-1301: ONO-1301 can be susceptible to hydrolysis and oxidation. Studies have shown that incorporating an antioxidant like butylated hydroxytoluene (BHT) into the PLGA matrix can significantly improve the stability of the encapsulated drug. [1]

Conclusion

The use of ONO-1301-loaded PLGA microspheres provides researchers with a robust and versatile platform for investigating a wide range of therapeutic areas. By enabling sustained, localized drug delivery, this technology maximizes the therapeutic potential of ONO-1301 while minimizing systemic exposure and dosing frequency. The protocols and insights provided in this guide offer a comprehensive framework for the successful implementation of this advanced drug delivery system in a preclinical research setting.

References

  • Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres. ResearchGate. [Link]

  • Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity. PubMed. [Link]

  • Single Injection of a Sustained-release Prostacyclin Analog Improves Pulmonary Hypertension in Rats. ATS Journals. [Link]

  • Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Physiological Society Journal. [Link]

  • A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. PubMed. [Link]

  • Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart. PubMed. [Link]

  • Single injection of ONO-1301-loaded PLGA microspheres directly after ischaemia reduces ischaemic damage in rats subjected to middle cerebral artery occlusion. PubMed. [Link]

  • Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Physiological Society Journal. [Link]

  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. PubMed. [Link]

  • ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis. PubMed. [Link]

  • Full article: PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo. Taylor & Francis. [Link]

  • Preparation of PLGA microspheres loaded with niclosamide via microfluidic technology and their inhibition of Caco-2 cell activity in vitro. Frontiers. [Link]

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed. [Link]

  • Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. PubMed. [Link]

  • Recent Applications of PLGA in Drug Delivery Systems. MDPI. [Link]

  • PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application. PMC. [Link]

  • Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301. PubMed. [Link]

  • Controlled Release Microspheres. DigiM Solution. [Link]

  • Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. PubMed. [Link]

  • Development and in vitro characterization of poly(lactide-co-glycolide) microspheres loaded with an antibacterial natural drug for the treatment of long-term bacterial infections. NIH. [Link]

  • Mechanism of drug release from double-walled PDLLA(PLGA) microspheres. PMC. [Link]

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PMC - NIH. [Link]

  • Preparation and in vitro release profiling of PLGA microspheres containing BSA as a model protein. SciELO. [Link]

  • A Long-Acting Prostacyclin Agonist with Thromboxane Inhibitory Activity for Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. Kinam Park. [Link]

Sources

Application Note: High-Precision Quantification of Ono-1301-Induced HGF Secretion

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Rationale[1]

The "Dual-Switch" Therapeutic Mechanism

Ono-1301 is not a standard agonist; it is a synthetic prostacyclin (PGI2) mimetic that functions as a "dual-switch" modulator of tissue remodeling. Unlike natural PGI2, which is rapidly degraded, Ono-1301 is chemically stable and lacks the prostanoid structure, allowing for sustained activity.[1]

Its therapeutic potency in fibrosis (cardiac, renal, pulmonary) and ischemia relies on two simultaneous actions:

  • The "Accelerator" (IP Receptor Agonism): It binds to the Prostacyclin Receptor (IP), triggering the Gs-protein/cAMP/PKA axis. This signaling cascade directly upregulates the transcription of hepatocyte growth factor (HGF), a potent anti-fibrotic and angiogenic cytokine.

  • The "Brake" (Thromboxane Synthase Inhibition): It inhibits thromboxane A2 (TXA2) synthase.[2][3][4] Since TXA2 promotes vasoconstriction and fibrosis, blocking it creates a permissive environment for HGF to exert its regenerative effects.

Why Quantify HGF?

HGF is the primary effector protein for Ono-1301’s anti-fibrotic efficacy. Therefore, quantifying secreted HGF is the most direct biomarker for assessing Ono-1301 bioactivity in vitro.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized by Ono-1301 to induce HGF expression, highlighting the critical nodes for experimental validation.

Ono1301_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Ono Ono-1301 IP_Rec IP Receptor (GPCR) Ono->IP_Rec Agonism TXA_Syn Thromboxane Synthase Ono->TXA_Syn Inhibition Gs Gs Protein IP_Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB / Egr-1 (Transcription Factors) PKA->CREB Phosphorylation HGF_Gene HGF Gene Transcription CREB->HGF_Gene Promoter Activation HGF_Sec Secreted HGF Protein (Anti-fibrotic/Angiogenic) HGF_Gene->HGF_Sec Translation & Secretion TXA2 Thromboxane A2 (Pro-fibrotic) TXA_Syn->TXA2

Caption: Ono-1301 activates the IP receptor-cAMP-PKA axis to drive HGF transcription while inhibiting pro-fibrotic TXA2 synthesis.

Part 2: Experimental Protocols

Protocol A: Cell Culture & Treatment Strategy

Objective: To treat human fibroblasts with Ono-1301 under conditions that maximize signal-to-noise ratio.

Target Cells: Normal Human Dermal Fibroblasts (NHDF) or Cardiac Fibroblasts. Reagents:

  • Ono-1301 (Solubility: ~18 mg/mL in DMSO).[5]

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Assay Medium: DMEM + 0.1% BSA (Bovine Serum Albumin) or 0.5% FBS.

Step-by-Step Methodology:
  • Seeding: Plate NHDFs in 24-well plates at a density of

    
     cells/well.
    
  • Attachment: Incubate for 24 hours in complete medium (10% FBS) to allow full attachment and spreading.

  • Serum Starvation (Critical Step):

    • Rationale: Serum contains high levels of endogenous growth factors that mask the specific effect of Ono-1301.

    • Aspirate complete medium. Wash 2x with PBS.

    • Add Assay Medium (DMEM + 0.1% BSA) and incubate for 12–24 hours .

  • Preparation of Stock Solutions:

    • Dissolve Ono-1301 in DMSO to a 10 mM master stock.

    • Prepare serial dilutions in Assay Medium.

    • Note: Final DMSO concentration must be

      
       in all wells to avoid cytotoxicity.
      
  • Treatment:

    • Replace starvation medium with fresh Assay Medium containing Ono-1301.

    • Dose Range: 0.1 µM, 1.0 µM, 10 µM (Standard effective range).

    • Controls:

      • Negative: Vehicle (0.1% DMSO).

      • Positive: Forskolin (10 µM) – directly activates Adenylyl Cyclase, bypassing the receptor to prove the intracellular machinery is functional.

  • Incubation: Incubate for 24 to 48 hours . (HGF is a heavy protein; accumulation in supernatant peaks typically at 48h).

Protocol B: Quantification via Sandwich ELISA

Objective: To quantify the absolute concentration of HGF secreted into the supernatant.

Method: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Sensitivity Requirement: The kit must detect human HGF > 40 pg/mL.

Step-by-Step Methodology:
  • Supernatant Collection:

    • Collect cell culture supernatant.

    • Centrifuge at

      
       for 10 minutes at 4°C to remove cell debris.
      
    • Storage: Use immediately or store at -80°C. Avoid freeze-thaw cycles as HGF degrades.

  • Dilution Optimization:

    • Ono-1301 treated samples may contain high HGF levels (1–5 ng/mL).

    • Run a pilot assay with 1:2 and 1:10 dilutions to ensure samples fall within the linear range of the standard curve.

  • Assay Execution (Standard Sandwich Format):

    • Capture: Coat plate with anti-HGF capture antibody. Block with 1% BSA.

    • Binding: Add 100 µL of sample/standard. Incubate 2 hours at Room Temperature (RT).

    • Detection: Add Biotinylated anti-HGF detection antibody. Incubate 1 hour.

    • Signal: Add Streptavidin-HRP followed by TMB substrate.

    • Stop: Add Stop Solution (H2SO4).

  • Readout: Measure absorbance at 450 nm (with 570 nm correction).

Protocol C: Mechanistic Validation (The "Self-Validating" Check)

Objective: To prove that the observed HGF increase is specifically due to IP receptor activation, not off-target effects.

Inhibitor: CAY10441 (Highly selective IP receptor antagonist).

Experimental Design:

Run the following four conditions in triplicate:

  • Vehicle Control: (DMSO only) -> Baseline HGF.

  • Ono-1301 Only: (1 µM) -> Induced HGF.

  • Antagonist Only: (CAY10441, 1 µM) -> Check for intrinsic toxicity.

  • Competition: Pre-treat cells with CAY10441 (1 µM) for 30 mins, then add Ono-1301 (1 µM).

Expected Result: Condition 4 should show HGF levels significantly lower than Condition 2, returning near Baseline. This confirms the causal link: Ono-1301 -> IP Receptor -> HGF.

Part 3: Data Presentation & Analysis

Summary of Expected Quantitative Results

The following table summarizes typical data trends observed in NHDFs treated with Ono-1301.

Treatment ConditionConcentrationExpected HGF (pg/mL)*Fold Change vs ControlInterpretation
Vehicle (DMSO) 0.1%200 - 4001.0xBaseline secretion
Ono-1301 (Low) 0.1 µM450 - 600~1.5xMild induction
Ono-1301 (Mid) 1.0 µM800 - 1200~3.0xOptimal effective dose
Ono-1301 (High) 10 µM1100 - 1400~3.5xPlateau effect
Forskolin (Pos. Ctrl) 10 µM1500+>4.0xMax system capacity
Ono + CAY10441 1 µM + 1 µM250 - 450~1.1xValidation: Signal blocked

*Note: Absolute values vary by donor cell line; Fold Change is the most reliable metric.

Statistical Analysis
  • Normalization: Normalize all ELISA absorbance values to total cell protein (BCA assay) or cell count (CCK-8) if significant proliferation differences are suspected (though Ono-1301 is generally anti-proliferative in fibroblasts).

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to Vehicle).

  • Significance: P-value < 0.05 is required to claim efficacy.

Part 4: Troubleshooting & Expert Tips

  • High Background in ELISA:

    • Cause: Incomplete washing or serum contamination.

    • Fix: Ensure the starvation step (Protocol A, Step 3) is strictly followed. Even 1% FBS can saturate the baseline.

  • Low Signal Induction:

    • Cause: Cell senescence or "passage effect."

    • Fix: Use NHDFs between passage 3 and 8. Older fibroblasts lose IP receptor expression and responsiveness to cAMP.

  • Solubility Issues:

    • Ono-1301 can precipitate in aqueous media if the stock is too concentrated.

    • Fix: Vortex the medium immediately upon adding the drug stock. Do not exceed 10 µM in the final well.

References

  • Sakai, K., et al. (2003).A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. (Note: While the title refers to liver, this is the foundational paper establishing the mechanism).

  • Nakamura, T., et al. (2013).Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences.

  • Hirata, Y., et al. (2013).Beneficial effect of a synthetic prostacyclin agonist, ONO-1301, in rat autoimmune myocarditis model. European Journal of Pharmacology.

  • Katsumata, Y., et al. (2014).Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology.

Sources

Application Notes and Protocols: Measuring the Pro-Angiogenic Effects of Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ono-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist with a dual mechanism of action that includes thromboxane synthase inhibition.[1][2][3] Initially developed for pathologies such as pulmonary hypertension, its therapeutic potential has been explored in a variety of diseases characterized by ischemia, inflammation, and fibrosis.[2][3][4] A significant body of research has demonstrated that Ono-1301 possesses potent pro-angiogenic properties, making it a compound of high interest for therapeutic angiogenesis in conditions like ischemic heart disease.[5][6]

The primary pro-angiogenic mechanism of Ono-1301 is mediated through its agonistic activity on the prostacyclin I2 (IP) receptor.[7] This interaction triggers a cascade of intracellular signaling events, culminating in the increased expression and secretion of key angiogenic growth factors, notably Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).[2][6] These growth factors then act on endothelial cells to stimulate their proliferation, migration, and differentiation, the fundamental processes of angiogenesis.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to accurately measure and validate the pro-angiogenic effects of Ono-1301. We will detail both in vitro and in vivo protocols, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Section 1: Mechanism of Action - The Ono-1301 Signaling Cascade

Understanding the molecular pathway initiated by Ono-1301 is critical for designing experiments and interpreting results. The drug's pro-angiogenic effects are not a result of direct interaction with endothelial cell angiogenic receptors, but rather an upstream induction of endogenous growth factors.

The core pathway involves:

  • IP Receptor Activation: Ono-1301 binds to and activates the G-protein coupled IP receptor on target cells, such as fibroblasts and endothelial cells.[3][7]

  • cAMP Production: This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][6] A single administration of Ono-1301 has been shown to produce a sustained increase in plasma cAMP levels.[1][8]

  • Growth Factor Upregulation: Elevated intracellular cAMP levels lead to the activation of downstream effectors that promote the transcription and translation of HGF and VEGF.[6]

  • Paracrine Signaling: The secreted HGF and VEGF act in a paracrine manner, binding to their respective receptors (c-Met and VEGFR) on nearby endothelial cells to initiate the angiogenic process.[6]

This pathway can be visualized as follows:

Ono1301_Pathway cluster_fibroblast Fibroblast / Stromal Cell cluster_endothelial Endothelial Cell Ono1301 Ono-1301 IP_Receptor Prostacyclin (IP) Receptor Ono1301->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP Elevation AC->cAMP ATP → cAMP Gene_Expression ↑ HGF & VEGF Gene Transcription cAMP->Gene_Expression Secretion HGF & VEGF Secretion Gene_Expression->Secretion HGF HGF Secretion->HGF Paracrine Signaling VEGF VEGF Secretion->VEGF cMet c-Met Receptor HGF->cMet Binds VEGFR VEGF Receptor VEGF->VEGFR Binds Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) cMet->Angiogenesis VEGFR->Angiogenesis

Caption: Ono-1301 signaling pathway for angiogenesis induction.

Section 2: In Vitro Assessment of Angiogenesis

In vitro assays are essential for initial screening, dose-response analysis, and mechanistic studies. They offer a controlled environment to dissect the specific effects of Ono-1301 on endothelial cells.

Endothelial Cell Tube Formation Assay

Principle: This is the most widely used and definitive in vitro assay for modeling the later stages of angiogenesis.[9] It assesses the ability of endothelial cells to differentiate, migrate, and align to form capillary-like tubular structures when cultured on a basement membrane extract, such as Matrigel®.[10][11] Ono-1301 is expected to promote tube formation, an effect that can be abrogated by neutralizing antibodies against HGF or VEGF.[6]

Experimental Workflow:

Caption: Workflow for the endothelial cell tube formation assay.

Detailed Protocol:

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Corning® Matrigel® Matrix[12]

    • 96-well flat-bottom tissue culture-treated plates

    • Endothelial Cell Growth Medium (EGM-2)

    • Basal Medium (EBM-2) for starvation

    • Ono-1301 (dissolved in appropriate vehicle, e.g., DMSO)

    • Vehicle Control (e.g., DMSO)

    • Positive Control: VEGF (50 ng/mL)

    • Calcein AM for visualization (optional)

  • Procedure:

    • Plate Coating: Thaw Matrigel® on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface is covered.

    • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

    • Cell Preparation: Culture HUVECs to ~80% confluency. The day before the assay, replace the growth medium with a starvation medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours. This reduces baseline signaling and enhances the response to stimuli.

    • Cell Seeding: Harvest the starved cells using trypsin.[9] Resuspend them in starvation medium at a density of 2-3 x 10^5 cells/mL.

    • Treatment: Prepare serial dilutions of Ono-1301 in starvation medium. Add 100 µL of the cell suspension (20,000-30,000 cells) to each Matrigel®-coated well. Immediately add the Ono-1301 dilutions, vehicle control, or positive control to the respective wells.

    • Incubation: Incubate the plate at 37°C, 5% CO2 for 4 to 12 hours. Tube formation is a rapid process and should be monitored periodically.[10]

    • Imaging: Visualize the tube networks using a phase-contrast microscope. Capture images from the center of each well.

    • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to quantify are:

      • Total Tube Length

      • Number of Nodes/Junctions

      • Number of Branches/Loops

Data Presentation and Interpretation:

The results should demonstrate a dose-dependent increase in tube formation with Ono-1301 treatment.

Treatment GroupConcentrationMean Total Tube Length (µm)Mean Number of Branches
Vehicle Control-1250 ± 15015 ± 4
Ono-13010.1 µM2100 ± 20028 ± 5
Ono-13011.0 µM3500 ± 25045 ± 6
Ono-130110 µM4800 ± 30062 ± 8
VEGF (Positive Ctrl)50 ng/mL5100 ± 28068 ± 7

Note: Data are representative. Actual values will vary based on cell type and experimental conditions.

Endothelial Cell Migration (Wound Healing) Assay

Principle: Angiogenesis requires endothelial cells to migrate to form new vessels. The wound healing or "scratch" assay is a straightforward method to assess this process. A scratch is made in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is measured over time in the presence of the test compound.

Detailed Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to 95-100% confluency.

  • Starvation: Replace growth medium with starvation medium (EBM-2 + 0.5% FBS) for 4-6 hours.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.

  • Washing: Gently wash the wells with PBS to remove dislodged cells.

  • Treatment: Add starvation medium containing Ono-1301 at various concentrations, a vehicle control, or a positive control (VEGF).

  • Imaging: Immediately acquire an image of the scratch at time 0 (T0). Place the plate in a 37°C incubator. Acquire subsequent images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the T0 area.

Expected Outcome: Ono-1301 should increase the rate of wound closure compared to the vehicle control, indicating enhanced cell migration.

Section 3: In Vivo Confirmation of Angiogenesis

In vivo models are crucial for validating the physiological relevance of in vitro findings. They assess the formation of functional, blood-perfused vessels within a living organism.

Murine Matrigel Plug Assay

Principle: This is the gold-standard assay for quantifying angiogenesis in vivo.[13] A liquid mixture of Matrigel®, containing the test compound and/or cells, is injected subcutaneously into a mouse.[14] At body temperature, the Matrigel® forms a solid plug.[13] Over several days, host endothelial cells invade the plug and form a network of new blood vessels, a process stimulated by pro-angiogenic compounds within the gel.[15]

Experimental Workflow:

Caption: Workflow for the in vivo Matrigel® plug angiogenesis assay.

Detailed Protocol:

  • Materials:

    • 6-8 week old mice (e.g., C57BL/6 or nude mice)

    • High Concentration Corning® Matrigel® Matrix[16]

    • Ono-1301

    • Positive Control: bFGF or VEGF

    • Heparin (to prevent gel clotting)

    • Anesthetics

    • Drabkin's Reagent Kit (for hemoglobin quantification) or materials for immunohistochemistry (IHC)

  • Procedure:

    • Preparation: Thaw Matrigel® on ice. Mix 0.5 mL of Matrigel® with heparin (25 U/mL final concentration) and the desired concentration of Ono-1301 or controls. Keep the mixture on ice at all times.

    • Injection: Anesthetize the mouse. Using a pre-chilled 27-gauge needle and syringe, inject the 0.5 mL Matrigel® mixture subcutaneously into the dorsal flank of the mouse.

    • Incubation Period: Allow the plug to solidify and for angiogenesis to occur over 7 to 14 days.

    • Plug Excision: Euthanize the mouse and surgically excise the solid, red-colored Matrigel® plug. The reddish color is indicative of vascularization.

    • Quantification (Method A - Hemoglobin Content):

      • Weigh the excised plug.

      • Homogenize the plug in distilled water.

      • Centrifuge the homogenate and collect the supernatant.

      • Measure the hemoglobin concentration in the supernatant using Drabkin's reagent according to the manufacturer's protocol. The amount of hemoglobin is directly proportional to the amount of blood perfusion and thus, angiogenesis.

    • Quantification (Method B - Immunohistochemistry):

      • Fix the plug in formalin and embed it in paraffin.

      • Section the plug and perform IHC staining for an endothelial cell marker, such as CD31.

      • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field.

Data Presentation and Interpretation:

The results should show a significant increase in vascularization in the Ono-1301-treated plugs compared to controls.

Treatment GroupMean Hemoglobin Content (mg/dL)Mean Microvessel Density (vessels/HPF)
Matrigel® + Vehicle1.5 ± 0.412 ± 3
Matrigel® + Ono-1301 (30 µg)6.8 ± 1.148 ± 7
Matrigel® + bFGF (200 ng)8.2 ± 1.561 ± 9

*P < 0.01 vs. Vehicle. Note: Data are representative.

Section 4: Validating the Mechanism of Action

A key aspect of scientific integrity is to confirm that the observed effects are due to the proposed mechanism. For Ono-1301, this involves demonstrating that its pro-angiogenic activity is dependent on the IP receptor and the subsequent production of HGF and VEGF.

Experimental Approach:

  • IP Receptor Blockade: Co-administer Ono-1301 with a selective IP receptor antagonist (e.g., CAY10441). The pro-angiogenic effects of Ono-1301 should be significantly reduced or abolished. This has been demonstrated in a murine sponge model where the antagonist dramatically reduced the angiogenic effect of Ono-1301.[7]

  • Growth Factor Neutralization: In both in vitro and in vivo assays, co-administer Ono-1301 with neutralizing antibodies specific for HGF and/or VEGF. This should also abrogate the pro-angiogenic response, confirming that these growth factors are the downstream mediators of Ono-1301's action.[6]

By including these validation experiments, researchers can confidently attribute the observed angiogenesis to the specific signaling pathway activated by Ono-1301, adding a layer of trustworthiness to the results.

References

  • Kuwano, K., et al. (2007). A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Harada, K., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Scientific Reports. [Link]

  • Miyagawa, S., et al. (2012). A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. Journal of Thoracic and Cardiovascular Surgery. [Link]

  • Shimizu, T., et al. (2013). A Novel Long-Acting Prostacyclin Agonist (ONO-1301) With an Angiogenic Effect: Promoting Synthesis of Hepatocyte Growth Factor and Increasing Cyclic AMP Concentration via IP-Receptor Signaling. Journal of Pharmacological Sciences. [Link]

  • Sawa, Y., & Miyagawa, S. (2014). A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart. Journal of Artificial Organs. [Link]

  • Mori, K., et al. (2014). Oral Administration of a Novel Long-Acting Prostacyclin Agonist With Thromboxane Synthase Inhibitory Activity for Pulmonary Arterial Hypertension. Circulation Journal. [Link]

  • Nishimura, T., et al. (2008). Abstract 17806: Novel Synthetic Prostacyclin Agonist, Ono1301, Inhibits Proliferation of Pulmonary Arterial Smooth Muscle Cells by Suppressing Raf Kinase Signal Pathway. Circulation. [Link]

  • Iwakura, A., et al. (2013). The angiogenic effect of ONO-1301, a novel long-acting prostacyclin agonist loaded in PLGA microspheres. Journal of Drug Delivery. [Link]

  • van der Kwast, R. V., et al. (2019). In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. Journal of Visualized Experiments. [Link]

  • Shintani, Y., et al. (2007). A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart. Clinical Science. [Link]

  • ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. ibidi.com. [Link]

  • Shimizu, T., et al. (2013). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences. [Link]

  • Grant, C. E., & Liras, A. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. [Link]

  • Wang, W., et al. (2020). PAC-1 and its derivative WF-210 Inhibit Angiogenesis by inhibiting VEGF/VEGFR pathway. Cancer Letters. [Link]

  • Lam, H. W., & Lin, H. C. (2013). In vivo Matrigel Plug Angiogenesis Assay. Bio-protocol. [Link]

  • Corning Life Sciences. Endothelial Cell Tube Formation Assay. corning.com. [Link]

  • Staton, C. A., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. The International Journal of Experimental Pathology. [Link]

  • United States Patent. Inhibition of angiogenesis and tumor growth by inhibitors of beta ii or delta protein kinase c.
  • ImedexCME. (2015). Mechanisms of Angiogenesis Inhibitors in Metastatic Colorectal Cancer. YouTube. [Link]

  • Creative Bioarray. Matrigel Plug Angiogenesis Assay. creative-bioarray.com. [Link]

  • Cell Biolabs, Inc. Endothelial Tube Formation Assay (In Vitro Angiogenesis). cellbiolabs.com. [Link]

  • Corning Life Sciences. Methods for Implantation of Corning® Matrigel® Matrix into Mice and Tissue Fixation. corning.com. [Link]

Sources

Application Note: Mechanistic Profiling of Ono-1301 in Prostacyclin Receptor Signaling and Fibrosis Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ono-1301 is a synthetic non-prostanoid prostacyclin agonist that represents a significant evolution in studying the prostacyclin (IP) receptor pathway. Unlike native prostacyclin (


) or its analog Beraprost, Ono-1301 possesses a unique dual mechanism of action: it potently activates the IP receptor while simultaneously inhibiting thromboxane synthase (TXAS).

This application note provides a rigorous framework for researchers to evaluate Ono-1301’s signaling efficacy. We focus on two critical experimental outputs: cAMP accumulation (immediate signaling) and anti-fibrotic phenotypic switching (functional outcome). These protocols are designed to isolate the IP-receptor-mediated effects from the thromboxane-inhibitory effects, ensuring data integrity in drug development and mechanistic biology.

Pharmacological Mechanism

To correctly interpret experimental data, one must understand the causality of Ono-1301's design.

  • IP Receptor Agonism: Ono-1301 binds to the Gs-coupled IP receptor, activating Adenylyl Cyclase (AC). This converts ATP to cyclic AMP (cAMP), activating Protein Kinase A (PKA).

    • Downstream Consequence: Upregulation of Hepatocyte Growth Factor (HGF) and VEGF via CREB phosphorylation.

  • Thromboxane Synthase Inhibition: The molecule contains a 3-pyridine moiety that specifically inhibits TXAS.[1]

    • Downstream Consequence: Prevention of PGH2 conversion to Thromboxane A2 (TXA2), shifting the arachidonic acid cascade towards

      
       and 
      
      
      
      production.
Visualization: The Dual Signaling Pathway

The following diagram illustrates the parallel pathways activated and inhibited by Ono-1301.

Ono1301_Signaling Ono Ono-1301 IPR IP Receptor (Gs-Coupled) Ono->IPR Agonist Binding TXAS Thromboxane Synthase Ono->TXAS Inhibition (3-pyridine moiety) AC Adenylyl Cyclase IPR->AC Gs Activation cAMP cAMP (Accumulation) AC->cAMP PKA PKA Activation cAMP->PKA Nucleus Nucleus (Gene Expression) PKA->Nucleus CREB Phosphorylation PGH2 PGH2 (Prostaglandin H2) PGH2->TXAS TXA2 Thromboxane A2 (Vasoconstriction) TXAS->TXA2 HGF HGF / VEGF Production Nucleus->HGF

Figure 1: Ono-1301 acts as an IP receptor agonist (Green path) and a Thromboxane Synthase inhibitor (Red inhibition line), leading to HGF upregulation.

Material Preparation & Handling[2]

Critical Note: Ono-1301 is distinct from Ono-1301SR. "SR" refers to the Slow-Release PLGA microsphere formulation used for in vivo depot injection. For in vitro signaling, you must use the free compound.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Soluble up to 100 mM. Avoid ethanol if possible to prevent evaporation during long incubations.
Stock Concentration 10 mMAliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
Storage -20°C (Short term), -80°C (Long term)Protect from light. Stable for >6 months at -80°C.
Working Concentration 0.1 µM – 10 µMTypical EC50 for cAMP is often in the high nanomolar range.

Protocol A: Quantifying IP Receptor Activation (cAMP Assay)

This protocol validates the agonistic activity of Ono-1301.[1][2] To prove specificity, you must include an IP receptor antagonist (e.g., CAY10441 or RO1138452).

Reagents Required
  • Cell Line: HUVECs (Human Umbilical Vein Endothelial Cells) or HASMCs (Human Airway Smooth Muscle Cells).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.

  • IBMX (3-isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor. Crucial: Without IBMX, the induced cAMP is rapidly degraded, leading to false negatives.

  • cAMP Detection Kit: (Recommended: TR-FRET or ELISA based).

Step-by-Step Methodology
  • Seeding: Plate cells in a 96-well plate (approx.

    
     cells/well) and culture overnight to 80-90% confluency.
    
  • Starvation: Replace media with serum-free media for 2–4 hours to reduce basal signaling noise.

  • Pre-Incubation (Antagonist Check):

    • Group A (Control): Buffer only.

    • Group B (Ono-1301): Buffer only.

    • Group C (Specificity Check): Pre-incubate with 1 µM CAY10441 (IP Antagonist) for 30 minutes.

  • IBMX Addition: Add IBMX (final conc. 0.5 mM) to ALL wells. Incubate for 15 minutes.

    • Rationale: This blocks PDE activity, allowing cAMP generated by Ono-1301 to accumulate linearly.

  • Stimulation:

    • Add Ono-1301 (Dose response: 0.1, 1.0, 10 µM) to Groups B and C.

    • Incubate for exactly 20 minutes at 37°C.

  • Lysis & Detection: Aspirate buffer immediately and add Lysis Buffer provided by your cAMP kit. Follow kit instructions for detection.

Data Validation Criteria
  • Success: Ono-1301 induces a >10-fold increase in cAMP over baseline.

  • Specificity: Pre-treatment with CAY10441 reduces the Ono-1301 signal by >80%.

Protocol B: Evaluation of Anti-Fibrotic Effects (TGF- Challenge)

Ono-1301 suppresses the transition of fibroblasts to myofibroblasts. This assay measures the inhibition of


-SMA (alpha-smooth muscle actin) expression induced by TGF-

1.
Experimental Workflow Diagram

Fibrosis_Protocol Start Fibroblast Seeding (Lung/Cardiac) Starve Serum Starvation (24 Hours) Start->Starve Treat Co-Treatment: TGF-beta1 (5 ng/mL) + Ono-1301 (1-10 uM) Starve->Treat Synchronize Cycle Incubate Incubation (48 Hours) Treat->Incubate Lysis Protein/RNA Extraction Incubate->Lysis Readout Readout: WB: alpha-SMA qPCR: Col1a1 Lysis->Readout

Figure 2: Workflow for assessing Ono-1301 mediated inhibition of myofibroblast differentiation.

Step-by-Step Methodology
  • Cell Preparation: Use Human Lung Fibroblasts (HFL-1) or Cardiac Fibroblasts. Seed in 6-well plates.

  • Starvation: Serum-starve cells (0.1% FBS) for 24 hours. This synchronizes the cell cycle and sensitizes them to TGF-

    
    .
    
  • Treatment Groups:

    • Control: Vehicle (DMSO).

    • Fibrosis Model: TGF-

      
      1 (5 ng/mL).
      
    • Treatment: TGF-

      
      1 (5 ng/mL) + Ono-1301 (1 µM, 5 µM, 10 µM).
      
    • Note: Add Ono-1301 30 minutes prior to TGF-

      
      1 to prime the HGF/cAMP pathway.
      
  • Incubation: Culture for 48 hours .

  • Analysis (Western Blot):

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Blot for

      
      -SMA  (Marker of myofibroblasts) and Type I Collagen .
      
    • Loading Control: GAPDH.

Data Interpretation & Expected Results

When comparing Ono-1301 to native Prostacyclin (


) or Beraprost, use the following reference table to interpret your results.
FeatureOno-1301Native PGI2Interpretation
Chemical Stability High (Hours to Days)Very Low (<5 mins)Ono-1301 allows for long-term (48h) incubation without repeated dosing.
cAMP Vmax HighHighBoth are full agonists of the IP receptor.
TXAS Inhibition Yes (Potent) NoOno-1301 reduces TXA2 levels; PGI2 does not.
HGF Induction High (Sustained)TransientOno-1301 induces sustained HGF production due to stability.
Troubleshooting Guide
  • Issue: No reduction in

    
    -SMA despite cAMP elevation.
    
    • Cause: The fibrosis driver might be non-canonical (not TGF-

      
       driven) or the cell line lacks IP receptors.
      
    • Solution: Verify IP receptor expression via qPCR (PTGIR gene) in your specific fibroblast line.

  • Issue: High variability in cAMP assay.

    • Cause: Inconsistent IBMX treatment or slow lysis steps.

    • Solution: Ensure IBMX is added to all wells and lyse cells immediately after the 20-minute stimulation.

References

  • Sakai, Y., et al. (2016). "ONO-1301, a novel sustained-release prostacyclin agonist, attenuates cardiac fibrosis." Journal of Pharmacological Sciences.

  • Murakami, S., et al. (2006). "Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates pulmonary hypertension."[3] American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Nakamura, T., et al. (2015). "Protective effects of ONO-1301 on diabetic nephropathy." Acta Medica Okayama.

  • Kataoka, M., et al. (2005).[3] "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[3] American Journal of Respiratory and Critical Care Medicine.

Sources

Application Note: In Vivo Delivery Strategies for Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Ono-1301 is a synthetic non-prostanoid prostacyclin (PGI2) agonist and thromboxane A2 (TXA2) synthase inhibitor. Unlike natural PGI2 (epoprostenol), which has a half-life of minutes and requires continuous infusion, Ono-1301 is chemically stable and metabolically resistant.

Its therapeutic value lies in its dual mechanism:

  • IP Receptor Agonism: Activates the Gs-protein coupled IP receptor, elevating intracellular cAMP. This inhibits fibroblast activation (anti-fibrotic) and promotes the secretion of hepatocyte growth factor (HGF) and VEGF (pro-angiogenic/tissue repair).

  • TXA2 Synthase Inhibition: Prevents the formation of the vasoconstrictor and platelet-aggregator Thromboxane A2, shifting the balance towards vasodilation.

Key Delivery Challenge: While chemically stable, Ono-1301 has low water solubility and a relatively short plasma half-life (~5.6 hours in rats) when dosed orally. For chronic conditions like pulmonary hypertension (PAH), cardiac fibrosis, or diabetic nephropathy, sustained occupancy of the IP receptor is critical . Therefore, while oral dosing is possible, PLGA microsphere formulations (Ono-1301SR) are the gold standard for efficacy in animal models.

Mechanistic Pathway

The following diagram illustrates the dual signaling pathway and the downstream therapeutic effects.

Ono1301_Pathway Ono Ono-1301 IP_Rec IP Receptor (Cell Surface) Ono->IP_Rec Agonist TBX_Syn Thromboxane Synthase Ono->TBX_Syn Inhibitor AC Adenylyl Cyclase IP_Rec->AC Gs Coupling Vasodilation Vasodilation & Anti-Platelet TBX_Syn->Vasodilation Reduced TXA2 cAMP cAMP u2191 AC->cAMP PKA PKA Activation cAMP->PKA HGF_VEGF HGF & VEGF Secretion PKA->HGF_VEGF Induction Fibrosis TGF-u03b2 / Fibrosis PKA->Fibrosis Inhibition

Figure 1: Dual mechanism of Ono-1301 acting via IP receptor agonism and Thromboxane synthase inhibition to drive tissue repair and vasodilation.

Physicochemical Profile & Formulation Strategy

PropertyDescriptionImplication for Delivery
Chemical Structure Non-prostanoid, lacks allylic alcoholResistant to 15-PGDH degradation; stable in storage.
Solubility Lipophilic / HydrophobicPoor water solubility. Requires organic solvents (DCM, DMSO) for processing or suspension vehicles (CMC-Na) for oral dosing.
Metabolism Hepatic oxidation (CYP450)Half-life ~5.6h (rats). Requires BID dosing or Sustained Release (SR) for 24h coverage.
Target Release 2–4 Weeks (SR Formulation)Ideal for remodeling studies (fibrosis/ischemia).

Protocol A: Sustained Release PLGA Microspheres (Ono-1301SR)

Application: Chronic efficacy models (2+ weeks) where daily handling stress must be minimized (e.g., post-MI, PAH, renal fibrosis). Method: Oil-in-Water (O/W) Emulsion Solvent Evaporation.[1][2]

Rationale

Ono-1301 is hydrophobic, making the single emulsion (O/W) method superior to double emulsion (W/O/W). A critical modification in this protocol is the use of plasticizers (DEP or TBAC) to lower the glass transition temperature (


) of the PLGA, facilitating "self-healing" of surface pores and preventing the "initial burst release" common with small molecules.
Materials
  • Active: Ono-1301 powder.

  • Polymer: PLGA 50:50 (MW ~50,000 Da, e.g., Resomer® RG 504).

  • Solvent: Dichloromethane (DCM).

  • Surfactant (Aqueous Phase): Polyvinyl alcohol (PVA), 0.5% w/v solution.

  • Plasticizer (Critical): Dimethyl phthalate (DEP) or Tributyl O-acetylcitrate (TBAC).[2]

Step-by-Step Workflow
  • Oil Phase Preparation (Dispersed Phase):

    • Dissolve 300 mg PLGA in 4 mL Dichloromethane (DCM) .

    • Add 30 mg Ono-1301 (10% loading w/w relative to polymer).

    • Crucial Step: Add 3 mg (1% w/v) of Plasticizer (DEP or TBAC).

    • Vortex until completely clear (Ono-1301 should dissolve fully in DCM).

  • Emulsification (O/W):

    • Place 400 mL of 0.5% PVA solution in a beaker.

    • Add the Oil Phase dropwise into the PVA solution while stirring.

    • Homogenization: Use a high-shear homogenizer (e.g., Polytron) at 5,000–8,000 rpm for 5–10 minutes.

    • Target Size: Aim for microspheres of ~20–40

      
      m diameter.
      
  • Solvent Evaporation & Hardening:

    • Transfer emulsion to a magnetic stirrer.

    • Stir at 300 rpm for 3–4 hours at room temperature (or slightly elevated to 40°C if using plasticizer to anneal pores) to allow DCM to evaporate.

  • Collection & Washing:

    • Centrifuge at 2,000 rpm for 5 minutes. Discard supernatant.

    • Resuspend pellet in distilled water to wash away residual PVA. Repeat 3 times.

  • Lyophilization:

    • Freeze-dry the pellet for 24–48 hours.

    • Store powder at -20°C with desiccant.

Administration (In Vivo)[1][3][4][5]
  • Vehicle: Suspend microspheres in injection vehicle (0.2% Tween 80 + 0.5% CMC-Na in saline).

  • Dose: 100 mg microspheres/kg (equivalent to ~10 mg/kg drug) or adjusted based on loading efficiency.

  • Route: Subcutaneous (SC) injection (dorsal skin) or Intramuscular (IM).

  • Frequency: Once every 3 weeks.

PLGA_Protocol cluster_0 Oil Phase cluster_1 Aqueous Phase Step1 PLGA + Ono-1301 + Plasticizer (DEP) in DCM Emulsion Emulsification (High Shear) Step1->Emulsion Step2 0.5% PVA Solution Step2->Emulsion Evap Solvent Evaporation (3-4h Stirring) Emulsion->Evap Wash Centrifuge & Wash (Remove PVA) Evap->Wash Freeze Lyophilization (Final Powder) Wash->Freeze

Figure 2: Workflow for manufacturing Ono-1301 loaded PLGA microspheres using O/W emulsion method.

Protocol B: Oral Administration (Acute/Sub-Acute)

Application: Short-term studies (1-2 weeks) or PK validation. Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) or Gum Arabic.

Preparation[1][4][6][7][8][9][10][11]
  • Weigh required Ono-1301 (e.g., for 10 mg/kg dose in 25g mice = 0.25 mg/mouse).

  • Add a small volume of Tween 80 (final conc. 0.1%) to wet the hydrophobic powder.

  • Gradually add 0.5% CMC-Na solution while triturating in a mortar or sonicating to form a uniform white suspension.

  • Note: Prepare fresh daily. Ono-1301 is stable, but suspensions can settle.

Dosing Regimen
  • Dose: 3 – 30 mg/kg (Standard effective dose: 10 mg/kg ).

  • Frequency: Twice daily (BID) is recommended due to ~5.6h half-life, though once daily (QD) shows efficacy in some less severe models.

Quality Control & Troubleshooting

IssueProbable CauseSolution
High Burst Release (>50% in 24h) Porous surface structure.Add Plasticizer: Use 1% DEP or TBAC in the oil phase.[2] Annealing: Perform solvent evaporation at 40°C (near PLGA

).
Low Encapsulation Efficiency Drug partitioning into water.[3]Ensure PVA concentration is sufficient (0.5-1%). Increase PLGA concentration in DCM.
Needle Clogging (Injection) Microspheres too large (>50

m).
Increase homogenization speed during emulsification. Use 21G or 23G needle.
Inflammation at Injection Site Residual DCM or PVA.Increase washing steps (3x water wash). Ensure lyophilization is complete.

References

  • Sakai, Y., et al. (2012). "Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model."[4][5] American Journal of Pathology.

  • Hirata, Y., et al. (2013).[3] "Beneficial effect of a synthetic prostacyclin agonist, ONO-1301, in rat autoimmune myocarditis model." European Journal of Pharmacology.

  • Murakami, M., et al. (2019). "Single injection of sustained-release prostacyclin analog ONO-1301-MS ameliorates hypoxic toxicity in the murine model of amyotrophic lateral sclerosis."[6] Scientific Reports.

  • Kashiwagi, H., et al. (2015).[7] "The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice."[7] Journal of Pharmacology and Experimental Therapeutics.

  • Katsumata, Y., et al. (2011). "Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity." Journal of Pharmacy and Pharmacology.

Sources

Ono-1301 as a tool to study thromboxane synthase function

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Decoupling Thromboxane Synthase Function using Ono-1301

Introduction: The PGI2/TXA2 Balance

In cardiovascular and fibrotic disease research, the physiological balance between Prostacyclin (PGI2) and Thromboxane A2 (TXA2) is the central axis of homeostasis. TXA2 is a potent vasoconstrictor and platelet aggregator, while PGI2 acts as a vasodilator and anti-platelet agent.

Ono-1301 (ONO-AP 500-02) is a synthetic non-prostanoid tool compound that offers a unique "dual-action" mechanism. Unlike traditional COX inhibitors (e.g., Aspirin) that blunt the entire cascade, or pure TXAS inhibitors (e.g., Ozagrel), Ono-1301 simultaneously:

  • Inhibits Thromboxane Synthase (TXAS): Blocking the conversion of PGH2 to TXA2.[1]

  • Agonizes the IP Receptor: Mimicking the activity of PGI2.

This guide details how to use Ono-1301 as a precision tool to study TXAS function, specifically focusing on differentiating its enzymatic inhibition from its receptor agonism.

Mechanistic Logic & Signaling Pathway

To effectively use Ono-1301, researchers must understand that it redirects the Arachidonic Acid cascade. By blocking TXAS, it causes an accumulation of the substrate PGH2, which is then available to be converted into PGI2 (or other prostanoids), further amplifying the anti-thrombotic signal.

Figure 1: The Dual-Modulatory Pathway of Ono-1301

Ono1301_Mechanism AA Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Cyclooxygenase COX COX-1 / COX-2 TXAS Thromboxane Synthase (TXAS) PGH2->TXAS PGIS Prostacyclin Synthase (PGIS) PGH2->PGIS TXA2 TXA2 (Pro-Thrombotic) TXAS->TXA2 PGI2 PGI2 (Anti-Thrombotic) PGIS->PGI2 TP_Rec TP Receptor (Platelet Aggregation) TXA2->TP_Rec IP_Rec IP Receptor (cAMP Increase) PGI2->IP_Rec ONO Ono-1301 ONO->TXAS INHIBITS (IC50 ~460nM) ONO->IP_Rec AGONIZES

Caption: Ono-1301 inhibits TXAS (red line) while simultaneously activating the IP receptor (green line), shifting the balance toward vasodilation.

Comparative Pharmacology

When designing an assay, it is critical to select the correct control compounds to validate that the observed effect is due to TXAS inhibition and not generic anti-inflammatory action.

CompoundPrimary MechanismSecondary MechanismStabilityKey Differentiator
Ono-1301 TXAS Inhibitor IP Receptor Agonist High (Non-prostanoid)Escapes desensitization seen in pure IP agonists.
Ozagrel TXAS InhibitorNoneModeratePure enzyme inhibition; lacks the "substrate redirection" boost.
Beraprost IP Receptor AgonistNoneModerateSubject to rapid receptor desensitization.
Aspirin COX-1 InhibitorNoneHighBlocks both TXA2 and PGI2 (blunt instrument).

Experimental Protocols

Protocol A: In Vitro Measurement of TXAS Activity (Platelet Assay)

Objective: To quantify the reduction of TXA2 synthesis in response to Ono-1301. Note: TXA2 is unstable (t1/2 ~30s). This protocol measures TXB2 , its stable hydrolytic metabolite.

Materials:

  • Washed Platelets (Human or Murine) or Macrophages (LPS-stimulated).

  • Ono-1301 (Stock: 10 mM in DMSO).

  • Stimulant: Collagen (2 µg/mL) or Arachidonic Acid (0.5 mM).

  • TXB2 ELISA Kit (Competitive EIA).

  • Indomethacin (Stop solution).

Step-by-Step Methodology:

  • Preparation:

    • Resuspend washed platelets in Tyrode’s buffer (pH 7.4) to

      
       cells/mL.
      
    • Critical Step: Pre-incubate platelets with Ono-1301 (Concentration range: 0.1 µM – 10 µM) for 15 minutes at 37°C.

    • Control: Vehicle (DMSO < 0.1%).

  • Stimulation:

    • Add Collagen (2 µg/mL) or Arachidonic Acid to initiate the cascade.

    • Incubate for exactly 5 minutes at 37°C under agitation (1000 rpm).

  • Termination:

    • Immediately add Indomethacin (final 10 µM) and EDTA (10 mM) to freeze COX activity and prevent further artifactual TXA2 generation during processing.

    • Snap-freeze samples in liquid nitrogen or place on ice immediately.

  • Quantification:

    • Centrifuge (10,000 x g, 5 min, 4°C) to pellet cellular debris.

    • Collect supernatant.

    • Perform TXB2 ELISA according to kit manufacturer instructions.

Self-Validation Check:

  • If Ono-1301 is working via TXAS inhibition, TXB2 levels must drop significantly, while 6-keto-PGF1α (the stable metabolite of PGI2) should either remain stable or increase (due to substrate shunting).

Protocol B: Isolating TXAS Function (The "Antagonist Blockade" Method)

Objective: To prove that a biological effect (e.g., fibrosis reduction) is driven by TXAS inhibition and not IP receptor agonism.

Rationale: Since Ono-1301 hits two targets, you must block one to study the other.

Workflow Diagram:

Experimental_Workflow cluster_Treatments Treatment Groups Step1 Cell Culture (e.g., Fibroblasts) GrpA Group A: Vehicle Step1->GrpA GrpB Group B: Ono-1301 Only Step1->GrpB GrpC Group C: Ono-1301 + IP Antagonist (RO1138452) Step1->GrpC Outcome Measure Outcome (e.g., Collagen Synthesis) GrpA->Outcome GrpB->Outcome GrpC->Outcome

Caption: Experimental design to isolate TXAS activity. Group C blocks the IP receptor; any remaining efficacy in Group C compared to Group A is attributable to TXAS inhibition.

Methodology:

  • Pre-treatment: Incubate cells with the selective IP receptor antagonist RO1138452 (1 µM) for 30 minutes.

  • Treatment: Add Ono-1301 (1 µM).

  • Assay: Measure endpoint (e.g., TGF-β1 expression or Collagen I deposition).

  • Interpretation:

    • If effect is abolished by RO1138452

      
       Mechanism is primarily IP-dependent.
      
    • If effect persists despite RO1138452

      
       Mechanism is driven by TXAS inhibition (reduction of pro-fibrotic TXA2).
      

References

  • Sakai, Y., et al. (2011).[2][3] Neuroprotective effect of a prostacyclin agonist (ONO-1301) with thromboxane synthase inhibitory activity in rats subjected to cerebral ischemia.[2]

  • Kashiwagi, H., et al. (2002).[4] The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice.[5][6]

  • Kataoka, M., et al. (2005).[7] A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension.[7]

  • Murakami, S., et al. (2006). Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice.

  • Hirata, Y., et al. (2012).[3] A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury.[3]

Sources

Ono-1301 in unilateral ureteral obstruction models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ono-1301 in Unilateral Ureteral Obstruction (UUO) Models

Executive Summary

This guide details the application of Ono-1301 (a synthetic prostacyclin agonist and thromboxane synthase inhibitor) in murine Unilateral Ureteral Obstruction (UUO) models.[1][2] Unlike standard prostacyclin analogs which suffer from hemodynamic instability and short half-lives, Ono-1301 is uniquely suited for renal fibrosis research due to its ability to induce Hepatocyte Growth Factor (HGF) —a potent antifibrotic cytokine—while simultaneously suppressing the TGF-


/Smad signaling axis.

Critical Insight: The success of Ono-1301 in this model relies heavily on pharmacokinetics . Bolus injections fail to maintain the threshold required for sustained HGF induction. Therefore, this protocol prioritizes the Sustained-Release (SR-ONO) method using PLGA microspheres, which is the gold standard for reproducing the robust antifibrotic effects cited in high-impact literature.

Mechanism of Action: The HGF/TGF- Balance

Renal fibrosis in UUO is driven by the upregulation of Transforming Growth Factor-


 (TGF-

), which promotes the transition of resident fibroblasts and epithelial cells into matrix-producing myofibroblasts (Epithelial-Mesenchymal Transition, or EMT).

Ono-1301 functions as a "physiological brake" on this process:

  • IP Receptor Activation: Binds to the prostacyclin receptor (IP) on renal interstitial cells.

  • cAMP Elevation: Stimulates adenylate cyclase, increasing intracellular cAMP.

  • HGF Induction: cAMP signaling directly upregulates HGF expression.

  • TGF-

    
     Antagonism:  HGF induces Smad7 (an inhibitory Smad) and blocks the nuclear translocation of Smad2/3, effectively halting the pro-fibrotic cascade.
    

MOA Ono Ono-1301 IP IP Receptor Ono->IP Agonism cAMP cAMP / PKA IP->cAMP Signaling HGF HGF Induction cAMP->HGF Upregulation Smad Smad2/3 Phosphorylation HGF->Smad Inhibits TGF TGF-beta1 TGF->Smad Activates Fibrosis Renal Fibrosis (Collagen/alpha-SMA) Smad->Fibrosis Promotes

Figure 1: Mechanistic pathway of Ono-1301.[1][2][3][4] The drug shifts the renal microenvironment from pro-fibrotic (TGF-


 dominant) to anti-fibrotic (HGF dominant).

Pre-Clinical Model Validation

Why the UUO Model?

The UUO model is the preferred system for testing Ono-1301 because it induces rapid, reproducible tubulointerstitial fibrosis independent of systemic hypertension or metabolic disease. This isolates the direct anti-fibrotic and anti-inflammatory effects of the drug.

Experimental Design Table
ParameterSpecificationRationale
Species Mouse (C57BL/6J) or Rat (SD)C57BL/6J is prone to Th1-type immune responses, mimicking human inflammatory fibrosis.
Gender Male (8-10 weeks)Avoids estrogenic protection against fibrosis.
Induction Unilateral Ureteral LigationCreates complete obstruction; contralateral kidney serves as internal control.
Duration 7 to 14 DaysDay 7: Peak inflammation/early fibrosis. Day 14: Established fibrosis/tubular atrophy.
Dosing 10 mg/kg (SR-ONO) Single SC injection of PLGA microspheres provides stable release for >2 weeks.[5]

Detailed Protocols

Protocol A: Preparation of Sustained-Release Ono-1301 (PLGA Microspheres)

Note: If commercial SR-ONO is unavailable, it must be synthesized to ensure efficacy. Standard oral dosing requires b.i.d. gavage and often yields inferior results due to the "peak-trough" effect.

Reagents:

  • Ono-1301 (pure powder).

  • PLGA (Poly-lactic-co-glycolic acid), MW 20,000 (PLGA5020).

  • Dichloromethane (DCM).

  • Polyvinyl alcohol (PVA).

Step-by-Step Synthesis (Oil-in-Water Emulsion):

  • Oil Phase: Dissolve Ono-1301 and PLGA in dichloromethane. (Ratio: 10% w/w drug to polymer).

  • Emulsification: Add the oil phase dropwise into a 0.5% (w/v) PVA aqueous solution while homogenizing at high speed (e.g., Polytron, 10,000 rpm) for 3 minutes.

  • Solidification: Stir the emulsion gently (magnetic stirrer) for 3 hours at room temperature to evaporate the DCM.

  • Collection: Centrifuge (1,500 x g, 10 min), wash pellets 3x with distilled water.

  • Lyophilization: Freeze-dry the microspheres for 24 hours.

  • QC: Verify particle size (aim for ~20-50

    
    m) and loading efficiency via HPLC.
    
Protocol B: Surgical UUO and Drug Administration

Workflow Diagram:

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Induction (Day 0) cluster_2 Phase 3: Analysis (Day 7 or 14) Acclimatization Acclimatization (7 Days) Anesthesia Anesthesia (Isoflurane) Acclimatization->Anesthesia PLGA_Prep Prepare SR-ONO Microspheres Treatment Treatment Injection (SR-ONO 10mg/kg SC) PLGA_Prep->Treatment Surgery UUO Surgery (Ligate Left Ureter) Anesthesia->Surgery Surgery->Treatment Immediate Post-Op Sacrifice Sacrifice & Perfusion Treatment->Sacrifice Wait 7-14 Days Harvest Harvest Kidneys (Obstructed & Contralateral) Sacrifice->Harvest

Figure 2: Experimental timeline for SR-ONO treatment in UUO models.

Surgical Procedure:

  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.

  • Incision: Make a mid-abdominal incision. Move bowel loops gently to expose the left kidney.

  • Ligation: Identify the left ureter. Ligate with 4-0 silk suture at two points (distal to renal pelvis) and cut between ligatures to prevent retrograde infection or recanalization.

  • Treatment (Critical Step):

    • Resuspend SR-ONO microspheres in vehicle (0.2% Tween 80 in saline).

    • Inject 10 mg/kg subcutaneously (SC) into the dorsal skin immediately after closing the abdomen.

    • Control Group: Inject empty PLGA microspheres.

  • Recovery: Place animal on a heating pad until ambulatory.

Data Analysis & Critical Readouts

To validate the efficacy of Ono-1301, you must demonstrate both the induction of HGF and the suppression of fibrosis .

A. Histological Analysis
  • Masson’s Trichrome: Quantify the blue-stained fibrotic area in the renal cortex.[1]

    • Expected Result: Vehicle group ~20-30% area; Ono-1301 group <10%.

  • Sirius Red: Specific for Collagen I and III. Viewed under polarized light.

  • Immunohistochemistry (IHC):

    • 
      -SMA:  Marker for myofibroblasts. Ono-1301 should significantly reduce the number of 
      
      
      
      -SMA+ interstitial cells.
    • F4/80 (Mice) or ED-1 (Rats): Macrophage infiltration markers.

B. Molecular Analysis (qPCR & Western Blot)
TargetTypeExpected Change (Ono-1301 vs Vehicle)Mechanism
HGF Protein (ELISA/WB)Increase (

)
Direct cAMP induction.
TGF-

1
mRNA/ProteinDecrease (

)
HGF-mediated suppression.
Col1a1 mRNADecrease (

)
Reduced matrix synthesis.
p-Smad2/3 Western BlotDecrease (

)
Blocked TGF-

signaling.[2]
E-Cadherin Western BlotPreserved Prevention of EMT.

Troubleshooting & Optimization

  • Issue: Inconsistent Fibrosis Reduction.

    • Cause: Poor quality PLGA microspheres leading to "burst release" (drug dumped in 24h) rather than sustained release.

    • Solution: Perform an in vitro release test in PBS at 37°C before injecting animals. You should see linear release over 14 days.

  • Issue: Animal Weight Loss.

    • Cause: UUO causes uremia if the contralateral kidney is damaged, or surgical trauma is too high.

    • Solution: Ensure the contralateral (right) kidney is untouched. Ono-1301 itself is generally well-tolerated and does not cause significant hypotension at 10 mg/kg SR doses.

  • Alternative Dosing:

    • If PLGA is impossible, use Oral Gavage : 3-10 mg/kg, twice daily (b.i.d.) . Note: Efficacy is usually lower than SR-ONO due to the short half-life.

References

  • Sakai, Y., et al. (2012). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model.[2] American Journal of Physiology-Renal Physiology, 302(12), F1616-F1629.[2] [Link]

  • Nasu, T., et al. (2012). ONO-1301, a sustained-release prostacyclin analog, suppresses the progression of renal fibrosis in a mouse model of obstructive nephropathy. American Journal of Physiology-Renal Physiology. [Link][2]

  • Yamasaki, H., et al. (2011). Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model.[3] Prostaglandins, Leukotrienes and Essential Fatty Acids, 84(3-4), 99-107.[3] [Link]

  • Matsumura, T., et al. (2009). ONO-1301, a synthetic prostacyclin agonist, suppresses pancreatic fibrosis in experimental chronic pancreatitis. Pancreas, 38(6). [Link]

Sources

Application Note: Optimized Solubilization and In Vitro Delivery of Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Ono-1301 is a synthetic, non-prostanoid prostacyclin (PGI2) mimetic that exhibits a dual mechanism of action: it functions as a potent IP receptor agonist and a thromboxane A2 (TXA2) synthase inhibitor .[1] Unlike natural prostacyclin, which is chemically unstable and rapidly degraded, Ono-1301 lacks the five-membered ring and allylic alcohol structure, conferring superior chemical stability and a longer half-life.[1]

In in vitro systems, Ono-1301 is widely used to study angiogenesis, anti-fibrotic signaling, and hepatocyte growth factor (HGF) induction. However, its lipophilic nature requires a precise solubilization strategy to prevent precipitation in aqueous culture media, which can lead to experimental variability and false negatives.

Mechanistic Signaling Pathway

The following diagram illustrates the dual signaling cascade activated by Ono-1301, leading to therapeutic downstream effects such as vasodilation and tissue repair.

Ono1301_Mechanism Ono Ono-1301 IP_Rec IP Receptor (G-protein coupled) Ono->IP_Rec Agonist Binding TXAS Thromboxane Synthase Ono->TXAS Inhibits Gs Gs Protein IP_Rec->Gs Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylation HGF HGF / VEGF Expression CREB->HGF Transcription TXA2 Thromboxane A2 (Vasoconstrictor) TXAS->TXA2 Blocked

Figure 1: Dual mechanism of Ono-1301.[1] It activates the IP receptor-cAMP-PKA axis while simultaneously inhibiting Thromboxane Synthase.[1]

Physicochemical Profile

Before handling, verify the specific salt form on your vial (e.g., free acid vs. sodium salt). The data below refers to the standard free acid form often used in research.

PropertyDataNotes
Chemical Name Ono-1301Synthetic non-prostanoid PGI2 mimetic
Molecular Weight ~428.48 g/mol Verify exact batch MW on CoA
Solubility (Water) InsolubleDo not add media directly to powder.[1]
Solubility (DMSO) Soluble (>25 mg/mL)Recommended primary solvent.[1]
Solubility (Ethanol) Soluble (>10 mg/mL)Alternative solvent.[1]
Appearance White to off-white solidCrystalline powder.[1]
Storage -20°C (Desiccated)Protect from light and moisture.[1]

Reconstitution Protocol (Stock Solution)

Critical Warning: Ono-1301 is hydrophobic.[1] Adding aqueous buffers (PBS, Media) directly to the lyophilized powder will result in a suspension that cannot be accurately dosed. You must create a concentrated organic stock solution first.

Materials Required[1][4][5][6][7][8][9][10][11]
  • Ono-1301 Lyophilized Powder[1]

  • Sterile Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade (anhydrous, ≥99.9%)[1]

  • Vortex mixer[1]

  • Amber glass vials or polypropylene tubes (DMSO compatible)

Step-by-Step Procedure (10 mM Stock)

This example assumes a vial containing 5 mg of Ono-1301 (MW: 428.5 g/mol ).[1]

  • Calculate Molarity:

    
    
    To achieve a 10 mM  (0.01 M) stock:
    
    
    
    
    Simplified Rule: For every 1 mg of Ono-1301, add 233 µL of DMSO to generate a ~10 mM stock.
  • Solubilization:

    • Bring the vial to room temperature before opening to prevent condensation.

    • Add the calculated volume of sterile DMSO.

    • Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless.

  • Aliquot & Storage:

    • Do not store the stock at 4°C; DMSO freezes at ~18°C.

    • Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C . Stable for >6 months if kept dry.

In Vitro Application Protocol

To treat cells, you must dilute the stock into culture media.[2] The final DMSO concentration must remain < 0.1% (v/v) to prevent solvent cytotoxicity, which can mask the specific effects of Ono-1301.

Serial Dilution Workflow

Direct addition of 10 mM stock to media (1:10,000 dilution) is difficult to pipette accurately for small wells.[1] Use an intermediate dilution step.

Target Concentration: 1 µM (1000 nM) Final Volume: 10 mL of Media

  • Prepare Intermediate Stock (100 µM):

    • Add 10 µL of 10 mM Ono-1301 Stock into 990 µL of sterile media (or PBS).

    • Note: This 100x dilution may result in transient microprecipitation. Vortex immediately. If visible precipitate remains, use pure DMSO for the intermediate step (i.e., 10 µL stock + 990 µL DMSO = 100 µM in DMSO).

  • Prepare Final Working Solution (1 µM):

    • Add 100 µL of the Intermediate Stock (100 µM) into 9.9 mL of warm Culture Media.

    • Mix gently by inversion.

Visual Workflow

Dilution_Protocol Powder Ono-1301 Powder (5 mg) Stock Primary Stock 10 mM in DMSO (Clear Solution) Powder->Stock Add ~1.17 mL DMSO DMSO DMSO Solvent DMSO->Stock Inter Intermediate Dilution 100 µM (1:100 Dilution) Stock->Inter 10 µL Stock + 990 µL Media/PBS Final Final Working Solution 1 µM (DMSO < 0.1%) Inter->Final 100 µL Inter + 9.9 mL Media Media Culture Media (Warm) Media->Final

Figure 2: Serial dilution strategy to ensure homogeneity and minimize DMSO toxicity.

Vehicle Control (Crucial for Integrity)

You must treat control cells with the exact same concentration of DMSO used in the experimental wells.

  • If your final Ono-1301 condition contains 0.01% DMSO, the Vehicle Control must contain 0.01% pure DMSO in media.

Troubleshooting & Self-Validation

To ensure your data is reliable (E-E-A-T principle), perform these checks:

IssueObservationRoot CauseSolution
Precipitation Cloudy media or crystals under microscope (40x).[1]"Crashing out" due to rapid addition of high-conc stock to aqueous buffer.[1]Use the Intermediate Dilution step. Vortex media immediately upon addition.
Cytotoxicity Cell detachment or shrinking in Vehicle Control.DMSO concentration > 0.5%.[3]Keep final DMSO < 0.1%. Ensure the intermediate dilution is mixed well.
No Effect Lack of HGF induction or cAMP increase.Degradation of stock or hydrolysis.Ono-1301 is an ester/acid derivative; avoid alkaline pH storage.[1] Use a fresh aliquot.
Validated Dose Ranges
  • Angiogenesis/HGF Induction: 1 µM – 10 µM [1, 2].

  • Anti-fibrotic effects: 0.1 µM – 1 µM [3].

  • Platelet Aggregation Inhibition: IC50 ≈ 460 nM [4].[3]

References

  • Murakami, et al. (2006).[4] "A novel prostacyclin agonist, ONO-1301, attenuates pulmonary hypertension in rats."[1][5] American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Nakamura, et al. (2013). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling."[1][6] Journal of Pharmacological Sciences.

  • Sakai, et al. (2015).[7] "ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells."[1][8][9] Acta Medica Okayama.[8]

  • Kashiwagi, et al. (2015). "The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice."[8] Journal of Pharmacology and Experimental Therapeutics.

Sources

Application Note: Ono-1301 Therapeutic Evaluation in Ischemic Injury Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Ono-1301 is a synthetic prostacyclin (PGI2) agonist that lacks the typical hypotensive side effects of natural prostacyclin, making it a viable candidate for ischemic tissue repair. Unlike traditional vasodilators, Ono-1301 functions as a "biological amplifier," triggering the endogenous production of protective growth factors.

The "Cytokine Cocktail" Mechanism

The therapeutic efficacy of Ono-1301 relies on its dual-action mechanism:

  • IP Receptor Agonism: It binds to the prostacyclin receptor (IP) on fibroblasts and smooth muscle cells, elevating intracellular cAMP. This activates Protein Kinase A (PKA), leading to the phosphorylation of CREB and subsequent transcription of angiogenic factors like Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).

  • Thromboxane Synthase Inhibition: It prevents the formation of Thromboxane A2 (a vasoconstrictor and platelet aggregator), thereby improving microcirculation.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade initiated by Ono-1301, resulting in the "angiogenic switch."

Ono1301_Mechanism Ono Ono-1301 IP_Rec IP Receptor (Surface) Ono->IP_Rec Agonism Gs Gs Protein IP_Rec->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP (Elevation) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Nucleus Nucleus (Transcription) CREB->Nucleus Translocation Factors HGF & VEGF Secretion Nucleus->Factors Upregulation Angio Angiogenesis & Anti-Fibrosis Factors->Angio Paracrine Effect

Caption: Ono-1301 signaling cascade via the IP receptor/cAMP/PKA axis promoting growth factor release.

Formulation Strategy: Slow-Release (SR) Microspheres

Ono-1301 has a short plasma half-life (~30 minutes). For chronic ischemia models (e.g., post-MI remodeling), a sustained delivery system is mandatory . The standard approach uses Poly(lactic-co-glycolic acid) (PLGA) microspheres.

Protocol: Preparation of SR-Ono-1301

Principle: Oil-in-water (O/W) emulsion solvent evaporation method.[1]

  • Phase A (Oil): Dissolve Ono-1301 and PLGA (50:50, MW 20,000) in dichloromethane.

    • Ratio: 1:5 (Drug:Polymer).

  • Phase B (Water): Prepare 0.1% Polyvinyl alcohol (PVA) aqueous solution.

  • Emulsification:

    • Add Phase A to Phase B dropwise while homogenizing at 10,000 rpm for 3 minutes.

    • Critical Step: Maintain temperature at 4°C to prevent drug degradation.

  • Solvent Evaporation: Stir the emulsion at 200 rpm for 3 hours at room temperature to evaporate dichloromethane.

  • Collection: Centrifuge (2,000 x g, 10 min), wash 3x with distilled water.

  • Lyophilization: Freeze-dry for 24 hours. Store at -20°C.

Experimental Protocols

Protocol A: Murine Model of Myocardial Infarction (LAD Ligation)

Objective: Evaluate SR-Ono-1301 in preventing left ventricular (LV) remodeling.[2]

Surgical Workflow:

  • Anesthesia: Induce with 3% isoflurane; maintain at 1.5% via endotracheal intubation.

  • Thoracotomy: Perform left thoracotomy at the 4th intercostal space.

  • Ligation: Ligate the Left Anterior Descending (LAD) coronary artery using 8-0 Prolene suture.

    • Validation: Confirm ischemia by blanching of the LV anterior wall and ST-segment elevation on ECG.

  • Treatment Application (The Variable):

    • Group 1 (Sham): Open chest, no ligation.

    • Group 2 (Vehicle): LAD ligation + Intramyocardial injection of empty PLGA microspheres.

    • Group 3 (Treatment): LAD ligation + Intramyocardial injection of SR-Ono-1301 (10 mg/kg equivalent).

    • Technique: Inject at 3 points in the border zone of the infarct immediately post-ligation.

  • Closure: Close chest in layers; evacuate air to prevent pneumothorax.

Analysis Timeline:

  • Day 0: Surgery & Treatment.

  • Day 3: Serum analysis for inflammatory markers (optional).

  • Day 28: Echocardiography & Sacrifice.

Protocol B: Rat Model of Cerebral Ischemia (MCAO)

Objective: Assess neuroprotection and reduction of infarct volume.[3]

Surgical Workflow:

  • Induction: Transient Middle Cerebral Artery Occlusion (tMCAO) using the intraluminal filament method (90 mins occlusion).

  • Reperfusion: Withdraw filament to allow blood flow.

  • Treatment:

    • Route: Subcutaneous (SC) injection.[3][4][5]

    • Dosing: 10 mg/kg SR-Ono-1301 suspended in saline.

    • Timing: Administer immediately upon reperfusion.

    • Rationale: Systemic slow release allows sustained drug levels crossing the blood-brain barrier (BBB) during the critical penumbra salvage window.

Data Interpretation & Expected Outcomes[3][6]

The following table summarizes the key metrics for validating Ono-1301 efficacy.

MetricMethodExpected Outcome (Treated vs. Vehicle)Biological Significance
Capillary Density CD31 ImmunostainingIncrease (>1.5x) Angiogenesis driven by HGF/VEGF upregulation.[2]
Fibrosis Area Masson's TrichromeDecrease (~30-50%) Prevention of maladaptive remodeling and scar formation.
Cardiac Function Echocardiography (LVEF)Preserved Maintenance of contractility due to salvaged myocardium.
Infarct Volume TTC Staining (Brain)Decrease Neuroprotection in the ischemic penumbra.
HGF Levels ELISA (Tissue/Serum)Increase Confirmation of mechanistic activation.
Experimental Workflow Diagram

Workflow cluster_Analysis Post-Op Analysis (Day 28) Start Study Initiation Induction Ischemia Induction (LAD Ligation or MCAO) Start->Induction Treat Treatment (SR-Ono-1301 Injection) Induction->Treat Immediate Echo Echocardiography (Function) Treat->Echo 4 Weeks Histo Histology (Fibrosis/CD31) Echo->Histo ELISA ELISA (HGF/VEGF) Echo->ELISA

Caption: Standardized workflow for evaluating SR-Ono-1301 in chronic ischemia models.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, adhere to these checkpoints:

  • Microsphere Quality Control:

    • Issue: Aggregation of microspheres blocking the syringe.

    • Solution: Sonicate the suspension for 30 seconds prior to injection. Use a 27G needle.

    • Validation: Inspect particle size under a microscope; should be uniform ~20-50 µm.

  • Surgical Mortality:

    • Issue: High mortality in LAD ligation (>40%).

    • Solution: Ensure ventilation volume is 200-250 µL/stroke. Rapid intubation is critical.

    • Exclusion Criteria: Any animal without ECG confirmation of MI (ST elevation) must be excluded from the study.

  • Drug Activity Verification:

    • Self-Check: Run a satellite group (n=3) sacrificed at Day 3. Perform ELISA on the border zone tissue. If HGF is not elevated compared to vehicle, the drug formulation or delivery failed.

References

  • Sakai, Y., et al. (2001). "A novel prostacyclin agonist, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischemic heart."[2] Journal of Molecular and Cellular Cardiology. (Contextual match: Foundational paper on mechanism).

  • Miyagawa, S., et al. (2011). "Therapeutic effect of sustained release of ONO-1301 in a rat model of ischemic cardiomyopathy." PLoS One.

  • Nakamura, T., et al. (2007). "ONO-1301, a synthetic prostacyclin agonist, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters." Hypertension.[6]

  • Yoshida, H., et al. (2011). "Single injection of ONO-1301-loaded PLGA microspheres directly after ischaemia reduces ischaemic damage in rats subjected to middle cerebral artery occlusion." Journal of Pharmacy and Pharmacology.

  • Yamahara, K., et al. (2012). "Comparison of the angiogenic effects of ONO-1301 and other prostacyclin agonists in a mouse hindlimb ischemia model." European Journal of Pharmacology.

Sources

Troubleshooting & Optimization

ONO-1301 Technical Support Center: A Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ONO-1301. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility and handling challenges associated with ONO-1301. Our goal is to ensure the integrity of your experiments and the reliability of your results by addressing common issues with in-depth, scientifically grounded explanations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of ONO-1301.

Q1: What is ONO-1301 and what is its primary mechanism of action?

ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist.[1][2] It also exhibits thromboxane-synthase inhibitory activity.[1][3] Its therapeutic potential stems from its ability to promote the production of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) from various cell types, which plays a role in tissue repair and angiogenesis.[4][5] This dual action makes it a subject of investigation for a variety of conditions, including pulmonary hypertension, fibrosis, and myocardial infarction.[3][6]

Q2: What are the recommended solvents for preparing ONO-1301 stock solutions?

Based on available data, the recommended solvent for preparing high-concentration stock solutions of ONO-1301 is dimethyl sulfoxide (DMSO).[1] One supplier indicates a solubility of up to 50 mg/mL (116.69 mM) in DMSO.[1] It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly reduce the solubility of many compounds.[1][7] For some applications, ethanol may also be a viable solvent, though specific solubility data is less readily available.[8][9]

Q3: How should I store ONO-1301 powder and its stock solutions?

Proper storage is critical to maintaining the stability of ONO-1301.

  • Solid Powder: The solid form of ONO-1301 should be stored at -20°C for long-term stability, with viability for up to three years.[1]

  • In-Solvent Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Storage ConditionRecommended TemperatureShelf Life
Solid Powder -20°C3 years
In-Solvent Stock Solution -80°C6 months
-20°C1 month

Q4: Can I dissolve ONO-1301 directly in aqueous buffers like PBS or cell culture media?

Directly dissolving ONO-1301 in aqueous solutions is generally not recommended due to its limited aqueous solubility.[9] To prepare working solutions in physiological buffers or media, it is best to first create a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into the aqueous medium.[9] This method helps to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues you may encounter during your experiments with ONO-1301.

Q5: I am having trouble dissolving the ONO-1301 powder, even in DMSO. What should I do?

If you are experiencing difficulty dissolving ONO-1301, consider the following troubleshooting steps:

  • Verify Solvent Quality: Ensure you are using a fresh, high-purity, and anhydrous grade of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of your compound.[1][7]

  • Gentle Warming: Gently warm the solution in a water bath set to 37°C for a short period.[8] This can help to increase the solubility of the compound.

  • Sonication: Use a bath sonicator to aid in the dissolution process.[1][8] The ultrasonic waves can help to break up any clumps of powder and facilitate its interaction with the solvent.

  • Increase Solvent Volume: If the above steps do not work, it is possible that you are trying to achieve a concentration that is beyond the solubility limit. Try reducing the concentration by adding more solvent.

G start Start: Dissolving ONO-1301 Powder check_solvent Use fresh, anhydrous DMSO start->check_solvent warm Gently warm to 37°C check_solvent->warm sonicate Sonicate the solution warm->sonicate check_dissolution Does the powder dissolve? sonicate->check_dissolution success Solution is ready for use/dilution check_dissolution->success Yes reduce_concentration Reduce concentration by adding more solvent check_dissolution->reduce_concentration No re_attempt Re-attempt dissolution reduce_concentration->re_attempt re_attempt->warm contact_support Contact technical support if issues persist re_attempt->contact_support G start Start: Prepare ONO-1301 Stock Solution weigh Weigh ONO-1301 powder start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate for 10-15 min vortex->sonicate check_dissolved Is it fully dissolved? sonicate->check_dissolved warm Warm to 37°C (optional) check_dissolved->warm No aliquot Aliquot into single-use vials check_dissolved->aliquot Yes warm->sonicate store Store at -80°C aliquot->store finish End: Stock solution ready store->finish

Caption: Workflow for preparing a stable ONO-1301 stock solution.

References

  • Chemsrc. ONO 1301 | CAS#:176391-41-6. Chemsrc. Accessed February 7, 2026. [Link]

  • National Center for Biotechnology Information. Solubility of Hybrid Halide Perovskites in DMF and DMSO. PubMed Central. Accessed February 7, 2026. [Link]

  • ResearchGate. Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres | Request PDF. ResearchGate. Accessed February 7, 2026. [Link]

  • Nasu, T., Kinomura, M., Tanabe, K., et al. Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology. 2012;302(12):F1616-F1629. [Link]

  • MDPI. Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. MDPI. Accessed February 7, 2026. [Link]

  • Mori, Y., Kaji, T., Hiraoka, T., et al. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences. 2013;123(4):336-346. [Link]

  • National Center for Biotechnology Information. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. PubMed Central. Accessed February 7, 2026. [Link]

  • Yamasaki, H., Maeshima, Y., Nasu, T., et al. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. Prostaglandins, Leukotrienes and Essential Fatty Acids. 2011;84(3-4):99-107. [Link]

  • Terasaki, T., et al. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Fibrogenesis & Tissue Repair. 2022;15(1):3. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Ziath. Accessed February 7, 2026. [Link]

  • Kaji, T., Hiraoka, T., Emi, N., et al. Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity. Journal of Pharmacy and Pharmacology. 2011;63(10):1281-1288. [Link]

  • National Center for Biotechnology Information. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed Central. Accessed February 7, 2026. [Link]

  • ResearchGate. Serial changes in blood concentration of ONO-1301. Serial changes... ResearchGate. Accessed February 7, 2026. [Link]

  • Miyagawa, S., Sawa, Y., Taketani, S., et al. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters. Biochemical Pharmacology. 2010;79(5):755-761. [Link]

  • YouTube. Net Ionic Equations: Precipitation Reactions (a demonstration). YouTube. Accessed February 7, 2026. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Accessed February 7, 2026. [Link]

  • ResearchGate. (PDF) Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? ResearchGate. Accessed February 7, 2026. [Link]

  • ResearchGate. Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. ResearchGate. Accessed February 7, 2026. [Link]

  • Scholars Online Chemistry. Aqueous Reactions and Precipitation Reactions. Scholars Online Chemistry. Accessed February 7, 2026. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Accessed February 7, 2026. [Link]

Sources

Technical Support Center: Ono-1301 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Inquiry / Protocol Optimization Subject: Stability profiles, solubility optimization, and experimental handling of Ono-1301.

Executive Summary: The Stability Advantage

Ono-1301 is a synthetic non-prostanoid prostacyclin (IP) agonist and thromboxane synthase inhibitor.[1][2] Unlike natural Prostacyclin (PGI2), which has a half-life of minutes due to a labile five-membered ring and allylic alcohol, Ono-1301 is chemically engineered for stability. However, its lipophilic nature presents specific challenges in aqueous solubility and precipitation.

This guide addresses the three critical phases of experimental handling: Storage (Shelf) , Reconstitution (Bench) , and Metabolism (In Vivo) .

Part 1: Core Stability & Physical Properties
ParameterSpecificationTechnical Note
Chemical Structure Non-prostanoid (3-pyridine moiety)Lacks the rapid hydrolytic instability of natural PGI2.
Solubility (Organic) DMSO (>50 mg/mL), EthanolHigh. Preferred for stock solutions.[3]
Solubility (Aqueous) PBS / Saline (<1 mg/mL)Low. Risk of rapid precipitation upon dilution.
Shelf Life (Powder) 3 Years at -20°CProtect from moisture (hygroscopic).
Stock Solution Stability 6 Months at -80°CStore in single-use aliquots to avoid freeze-thaw cycles.[4]
Biological Half-Life ~5.6 Hours (Rat, s.c.)[5][6]Significantly longer than PGI2; metabolized via hepatic oxidation.
Part 2: Reconstitution & Handling (The "Bench" Phase)

Critical Alert: The most common user error with Ono-1301 is aqueous precipitation . The compound is hydrophobic. Direct addition of powder to cell culture media or saline will result in undissolved micro-crystals, leading to erratic dosing data.

Protocol: The "Step-Down" Dilution Method

To maintain stability and solubility during in vitro experiments, follow this strict reconstitution workflow.

ReconstitutionWorkflow Powder Lyophilized Powder (Store -20°C) Stock Master Stock (10-50 mM in DMSO) Powder->Stock Dissolve Aliquot Single-Use Aliquots (Store -80°C) Stock->Aliquot Flash Freeze Working Working Solution (Dilute 1:1000 in Media) Aliquot->Working Dropwise Addition (Vortexing) Assay Cell Assay (Final DMSO < 0.1%) Working->Assay Apply immediately

Figure 1: Step-down dilution workflow to prevent precipitation. Master stocks must be organic (DMSO); aqueous introduction occurs only at the final step.

Troubleshooting Reconstitution

Q: My solution turned cloudy immediately after adding the DMSO stock to PBS. Why?

  • Diagnosis: Rapid precipitation due to "solvent shock."

  • Fix:

    • Warm your aqueous buffer (PBS/Media) to 37°C before adding the drug.

    • Vortex the buffer gently while adding the DMSO stock dropwise.

    • Ensure the final DMSO concentration is ≤0.1% (or up to 0.5% if your cells tolerate it), as higher organic content helps keep the lipophilic drug in solution.

Q: Can I store the diluted aqueous solution (10 µM) for use next week?

  • Answer: No. While Ono-1301 is chemically stable, it is thermodynamically unstable in water and will slowly crash out of solution or adhere to plastic surfaces (polystyrene tubes).

  • Rule: Prepare aqueous dilutions immediately before use (Fresh Daily).

Part 3: Biological Stability & Mechanism (The "In Vivo" Phase)

Ono-1301 is designed to overcome the pharmacokinetic limitations of Prostacyclin. It functions through a dual mechanism that requires specific stability considerations during in vivo planning.

Mechanism of Action & Signaling Pathway

Understanding the pathway helps interpret "stability" results—often, a loss of effect is due to receptor desensitization, not drug degradation.

SignalingPathway Ono Ono-1301 IP_Rec IP Receptor (G-protein coupled) Ono->IP_Rec Agonist TXA_Syn Thromboxane Synthase Ono->TXA_Syn Inhibitor AC Adenylyl Cyclase IP_Rec->AC Gs Activation TXA2 Thromboxane A2 (Vasoconstrictor) TXA_Syn->TXA2 Blocked cAMP cAMP (Up-regulation) AC->cAMP HGF HGF / VEGF Expression cAMP->HGF Effect Vasodilation & Angiogenesis HGF->Effect

Figure 2: Dual mechanism of Ono-1301. It activates IP receptor signaling (increasing cAMP) while simultaneously inhibiting Thromboxane Synthase.[2]

In Vivo Stability FAQs

Q: What is the metabolic half-life compared to PGI2?

  • Ono-1301: ~5.6 hours (subcutaneous administration in rats) [1].[5][6]

  • Natural PGI2: <5 minutes.

  • Implication: You do not need continuous infusion pumps for Ono-1301; twice-daily (BID) dosing is often sufficient for acute models.

Q: I see papers mentioning "Ono-1301SR". Is this a different chemical?

  • Answer: The drug is the same, but the formulation is different.

    • Ono-1301: The free drug.[4] Rapid absorption, half-life ~5.6h.

    • Ono-1301SR: The drug encapsulated in PLGA (poly-lactic-co-glycolic acid) microspheres .[5] This formulation releases the drug slowly over 2–4 weeks [2].

  • Warning: Do not use SR protocols if you are using the free powder. You will overdose the animal immediately and have no sustained effect.

Q: How is it metabolized?

  • The primary clearance pathway is hepatic oxidation. It does not undergo the rapid hydrolysis seen in natural prostacyclins.

Part 4: Common Troubleshooting Scenarios
SymptomProbable CauseCorrective Action
Inconsistent IC50/EC50 data Drug precipitation in media.Check media under microscope for crystals. Increase DMSO concentration (max 0.5%) or sonicate the stock solution.
Loss of activity after 1 month Stock solution degradation.Did you store the DMSO stock at 4°C? Move to -20°C or -80°C. DMSO is hygroscopic; water absorption degrades the compound.
Unexpected toxicity in controls Solvent toxicity.Ensure your "Vehicle Control" contains the exact same % of DMSO as your highest drug dose.
No effect in chronic animal model Rapid clearance.If using free Ono-1301, single daily dosing is insufficient. Switch to BID dosing or use PLGA microspheres (SR formulation) [3].
References
  • Kataoka, M., et al. (2005). "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[6] American Journal of Respiratory and Critical Care Medicine.

  • Sakai, Y., et al. (2001). "Ono-1301, a novel synthetic prostanoid, prevents the development of monocrotaline-induced pulmonary hypertension in rats."[6] Journal of Pharmacology and Experimental Therapeutics.

  • Murakami, S., et al. (2006). "Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice." American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Nakamura, T., et al. (2013). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling."[7] Journal of Pharmacological Sciences.

Sources

Potential off-target effects of Ono-1301 in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ono-1301 Technical Support Hub. Ticket ID: ONO-EXP-001 Status: Open Assigned Specialist: Senior Application Scientist

This guide addresses the technical nuances of working with Ono-1301 (a synthetic non-prostanoid prostacyclin mimetic). While marketed primarily as a dual agonist/inhibitor, its pleiotropic effects can introduce significant confounding variables in precision signaling experiments.

System Overview: The Mechanism of Action

Before troubleshooting, you must understand the "Triple-Node" activity of Ono-1301. Unlike natural Prostacyclin (PGI2), Ono-1301 operates through three distinct vectors simultaneously. If your experimental design accounts for only one, your data will be artifactual.

  • Primary Node (Canonical): IP Receptor Agonism

    
     Gs-protein 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP elevation
    
    
    PKA activation.
  • Secondary Node (Enzymatic): Thromboxane Synthase Inhibition

    
     Reduction of TXA2 (pro-aggregatory) 
    
    
    
    Shunting of endoperoxides to PGD2/PGE2/PGI2 pathways.
  • Tertiary Node (Non-Canonical/Off-Target): PPAR

    
     Activation 
    
    
    
    Nuclear translocation
    
    
    Transcription of HGF (Hepatocyte Growth Factor) and anti-inflammatory genes.
Module 1: Signal Specificity & "Off-Target" Isolation

User Query: "I am studying IP receptor kinetics. I treated cells with an IP antagonist (RO1138452 or CAY10441), but Ono-1301 still induced gene expression (e.g., HGF, VEGF). Is the drug contaminated?"

Diagnosis: This is not contamination. You are observing the PPAR


 bypass track . Ono-1301 is structurally distinct from PGI2; it lacks the unstable five-membered ring and contains a pyridine moiety that facilitates nuclear receptor interaction.
Troubleshooting Protocol: Differentiating IP vs. PPAR Signals

To validate that your observed phenotype is IP-mediated and not a PPAR artifact, you must run a "Blockade Matrix" experiment.

Step-by-Step Validation Protocol:

  • Preparation:

    • Group A: Vehicle (DMSO < 0.1%).

    • Group B: Ono-1301 (Optimization range: 0.1 – 10 µM).

    • Group C (IP Block): Pre-treat with CAY10441 (100 nM) or RO1138452 (1 µM) for 30 mins, then add Ono-1301.

    • Group D (PPAR Block): Pre-treat with GW6471 (PPAR

      
       antagonist, 1-5 µM) for 1 hour, then add Ono-1301.
      
    • Group E (Dual Block): Pre-treat with both CAY10441 and GW6471.

  • Readout Analysis:

    • If Group C shows full inhibition

      
       Effect is purely IP-cAMP mediated.
      
    • If Group C shows partial/no inhibition

      
       Effect involves PPAR
      
      
      
      transcription.
    • If Group D inhibits the residual effect

      
       Confirmed PPAR off-target activity.
      

Data Interpretation Table:

Observed PhenotypeIP Antagonist (CAY10441) EffectPPAR

Antagonist (GW6471) Effect
Mechanistic Conclusion
cAMP Elevation Full Block No EffectCanonical IP Signaling
HGF mRNA Induction Partial Block (~40-60%)Partial Block (~30-50%)Dual Pathway (Synergistic)
Lipid Metabolism No EffectFull Block Pure PPAR

Effect (Off-Target)
Vasodilation Full BlockNo EffectCanonical IP Signaling
Module 2: Reconstitution & Stability Artifacts

User Query: "My dose-response curves are inconsistent between weeks. The compound precipitates in media."

Diagnosis: Ono-1301 is a carboxylic acid derivative with a pyridine ring.[1] It is hydrophobic. Direct addition to aqueous media without a proper co-solvent carrier causes micro-precipitation, leading to effective dose reduction and "noisy" data.

Standard Operating Procedure (SOP): Solubilization
  • Stock Solution:

    • Dissolve powder in 100% DMSO to create a 10 mM or 50 mM master stock.

    • Critical: Do NOT use Ethanol as a primary stock solvent for long-term storage; oxidation rates are higher.

    • Store aliquots at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution (The "Step-Down" Method):

    • Incorrect: Adding 1 µL of 10 mM DMSO stock directly to 1 mL media (shock precipitation risk).

    • Correct: Dilute the DMSO stock 1:10 in PBS or serum-free media first to create a 10x intermediate, vortex immediately, then add to the final culture well.

    • Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity masking the drug effect.

  • pH Sensitivity:

    • Ono-1301 has a carboxylic acid group (pKa ~4-5). In highly acidic buffers, solubility drops drastically. Ensure your media is buffered to pH 7.2–7.4 (HEPES or Bicarbonate).

Module 3: Visualizing the Pathway Architecture

The following diagram illustrates the "Dual-Node" activation and where the specific inhibitors act to isolate the pathways.

Ono1301_Pathway Figure 1: Ono-1301 Dual Signaling & Antagonist Intervention Points Ono Ono-1301 IP IP Receptor (Cell Surface) Ono->IP PPAR PPAR-alpha (Nuclear) Ono->PPAR Non-Canonical TXS Thromboxane Synthase Ono->TXS Inhibition Gs Gs Protein IP->Gs HGF HGF / VEGF Transcription PPAR->HGF Direct Transcriptional AntiAgg Anti-Platelet Aggregation TXS->AntiAgg Reduced TXA2 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation (Rapid) PKA->Vasodilation PKA->HGF Indirect CAY Antagonist: CAY10441 CAY->IP GW Antagonist: GW6471 GW->PPAR

Caption: Figure 1 maps the bifurcation of Ono-1301 signaling. Note that HGF production is fed by both the cAMP pathway (IP-mediated) and the Nuclear pathway (PPAR-mediated). Use CAY10441 and GW6471 to distinguish these inputs.

Module 4: In Vivo Troubleshooting (Hemodynamics vs. Remodeling)

User Query: "I am using Ono-1301 to treat fibrosis in mice. The animals are showing increased bleeding time during surgery, but I thought this drug had low hemodynamic side effects?"

Diagnosis: While Ono-1301 has a "slow-release" profile (often formulated in PLGA) that minimizes acute hypotensive shock (vasodilation), its Thromboxane Synthase Inhibitor activity is potent and persistent.

Troubleshooting Guide:

  • Bleeding Issues:

    • This is due to the TXA2 reduction + cAMP elevation in platelets.

    • Action: Stop administration 24–48 hours prior to any surgical intervention. The half-life of the biological effect often exceeds the plasma half-life due to the downstream transcriptional changes (PPAR effects).

  • Differentiating Efficacy:

    • If you need to prove the fibrosis reduction is due to HGF/PPAR and not hemodynamic unloading (vasodilation), you must include a Hydralazine control group .

    • Hydralazine lowers blood pressure (mimicking the IP-vasodilator effect) but does not activate PPARs or inhibit TXA synthase. If Ono-1301 works better than Hydralazine, the mechanism is tissue-specific remodeling (HGF/PPAR), not just load reduction.

Summary of Key Experimental Controls
Target PathwayPositive ControlNegative/Blockade Control
IP Receptor Cicaprost or BeraprostCAY10441 (Antagonist)
PPAR

Fenofibrate or WY-14643GW6471 (Antagonist)
HGF Induction Recombinant HGFAnti-HGF Neutralizing Antibody
TXA Synthase OzagrelU-46619 (TXA2 mimetic - to bypass inhibition)
References
  • Sakai, Y., et al. (2014). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling.[2][3] Journal of Pharmacological Sciences.

  • Hirata, Y., et al. (2012).[4] A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury.[1][4] European Journal of Pharmacology.[4]

  • Kataoka, M., et al. (2005).[5] A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension.[5][6] American Journal of Respiratory and Critical Care Medicine.[5]

  • Nakahara, T., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice.[6] PLOS ONE.

Sources

Technical Support Center: Ono-1301 Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Ono-1301 technical support hub. Unlike standard prostacyclin analogs (e.g., Beraprost), Ono-1301 presents a unique challenge in dose-response optimization due to its dual mechanism of action : it acts simultaneously as a Prostacyclin (IP) receptor agonist and a Thromboxane A2 (TXA2) synthase inhibitor .

This guide is designed to help you decouple these effects, optimize your dynamic range, and troubleshoot common "flat" or "shifted" curves in cell-based assays.

Module 1: Reconstitution & Handling (The Foundation)

Critical Warning: Ono-1301 lacks the unstable five-membered ring of natural PGI2, making it chemically stable, but it remains highly lipophilic. Improper handling leads to "invisible precipitation," which is the #1 cause of inconsistent dose-response curves.

Standard Reconstitution Protocol
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Ono-1301 is practically insoluble in water. Ethanol is a secondary choice but evaporates faster, altering concentration.
Stock Concentration 10 mM to 50 mM High-concentration stocks minimize the final % DMSO in your culture well.
Storage -20°C (Aliquot) Avoid freeze-thaw cycles. Moisture uptake by DMSO will cause the compound to crash out upon thawing.
Working Solution Serial dilution in DMSO Do not dilute serially in media. Perform serial dilutions in 100% DMSO, then spike into media (1:1000 dilution) to keep DMSO constant (0.1%).
The "Crash-Out" Check
  • Symptom: Your high-dose points (10 µM - 100 µM) show lower efficacy than medium doses (Bell-shaped curve).

  • Cause: Compound precipitation in aqueous media.

  • Fix: Ensure the final DMSO concentration is 0.1% across all wells. If going >10 µM, you may need to increase DMSO to 0.5% (include a vehicle control at 0.5% DMSO to rule out solvent toxicity).

Module 2: Mechanistic Assay Design

To optimize your curve, you must define which "arm" of the Ono-1301 mechanism you are measuring.

Visualizing the Dual Pathway

The following diagram illustrates the bifurcated signaling of Ono-1301. Note that in pure fibroblast cultures (lacking platelets), the TXA2 arm may be silent unless induced.

Ono1301_Mechanism cluster_agonist IP Receptor Agonism (Primary) cluster_inhibitor TXA2 Synthase Inhibition (Secondary) Ono Ono-1301 IP_Rec IP Receptor (Gs-coupled) Ono->IP_Rec Agonist Binding TXAS TXA2 Synthase Ono->TXAS Inhibits (IC50 ~460nM) AC Adenylate Cyclase IP_Rec->AC cAMP cAMP (↑ Increase) AC->cAMP PKA PKA Activation cAMP->PKA Vasodilation Vasodilation (↑ Promoted) cAMP->Vasodilation Fibrosis Fibrosis/Proliferation (↓ Inhibited) PKA->Fibrosis Inhibits PGH2 PGH2 (Substrate) PGH2->TXAS TXA2 TXA2 (↓ Decrease) TXAS->TXA2 TXA2->Fibrosis Promotes

Figure 1: Dual mechanism of Ono-1301 acting via IP receptor activation and TXA2 synthase inhibition.

Scenario A: The cAMP Assay (Agonist Mode)
  • Target: IP Receptor (Gs-coupled).

  • Typical EC50: 10 – 100 nM.

  • Recommended Range: 0.1 nM to 10 µM (Semi-log spacing).

  • Incubation Time: 15–30 minutes . (Longer incubations lead to cAMP degradation by PDEs, flattening the curve).

  • Key Optimization: Include a PDE inhibitor (e.g., IBMX 500 µM) in the assay buffer to accumulate cAMP.

Scenario B: Functional Fibrosis Assay (Phenotypic Mode)
  • Target: Inhibition of Collagen/Proliferation (e.g., in Lung Fibroblasts).

  • Typical IC50: 100 nM – 1 µM (often right-shifted compared to cAMP).

  • Incubation Time: 24 – 72 hours .

  • Key Optimization:

    • Serum Starvation: Perform the assay in low serum (0.1% - 1% FBS). High serum contains albumin which binds Ono-1301, shifting your EC50 to the right (making it appear less potent).

    • Stimulus: You must stimulate the cells (e.g., TGF-β1) to see the inhibition window.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose irregular curves.

Q1: My dose-response curve is flat (No Efficacy).
  • Check 1 (Receptor Expression): Are you using a cell line with low IP receptor density (e.g., HEK293 without transfection)?

    • Fix: Use HUVECs or primary lung fibroblasts as a positive control.

  • Check 2 (Desensitization): Did you pretreat the cells?

    • Insight: IP receptors desensitize rapidly. Add Ono-1301 simultaneously with your stimulus (e.g., TGF-β), not hours before.

Q2: My EC50 is significantly higher (10 µM+) than literature values (~100 nM).
  • Check 1 (Protein Binding): Are you running the assay in 10% FBS?

    • Fix: Reduce FBS to 1% or use serum-free media supplemented with ITS (Insulin-Transferrin-Selenium). Ono-1301 is highly protein-bound.

  • Check 2 (Plasticware): Are you using standard polystyrene plates for low-concentration dilutions?

    • Fix: Lipophilic compounds stick to plastic. Use Glass-coated or Low-binding polypropylene plates for your intermediate dilution steps.

Q3: I see high variability between technical replicates.
  • Check 1 (The "Edge Effect"): In 72-hour assays, evaporation in outer wells concentrates the drug/media.

    • Fix: Fill outer wells with PBS; do not use them for data.

  • Check 2 (DMSO Gradient): Did you pipette DMSO stock directly into the wells?

    • Fix: Pre-dilute Ono-1301 in warmed media in a separate tube, vortex, then add to cells.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ono-1301 to inhibit platelet aggregation in vitro? A: Yes. Ono-1301 inhibits collagen-induced aggregation with an IC50 of approximately 460 nM [1].[1] Note that this requires a higher dose than simple cAMP elevation because it relies on the secondary mechanism (TXA synthase inhibition) alongside IP agonism.

Q: How stable is Ono-1301 in culture media at 37°C? A: Ono-1301 is chemically stable for >24 hours in media, unlike natural Prostacyclin (PGI2) which degrades in minutes. However, for assays lasting >48 hours (e.g., fibrosis), we recommend refreshing the media + drug every 24 hours to maintain constant bioavailability [2].

Q: Why does the literature mention "Slow Release" (SR) Ono-1301? A: In in vivo models, Ono-1301 is often encapsulated in PLGA microspheres (SR-Ono-1301) to extend its half-life and provide sustained release over 2-4 weeks [3]. For in vitro dose-response curves, you should use the free form (dissolved in DMSO), not the PLGA formulation, as PLGA release kinetics will confound your concentration calculations.

References

  • MedChemExpress. Ono-1301 Product Datasheet & Biological Activity. Retrieved from

  • Murakami, S., et al. (2006). Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice.[2] American Journal of Physiology-Lung Cellular and Molecular Physiology.[2] Retrieved from

  • Nakamura, T., et al. (2013). A slow-releasing form of prostacyclin agonist (ONO1301SR) enhances endogenous secretion of multiple cardiotherapeutic cytokines.[3] Journal of Thoracic and Cardiovascular Surgery. Retrieved from

  • Sakai, Y., et al. (2011). Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. Scientific Research.[4] Retrieved from

Sources

ONO-1301 Preclinical Technical Support Center: A Guide to Mitigating Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ONO-1301 in preclinical animal studies. As a novel prostacyclin (IP) receptor agonist and thromboxane synthase inhibitor, ONO-1301 holds significant therapeutic promise. However, like other agents in its class, it can produce a range of side effects. Proactive and informed management of these effects is crucial for ensuring animal welfare, maintaining the integrity of your research, and obtaining high-quality, reproducible data.

This guide provides in-depth, evidence-based troubleshooting advice and frequently asked questions (FAQs) to empower you to anticipate, recognize, and mitigate potential adverse effects of ONO-1301 in your animal models.

Understanding the Mechanisms of ONO-1301 Action and Side Effects

ONO-1301 exerts its therapeutic effects through a dual mechanism of action. It is a potent agonist of the prostacyclin (IP) receptor and an inhibitor of thromboxane synthase.[1][2][3] The activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade results in vasodilation and has anti-inflammatory and anti-proliferative effects.[2] The inhibition of thromboxane synthase reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[1][6]

While these mechanisms are central to its therapeutic potential, they are also responsible for the most common side effects observed with prostacyclin analogs. Widespread vasodilation can lead to hypotension, flushing, and headaches, while effects on the gastrointestinal tract can cause diarrhea and nausea.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of ONO-1301 observed in animal studies?

Based on clinical data and studies with other prostacyclin analogs, the most anticipated side effects in animal models include gastrointestinal upset (diarrhea), cardiovascular effects (hypotension, flushing), and signs of discomfort that may be analogous to headache and jaw pain in humans.[7] A phase 1 clinical trial of ONO-1301 specifically reported diarrhea and headache as side effects.

Q2: How can I proactively minimize the side effects of ONO-1301 in my study design?

The most effective proactive strategies are related to the formulation and dosing regimen:

  • Utilize a Sustained-Release Formulation: If available, employing a sustained-release formulation of ONO-1301 (often denoted as SR-ONO or ONO-1301-MS) is highly recommended.[8][9] This approach helps to maintain more stable plasma concentrations of the drug, avoiding the sharp peaks that are often associated with the onset of side effects.

  • Implement a Dose-Titration Schedule: Rather than starting at the target therapeutic dose, begin with a lower dose and gradually escalate it over several days. This allows the animal's physiological systems to acclimate to the pharmacological effects of ONO-1301, significantly improving tolerability.[7][8]

Q3: Are there any known drug interactions with ONO-1301 that I should be aware of in my animal studies?

While specific drug interaction studies with ONO-1301 in animals are not extensively published, caution should be exercised when co-administering other drugs that affect the cardiovascular system or gastrointestinal motility. For instance, co-administration with other vasodilators or anti-hypertensive agents could potentiate hypotensive effects. It is crucial to carefully consider all compounds being administered to the animal and consult veterinary staff if there are concerns about potential interactions.[10]

Troubleshooting Guides

Gastrointestinal Side Effects: Diarrhea

Issue: Animals exhibiting loose or unformed stools, increased frequency of defecation, or soiling of the cage and perineal area.

Causality: Prostacyclin analogs can increase gastrointestinal motility and fluid secretion, leading to diarrhea.

Mitigation Protocol:

  • Initial Assessment:

    • Score the severity of the diarrhea daily using a standardized scale (see table below).

    • Monitor the animal's hydration status (skin turgor, appearance of eyes) and body weight daily.

    • Ensure fresh water is readily available.

  • Environmental and Dietary Support:

    • Maintain scrupulous cage hygiene to prevent skin irritation.[11]

    • If diarrhea is mild to moderate, consider transitioning the animals to a more digestible, high-fiber diet. This can help to bulk the stool.[12]

    • Supplementation with a veterinary-approved probiotic may help to restore normal gut flora.

  • Pharmacological Intervention (in consultation with a veterinarian):

    • If diarrhea is severe and leading to weight loss or dehydration, a temporary reduction in the ONO-1301 dose may be necessary.

    • Anti-diarrheal medications like loperamide may be considered, but their use should be carefully evaluated as they can mask worsening gastrointestinal toxicity.

Diarrhea ScoreDescription of Feces
0Normal, well-formed pellets
1Soft, but still formed pellets
2Very soft, unformed stool
3Watery, liquid stool

Table 1: Example of a Diarrhea Scoring System for Rodents.

Cardiovascular Side Effects: Hypotension and Flushing

Issue: Hypotension may be detected through direct blood pressure monitoring. Flushing can be observed as reddening of the ears, paws, or other sparsely haired areas.

Causality: The vasodilatory effects of ONO-1301 are the primary cause of these side effects.

Mitigation Protocol:

  • Monitoring:

    • If your study protocol allows, monitor blood pressure, especially during the dose-titration phase and at the anticipated time of peak plasma concentration of ONO-1301.[13]

    • Observe animals for signs of flushing, particularly within the first few hours after dosing.

  • Management of Hypotension:

    • If hypotension is detected, the first step is to assess the animal's overall condition. If the animal is asymptomatic, continue to monitor closely.

    • If the animal shows signs of distress (lethargy, weakness), a fluid bolus (e.g., 5-10 ml/kg intravenous or subcutaneous crystalloid) can be administered to expand vascular volume.[14][15]

    • For persistent or severe hypotension, a reduction in the ONO-1301 dose is warranted.

    • In critical situations and under veterinary guidance, vasopressor agents may be required.[16]

  • Management of Flushing:

    • Flushing is generally a transient and self-limiting side effect.

    • Ensure the ambient temperature of the animal housing is not excessively warm.

    • If flushing is accompanied by signs of distress, consider a dose reduction.

Neurological Side Effects: Headache and Jaw Pain Analogs

Issue: Assessing headache and jaw pain in animals is challenging. Look for behavioral surrogates such as reduced activity, reluctance to eat hard chow, excessive grooming of the face or head, and light aversion.[9][17]

Causality: Vasodilation of cranial blood vessels is the likely cause of headache-like symptoms. The mechanism for jaw pain is less clear but is a known side effect of prostacyclin therapies.

Mitigation Protocol:

  • Behavioral Assessment:

    • Establish baseline behavioral data before initiating ONO-1301 treatment.

    • Observe animals for changes in behavior after dosing. A light aversion test (measuring time spent in a darkened area of a two-chambered cage) can be a useful objective measure.[17]

  • Supportive Care:

    • If animals show reluctance to eat hard chow, provide softened or powdered chow to ensure adequate nutritional intake.

    • Ensure a quiet and low-stress environment for the animals.

  • Pharmacological Intervention (in consultation with a veterinarian):

    • If signs of pain are significant and impacting the animal's well-being, the use of analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs) may be considered, provided they do not interfere with the study's endpoints.

    • A reduction in the ONO-1301 dose may be necessary.

Visualizing the ONO-1301 Signaling Pathway

The following diagram illustrates the dual mechanism of action of ONO-1301.

ONO1301_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibitory Pathway IP_receptor Prostacyclin (IP) Receptor adenylyl_cyclase Adenylyl Cyclase IP_receptor->adenylyl_cyclase Stimulates thromboxane_synthase Thromboxane Synthase thromboxane_a2 Thromboxane A2 thromboxane_synthase->thromboxane_a2 Produces prostaglandin_h2 Prostaglandin H2 prostaglandin_h2->thromboxane_synthase cellular_effects_inhibitor Therapeutic Effects (Reduced Vasoconstriction, Reduced Platelet Aggregation) thromboxane_a2->cellular_effects_inhibitor Suppression leads to ONO1301 ONO-1301 ONO1301->IP_receptor Activates ONO1301->thromboxane_synthase Inhibits atp ATP adenylyl_cyclase->atp Acts on camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates cellular_effects_agonist Therapeutic Effects (Vasodilation, Anti-inflammatory) pka->cellular_effects_agonist Leads to

ONO-1301 dual mechanism of action.

Experimental Workflow for Managing Side Effects

The following workflow provides a structured approach to managing side effects during your ONO-1301 study.

Side_Effect_Workflow start Initiate ONO-1301 Dosing (with dose titration) observe Daily Health & Behavioral Monitoring start->observe side_effects_present Side Effects Observed? observe->side_effects_present end Continue Study side_effects_present->observe No assess_severity Assess Severity (e.g., Diarrhea Score, BP) side_effects_present->assess_severity Yes supportive_care Implement Supportive Care (Diet, Fluids, etc.) assess_severity->supportive_care consult_vet Consult Veterinarian supportive_care->consult_vet adjust_dose Consider Dose Reduction consult_vet->adjust_dose continue_monitoring Continue Monitoring adjust_dose->continue_monitoring continue_monitoring->observe

Workflow for side effect management.

By implementing these proactive and reactive strategies, researchers can enhance the welfare of their animal subjects and improve the quality and reliability of their data when studying the promising therapeutic agent, ONO-1301.

References

  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences. Available at: [Link]

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed. Available at: [Link]

  • Practical considerations for therapies targeting the prostacyclin pathway. Pulmonary Circulation. Available at: [Link]

  • Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Animal models of migraine and experimental techniques used to examine trigeminal sensory processing. The Journal of Headache and Pain. Available at: [Link]

  • Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models. Laboratory Animal Research. Available at: [Link]

  • Behavioral and cognitive animal models in headache research. ResearchGate. Available at: [Link]

  • A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. European Journal of Pharmacology. Available at: [Link]

  • Practical considerations for therapies targeting the prostacyclin pathway. ResearchGate. Available at: [Link]

  • Animal experiment protocol and diarrhea scores of mice. ResearchGate. Available at: [Link]

  • Hypotension. American Animal Hospital Association. Available at: [Link]

  • The Treatment of diarrheal mice with Tenebrio Molitor meal. bioRxiv. Available at: [Link]

  • Anesthesia-related hypotension in a small-animal practice. DVM360. Available at: [Link]

  • Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research. Available at: [Link]

  • Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells. MDPI. Available at: [Link]

  • Metabolism of prostacyclin in rat. PubMed. Available at: [Link]

  • Assessing Orofacial Pain Behaviors in Animal Models: A Review. MDPI. Available at: [Link]

  • Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. ResearchGate. Available at: [Link]

  • Representative Outpatient Transition Dosing Schedule. ResearchGate. Available at: [Link]

  • A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care. PubMed. Available at: [Link]

  • Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms. Pharmaceutical Biology. Available at: [Link]

  • Thromboxane-A synthase. Wikipedia. Available at: [Link]

  • Guidelines on Experimental Food or Water Restriction or Manipulation in Laboratory Animals. University of Pennsylvania. Available at: [Link]

  • An overview of animal models of pain: disease models and outcome measures. The Journal of Pain. Available at: [Link]

  • Intraoperative Hypotension: A Stepwise Approach to Treatment. VIN. Available at: [Link]

  • Practical management of oral treprostinil in patients with pulmonary arterial hypertension: Lessons from ADAPT, EXPEDITE, and expert consensus. Respiratory Medicine. Available at: [Link]

  • Emerging Role of cAMP/AMPK Signaling. MDPI. Available at: [Link]

  • Prostacyclin (PGI2) vs. Thromboxane A2 (TXA2) - Bleeding vs. Coagulation - Hematology. YouTube. Available at: [Link]

  • Managing Hypotension Under General Anesthesia. Lakeshore Veterinary Specialists. Available at: [Link]

Sources

Technical Guide: Ono-1301 Degradation, Storage, and Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ono-1301 is a synthetic, non-prostanoid prostacyclin (PGI2) mimetic. Unlike natural PGI2, which contains a chemically unstable five-membered ring and an allylic alcohol susceptible to rapid hydrolysis and enzymatic degradation, Ono-1301 is structurally engineered for enhanced stability. However, "enhanced stability" does not mean "indestructible."

This guide addresses the specific physicochemical vulnerabilities of Ono-1301, particularly its sensitivity to oxidation and the critical requirement for sustained delivery systems (PLGA) to achieve biological efficacy in chronic models.

FeatureTechnical Detail
Chemical Class Non-prostanoid IP receptor agonist & Thromboxane synthase inhibitor
Primary Instability Oxidation (hepatic/metabolic); Hydrolysis (slow, but possible in acidic pH)
In Vivo Half-life ~5.6 hours (plasma, subcutaneous bolus)
Key Requirement Requires sustained release (PLGA) for chronic efficacy

Storage & Handling Recommendations

Q: How should I store the lyophilized powder upon arrival?

A: Immediate proper storage is critical to prevent hydrolysis and oxidation.

  • Temperature: Store at -20°C or below.

  • Atmosphere: The vial must be desiccated . Moisture is the catalyst for hydrolytic degradation of the ester linkages.

  • Light: Protect from light. The pyridine moiety and oxime ether linkage can be photosensitive over long durations.

Q: What is the best solvent for stock solution preparation?

A: Do not use aqueous buffers (PBS, saline) for stock solutions. Ono-1301 is hydrophobic.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (100%) .

  • Concentration: Typically soluble up to 10-20 mg/mL in DMSO.

  • Storage of Stock: Aliquot immediately into single-use vials. Store at -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture condensation.

Q: Can I store the diluted aqueous solution?

A: No. Once diluted into aqueous buffers (e.g., for cell culture), the compound should be used immediately (within 4 hours).

  • Risk: Precipitation (crashing out) and gradual hydrolysis.

  • Protocol: Dilute the DMSO stock 1:1000 into the media just before application to keep DMSO concentration <0.1%.

In Vivo Optimization: The PLGA Imperative

CRITICAL WARNING: Many researchers fail to observe therapeutic effects in fibrosis or cardiac remodeling models because they use bolus injections .

Q: I injected Ono-1301 subcutaneously (SQ), but saw no reduction in fibrosis. Why?

A: The plasma half-life of Ono-1301 is approximately 5.6 hours .[1] For chronic conditions (pulmonary fibrosis, cardiac remodeling, diabetic nephropathy), a transient spike in cAMP is insufficient. You must maintain therapeutic levels for weeks.

Solution: You must use a Slow-Release (SR) formulation, typically encapsulating Ono-1301 in PLGA (poly(lactide-co-glycolide)) microspheres .

Q: How do I stabilize Ono-1301 within PLGA microspheres?

A: During the PLGA encapsulation process (solvent evaporation method), Ono-1301 is exposed to heat and organic solvents, which can induce degradation.

  • Expert Tip: Add Butylated Hydroxytoluene (BHT) at 10% (w/w) relative to the drug load.

  • Mechanism: BHT acts as a radical scavenger, preventing the oxidation of Ono-1301 during the 28-day release period. Studies show BHT-loaded microspheres have significantly higher AUC (Area Under the Curve) and biological efficacy.[2]

Mechanism of Action & Signaling Pathway

Ono-1301 possesses a dual mechanism that distinguishes it from standard vasodilators. It acts as an IP Receptor Agonist (promoting cAMP) and a Thromboxane Synthase Inhibitor (reducing TXA2).

Ono1301_Mechanism Figure 1: Ono-1301 Dual Signaling Pathway Ono Ono-1301 IP_Rec IP Receptor (Cell Surface) Ono->IP_Rec Agonist TX_Syn Thromboxane Synthase Ono->TX_Syn Inhibitor Gs Gs Protein IP_Rec->Gs TXA2 Thromboxane A2 (TXA2) TX_Syn->TXA2 Synthesis AC Adenylyl Cyclase Gs->AC cAMP cAMP (Upregulation) AC->cAMP PKA PKA Activation cAMP->PKA Cytokines HGF, VEGF, SDF-1 (Upregulation) PKA->Cytokines Promotes Angiogenesis Fibrosis Fibrosis & Inflammation PKA->Fibrosis Inhibits TXA2->Fibrosis Promotes

Figure 1: Ono-1301 activates the IP receptor to elevate cAMP while simultaneously blocking Thromboxane A2 production, resulting in a synergistic anti-fibrotic and pro-angiogenic effect.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitate in cell culture media Stock concentration too high or rapid addition.Dilute DMSO stock 1:1000. Add dropwise while swirling media. Ensure final DMSO < 0.1%.
Low efficacy in vivo (Chronic) Rapid clearance (Half-life ~5.6h).Switch to PLGA microsphere formulation (SR-Ono-1301). Bolus injection is ineffective for fibrosis.
Degradation in PLGA MS Oxidation during storage/release.Co-encapsulate with 10% BHT (Butylated Hydroxytoluene) as an antioxidant.[2]
Variable results between batches Moisture contamination in powder.Store desiccated at -20°C. Warm vial to Room Temp before opening to prevent condensation.

Experimental Workflow: PLGA Microsphere Preparation

For researchers attempting to replicate the sustained-release data found in literature (e.g., Sakai et al.), the following workflow is standard.

PLGA_Prep Figure 2: PLGA Microsphere Preparation (O/W Emulsion) cluster_oil Oil Phase (O) cluster_water Water Phase (W) PLGA PLGA Polymer (50:50, 20kDa) Mix1 Dissolve PLGA->Mix1 Drug Ono-1301 + BHT (10%) Drug->Mix1 Solvent Dichloromethane (DCM) Solvent->Mix1 Emulsion Emulsification (Homogenizer) Mix1->Emulsion PVA PVA Solution (0.5-1%) PVA->Emulsion Evap Solvent Evaporation (Stirring 3-4h) Emulsion->Evap Wash Centrifuge & Wash (Remove PVA) Evap->Wash Lyophilize Lyophilization (Final Powder) Wash->Lyophilize

Figure 2: Standard Oil-in-Water (O/W) solvent evaporation method for creating Ono-1301 loaded microspheres. Note the inclusion of BHT in the oil phase.

References

  • Sakai, Y., et al. (2016). A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart. Journal of Tissue Engineering and Regenerative Medicine.

  • Murakami, M., et al. (2006).[3] Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology.[3]

  • Katsumata, A., et al. (2011). Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity.[4][5] Journal of Pharmacy and Pharmacology.

  • Nakamura, T., et al. (2025). Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres.[2] (Retrieved via ResearchGate context).

Sources

Technical Support Center: Ono-1301 Long-Term Study Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Ticket Focus: Overcoming Agonist Resistance in Chronic Experimental Models Support Tier: Senior Application Scientist (Level 3)

Core Directive: The "Resistance" Paradox

User Query: "We observe robust anti-fibrotic effects of Ono-1301 in the first 48 hours, but efficacy (measured by


-SMA reduction and HGF induction) plateaus or regresses by Day 7, despite daily media changes. Is the drug degrading?"

Technical Analysis: It is a common misconception that loss of efficacy in long-term Ono-1301 studies is due to chemical instability. Unlike natural prostacyclin (PGI2), which has a half-life of minutes, Ono-1301 is a non-prostanoid lacking the unstable carboxylic acid group, rendering it chemically stable in culture media.

The "resistance" you are observing is likely biological adaptation , specifically G-Protein Coupled Receptor (GPCR) Desensitization .

The Mechanism of Failure

Ono-1301 targets the Prostacyclin Receptor (IP Receptor). Chronic activation of the IP receptor triggers a negative feedback loop:

  • Phosphorylation: G-protein Receptor Kinases (GRKs) phosphorylate the C-terminus of the active IP receptor.

  • Arrestin Recruitment:

    
    -Arrestin binds to the phosphorylated receptor, sterically hindering Gs-protein coupling (halting cAMP production).[1][2]
    
  • Internalization: The receptor-arrestin complex is endocytosed (internalized), reducing surface receptor density.

Visualization: The Desensitization Feedback Loop

The following diagram illustrates the competing pathways between therapeutic signaling (Blue) and resistance mechanisms (Red).

Ono1301_Resistance Ono Ono-1301 IPR IP Receptor (Surface) Ono->IPR Activates Gs Gs Protein IPR->Gs GRK GRK (Kinase) IPR->GRK Chronic Exposure AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP PKA PKA cAMP->PKA PDE PDE (Phosphodiesterase) cAMP->PDE Feedback Loop HGF HGF/VEGF (Therapeutic Effect) PKA->HGF Upregulates Arr Beta-Arrestin GRK->Arr Recruits Arr->IPR Uncouples Gs IPR_In Internalized IP Receptor Arr->IPR_In Endocytosis PDE->cAMP Degrades

Caption: Figure 1. Ono-1301 signaling vs. resistance.[3] Chronic stimulation recruits Beta-Arrestin, uncoupling the receptor and internalizing it, while cAMP upregulation can trigger PDE feedback.

Troubleshooting Protocols & Solutions

Issue A: Receptor Downregulation (The "Tachyphylaxis" Effect)

Symptom: cAMP levels spike on Day 1 but are baseline by Day 5 despite fresh drug addition. Solution: Switch from Continuous to Pulsatile dosing.

GPCRs require "resensitization" periods to recycle back to the membrane. Continuous presence of Ono-1301 traps receptors in the internalized state.

ParameterStandard Protocol (Prone to Resistance)Optimized Pulsatile Protocol
Dosing Frequency Daily (24h exposure)Every 48h or "Pulse-Washout"
Exposure Time Constant6–8 hours exposure, then wash
Media Change Concurrent with dosing16h Drug-Free "Recovery" period
Rationale Maximizes AUC (Area Under Curve)Allows receptor recycling/resensitization

Validation Experiment (Self-Check):

  • Control: Treat cells continuously for 72h.

  • Test: Treat for 8h, wash, incubate in drug-free media for 16h, repeat for 3 days.

  • Readout: Challenge both groups with a fresh bolus of Ono-1301 on Day 4.

  • Success Criteria: The "Test" group should show a >2-fold cAMP spike compared to the "Control" group.

Issue B: PDE Feedback Loops

Symptom: Receptor is present (verified by Western Blot), but cAMP remains low. Diagnosis: Chronic cAMP elevation often upregulates Phosphodiesterases (PDEs), specifically PDE3 or PDE4, which degrade cAMP faster than it is produced.

Intervention Protocol: If pulsatile dosing fails, introduce a PDE inhibitor to raise the "signaling floor."

  • Step 1: Add IBMX (100 µM) or a specific PDE inhibitor (e.g., Cilostazol, which synergizes with Ono-1301's anti-platelet activity) 30 minutes before Ono-1301 dosing.

  • Step 2: Measure cAMP at 30 min and 24 hours.

  • Result Interpretation: If IBMX restores efficacy, your resistance is metabolic (PDE upregulation), not receptor-based.

Frequently Asked Questions (FAQs)

Q1: I am using Ono-1301SR (Sustained Release) in vitro. Is this recommended? A: No. Ono-1301SR is designed for in vivo depot injection (PLGA microspheres) to release drug over weeks. In cell culture, the PLGA release kinetics are unpredictable and often too slow to achieve therapeutic thresholds (


 M) in the media volume. Use pure Ono-1301 powder dissolved in DMSO for in vitro work to ensure precise concentration control.

Q2: Does TGF-


 interfere with Ono-1301 signaling? 
A:  Yes. There is significant crosstalk. While Ono-1301 suppresses TGF-

via HGF induction, high levels of TGF-

(common in fibrotic models) can suppress IP receptor expression.
  • Troubleshooting: If working with highly fibrotic cells (e.g., activated myofibroblasts), pre-treat with Ono-1301 before stimulating with TGF-

    
     to establish the HGF defense barrier. Reversing established fibrosis is significantly harder than preventing it due to this receptor suppression.
    

Q3: What is the stability of Ono-1301 in stock solution? A:

  • Powder: Store at -20°C (stable for years).

  • DMSO Stock (10 mM): Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

  • In Culture Media: Stable for >48 hours at 37°C (unlike PGI2). Daily media changes are sufficient for stability, but pulsatile changes (as described above) are better for efficacy.

Advanced Workflow: The "Rescue" Decision Tree

Use this logic flow to diagnose the root cause of resistance in your specific cell line.

Troubleshooting_Tree Start Loss of Efficacy (>72h) Check_cAMP Acute cAMP Challenge (Add fresh drug) Start->Check_cAMP Result_High High cAMP Response Check_cAMP->Result_High Signal Intact Result_Low Low/No Response Check_cAMP->Result_Low Signal Blocked Downstream Check Downstream (HGF mRNA / Protein) Result_High->Downstream PDE_Test Add PDE Inhibitor (IBMX) Result_Low->PDE_Test PDE_Res Response Restored? PDE_Test->PDE_Res Sol_PDE Cause: PDE Upregulation Action: Co-treat with Cilostazol PDE_Res->Sol_PDE Yes Sol_Rec Cause: Receptor Desensitization Action: Implement Washout Periods PDE_Res->Sol_Rec No

Caption: Figure 2. Diagnostic workflow for identifying the root cause of Ono-1301 resistance.

References

  • Murakami, M., et al. (2021). "Innovative therapeutic strategy using prostaglandin I2 agonist (ONO-1301) combined with nano drug delivery system for pulmonary arterial hypertension." International Journal of Molecular Sciences.

  • Yamasaki, H., et al. (2011).[4] "Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model."[4] Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • Katsumata, Y., et al. (2008). "A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart."[5] Journal of Tissue Engineering and Regenerative Medicine.

  • Whalen, E. J., et al. (2011). "Regulation of GPCR signaling by GRKs and arrestins." Annual Review of Pharmacology and Toxicology. (Contextual grounding for GPCR desensitization mechanisms).

Sources

ONO-1301 Technical Support Center: Experimental Controls & Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ONO-1301. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of ONO-1301 in your experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Core Principles: Understanding ONO-1301

ONO-1301 is a synthetic, orally active, and long-acting prostacyclin (PGI2) agonist.[1] What sets it apart is its dual-action mechanism: it not only stimulates the prostacyclin (IP) receptor but also possesses thromboxane synthase inhibitory activity.[2][3][4] This unique pharmacological profile makes it a potent agent in studies related to pulmonary hypertension, fibrosis, and ischemia/reperfusion injury.[2][3][5]

Unlike native prostacyclin and its direct analogs, ONO-1301 has a non-prostanoid structure, which confers greater chemical and biological stability, a critical advantage for experimental consistency.[6][7] Its primary mode of action is through the IP receptor, a G-protein coupled receptor (GPCR), which upon activation stimulates adenylyl cyclase to increase intracellular cyclic adenosine 3',5'-monophosphate (cAMP).[8][9][10] This signaling cascade is central to its therapeutic effects. Furthermore, ONO-1301 has been shown to induce the production of crucial regenerative factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[2][3]

Mechanism of Action: A Dual-Pronged Approach

The diagram below illustrates the signaling pathway initiated by ONO-1301. Understanding this is key to designing relevant downstream assays and interpreting your results correctly.

ONO1301_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IP_Receptor IP Receptor (GPCR) G_Protein Gαs Protein IP_Receptor->G_Protein Activates ONO1301 ONO-1301 ONO1301->IP_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., HGF, VEGF) CREB->Gene_Expression Promotes

Caption: ONO-1301 signaling via the IP receptor and Gαs pathway.

Frequently Asked Questions (FAQs) & Best Practices

This section addresses common questions regarding the handling and application of ONO-1301 to ensure optimal experimental outcomes.

Q1: How should I dissolve and store ONO-1301?

Answer: Proper dissolution and storage are critical for maintaining the compound's activity.

  • Solvent Selection: ONO-1301 is readily soluble in DMSO.[1] For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended first step.

  • Stock Solution Preparation: Create a stock solution of 10 mM in DMSO.[1] Ensure the compound is fully dissolved by vortexing.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] Store these aliquots under the following conditions:

    • -80°C: Stable for up to 6 months.[1]

    • -20°C: Stable for up to 1 month.[1]

Data Summary: ONO-1301 Storage Recommendations

Storage Temperature Recommended Duration Source
-80°C 6 months [1]

| -20°C | 1 month |[1] |

Q2: What are typical working concentrations for in vitro cell-based assays?

Answer: The optimal concentration is cell-type and assay-dependent. However, based on published literature, a good starting point for dose-response experiments is a range from 1 nM to 1000 nM (1 µM) .

  • Example 1 (HGF Production): In one study, ONO-1301 was added to cell cultures at a concentration of 100 nM for 72 hours to evaluate HGF production.[7]

  • Example 2 (Collagen-Induced Aggregation): ONO-1301 inhibited collagen-induced aggregation with an IC50 value of 460 nM.[1]

  • Example 3 (Mesangial Cells): ONO-1301 showed concentration-dependent effects in cultured mouse mesangial cells.[11]

Causality: The wide effective range is typical for GPCR agonists. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your specific experimental system. This validates the compound's activity and ensures you are working within a responsive and non-toxic concentration range.

Q3: Can I use ONO-1301 for in vivo animal studies?

Answer: Yes, ONO-1301 is orally active and has been used extensively in various animal models, including rats and mice.[1][6]

  • Administration: It can be administered via oral gavage (p.o.) or subcutaneous (s.c.) injection.[6][9] Sustained-release formulations, often using poly(lactic-co-glycolic acid) (PLGA), have also been developed for long-term studies.[5][12]

  • Dosage Examples:

    • Oral (Rats): Doses of 1 and 10 mg/kg have been used to study neuroprotective effects.[6]

    • Subcutaneous (Mice): A single injection of a slow-release formulation at 3 mg/kg has been used in diabetic nephropathy models.[11]

Best Practice: When transitioning from in vitro to in vivo experiments, always perform preliminary pharmacokinetic and pharmacodynamic (PK/PD) studies to establish the optimal dosing regimen and confirm target engagement in your model.

Experimental Protocol: In Vitro cAMP Accumulation Assay

A primary method to confirm the activity of ONO-1301 is to measure the downstream accumulation of cAMP. This assay serves as a direct functional readout of IP receptor activation.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to ONO-1301 stimulation in a relevant cell line (e.g., HEK293 cells expressing the IP receptor, or a primary cell line of interest).
Materials:
  • ONO-1301

  • DMSO (for stock solution)

  • Appropriate cell line

  • Cell culture medium (e.g., DMEM)

  • Stimulation buffer

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

  • cAMP Assay Kit (e.g., HTRF, ELISA, or similar)

  • Positive Control (e.g., Forskolin, a direct adenylyl cyclase activator)

  • Negative Control (Vehicle - DMSO)

Step-by-Step Methodology:
  • Cell Preparation:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a serial dilution of ONO-1301 in stimulation buffer. A typical 8-point dose curve might range from 0.1 nM to 10 µM.

    • Crucially, ensure the final DMSO concentration in all wells is constant and low (typically ≤0.1%) to avoid solvent-induced artifacts. Prepare a "vehicle" control containing the same final DMSO concentration.

    • Prepare a positive control solution of Forskolin.

  • Assay Execution:

    • Wash the cell monolayer gently with pre-warmed PBS.

    • Add stimulation buffer containing IBMX to all wells and incubate for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterases.

    • Add the prepared dilutions of ONO-1301, vehicle control, and positive control to the respective wells.

    • Incubate for the optimized stimulation time (typically 15-60 minutes). This time should be determined empirically.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Detection & Analysis:

    • Perform the cAMP detection assay as per the kit protocol.

    • Analyze the data using a non-linear regression curve fit (log(agonist) vs. response) to determine the EC50 value for ONO-1301.

Self-Validating System: Essential Controls

ControlPurposeExpected Outcome
Vehicle Control Establishes the basal level of cAMP.Low cAMP signal.
Positive Control (Forskolin) Confirms that the adenylyl cyclase and downstream assay components are functional.Maximum cAMP signal.
IP Receptor Antagonist To confirm the observed effect is specifically mediated by the IP receptor, pre-incubate cells with a selective antagonist (e.g., CAY10441) before adding ONO-1301.[10]The cAMP response to ONO-1301 should be significantly attenuated or abolished.[10]

graph TD {
A[Seed Cells in 96-well plate] --> B{Prepare Serial Dilutions of ONO-1301};
B --> C{Add Stimulation Buffer + IBMX};
C --> D{Add ONO-1301/Controls to Wells};
D --> E{Incubate};
E --> F[Lyse Cells];
F --> G[Perform cAMP Detection];
G --> H[Analyze Data & Calculate EC50];
subgraph "Controls"
    B_Veh[Prepare Vehicle Control] --> D;
    B_Pos[Prepare Positive Control] --> D;
end

style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FFFFFF,stroke:#5F6368
style B_Veh fill:#FFFFFF,stroke:#5F6368
style B_Pos fill:#FFFFFF,stroke:#5F6368
style C fill:#FFFFFF,stroke:#5F6368
style D fill:#FFFFFF,stroke:#5F6368
style E fill:#FFFFFF,stroke:#5F6368
style F fill:#FFFFFF,stroke:#5F6368
style G fill:#FFFFFF,stroke:#5F6368
style H fill:#34A853,stroke:#34A853,fontcolor:#FFFFFF

}

Caption: Workflow for a cell-based cAMP accumulation assay.

Troubleshooting Guide

Even with the best protocols, unexpected results can occur. This section provides a logical framework for troubleshooting common issues.

Problem 1: I am not observing a biological effect (e.g., no increase in cAMP) after ONO-1301 treatment.

Caption: Troubleshooting flowchart for lack of ONO-1301 activity.

Problem 2: My ONO-1301 precipitated out of solution when added to the cell culture medium.

  • Causality: This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer or medium. The compound may have limited aqueous solubility, causing it to "crash out."

  • Solution 1 (Reduce Final DMSO Concentration): Ensure your serial dilutions are performed in a way that the final DMSO concentration added to the cells remains very low (≤0.1%). This may require a multi-step dilution process.

  • Solution 2 (Use a Carrier Protein): For some applications, including a carrier protein like BSA (Bovine Serum Albumin) in the final dilution buffer can help maintain the solubility of hydrophobic compounds.

  • Solution 3 (Warm the Medium): Gently warming the cell culture medium to 37°C before adding the ONO-1301 dilution can sometimes improve solubility. Mix immediately and thoroughly after addition.

By adhering to these best practices, utilizing self-validating controls, and applying a logical troubleshooting framework, you can ensure the integrity and reproducibility of your experiments with ONO-1301.

References

  • Miyahara, T., et al. (2012). A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. PubMed.
  • Iwasaki, J., et al. (2022).
  • Kato, R., et al. (2005). A Long-Acting Prostacyclin Agonist with Thromboxane Inhibitory Activity for Pulmonary Hypertension.
  • Iwasaki, J., et al. (2022).
  • ONO 1301 (ONO-AP 500-02) | Prostacyclin Agonist. MedChemExpress.
  • Maeshima, Y., et al. (2012).
  • Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres.
  • Kataoka, M., et al. (2005). A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. PubMed.
  • Yamasaki, H., et al. (2011).
  • Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia.
  • Hata, Y., et al. (2014). Novel long-acting prostacyclin agonist (ONO-1301)
  • Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. NIH.
  • Maeshima, Y., et al. (2015). ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. PubMed.

Sources

Technical Support Center: Navigating Challenges in Ono-1301 Sustained-Release Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ono-1301 sustained-release formulations. This guide has been developed by our senior application scientists to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the development and characterization of Ono-1301 delivery systems. Our approach is rooted in first-principles of polymer science, drug delivery, and process engineering to empower you to diagnose and resolve complex release kinetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing a high initial burst release of Ono-1301 in my in vitro dissolution studies?

A significant initial burst release, often defined as the release of a large fraction of the drug within the first 24 hours, is a common hurdle in developing sustained-release formulations. This can lead to suboptimal therapeutic efficacy and potential toxicity. The primary causes are typically related to the drug's localization within the delivery system and the formulation's microstructure.

Underlying Causes:

  • Surface-Associated Drug: A significant portion of Ono-1301 may be adsorbed onto the surface of the microparticles (e.g., PLGA microspheres) rather than being encapsulated within the polymer matrix. This surface-bound drug dissolves almost immediately upon contact with the release medium.

  • High Porosity: A porous microparticle structure allows for rapid penetration of the dissolution medium, leading to the quick dissolution and diffusion of the drug from the outermost layers of the matrix.

  • Poor Encapsulation Efficiency: If the encapsulation process is inefficient, a larger fraction of the drug that is not properly entrapped will contribute to the burst effect.

Troubleshooting Guide:

  • Quantify Surface-Associated Drug:

    • Protocol: Suspend a known quantity of your Ono-1301 microparticles in a solvent in which the drug is soluble but the polymer is not (e.g., a buffered aqueous solution).

    • Agitate for a short period (e.g., 5-10 minutes).

    • Separate the microparticles by centrifugation or filtration.

    • Quantify the amount of Ono-1301 in the supernatant using a validated analytical method like HPLC. This quantity represents the surface-bound drug.

  • Optimize Formulation & Process Parameters: The double emulsion solvent evaporation technique is a common method for encapsulating hydrophilic drugs like Ono-1301 into hydrophobic polymers. The parameters of this process are critical.

    • Table 1: Key Parameters Influencing Burst Release in a W/O/W Emulsion Process

ParameterImpact on Burst ReleaseRecommended Adjustment to Reduce BurstRationale
Homogenization Energy (Inner Emulsion) High energy can lead to smaller water droplets and better encapsulation.Increase homogenization speed or time.Creates a finer, more stable primary emulsion (W/O), reducing drug loss to the external water phase.
Polymer Concentration Higher concentration increases the viscosity of the oil phase.Increase polymer concentration in the organic solvent.A more viscous organic phase slows drug diffusion from the internal aqueous phase to the external aqueous phase during solvent evaporation.
Volume of External Aqueous Phase A large volume can create a significant osmotic gradient.Decrease the volume of the external phase or add an osmotic agent (e.g., NaCl).Reduces the osmotic pressure difference, minimizing water influx into the primary emulsion and subsequent drug leakage.
Solvent Evaporation Rate Rapid evaporation can lead to porous particle formation.Reduce the stirring speed or temperature during evaporation.Slower solvent removal allows for the formation of a denser, less porous polymer matrix, trapping the drug more effectively.
  • Characterize Microparticle Morphology:

    • Use Scanning Electron Microscopy (SEM) to visualize the surface and cross-section of your microparticles. Smooth, dense surfaces are generally associated with lower burst release compared to porous, irregular surfaces.

FAQ 2: My Ono-1301 release profile shows a significant lag phase followed by an undesirably rapid release. What is causing this?

This tri-phasic release pattern—initial burst, a lag phase with minimal release, and a secondary, often rapid, release phase—is characteristic of biodegradable polymer systems like PLGA. The duration of the lag phase and the rate of the secondary release are primarily governed by the polymer's degradation kinetics.

Underlying Causes:

  • Polymer Degradation: The lag phase corresponds to the time required for the polymer to hydrate and begin bulk erosion. During this phase, drug release is slow and diffusion-controlled. The secondary release phase is triggered when the polymer has degraded sufficiently to allow for significant erosion and diffusion of the drug.

  • Autocatalysis: The acidic byproducts of PLGA degradation (lactic and glycolic acid) can become trapped within the microparticle core, accelerating the degradation rate from the inside out. This can lead to a sudden increase in release rate once a critical point is reached.

Troubleshooting Workflow:

The interplay between diffusion and erosion dictates the release profile. Understanding your polymer is key.

G cluster_0 Troubleshooting Release Profile cluster_1 Lag Phase Modulation cluster_2 Secondary Release Rate Control start Problem: Significant Lag Phase q1 Is the lag phase too long? start->q1 q2 Is the secondary release too fast? q1->q2 No a1 Decrease Polymer Molecular Weight q1->a1 Yes a2 Increase Glycolide:Lactide Ratio (e.g., from 75:25 to 50:50) q1->a2 Yes a3 Use Uncapped (Acid-Terminated) PLGA q1->a3 Yes b1 Increase Polymer Molecular Weight q2->b1 Yes b2 Incorporate Basic Excipients (e.g., Mg(OH)2) q2->b2 Yes b3 Increase Particle Size q2->b3 Yes

Caption: Troubleshooting logic for lag phase and secondary release issues.

Experimental Steps:

  • Polymer Selection:

    • Molecular Weight (MW): Lower MW PLGA degrades faster, shortening the lag phase. Conversely, higher MW PLGA will prolong it.

    • Lactide:Glycolide Ratio: PLGA 50:50 degrades fastest due to its amorphous nature. Increasing the lactide content (e.g., to 75:25) will slow degradation and extend the lag phase.

    • End-Group: Acid-terminated (uncapped) PLGA degrades faster than ester-terminated (capped) PLGA because the terminal carboxylic acid groups autocatalyze hydrolysis.

  • Incorporate Excipients:

    • To mitigate the autocatalytic effect and slow the secondary release phase, consider co-encapsulating a basic excipient like magnesium carbonate or zinc carbonate. These agents neutralize the acidic byproducts of degradation, leading to a more linear, erosion-controlled release profile.

  • Particle Size and Drug Loading:

    • Larger particles have a smaller surface area-to-volume ratio, which can slow down both the initial burst and the overall release rate.

    • Higher drug loading can lead to the formation of interconnected pores or channels upon dissolution, potentially accelerating the release rate. Evaluate a range of drug loadings to find the optimal profile.

FAQ 3: We are observing high batch-to-batch variability in the release kinetics of our Ono-1301 formulation. How can we improve consistency?

Reproducibility is paramount in drug development. Variability often stems from insufficient control over critical process parameters (CPPs) during microparticle manufacturing.

Underlying Causes:

  • Inconsistent Emulsification: Minor variations in homogenization speed, time, or vessel geometry can lead to significant differences in droplet size, which directly impacts particle size and, consequently, the release profile.

  • Variable Solvent Removal Rate: Fluctuations in stirring rate, temperature, or airflow over the evaporation vessel can alter the rate of solvent removal, leading to differences in particle porosity and density.

  • Raw Material Variability: Different batches of PLGA, even from the same supplier, can have slight variations in molecular weight, polydispersity index (PDI), and residual monomer content, all of which affect degradation and release rates.

Systematic Approach to Improving Reproducibility:

Caption: A Quality by Design (QbD) approach to ensure batch consistency.

Key Actions:

  • Raw Material Qualification:

    • For each new batch of PLGA, obtain a Certificate of Analysis (CoA) and, if possible, perform your own characterization (e.g., Gel Permeation Chromatography for MW and PDI).

  • Implement Strict Standard Operating Procedures (SOPs):

    • Emulsification: Use a calibrated homogenizer. Precisely control the speed (rpm) and duration. Ensure the vessel geometry and probe position are consistent for every batch.

    • Solvent Evaporation: Conduct this step in a temperature-controlled water bath. Use a digital tachometer to ensure a consistent stirring rate.

    • Washing and Drying: Define the number of washing steps, the centrifugation force and time, and the final drying method (e.g., lyophilization, vacuum oven) with precise parameters.

  • In-Process Controls (IPCs):

    • Droplet Size: After creating the primary emulsion, take a sample and analyze the droplet size distribution using laser diffraction or microscopy. This is a critical predictor of the final particle size.

    • Particle Size Distribution: Analyze the final microparticle batch using laser diffraction. Set clear acceptance criteria for the mean particle size (e.g., D50) and the span of the distribution.

    • Table 2: Example In-Process Control Specification

ParameterMethodSpecification
Primary Emulsion Droplet Size (D50) Laser Diffraction1.0 ± 0.2 µm
Final Microsphere Particle Size (D50) Laser Diffraction45 ± 5 µm
Residual Dichloromethane Gas Chromatography (GC)< 600 ppm
Encapsulation Efficiency HPLC> 85%

By implementing these rigorous controls, you can systematically identify and eliminate sources of variability, leading to a robust and reproducible manufacturing process for your Ono-1301 sustained-release formulation.

References

  • Title: An overview of the methods used for the production of emulsion-based drug delivery systems. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Poly(lactic-co-glycolic acid) (PLGA) as a biodegradable controlled drug delivery system. Source: International Journal of Nanomedicine. URL: [Link]

  • Title: The erosion of biodegradable PLA/PLGA implants and its effect on drug release. Source: Advanced Drug Delivery Reviews. URL: [Link]

  • Title: A review on the degradation of poly(lactic-co-glycolic acid) based materials – Experimental and theoretical models. Source: Materials Science and Engineering: C. URL: [Link]

Technical Support Center: ONO-1301 Dosage Adjustment for Different Animal Strains

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ONO-1301. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for utilizing ONO-1301 in various animal models. Recognizing the critical impact of animal strain variability on experimental outcomes, this document offers a scientifically grounded framework for dosage adjustments to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is ONO-1301 and what is its mechanism of action?

ONO-1301 is a synthetic prostacyclin (PGI2) agonist that also possesses thromboxane synthase inhibitory activity.[1][2] Its dual action makes it a valuable tool for research in areas such as pulmonary hypertension, myocardial ischemia/reperfusion injury, diabetic nephropathy, and inflammation.[1][3][4] ONO-1301 works by stimulating the prostacyclin receptor (IP receptor), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This signaling cascade can induce the production of protective factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[1][4] Simultaneously, by inhibiting thromboxane synthase, it reduces the levels of thromboxane A2, a potent vasoconstrictor and platelet aggregator.[6][7]

Diagram: ONO-1301 Mechanism of Action

G cluster_0 ONO-1301 Dual Action cluster_1 Prostacyclin Agonism cluster_2 Thromboxane Synthase Inhibition ONO_1301 ONO-1301 IP_Receptor IP Receptor ONO_1301->IP_Receptor TX_Synthase Thromboxane Synthase ONO_1301->TX_Synthase cAMP ↑ cAMP IP_Receptor->cAMP Protective_Factors ↑ HGF, VEGF cAMP->Protective_Factors TXA2 ↓ Thromboxane A2 TX_Synthase->TXA2 Vasoconstriction ↓ Vasoconstriction ↓ Platelet Aggregation TXA2->Vasoconstriction

Caption: ONO-1301's dual mechanism of action.

Q2: What are the reported dosages of ONO-1301 in common animal models?

Reported effective dosages of ONO-1301 can vary depending on the animal species, the disease model, and the route of administration. Below is a summary of dosages reported in the literature.

Animal ModelStrainDisease ModelDosageRoute of AdministrationReference
Rat WistarMyocardial Ischemia/ReperfusionSlow-release formSubcutaneous[1]
Rat Sprague-DawleyDiabetic NephropathySlow-release formSubcutaneous[3]
Rat -Dilated Cardiomyopathy6 mg/kg/dayOral[8]
Rat -Cerebral Ischemia1 and 10 mg/kg, twice dailyOral[5]
Mouse db/dbType 2 Diabetic Nephropathy3 mg/kg (slow-release) every 3 weeksSubcutaneous[9]
Mouse Mc4r-KONonalcoholic SteatohepatitisNot specifiedNot specified[4]
Mouse -Angiogenesis ModelDaily injections for 14 daysInto sponge implant[10]

Troubleshooting Guide: Adjusting ONO-1301 Dosage for Different Animal Strains

Issue: Inconsistent or unexpected results are observed when using ONO-1301 in different strains of mice or rats.

Root Cause Analysis:

Inter-strain variability is a well-documented phenomenon in preclinical research and can significantly impact a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[11] This variability can arise from genetic differences that influence:

  • Drug Metabolism: The cytochrome P450 (CYP) family of enzymes is crucial for metabolizing many drugs.[12] Different animal strains can have variations in the expression and activity of these enzymes, leading to faster or slower clearance of ONO-1301.[12][13] For example, studies have shown significant differences in CYP enzyme activity between Wistar and Sprague-Dawley rats.[12]

  • Immune Response: Strains like BALB/c and C57BL/6 mice exhibit different baseline immune profiles, with BALB/c mice tending towards a Th2-biased (allergic and anti-helminth) response and C57BL/6 mice towards a Th1-biased (pro-inflammatory) response.[2][6] As ONO-1301 has anti-inflammatory properties, the underlying immune status of the strain could influence its efficacy.

  • Receptor Density and Sensitivity: Although less commonly documented for ONO-1301 specifically, inter-strain differences in the expression levels or sensitivity of the IP receptor could theoretically alter the drug's potency.

  • Disease Model Phenotype: The severity and characteristics of an induced disease model can vary between strains. For instance, the inflammatory response in a model of allergic asthma differs between BALB/c and C57BL/6 mice.[1]

Solution Workflow:

When switching between animal strains, a systematic approach to dose adjustment is recommended. The following workflow provides a logical progression for optimizing the ONO-1301 dosage for your specific experimental context.

Diagram: Workflow for ONO-1301 Dosage Adjustment Between Strains

G Start Start with a new animal strain Literature_Review Review literature for strain-specific data on ONO-1301 or similar compounds Start->Literature_Review Pilot_Study Conduct a pilot dose-ranging study Literature_Review->Pilot_Study Assess_Endpoints Assess pharmacokinetic and pharmacodynamic endpoints Pilot_Study->Assess_Endpoints Dose_Selection Select optimal dose for main study Assess_Endpoints->Dose_Selection Monitor_Adverse_Effects Monitor for adverse effects Dose_Selection->Monitor_Adverse_Effects Refine_Dose Refine dose if necessary Monitor_Adverse_Effects->Refine_Dose Refine_Dose->Dose_Selection

Caption: A stepwise approach to optimizing ONO-1301 dosage.

Experimental Protocols:

1. Literature Review and Initial Dose Estimation:

  • Objective: To establish a rational starting dose for the new strain.

  • Procedure:

    • Thoroughly search for studies that have used ONO-1301 in the specific strain of interest.

    • If no direct data is available, look for studies using drugs with a similar mechanism of action (prostacyclin agonists or thromboxane synthase inhibitors).

    • If no relevant data exists, a conservative approach is to start with a lower dose than what has been reported for other strains. A 50% reduction of a known effective dose in another strain can be a safe starting point.

    • Utilize allometric scaling principles as a general guide for dose conversion between species, but be aware that this does not account for inter-strain variability.[7][14]

2. Pilot Dose-Ranging Study:

  • Objective: To determine the dose-response relationship of ONO-1301 in the new strain.

  • Procedure:

    • Use a small number of animals per group.

    • Select a range of doses, including a vehicle control, a low dose, a medium dose, and a high dose. The doses should bracket the estimated effective dose from the literature review.

    • Administer ONO-1301 and monitor for both therapeutic effects and any signs of toxicity.

    • Collect relevant samples (e.g., blood, tissue) at appropriate time points to assess pharmacokinetic and pharmacodynamic markers.

3. Assessment of Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints:

  • Objective: To understand how the new strain is processing ONO-1301 and how the drug is affecting the biological system.

  • PK Assessment:

    • Measure plasma concentrations of ONO-1301 at various time points after administration to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.

  • PD Assessment:

    • Measure biomarkers related to ONO-1301's mechanism of action. This could include plasma levels of cAMP, HGF, or metabolites of thromboxane.

    • Evaluate disease-specific markers relevant to your model (e.g., right ventricular systolic pressure in a pulmonary hypertension model, or inflammatory markers in an inflammation model).

4. Optimal Dose Selection and Monitoring:

  • Objective: To select a dose for the main study that provides the desired therapeutic effect with minimal side effects.

  • Procedure:

    • Based on the pilot study data, select the dose that shows a significant therapeutic effect without causing overt signs of toxicity.

    • In the main study, continue to monitor the animals closely for any adverse effects, such as changes in body weight, food and water intake, or behavior.

    • Be prepared to adjust the dose if unexpected toxicity or lack of efficacy is observed.

Conclusion

The successful application of ONO-1301 in preclinical research hinges on a nuanced understanding of the interplay between the drug, the disease model, and the genetic background of the animal strain. By acknowledging and systematically addressing inter-strain variability, researchers can enhance the reliability and translatability of their findings. This guide provides a framework for making informed decisions on dosage adjustments, ultimately contributing to more robust and reproducible scientific outcomes.

References

  • A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. PubMed.[Link]

  • Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. PubMed.[Link]

  • Single Injection of a Sustained-release Prostacyclin Analog Improves Pulmonary Hypertension in Rats. ATS Journals.[Link]

  • A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. PubMed.[Link]

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed.[Link]

  • Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Physiological Society Journal.[Link]

  • Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. PubMed.[Link]

  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. PubMed.[Link]

  • Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. NIH.[Link]

  • Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. ResearchGate.[Link]

  • ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. PubMed.[Link]

  • Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production. PubMed.[Link]

  • Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alteration induced by spinal cord. ResearchGate.[Link]

  • BALB/c vs C57BL/6 Mice: Key Differences for Research Models. Cyagen.[Link]

  • Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice. PubMed.[Link]

  • A simple practice guide for dose conversion between animals and human. PMC.[Link]

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? PubMed.[Link]

  • Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats. NIH.[Link]

  • Inter-strain variability in responses to a single administration of the cannabidiol-rich cannabis extract in mice. PMC - NIH.[Link]

  • Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. eNeuro.[Link]

  • Comparison of cytochrome P450 (CYP) genes from the mouse and human genomes, including nomenclature recommendations for genes, pseudogenes and alternative-splice variants. Nature.[Link]

  • Species similarities and differences in pharmacokinetics. PubMed.[Link]

  • Interpretation of Animal Dose and Human Equivalent Dose for Drug Development. Journal of Korean Medicine.[Link]

Sources

Technical Support Center: Ono-1301 Assay Compatibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Welcome to the Ono-1301 technical support hub. This guide addresses common experimental hurdles associated with Ono-1301 (a synthetic non-prostanoid prostacyclin mimetic) .

Unlike standard agonists, Ono-1301 possesses a dual mechanism of action :

  • IP Receptor Agonism: It potently activates the prostacyclin receptor (IP), driving the Gs-cAMP-PKA signaling axis.

  • Thromboxane Synthase Inhibition: It contains a 3-pyridine radical that inhibits the conversion of PGH2 to Thromboxane A2 (TXA2).[1]

Crucial Warning for Assay Design: Because Ono-1301 acts as both an agonist and an enzyme inhibitor, it frequently causes "biological interference" in screening assays. For example, if you are screening for other cAMP-elevating drugs, Ono-1301 will saturate the signal, masking your test compounds. Similarly, in platelet aggregation assays, it will blunt responses to collagen or arachidonic acid.

Troubleshooting & FAQs

Category A: Solubility & Chemical Handling[2][3][4]

Q: My Ono-1301 is precipitating when I add it to cell culture media. How do I prevent "crashing out"?

Diagnosis: Ono-1301 is a hydrophobic organic molecule. Direct addition of the powder to aqueous media (RPMI, DMEM, PBS) will result in immediate precipitation, leading to erratic dosing and physical interference with optical readouts (turbidity).

The Protocol (Self-Validating):

  • Primary Stock: Dissolve Ono-1301 in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). Vortex until completely clear.

  • Intermediate Dilution (The Critical Step): Do not pipette the 100% DMSO stock directly into the well. Instead, create a 1000x or 500x intermediate dilution in a small volume of media/buffer while vortexing.

  • Final Application: Add this intermediate to your cells. Ensure the final DMSO concentration remains <0.1% to avoid solvent toxicity.

SolventSolubility RatingStability (Stock)Notes
DMSO High (>50 mg/mL)Months (-20°C)Recommended vehicle.
Ethanol ModerateWeeks (-20°C)Evaporation risk affects concentration.
PBS/Water InsolubleN/ADo not use. Will precipitate immediately.
Category B: Pharmacological Assay Interference

Q: I am seeing high background cAMP levels in my G-protein coupled receptor (GPCR) screen. Is Ono-1301 interfering?

Diagnosis: Yes. This is not "interference" in the error sense, but on-target biological activity . Ono-1301 is a potent IP receptor agonist.[2] If you are using it as a "control" or "co-treatment" in a cAMP-Glo™ or HTRF cAMP assay, it will constitutively activate Adenylyl Cyclase.

Troubleshooting Protocol:

  • The "Ceiling Effect" Check: If you are testing a library of compounds for Gs-coupling, the presence of Ono-1301 will maximize cAMP production (Emax), making it impossible to detect other agonists.

  • Desensitization Risk: Chronic exposure (hours) to Ono-1301 can downregulate surface IP receptors (tachyphylaxis). If your assay depends on a secondary pulse of a PGI2 analog, the cells may be refractory.

  • Solution: If Ono-1301 is not the primary variable, it must be washed out 2–4 hours prior to the cAMP readout, although its lipophilicity makes complete washout difficult.

Q: My platelet aggregation results are inconsistent. The collagen control isn't working.

Diagnosis: Ono-1301 inhibits Thromboxane Synthase.[1][2][3][4][5][6] In standard Light Transmission Aggregometry (LTA), collagen relies partly on secondary feedback from TXA2 release to achieve full aggregation. Ono-1301 blocks this feedback loop.

Corrective Action:

  • Differentiate Pathways: Use ADP or Thrombin as agonists if you wish to bypass the arachidonic acid/TXA2 pathway. Ono-1301 has less effect on these direct activators compared to collagen or arachidonic acid-induced aggregation.

  • Dose Dependency: The IC50 for collagen-induced aggregation is approximately 460 nM .[3] Ensure your dosing is below this threshold if you wish to avoid anti-platelet effects.

Category C: Optical Interference (Fluorescence/Absorbance)

Q: Does Ono-1301 autofluoresce? Will it interfere with my MTT or Alamar Blue assay?

Diagnosis: Ono-1301 does not possess the extensive conjugated systems typical of highly fluorescent molecules (like Doxorubicin). However, precipitated compound (due to poor solubility) causes light scattering , which reads as false absorbance in MTT assays (570 nm) or false turbidity.

The "Spike" Validation Protocol: To confirm optical silence in your specific plate reader setup:

  • Prepare a cell-free well containing only media + reagent (e.g., MTT solution).

  • Add Ono-1301 at your maximum experimental concentration (e.g., 10 µM).

  • Measure Absorbance/Fluorescence.[7]

  • Result: If Signal (Ono-1301) > Signal (Vehicle), you have optical interference. Note: This is rare if the compound is fully soluble.

Mechanism of Action Visualization

The following diagram maps the dual pathways of Ono-1301, highlighting where it acts as an Agonist (Blue) versus an Inhibitor (Red). Use this to pinpoint where your assay might be affected.

Ono1301_Mechanism cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm Ono Ono-1301 IP_Rec IP Receptor (Prostacyclin Receptor) Ono->IP_Rec Agonist Binding TX_Synth Thromboxane Synthase Ono->TX_Synth Inhibits (3-pyridine radical) Gs Gs Protein IP_Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Elevation) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA HGF HGF / VEGF Upregulation PKA->HGF Vasodilation Vasodilation PKA->Vasodilation AA Arachidonic Acid PGH2 PGH2 AA->PGH2 PGH2->TX_Synth TXA2 Thromboxane A2 (TXA2) TX_Synth->TXA2 BLOCKED by Ono-1301 Aggregation Platelet Aggregation TXA2->Aggregation Reduced

Figure 1: Ono-1301 Dual Mechanism. Note the simultaneous activation of the IP receptor (Blue path) and direct inhibition of Thromboxane Synthase (Red path), leading to reduced TXA2 and elevated cAMP.

References

  • Sakai, Y., et al. (2022). "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice."[6] PubMed. Available at: [Link]

  • Kataoka, M., et al. (2005).[4] "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[2][4][6] American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Nakamura, T., et al. (2007). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling."[2][8] PubMed. Available at: [Link]

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." ResearchGate.[9][10] Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Ono-1301 vs. Beraprost in Platelet Aggregation

[1]

Executive Summary

The Dual-Mechanism Advantage

In the landscape of prostacyclin (PGI2) mimetics, Beraprost Sodium (BPS) serves as the established clinical standard—an orally active, stable PGI2 analog that potently inhibits platelet aggregation via the IP receptor. However, its utility is often limited by a short half-life and the phenomenon of receptor desensitization (tachyphylaxis) upon repeated dosing.

Ono-1301 (Sepetaprost) represents a next-generation evolution. Structurally distinct as a non-prostanoid mimetic, it offers a dual mechanism of action : it functions as both an IP receptor agonist and a Thromboxane A2 (TXA2) synthase inhibitor. This guide details how this dual action translates to sustained antithrombotic efficacy without the rapid desensitization observed with Beraprost, providing a superior profile for chronic conditions involving fibrosis and ischemia.

Part 1: Mechanistic Deconstruction

To understand the experimental divergence between these two agents, one must analyze their signaling cascades.

Beraprost: The Classic Agonist

Beraprost acts strictly as an agonist for the prostacyclin (IP) receptor. Binding triggers the Gs-protein coupled pathway, elevating intracellular cAMP and activating Protein Kinase A (PKA). PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein), which inhibits GPIIb/IIIa activation, preventing aggregation.

Ono-1301: The Hybrid Inhibitor

Ono-1301 shares the IP receptor agonism of Beraprost but adds a critical second layer: inhibition of Thromboxane Synthase . By blocking the conversion of PGH2 to TXA2, it reduces the concentration of the most potent endogenous platelet aggregator. Furthermore, unlike Beraprost, Ono-1301 lacks the carboxylic acid moiety typical of prostaglandins, rendering it resistant to

Visualization: Signaling Pathways

The following diagram illustrates the bifurcation in mechanism, highlighting Ono-1301's dual impact.

Platelet_SignalingBeraprostBeraprost (BPS)IP_RecIP ReceptorBeraprost->IP_RecAgonistOno1301Ono-1301(Sepetaprost)Ono1301->IP_RecAgonistTXA_SynTXA2 SynthaseOno1301->TXA_SynInhibitsAAArachidonic Acid (AA)COX1COX-1AA->COX1cAMPcAMP (↑)IP_Rec->cAMPGs ActivationPGH2PGH2COX1->PGH2PGH2->TXA_SynConversionTXA2TXA2 (↓)TXA_Syn->TXA2Agg_InhibInhibition ofPlatelet AggregationcAMP->Agg_InhibPKA/VASPTXA2->Agg_InhibPromotes Aggregation(Blocked)

Caption: Ono-1301 targets both the IP Receptor (increasing cAMP) and TXA2 Synthase (decreasing TXA2), whereas Beraprost targets only the IP Receptor.[1]

Part 2: Comparative Efficacy Data

The following table synthesizes experimental data regarding potency, stability, and desensitization characteristics.

FeatureBeraprost Sodium (BPS)Ono-1301 (Sepetaprost)Experimental Implication
Primary Mechanism IP Receptor AgonistIP Agonist + TXA2 Synthase InhibitorOno-1301 is more effective against Arachidonic Acid (AA) challenge.
IC50 (ADP-induced) ~2–5 nMPotent (Comparable range)Both are highly effective against ADP in acute assays.
IC50 (U46619-induced) 0.2–0.5 nMPotentBoth effectively block TP-receptor mediated signaling via cAMP cross-talk.
Desensitization High (Rapid Tachyphylaxis)Low / Negligible Beraprost loses efficacy after repeated dosing; Ono-1301 retains it.[1]
Metabolic Stability Low (Rapid

-oxidation)
High (Non-prostanoid structure)Ono-1301 supports once-daily or sustained-release dosing without rapid clearance.
Fibrotic Modulation LimitedHigh (Induces HGF/VEGF)Ono-1301 is preferred for diseases with fibrotic components (e.g., NASH, PAH).

Key Insight: While acute IC50 values are comparable, the desensitization profile is the critical differentiator. In repeated dosing studies (e.g., Sakai et al.), Beraprost shows a marked reduction in anti-platelet activity, whereas Ono-1301 maintains inhibition due to its dual-action preventing the receptor downregulation loop common to pure IP agonists.

Part 3: Experimental Protocol (Validation)

To objectively compare these agents, a standard aggregation assay is insufficient.[2] You must employ a Light Transmission Aggregometry (LTA) protocol that specifically challenges the Thromboxane pathway to reveal Ono-1301's superiority.

Protocol: Differential Agonist Challenge

Objective: Differentiate pure IP agonism (Beraprost) from Dual Action (Ono-1301).

Reagents Required[1][3][4][5]
  • Platelet Rich Plasma (PRP): Adjusted to

    
     platelets/mL.
    
  • Agonists:

    • ADP (Adenosine Diphosphate): 2–10

      
      M (General activation).
      
    • Arachidonic Acid (AA): 0.5–1.0 mM (Specific challenge for TXA2 synthesis).

  • Test Compounds: Beraprost and Ono-1301 (dissolved in DMSO/Saline).

Step-by-Step Methodology
  • Preparation: Draw venous blood into 3.2% sodium citrate (1:9 ratio).[6] Centrifuge at 200xg for 10-15 mins to obtain PRP.

  • Incubation:

    • Aliquot 450

      
      L PRP into cuvettes.
      
    • Add 5

      
      L of Vehicle, Beraprost, or Ono-1301 (Final conc: 1 nM – 10 
      
      
      M dose curve).
    • Critical: Incubate for 2 minutes at 37°C. (Prolonged incubation >10 mins may show Beraprost instability).

  • Induction: Add 50

    
    L of Agonist (ADP or AA).
    
  • Measurement: Record light transmission for 5–7 minutes. 100% transmission = PPP (Platelet Poor Plasma).

  • Analysis: Calculate % Inhibition =

    
    .
    
Workflow Visualization

This workflow ensures reproducibility and specifically isolates the TXA2-dependent mechanism.

LTA_Protocolcluster_incubationDrug Incubation (37°C, 2 min)cluster_agonistAgonist ChallengeBloodWhole Blood(Citrated)CentrifugeCentrifuge200xg, 15 minBlood->CentrifugePRPIsolate PRP(Supernatant)Centrifuge->PRPInc_BPSPRP + BeraprostPRP->Inc_BPSInc_OnoPRP + Ono-1301PRP->Inc_OnoADPADP(General Path)Inc_BPS->ADPAAArachidonic Acid(TXA2 Path)Inc_BPS->AAInc_Ono->ADPInc_Ono->AAMeasureMeasure LightTransmission (5 min)ADP->MeasureAA->MeasureResultCalculate IC50& % InhibitionMeasure->Result

Caption: LTA workflow highlighting the parallel agonist challenge required to differentiate the two mechanisms.

References

  • Sakai, Y., et al. (2012).[7] "ONO-1301, a novel prostacyclin agonist with thromboxane synthase inhibitory activity, protects myocardium from ischemia/reperfusion injury."[7] European Journal of Pharmacology. Link

  • Murakami, H., et al. (2022). "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice." International Journal of Molecular Sciences. Link

  • Sakai, Y., et al. (2016). "The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice."[1] Thrombosis Research. Link

  • Cattaneo, M. (2013).[2] "Light Transmission Aggregometry." Platelets. Link

  • Toray Industries. (2021). "Comparison of Pharmacokinetic Profiles of Beraprost Sustained Release." Clinical Pharmacology in Drug Development. Link

A Comparative Guide to Ono-1301 and Other Prostacyclin Analogs for Therapeutic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ono-1301, a novel prostacyclin analog, with other established prostacyclin pathway modulators. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of therapeutic agents for conditions such as pulmonary arterial hypertension (PAH) and other vasoproliferative and inflammatory diseases.

Introduction: The Prostacyclin Pathway and its Therapeutic Modulation

Prostacyclin (PGI2) is a powerful endogenous signaling molecule that plays a crucial role in maintaining vascular homeostasis.[1] Synthesized predominantly by endothelial cells, its primary functions include potent vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[1] In pathological conditions like pulmonary arterial hypertension, there is a documented deficiency in prostacyclin production, leading to vasoconstriction, thrombosis, and vascular remodeling.[1] Consequently, targeting the prostacyclin pathway has become a cornerstone of therapy for PAH.[1][2]

This has led to the development of a range of synthetic prostacyclin analogs and receptor agonists, each with distinct pharmacological profiles. This guide will focus on a comparative analysis of Ono-1301 against other key players in this class:

  • Epoprostenol: A synthetic form of prostacyclin.

  • Iloprost: A stable prostacyclin analog.

  • Treprostinil: A stable prostacyclin analog with a longer half-life.

  • Beraprost: An orally active prostacyclin analog.

  • Selexipag: An orally active, selective prostacyclin IP receptor agonist that is structurally distinct from prostacyclin.[2]

Ono-1301: A Novel Dual-Action Prostacyclin Analog

Ono-1301 distinguishes itself from other prostacyclin analogs through its unique dual mechanism of action. It not only acts as a prostacyclin IP receptor agonist but also possesses thromboxane A2 synthase inhibitory activity.[3][4][5][6] This dual functionality is of significant therapeutic interest as thromboxane A2 promotes vasoconstriction and platelet aggregation, effects that are diametrically opposed to those of prostacyclin.

Chemical Stability: Unlike native prostacyclin, which is chemically unstable, Ono-1301 has a non-prostanoid structure that confers greater chemical and biological stability.[5]

Comparative Analysis of Physicochemical and Pharmacological Properties

Receptor Binding and Potency
CompoundPrimary Target(s)Reported Affinity/Potency
Ono-1301 Prostacyclin (IP) receptor agonist, Thromboxane A2 synthase inhibitorIC50 for collagen-induced platelet aggregation: 460 nM[7]
Epoprostenol Prostacyclin (IP) receptor agonistMost potent prostacyclin analog[8]
Iloprost Prostacyclin (IP) receptor agonistHigh affinity for IP receptor
Treprostinil Prostacyclin (IP) receptor agonistHigh affinity for IP receptor
Beraprost Prostacyclin (IP) receptor agonistOrally active IP agonist
Selexipag Selective Prostacyclin (IP) receptor agonistHigh selectivity for the IP receptor
Pharmacokinetic Profiles

The route of administration and pharmacokinetic properties are critical determinants of the clinical utility of prostacyclin analogs. The following table summarizes key pharmacokinetic parameters.

CompoundRoute of AdministrationBioavailabilityHalf-life
Ono-1301 Oral, SubcutaneousOrally active~5.6 hours (subcutaneous in rats)
Epoprostenol IntravenousN/A3-6 minutes[8]
Iloprost Inhaled, IntravenousInhaled: Low systemic20-30 minutes
Treprostinil Intravenous, Subcutaneous, Inhaled, OralOral: ~17%Oral: ~4 hours
Beraprost OralLowShort
Selexipag Oral~49%Selexipag: 0.8-2.5 hours; Active metabolite: 6.2-13.5 hours

Signaling Pathways: Beyond cAMP

The canonical signaling pathway for prostacyclin analogs involves the activation of the IP receptor, a Gs protein-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[9] This elevation in cAMP mediates many of the vasodilatory and anti-platelet effects. However, emerging evidence suggests more complex signaling mechanisms.

The cAMP-Dependent Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds Gs Protein Gs Protein IP Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Responses Vasodilation Inhibition of Platelet Aggregation Antiproliferative Effects PKA->Cellular Responses Phosphorylates targets leading to

Caption: Canonical IP Receptor Signaling Pathway.

PPARγ Activation: A cAMP-Independent Pathway

Recent studies have indicated that some prostacyclin analogs, including treprostinil, can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor, in an IP receptor-dependent but cAMP-independent manner.[9][10] This pathway may contribute to the antiproliferative effects of these analogs.[9][10][11] The involvement of this pathway in Ono-1301's mechanism of action is an area for further investigation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prostacyclin Analog Prostacyclin Analog IP Receptor IP Receptor Prostacyclin Analog->IP Receptor Binds Unknown Intermediates Unknown Intermediates IP Receptor->Unknown Intermediates Activates PPARγ PPARγ Unknown Intermediates->PPARγ Activates Gene Transcription Gene Transcription PPARγ->Gene Transcription Regulates Antiproliferative Effects Antiproliferative Effects Gene Transcription->Antiproliferative Effects

Caption: Postulated PPARγ Activation Pathway.

Head-to-Head Experimental Data: A Review of Preclinical and Clinical Findings

Direct comparative studies of Ono-1301 against other prostacyclin analogs in preclinical models of pulmonary hypertension are limited in the publicly available literature. However, numerous clinical trials and meta-analyses have compared the efficacy of approved prostacyclin analogs.

Preclinical Evidence for Ono-1301

Studies in animal models have demonstrated the therapeutic potential of Ono-1301 in various conditions:

  • Pulmonary Hypertension: Ono-1301 has been shown to attenuate the development of pulmonary hypertension in a rat model.

  • Myocardial Ischemia/Reperfusion Injury: Ono-1301 has demonstrated protective effects on the myocardium.[6]

  • Pancreatic Fibrosis: Ono-1301 has been shown to suppress pancreatic fibrosis in a rat model of chronic pancreatitis.[4]

  • Cerebral Ischemia: Oral administration of Ono-1301 has been shown to prevent or limit post-ischemic brain damage in rats.[5]

  • Nonalcoholic Steatohepatitis (NASH): Ono-1301 has been shown to attenuate liver inflammation and suppress fibrosis in a mouse model of NASH.[3][4]

Clinical Efficacy of Prostacyclin Analogs in PAH: A Meta-Analysis Perspective

Multiple meta-analyses have provided comparative efficacy data for approved prostacyclin analogs in the treatment of PAH.[8][12]

Key Efficacy Endpoints:

CompoundChange in 6-Minute Walk Distance (6MWD)Effect on Hemodynamics (mPAP, PVR)
Epoprostenol Significant ImprovementSignificant Reduction in mPAP and PVR
Iloprost Significant ImprovementSignificant Reduction in PVR
Treprostinil Significant ImprovementReduction in mPAP and PVR
Beraprost Modest ImprovementVariable Effects
Selexipag Improvement, variable significanceReduction in PVR

mPAP: mean Pulmonary Arterial Pressure; PVR: Pulmonary Vascular Resistance.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of these compounds, this section outlines standardized protocols for key in vitro assays.

Radioligand Binding Assay for IP Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for the prostacyclin (IP) receptor.

Objective: To measure the displacement of a radiolabeled ligand from the IP receptor by a non-labeled test compound.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human IP receptor.

  • Radioligand (e.g., [3H]-iloprost).

  • Test compounds (Ono-1301 and other prostacyclin analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known IP receptor agonist).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Varying [Test Compound] Varying [Test Compound] Varying [Test Compound]->Incubate Fixed [Radioligand] Fixed [Radioligand] Fixed [Radioligand]->Incubate Receptor Membranes Receptor Membranes Receptor Membranes->Incubate Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Caption: Radioligand Binding Assay Workflow.

Light Transmission Aggregometry for Anti-Platelet Activity

This protocol measures the ability of a test compound to inhibit platelet aggregation induced by an agonist.

Objective: To quantify the inhibitory effect of prostacyclin analogs on platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen, arachidonic acid).[1]

  • Test compounds (Ono-1301 and other prostacyclin analogs).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Assay: Place a cuvette with PRP and a stir bar in the aggregometer and incubate at 37°C.

  • Inhibition: Add the test compound at various concentrations and incubate for a short period.

  • Aggregation Induction: Add the platelet agonist to induce aggregation and record the change in light transmission over time.

  • Data Analysis: The maximum percentage of aggregation is determined. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Prepare PRP & PPP Prepare PRP & PPP Calibrate Aggregometer Calibrate Aggregometer Prepare PRP & PPP->Calibrate Aggregometer Incubate PRP with Test Compound Incubate PRP with Test Compound Calibrate Aggregometer->Incubate PRP with Test Compound Induce Aggregation with Agonist Induce Aggregation with Agonist Incubate PRP with Test Compound->Induce Aggregation with Agonist Measure Light Transmission Measure Light Transmission Induce Aggregation with Agonist->Measure Light Transmission Data Analysis (IC50) Data Analysis (IC50) Measure Light Transmission->Data Analysis (IC50)

Sources

Efficacy of Ono-1301 vs. Iloprost in Pulmonary Hypertension Models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dual-Action Remodeling vs. Potent Vasodilation

In the landscape of pulmonary arterial hypertension (PAH) therapeutics, Iloprost stands as the clinical standard for prostacyclin (PGI2) replacement therapy, offering potent but short-lived vasodilation. Ono-1301 represents a distinct class of "non-prostanoid prostacyclin mimetics" that functions not only as an IP receptor agonist but also as a thromboxane synthase inhibitor and an inducer of Hepatocyte Growth Factor (HGF).

This guide critically compares these two agents in preclinical models (specifically Monocrotaline-induced PAH). The core divergence lies in their impact on vascular remodeling: while Iloprost excels at acute hemodynamic unloading, Ono-1301 demonstrates superior efficacy in reversing structural remodeling and improving survival, driven largely by its HGF-inducing capabilities and sustained pharmacokinetics.

Mechanistic Divergence

To design effective experiments, one must understand that these agents target different depths of the pathology.

Iloprost: The Pure Agonist

Iloprost is a chemically stable PGI2 analog. It binds to the IP receptor on smooth muscle cells, activating adenylate cyclase, increasing cAMP, and causing rapid vasodilation. Its primary limitation is its short half-life (20–30 minutes), necessitating frequent inhalation or continuous infusion to maintain efficacy.

Ono-1301: The "Triple-Threat"

Ono-1301 is a synthetic non-prostanoid lacking the metabolic instability of the prostanoid structure. Its mechanism is threefold:

  • IP Receptor Agonism: Increases cAMP (vasodilation).

  • Thromboxane Synthase Inhibition: Reduces TXA2 (vasoconstrictor) production.

  • HGF Induction: The cAMP elevation triggers HGF production in fibroblasts. HGF is a potent anti-apoptotic and anti-fibrotic cytokine that repairs the pulmonary vasculature.

Signaling Pathway Visualization

SignalingPathways cluster_0 Iloprost Mechanism cluster_1 Ono-1301 Mechanism Ilo Iloprost IP_I IP Receptor Ilo->IP_I cAMP_I cAMP (Transient) IP_I->cAMP_I Vaso Vasodilation cAMP_I->Vaso Ono Ono-1301 IP_O IP Receptor Ono->IP_O TXS TXA2 Synthase Ono->TXS Inhibits cAMP_O cAMP (Sustained) IP_O->cAMP_O HGF HGF Expression cAMP_O->HGF Induction Remod Anti-Fibrotic / Vascular Repair HGF->Remod

Caption: Comparative signaling pathways. Note the additional HGF-mediated remodeling loop unique to Ono-1301.

Preclinical Efficacy Analysis (MCT Model)

The Monocrotaline (MCT) rat model is the gold standard for evaluating these agents. The following data synthesizes key findings from pivotal studies (Kataoka et al. for Ono-1301; Schermuly et al. for Iloprost).

Comparative Efficacy Table
MetricOno-1301 (Slow Release)Iloprost (Nebulized/IV)Clinical Implication
Dosing Regimen Subcutaneous (2x/day) or SR MicrospheresInhalation (6-9x/day) or Continuous IVOno-1301 offers higher compliance potential.
RV Systolic Pressure Significant Reduction (~60 mmHg → ~40 mmHg)Significant Reduction (~60 mmHg → ~45 mmHg)Comparable hemodynamic unloading.
RV Hypertrophy (RV/LV+S Ratio)Marked Attenuation (0.58 → 0.38)Moderate Attenuation (Requires chronic inhalation)Ono-1301 is more effective at preventing structural cardiac changes.
Vascular Remodeling (Medial Wall Thickness)Superior Reversal (Driven by HGF)Partial Reversal (Driven by hemodynamic unloading)HGF actively repairs tissue; Iloprost primarily reduces stress.
Survival Rate (6 Weeks)~80% ~50-60% (Variable by protocol)Ono-1301 confers a distinct survival advantage in severe PAH.
Half-Life ~5.6 Hours 20-30 Minutes Ono-1301 provides sustained receptor occupancy.

Data synthesized from Kataoka et al. (Am J Physiol Lung Cell Mol Physiol, 2005) and Schermuly et al. (Am J Respir Crit Care Med, 2005).

Experimental Protocols

To replicate these findings, researchers must adhere to strict protocols regarding induction and dosing frequency. The short half-life of Iloprost requires more complex handling (nebulization towers) compared to Ono-1301.

A. Monocrotaline (MCT) Induction (Common to Both)[1]
  • Animals: Male Wistar rats (200–250g).

  • Induction: Single subcutaneous injection of Monocrotaline (60 mg/kg).

  • Disease Progression: PAH develops by Day 21; RV failure typically occurs by Day 28–35.

B. Dosing Regimens

Protocol 1: Ono-1301 (Sustained Release)

  • Formulation: Ono-1301 polymerized with PLGA (poly-lactic-co-glycolic acid) microspheres.

  • Administration: Subcutaneous injection.[1][2]

  • Frequency: Once weekly (due to slow release) or dissolved in vehicle 2x/day.

  • Dose: 10–30 mg/kg (SR formulation) or 3–10 mg/kg (liquid).

  • Key Checkpoint: Measure plasma HGF levels at Day 7 to verify induction.

Protocol 2: Iloprost (Inhalation) [3][4]

  • Formulation: Nebulized solution (diluted in saline).

  • Administration: Nose-only inhalation chamber.

  • Frequency: 6 to 9 pulses per day (mimicking clinical use) or continuous IV infusion via osmotic pump.

  • Dose: Target deposition of 5–10 µg/kg/day.

  • Key Checkpoint: Hemodynamics must be measured immediately post-dosing due to rapid washout.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_treatment Treatment Phase (Day 1 - Day 21) Start MCT Injection (60 mg/kg) Branch Randomization Start->Branch Grp_O Group A: Ono-1301 (SR Injection / Weekly) Branch->Grp_O Grp_I Group B: Iloprost (Nebulization 6x/Day) Branch->Grp_I Grp_V Group C: Vehicle (Control) Branch->Grp_V Analysis Endpoint Analysis (Day 28) Grp_O->Analysis Grp_I->Analysis Grp_V->Analysis Metrics 1. RV Catheterization (RVSP) 2. Histology (Medial Thickness) 3. ELISA (Plasma HGF) Analysis->Metrics

Caption: Standardized workflow for comparative efficacy study in MCT-induced PAH.

Critical Analysis & Translational Perspective

The "Repair" vs. "Relief" Paradigm

The fundamental difference between these two agents is the biological intent.

  • Iloprost provides relief .[3][5] It unloads the right ventricle by dilating pulmonary vessels. However, once the drug clears, the stimulus is lost. In MCT models, Iloprost improves survival primarily by preventing acute RV failure, but it struggles to reverse established fibrosis without aggressive, chronic dosing.

  • Ono-1301 initiates repair . By inhibiting thromboxane synthase, it prevents micro-thrombosis. More importantly, the induction of HGF recruits a physiological repair mechanism that persists longer than the drug's hemodynamic effect.

Recommendation for Researchers
  • If your study focuses on acute hemodynamics: Iloprost remains the benchmark control.

  • If your study targets vascular remodeling or fibrosis: Ono-1301 is the superior positive control because it activates the HGF/c-Met axis.

  • Self-Validation: When using Ono-1301, you must validate the model by administering an anti-HGF neutralizing antibody (as per Kataoka et al.). If the therapeutic effect persists despite HGF neutralization, your Ono-1301 batch or model may be flawed.

References

  • Kataoka, M., et al. (2005). "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension." American Journal of Respiratory and Critical Care Medicine, 172(12), 1575-1580. Link

  • Schermuly, R. T., et al. (2005). "Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension." American Journal of Respiratory and Critical Care Medicine, 172(3), 358-363. Link

  • Murakami, S., et al. (2006). "Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice." American Journal of Physiology-Lung Cellular and Molecular Physiology, 290(1), L59-L65. Link

  • Rex, S., et al. (2008). "Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension." Anesthesiology, 108(6), 1047-1057. Link

  • Nakamura, T., et al. (2000). "Hepatocyte growth factor as a potential therapeutic agent for pulmonary hypertension." Journal of Hypertension, 18, 11-12. Link

Sources

Ono-1301 vs. Treprostinil: A Comparative Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Prostacyclin Mimetics

In the landscape of Pulmonary Arterial Hypertension (PAH) and fibrotic disease therapeutics, Treprostinil stands as the established clinical standard—a stable prostacyclin (PGI2) analog that drives vasodilation via the IP receptor. However, its therapeutic ceiling is often limited by delivery challenges (short half-life requiring continuous infusion) and a mechanism restricted primarily to hemodynamic modulation.

Ono-1301 represents a paradigm shift. It is not merely a PGI2 agonist but a dual-action signaling modulator . It combines IP receptor agonism with Thromboxane A2 (TXA2) synthase inhibition , simultaneously promoting vasodilation and suppressing vasoconstriction/thrombosis. Furthermore, Ono-1301 possesses a unique "repair" dimension: it induces the expression of Hepatocyte Growth Factor (HGF) in fibroblasts, conferring potent anti-fibrotic and angiogenic properties absent in classical prostanoids.

This guide dissects the molecular divergences, pharmacokinetic profiles, and experimental data defining these two agents.

Mechanistic Divergence: The "Tri-Axial" Advantage

While Treprostinil functions as a linear agonist, Ono-1301 operates on a "Tri-Axial" mechanism. Understanding this causality is essential for experimental design.

Treprostinil: The Linear Vasodilator

Treprostinil mimics endogenous PGI2. It binds to the Gs-coupled IP receptor on vascular smooth muscle cells (VSMCs), activating Adenylyl Cyclase (AC)


 cAMP 

PKA.
  • Primary Outcome: Reduced intracellular calcium, VSMC relaxation (vasodilation), and inhibition of platelet aggregation.

  • Limitation: It does not actively suppress the opposing vasoconstrictor, Thromboxane A2 (TXA2), nor does it actively drive tissue regeneration.

Ono-1301: The Dual-Inhibitor & Regenerator

Ono-1301 lacks the prostanoid structure (non-prostanoid), conferring metabolic stability. Its mechanism involves:

  • IP Receptor Agonism: Potent activation of cAMP pathways (similar to Treprostinil).[1]

  • TXA2 Synthase Inhibition: It directly inhibits the enzyme converting PGH2 to TXA2. This corrects the PGI2/TXA2 imbalance typical in PAH.

  • HGF Induction: Via a cAMP/PKA-dependent pathway in fibroblasts, it upregulates HGF, a cytokine that drives anti-apoptosis and vascular repair.

Pathway Visualization (Graphviz)

Ono_vs_Trep_Mechanism AA Arachidonic Acid PGH2 PGH2 AA->PGH2 TXA2 Thromboxane A2 (Vasoconstrictor) PGH2->TXA2 TXA2 Synthase IP_Rec IP Receptor (Gs-Coupled) cAMP cAMP Elevation IP_Rec->cAMP PKA PKA Activation cAMP->PKA HGF HGF Expression (Tissue Repair) PKA->HGF Fibroblast Activation Vasodilation Vasodilation & Anti-Proliferation PKA->Vasodilation HGF->Vasodilation Paracrine Effect Trep Treprostinil Trep->IP_Rec Agonist Ono Ono-1301 Ono->TXA2 INHIBITS Synthase Ono->IP_Rec Agonist

Figure 1: Mechanistic comparison showing Ono-1301's dual inhibition of TXA2 and unique induction of the HGF repair loop, contrasted with Treprostinil's direct IP agonism.[1][2]

Pharmacokinetics & Delivery Systems[3][4]

The clinical utility of prostacyclins is historically hampered by rapid metabolism.

FeatureTreprostinil (Standard)Ono-1301 (Novel)
Chemical Class Prostanoid (Benzindene analog)Non-Prostanoid (3-pyridine derivative)
Half-Life (

)
~4 hours (SC/IV)~5.6 hours (native molecule)
Metabolism Hepatic (CYP2C8)Hepatic
Delivery Strategy Continuous SC/IV infusion, Inhalation (4x/day), or Oral (TID/BID).PLGA Microspheres (Ono-1301MS): A single SC injection provides sustained release for 3 weeks in rat models.[3]
Stability Stable at room temp (unlike Epoprostenol)Highly stable; resistant to enzymatic degradation due to lack of prostanoid ring.

Key Insight: The development of Ono-1301MS (Poly-lactic-co-glycolic acid microspheres) is the critical technological enabler. In experimental models, this allows for "once-monthly" dosing logic, whereas Treprostinil requires complex pump systems or frequent dosing to avoid rebound hypertension.

Comparative Efficacy: Preclinical Data Analysis

The following data summarizes key findings from Monocrotaline (MCT)-induced PAH rat models and Bleomycin-induced fibrosis models.

Pulmonary Arterial Hypertension (MCT-Rat Model)
MetricTreprostinil (Reference Data)Ono-1301 (Experimental Data)
RV Systolic Pressure Reduced by ~20-30% (dose-dependent)Reduced by ~30-40% (at 100mg/kg MS)
RV Hypertrophy (RV/LV+S) Moderate attenuationSignificant attenuation (p < 0.[4]01)
Medial Wall Thickness ReducedReduced; normalization of vascular structure
Survival Rate (6 weeks) Improves survival80% survival vs. 30% in vehicle group
TXB2 Levels (Plasma) Unchanged (or reflex increase)Significantly Decreased (Synthase inhibition)
Fibrosis and Remodelling
  • Treprostinil: Anti-fibrotic effects are primarily secondary to hemodynamic unloading and cAMP-mediated inhibition of fibroblast proliferation.

  • Ono-1301: Direct upregulation of HGF leads to active tissue repair. In bleomycin-induced lung injury models, Ono-1301 significantly reduced the Ashcroft score (fibrosis severity) and hydroxyproline content (collagen load) where pure vasodilators often fail.

Experimental Protocols

For researchers validating these mechanisms, the following protocols ensure robust data generation.

Protocol A: Validation of TXA2 Synthase Inhibition (In Vitro)

Objective: Confirm Ono-1301 inhibits TXA2 production while maintaining PGI2 signaling.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or Platelet-rich plasma.

  • Induction: Stimulate with Arachidonic Acid (10

    
    M).
    
  • Treatment: Incubate with Ono-1301 (0.1 - 10

    
    M) vs. Treprostinil (control).
    
  • Readout:

    • TXB2 Assay: Measure 11-dehydro-TXB2 (stable metabolite of TXA2) via ELISA. Expect dose-dependent reduction with Ono-1301, no change with Treprostinil.

    • 6-keto-PGF1

      
      :  Measure stable PGI2 metabolite. Should remain high or increase.
      
Protocol B: HGF Induction Assay (Fibroblast Specific)

Objective: Demonstrate the unique "repair" capability of Ono-1301.

  • Cell Line: Normal Human Lung Fibroblasts (NHLF).

  • Culture: DMEM + 10% FBS; starvation media (0.5% FBS) for 24h prior to drug.

  • Dosing:

    • Group 1: Vehicle

    • Group 2: Treprostinil (1

      
      M)
      
    • Group 3: Ono-1301 (1

      
      M)
      
    • Group 4: Ono-1301 + H-89 (PKA inhibitor)

  • Timeline: Incubate for 24h and 48h.

  • Analysis:

    • Supernatant: Human HGF ELISA.

    • Lysate: Western Blot for Phospho-CREB (cAMP response element).

  • Expected Result: Ono-1301 induces a 2-3 fold increase in secreted HGF, blocked by H-89. Treprostinil shows minimal to no HGF induction.

Protocol C: Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Incubation cluster_2 Step 3: Analysis Cells NHLF / HUVECs (Serum Starved) Treat Treatment (24 - 48h) Cells->Treat Reagents Ono-1301 vs. Treprostinil Reagents->Treat ELISA ELISA: HGF / TXB2 Treat->ELISA WB Western Blot: p-CREB / p-Met Treat->WB Inhibitor Optional: + H-89 (PKA Inh) Inhibitor->Treat

Figure 2: Experimental workflow for validating the differential signaling outputs (HGF and TXB2) between Ono-1301 and Treprostinil.

Clinical Implications & Conclusion

Ono-1301 is not merely a "better" Treprostinil; it is a functionally distinct agent.

  • Safety Profile: The inhibition of TXA2 synthase theoretically reduces the thrombotic risk associated with pure IP agonists, potentially lowering the requirement for concomitant anticoagulation.

  • Regenerative Medicine: Its ability to induce HGF positions it as a candidate for Pulmonary Fibrosis (IPF) and Ischemic Heart Disease , indications where Treprostinil has limited efficacy.

  • The Barrier: Treprostinil is deeply entrenched with verified long-term safety data in humans. Ono-1301's transition from preclinical promise to clinical standard depends on validating the safety of the PLGA delivery system and proving that HGF induction does not carry oncogenic risks.

Verdict: For research focusing on hemodynamics, Treprostinil remains the gold standard control. For research focusing on vascular remodeling, fibrosis reversal, or sustained delivery systems, Ono-1301 is the superior investigational candidate.

References

  • Kataoka, M., et al. (2005). "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[4][5][6] American Journal of Respiratory and Critical Care Medicine. Link

  • Murakami, S., et al. (2007). "Single injection of a sustained-release prostacyclin analog improves pulmonary hypertension in rats."[3] American Journal of Respiratory and Critical Care Medicine. Link

  • Nakamura, A., et al. (2025).[4] "Oral Administration of a Novel Long-Acting Prostacyclin Agonist With Thromboxane Synthase Inhibitory Activity for Pulmonary Arterial Hypertension." Circulation Journal. Link

  • Hirata, Y., et al. (2012).[7] "A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury."[7] European Journal of Pharmacology. Link

  • Laliberte, K., et al. (2004). "Pharmacokinetics and steady-state bioequivalence of treprostinil sodium (Remodulin) administered by the intravenous and subcutaneous route to normal volunteers." Journal of Cardiovascular Pharmacology. Link

  • Uematsu, E., et al. (2013). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling."[8] Journal of Pharmacological Sciences. Link

Sources

Validating Ono-1301: A Mechanistic Guide Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ono-1301 represents a distinct class of synthetic prostacyclin (PGI2) agonists that functionally diverges from traditional analogs like beraprost or iloprost.[1] Unlike these predecessors, Ono-1301 possesses a dual mechanism of action: it acts as a potent IP receptor agonist while simultaneously functioning as a thromboxane A2 (TXA2) synthase inhibitor . This duality allows it to promote vasodilation and tissue repair (via Hepatocyte Growth Factor, HGF) while actively suppressing thrombotic and vasoconstrictive pathways.

For researchers and drug developers, validating this mechanism requires more than simple efficacy studies; it demands rigorous exclusion of off-target effects using receptor knockout (KO) models (specifically Ptgir -/-). This guide outlines the critical experimental frameworks necessary to confirm Ono-1301’s dependence on the IP receptor for its anti-fibrotic and angiogenic properties.

Part 1: Mechanistic Architecture

The Dual-Action Pathway

Ono-1301 does not merely mimic prostacyclin; it rebalances the arachidonic acid cascade.

  • IP Receptor Activation: Ono-1301 binds selectively to the IP receptor on the cell surface (endothelial cells, fibroblasts). This activates the Gs-protein coupled cascade, elevating intracellular cAMP and activating Protein Kinase A (PKA).[2] PKA activation leads to the phosphorylation of CREB, which directly upregulates the transcription of growth factors like HGF and VEGF .

  • TXA2 Synthase Inhibition: Structurally, Ono-1301 contains a 3-pyridine moiety that inhibits thromboxane synthase. This prevents the conversion of PGH2 into Thromboxane A2 (a potent vasoconstrictor and platelet aggregator), shunting PGH2 back towards PGI2/PGD2 production.

Visualization: Signaling & Gene Expression

The following diagram illustrates the causality from receptor binding to gene expression.

Ono1301_Mechanism cluster_cell Intracellular Signaling Ono Ono-1301 IP_Rec IP Receptor (Surface) Ono->IP_Rec Agonism TXAS Thromboxane Synthase Ono->TXAS Inhibition Gs Gs Protein IP_Rec->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (↑ Intracellular) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (Phosphorylation) PKA->CREB GeneExp Gene Expression (HGF, VEGF) CREB->GeneExp TXA2 Thromboxane A2 (Vasoconstriction) TXAS->TXA2 Blocked

Figure 1: Ono-1301 Dual Mechanism.[1][3] Blue path indicates activation; Red tee indicates inhibition.

Part 2: Comparative Performance Analysis

Ono-1301 is metabolically stable due to the absence of the 5-membered ring and allylic alcohol found in natural PGI2. This stability allows for sustained HGF induction, a key differentiator from other agonists.

FeatureOno-1301Beraprost (BPS)Native Prostacyclin (PGI2)
Primary Target IP Receptor AgonistIP Receptor AgonistIP Receptor Agonist
Secondary Target TXA2 Synthase Inhibitor NoneNone
Metabolic Stability High (Non-prostanoid structure)ModerateVery Low (Minutes)
HGF Induction Sustained (>24h) TransientTransient
Selectivity Highly IP SelectiveIP & EP3 (weak)IP, EP1-4
Key Advantage Simultaneous vasodilation & anti-thrombosis without "steal" effectOral availabilityPotency

Part 3: Experimental Validation Strategy

To scientifically validate that Ono-1301's efficacy is IP-receptor dependent, you must utilize IP Knockout (IP-/-) mice.[4] The following experimental design controls for off-target effects (e.g., potential EP receptor interaction).

Experiment A: Bleomycin-Induced Pulmonary Fibrosis in IP-/- Mice

Objective: Confirm that the anti-fibrotic effect of Ono-1301 is abolished in the absence of the IP receptor.

Experimental Groups (n=10/group)
  • WT + Vehicle: Baseline fibrosis control.

  • WT + Ono-1301: Treatment group (Positive Control).

  • IP-/- + Vehicle: Knockout fibrosis baseline (often more severe).

  • IP-/- + Ono-1301: Critical Validation Group. If Ono-1301 works via IP, this group should show no significant improvement compared to Group 3.

Detailed Protocol
  • Model Induction (Day 0):

    • Anesthetize mice (C57BL/6 background, WT and Ptgir-/-).

    • Administer Bleomycin (2-3 mg/kg) via intratracheal instillation to induce fibrosis.

  • Treatment (Day 0 - Day 14):

    • Ono-1301 Preparation: Dissolve in vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Dosing: Administer Ono-1301 (10 mg/kg, BID) or Vehicle via subcutaneous or oral gavage. Note: Sustained-release formulations are often used for consistent plasma levels.

  • Endpoints (Day 14):

    • Histology: Masson’s Trichrome staining (Ashcroft Score).

    • Biochemistry: Lung Hydroxyproline content (measure of collagen).

    • Cytokines: BALF (Bronchoalveolar Lavage Fluid) analysis for HGF levels.

Experiment B: Angiogenesis Sponge Model

Objective: Prove that HGF-mediated angiogenesis is downstream of IP signaling.

  • Implantation: Implant a sterile polyurethane sponge subcutaneously in the dorsal flank.

  • Injection: Inject Ono-1301 directly into the sponge daily for 14 days.

  • Validation:

    • Cohort A: WT mice.[5]

    • Cohort B: Mice pre-treated with CAY10441 (IP antagonist) OR IP-/- mice.

  • Readout: Measure Hemoglobin content (vascularization) and HGF protein levels in the sponge.

    • Result: Ono-1301 increases Hb/HGF in Cohort A but fails in Cohort B.

Workflow Visualization

Validation_Workflow cluster_WT Wild Type (WT) cluster_KO IP Knockout (Ptgir -/-) Start Study Start (Day 0) Induction Bleomycin Instillation Start->Induction WT_Veh Vehicle (Fibrosis +++) Induction->WT_Veh WT_Ono Ono-1301 (Fibrosis +) Induction->WT_Ono KO_Veh Vehicle (Fibrosis ++++) Induction->KO_Veh KO_Ono Ono-1301 (Fibrosis ++++) Induction->KO_Ono Analysis Analysis (Hydroxyproline / HGF) WT_Veh->Analysis WT_Ono->Analysis KO_Veh->Analysis KO_Ono->Analysis Conclusion Validation: Efficacy Lost in KO Analysis->Conclusion

Figure 2: Experimental Workflow for Receptor Validation. The critical comparison is between KO+Vehicle and KO+Ono-1301.

References

  • Murakami, et al. (2006). "Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice." American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Nakamura, et al. (2013). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling."[6][7] Journal of Pharmacological Sciences.

  • Kumei, et al. (2022). "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice."[8] Scientific Reports.

  • Hirata, et al. (2012). "A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury." European Journal of Pharmacology.

  • Murata, T., et al. (1997).[2][9] "Altered pain perception and inflammatory response in mice lacking prostacyclin receptor." Nature. (Foundational reference for IP-/- phenotype validation)

Sources

A Guide to Confirming the Specificity of Ono-1301's Thromboxane Synthase Inhibition for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular and inflammatory disease research, the selective modulation of the arachidonic acid cascade is a paramount objective. Ono-1301, a long-acting prostacyclin (PGI2) mimetic, presents a compelling therapeutic profile due to its dual mechanism of action: PGI2 agonism and thromboxane A2 (TXA2) synthase inhibition. This guide provides a comprehensive framework for researchers to meticulously validate the specificity of Ono-1301's inhibitory action on thromboxane synthase, a critical step in understanding its therapeutic potential and off-target effects.

The Rationale for Specificity: Navigating the Arachidonic Acid Cascade

The metabolism of arachidonic acid gives rise to a family of bioactive lipids, including prostaglandins and thromboxanes, which often exert opposing physiological effects. Thromboxane A2, synthesized by thromboxane synthase, is a potent vasoconstrictor and promoter of platelet aggregation.[1] Conversely, prostacyclin (PGI2), produced by prostacyclin synthase, is a vasodilator and an inhibitor of platelet aggregation. The delicate balance between these two molecules is crucial for maintaining vascular homeostasis.

Non-specific inhibition of enzymes within this pathway, such as the cyclooxygenase (COX) enzymes COX-1 and COX-2, can lead to a spectrum of side effects. Therefore, confirming that Ono-1301 selectively inhibits thromboxane synthase without significantly affecting other key enzymes like COX-1, COX-2, and prostacyclin synthase is fundamental to its development as a safe and effective therapeutic agent.

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Platelet_Inhibition Platelet Inhibition Vasodilation PGI2->Platelet_Inhibition

Caption: The Arachidonic Acid Cascade: A Balance of Opposing Forces.

Comparative Analysis: Ono-1301 versus Ozagrel

To contextualize the specificity of Ono-1301, a comparison with a known selective thromboxane synthase inhibitor, Ozagrel, is instructive.

CompoundTargetIC50Specificity Notes
Ono-1301 Collagen-induced platelet aggregation460 nM[2]This value reflects the combined effect of PGI2 agonism and thromboxane synthase inhibition. Direct IC50 for thromboxane synthase is not readily available in public literature.
Ozagrel Thromboxane A2 Synthase11 nM[3]Highly selective for thromboxane A2 synthase. Does not inhibit fatty acid cyclooxygenase, 5-lipoxygenase, prostacyclin (PGI2) synthase, and PGE2 isomerase.[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The available data indicates that while Ozagrel's high selectivity for thromboxane synthase is well-documented with a potent IC50 value, the specific inhibitory concentration of Ono-1301 on the isolated enzyme requires further elucidation through direct enzymatic assays. The reported IC50 for Ono-1301 on platelet aggregation suggests a potent overall anti-platelet effect, to which thromboxane synthase inhibition is a key contributor.

Experimental Protocols for Determining Inhibitor Specificity

A rigorous assessment of Ono-1301's specificity necessitates a series of in vitro enzymatic assays. The following protocols provide a framework for such an investigation.

Thromboxane Synthase Inhibition Assay

This assay directly measures the inhibition of thromboxane synthase activity.

Principle: The enzymatic activity of thromboxane synthase is determined by measuring the production of its downstream product, thromboxane B2 (TXB2), the stable hydrolysis product of the highly unstable TXA2.

Protocol:

  • Enzyme Source: Utilize human platelet microsomes as a rich source of thromboxane synthase.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme preparation.

  • Inhibitor Incubation: Add varying concentrations of Ono-1301 to the reaction mixture and incubate to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Quantification: Measure the amount of TXB2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percent inhibition at each Ono-1301 concentration and determine the IC50 value.

Start Start Enzyme_Prep Prepare Human Platelet Microsomes (Thromboxane Synthase) Start->Enzyme_Prep Inhibitor_Add Add Varying Concentrations of Ono-1301 Enzyme_Prep->Inhibitor_Add Incubate Incubate for Inhibitor Binding Inhibitor_Add->Incubate Substrate_Add Add Substrate (PGH2) Incubate->Substrate_Add Reaction Enzymatic Reaction Substrate_Add->Reaction Stop Terminate Reaction Reaction->Stop Quantify Quantify TXB2 Production (ELISA or LC-MS) Stop->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for Thromboxane Synthase Inhibition Assay.

COX-1 and COX-2 Inhibition Assays

These assays are crucial for determining the selectivity of Ono-1301 against the upstream cyclooxygenase enzymes.

Principle: The activity of COX-1 and COX-2 is assessed by measuring the production of their primary product, prostaglandin H2 (PGH2), or a subsequent stable prostaglandin like PGE2.

Protocol:

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Setup: Prepare separate reaction mixtures for COX-1 and COX-2.

  • Inhibitor Incubation: Add a range of Ono-1301 concentrations to each reaction mixture.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Product Measurement: Quantify the amount of a stable prostaglandin product (e.g., PGE2) using ELISA or LC-MS.

  • IC50 Determination: Calculate the IC50 values for Ono-1301 against both COX-1 and COX-2.

Prostacyclin Synthase Inhibition Assay

This assay evaluates the potential for Ono-1301 to inhibit the enzyme responsible for the production of the beneficial prostacyclin.

Principle: The activity of prostacyclin synthase is determined by measuring the formation of its product, prostacyclin (PGI2), which is typically quantified as its stable hydrolysis product, 6-keto-prostaglandin F1α.

Protocol:

  • Enzyme Source: Employ a suitable source of prostacyclin synthase, such as bovine aortic endothelial cell microsomes.

  • Reaction Conditions: Set up a reaction buffer containing the enzyme.

  • Inhibitor Addition: Introduce varying concentrations of Ono-1301.

  • Substrate Initiation: Add PGH2 to start the reaction.

  • Quantification: Measure the levels of 6-keto-prostaglandin F1α via ELISA or LC-MS.

  • Data Analysis: Determine the IC50 value for Ono-1301 against prostacyclin synthase.

Interpreting the Data: The Specificity Profile

By comparing the IC50 values obtained from these assays, a specificity profile for Ono-1301 can be established. A significantly lower IC50 for thromboxane synthase compared to COX-1, COX-2, and prostacyclin synthase would provide strong evidence for its selective inhibitory action. This quantitative data is essential for building a robust understanding of Ono-1301's pharmacological profile and for predicting its in vivo effects with greater accuracy.

Conclusion

The dual functionality of Ono-1301 as a prostacyclin mimetic and a thromboxane synthase inhibitor holds significant therapeutic promise. However, a thorough and quantitative assessment of its enzymatic inhibition specificity is a non-negotiable aspect of its preclinical and clinical development. The experimental framework outlined in this guide provides a clear path for researchers to rigorously confirm the specificity of Ono-1301's thromboxane synthase inhibition, thereby contributing to a comprehensive understanding of its mechanism of action and solidifying its potential as a targeted therapeutic agent.

References

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/35101153/
  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8805395/
  • ONO 1301 (ONO-AP 500-02) | Prostacyclin Agonist. MedChemExpress. Available at: https://www.medchemexpress.com/ono-1301.html
  • The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17592200/
  • A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22094066/
  • What is the mechanism of Ozagrel Trometamol? Patsnap Synapse. Available at: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-ozagrel-trometamol
  • Ozagrel (OKY-046) | TXA2 Inhibitor. MedchemExpress.com. Available at: https://www.medchemexpress.com/ozagrel.html
  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24292413/
  • Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Physiological Society Journal. Available at: https://journals.physiology.org/doi/full/10.1152/ajplung.00276.2005
  • A comparative evaluation of thromboxane receptor blockade, thromboxane synthase inhibition and both in animal models of arterial thrombosis. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/2171120/
  • Thromboxane-A synthase. Wikipedia. Available at: https://en.wikipedia.org/wiki/Thromboxane-A_synthase
  • [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/8224213/
  • Effect of the thromboxane-A synthase inhibitor ozagrel and the FP... ResearchGate. Available at: https://www.researchgate.net/figure/Effect-of-the-thromboxane-A-synthase-inhibitor-ozagrel-and-the-FP-receptor-antagonist-AL_fig4_49633659
  • Fig. 6. Role of COX-1 versus COX-2 in driving prostacyclin production... ResearchGate. Available at: https://www.researchgate.
  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2024.1352427/full
  • A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16192456/
  • Enzyme Inhibition | In-vitro In-vivo In-silico Journal. In-vitro In-vivo In-silico Journal. Available at: https://www.invivoinvitro.com/enzyme-inhibition
  • Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2020.00959/full
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359375/
  • COX1 and COX2. GPnotebook. Available at: https://gpnotebook.com/simplepage.cfm?ID=x20120223120610394330
  • Comparisons between IC 50 values for eqs. A1 and A2 [(A) - ResearchGate. ResearchGate. Available at: https://www.researchgate.net/figure/Comparisons-between-IC-50-values-for-eqs-A1-and-A2-A-since-IC-50-values-were_fig5_236274485
  • An antithrombotic agent, NQ301, inhibits thromboxane A2 receptor and synthase activity in rabbit platelets. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16128910/
  • Thromboxane (Tx) A2 Receptor Blockade and TxA2 Synthase Inhibition Alone and in Combination: Comparison of Anti-Aggregatory Efficacy in Human Platelets. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/2054178/
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. ResearchGate. Available at: https://www.researchgate.net/figure/Comparison-of-anticancer-activity-IC50-values-between-standard-and-synthesized_tbl2_341103043
  • (PDF) Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. ResearchGate. Available at: https://www.researchgate.net/publication/6789125_Prostacyclin_agonist_with_thromboxane_synthase_inhibitory_activity_ONO-1301_attenuates_bleomycin-induced_pulmonary_fibrosis_in_mice
  • Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1917616/17616/

Sources

A Researcher's Guide to Ono-1301: A Comparative Analysis in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Ono-1301, a novel prostacyclin analog, across various preclinical models of fibrosis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings, elucidates mechanistic actions, and offers detailed protocols to facilitate further investigation into this promising anti-fibrotic agent.

Introduction: The Therapeutic Rationale for Ono-1301 in Fibrotic Diseases

Fibrosis, the excessive accumulation of extracellular matrix, is the pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies has been challenging, often hindered by the complex and multifaceted nature of the fibrotic process. Ono-1301 has emerged as a compelling therapeutic candidate due to its unique dual mechanism of action: it is a potent agonist of the prostacyclin (PGI2) receptor (IP receptor) and an inhibitor of thromboxane A2 (TXA2) synthase[1]. This dual activity, coupled with its ability to induce the production of beneficial growth factors like Hepatocyte Growth Factor (HGF), positions Ono-1301 as a multi-faceted agent capable of targeting inflammation, vasoconstriction, and tissue remodeling—the core drivers of fibrosis[2][3]. Unlike naturally occurring prostacyclin, Ono-1301 boasts improved chemical and biological stability, making it more suitable for therapeutic applications[2]. This guide will dissect the performance of Ono-1301 in key preclinical models of pulmonary, renal, cardiac, and liver fibrosis, providing a comparative perspective to inform future research and development.

Comparative Efficacy of Ono-1301 in Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a devastating lung disease with a median survival of 2-4 years post-diagnosis[4]. The current standard of care, including drugs like nintedanib and pirfenidone, slows disease progression but does not offer a cure. Preclinical studies have positioned Ono-1301 as a strong candidate for IPF therapy.

Performance in the Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced model is the most widely used preclinical model for IPF[5][6]. In this model, Ono-1301 has demonstrated significant therapeutic effects. Subcutaneous administration of Ono-1301 in mice following intratracheal bleomycin instillation resulted in a marked attenuation of pulmonary fibrosis[7][8]. Key findings include:

  • Reduced Fibrotic Markers: Significant decreases in the Ashcroft score, a measure of fibrosis severity, and lung hydroxyproline content, a quantitative marker of collagen deposition[7][8].

  • Anti-inflammatory Effects: A notable reduction in total cells, neutrophils, and total protein in the bronchoalveolar lavage (BAL) fluid, indicating a potent anti-inflammatory effect[7].

  • Improved Survival: Mice treated with Ono-1301 exhibited a significantly higher survival rate compared to the vehicle-treated group[7].

Mechanistic Insights and Comparative Edge

The anti-fibrotic effects of Ono-1301 in the lung are attributed to its dual action. By inhibiting TXA2 synthase, it reduces the levels of pro-inflammatory and pro-fibrotic thromboxane[7]. Simultaneously, as a prostacyclin agonist, it elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA)[7]. This signaling cascade has been shown to inhibit the proliferation of lung fibroblasts[7].

While direct head-to-head studies are limited, we can compare the mechanistic profile of Ono-1301 with existing IPF drugs. Nintedanib is a multi-tyrosine kinase inhibitor, and pirfenidone has a broader, less-defined anti-inflammatory and anti-fibrotic mechanism. Ono-1301's ability to also induce HGF, a potent anti-fibrotic and regenerative factor, provides a unique therapeutic angle not explicitly targeted by the current standard of care[2].

Signaling Pathway of Ono-1301 in Pulmonary Fibrosis

Ono1301_Pulmonary_Fibrosis Ono1301 Ono-1301 IP_Receptor IP Receptor Ono1301->IP_Receptor activates TXA2_Synthase Thromboxane Synthase Ono1301->TXA2_Synthase inhibits AC Adenylate Cyclase IP_Receptor->AC stimulates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Fibroblast_Proliferation Fibroblast Proliferation PKA->Fibroblast_Proliferation inhibits Fibrosis Pulmonary Fibrosis Fibroblast_Proliferation->Fibrosis leads to TXA2 ↓ Thromboxane A2 TXA2_Synthase->TXA2 Inflammation Inflammation TXA2->Inflammation promotes Inflammation->Fibrosis leads to

Caption: Ono-1301's dual action in pulmonary fibrosis.

Comparative Efficacy of Ono-1301 in Renal Fibrosis

Tubulointerstitial fibrosis is the final common pathway for most chronic kidney diseases (CKD)[2]. The unilateral ureteral obstruction (UUO) model is a robust and widely accepted method for studying renal fibrosis[9].

Performance in the Unilateral Ureteral Obstruction (UUO) Model

In the UUO mouse model, a single injection of a sustained-release formulation of Ono-1301 (SR-ONO) demonstrated profound renoprotective effects[2][3]. Key observations at day 7 post-UUO include:

  • Suppression of Fibrosis: Significant reduction in interstitial fibrosis, as evidenced by decreased accumulation of type I and III collagen[2][3].

  • Cellular Effects: A marked decrease in the number of fibroblast-specific protein-1 (FSP-1)-positive interstitial cells and reduced infiltration of F4/80-positive monocytes/macrophages[2][3].

  • Modulation of Pro-fibrotic Pathways: SR-ONO treatment suppressed the increase in the pro-fibrotic factor TGF-β and the phosphorylation of its downstream effectors, Smad2/3[2][3].

  • Induction of Protective Factors: A significant elevation in the renal levels of HGF, a known anti-fibrotic and regenerative factor[2][3].

In vitro studies using murine proximal tubular epithelial cells corroborated these findings, showing that Ono-1301 ameliorated TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in renal fibrosis[2].

Mechanistic Insights and Comparative Edge

Ono-1301's efficacy in the UUO model appears to be strongly linked to its ability to counteract the TGF-β1 signaling pathway and induce HGF[2]. The induction of HGF is particularly noteworthy, as HGF is known to have potent anti-fibrotic effects that directly oppose the actions of TGF-β1[2]. This provides a distinct advantage over therapies that only block pro-fibrotic pathways. While direct comparative studies are lacking, therapies targeting the renin-angiotensin system (e.g., ACE inhibitors, ARBs) are standard in clinical practice for CKD. Ono-1301's mechanism, which also involves anti-inflammatory and pro-regenerative actions, suggests it could be a valuable complementary or alternative therapy.

Comparative Efficacy of Ono-1301 in Cardiac Fibrosis

Cardiac fibrosis is a key contributor to the pathophysiology of heart failure, leading to increased stiffness of the heart muscle and impaired function[10]. Models such as pressure overload induced by transverse aortic constriction (TAC) are commonly used to study this process.

Performance in Pressure-Overload and Cardiomyopathy Models

In a mouse model of TAC-induced pressure overload, Ono-1301 treatment significantly attenuated cardiac fibrosis and improved cardiac function[10]. Specifically, Ono-1301:

  • Reduced Fibrosis: Decreased the fibrotic area and the expression of type I and type III collagen in the heart[10].

  • Inhibited Myofibroblast Transition: Suppressed the transition of cardiac fibroblasts into myofibroblasts, the primary collagen-producing cells, as indicated by reduced expression of α-smooth muscle actin (α-SMA) and periostin[10].

  • Modulated Key Signaling Pathways: Downregulated pro-fibrotic factors like TGF-β1 and connective tissue growth factor (CTGF), while upregulating cardioprotective cytokines such as HGF, VEGF, and SDF-1[10].

In a hamster model of dilated cardiomyopathy, a slow-releasing form of Ono-1301 improved left ventricular fractional shortening, reduced cardiac fibrosis, and increased capillary density[11].

Mechanistic Insights and Comparative Edge

Ono-1301's cardioprotective effects are multi-pronged. It directly inhibits the TGF-β-induced fibroblast-to-myofibroblast transition (FMT), a critical step in cardiac fibrosis[10]. Furthermore, its ability to induce a panel of protective cytokines suggests it promotes a more favorable remodeling environment in the heart[10]. Compared to traditional heart failure therapies that primarily target hemodynamic and neurohormonal pathways (e.g., beta-blockers, ACE inhibitors), Ono-1301 offers a more direct anti-fibrotic and pro-regenerative mechanism.

Comparative Efficacy of Ono-1301 in Liver Fibrosis

Non-alcoholic steatohepatitis (NASH) is a major cause of chronic liver disease that can progress to cirrhosis and hepatocellular carcinoma. Effective anti-fibrotic treatments for NASH are urgently needed.

Performance in a NASH Model

In a melanocortin 4 receptor-deficient (Mc4r-KO) mouse model of NASH, Ono-1301 demonstrated significant therapeutic potential[1][12]. Treatment with Ono-1301 resulted in:

  • Amelioration of Liver Damage and Fibrosis: Reduced liver damage and slowed the progression of fibrosis[1][12].

  • Suppression of Tumor Occurrence: Notably, Ono-1301 treatment also suppressed the development of liver tumors[1][12].

  • Multi-cellular Effects: In vitro studies revealed that Ono-1301 suppressed inflammatory responses in macrophages, inhibited the activation of hepatic stellate cells (the primary collagen-producing cells in the liver), and induced the production of HGF and VEGF in endothelial cells[1][12].

Mechanistic Insights and Comparative Edge

Ono-1301's broad-spectrum activity across multiple cell types involved in the pathogenesis of NASH makes it a particularly attractive candidate. By targeting inflammation, stellate cell activation, and promoting a pro-regenerative microenvironment, it addresses several key aspects of the disease. This multi-directional approach may offer advantages over therapies that target a single pathway.

Comparative Summary of Ono-1301 Efficacy in Fibrosis Models

Fibrosis Model Key Efficacy Endpoints for Ono-1301 Comparative Agents (by mechanism) Key Comparative Findings & Potential Advantages of Ono-1301 Reference(s)
Pulmonary Fibrosis (Bleomycin-induced) Decreased Ashcroft score, reduced hydroxyproline, decreased inflammatory cells in BALF, improved survival.Nintedanib, PirfenidoneDual action on TXA2 and prostacyclin pathways; induction of HGF offers a pro-regenerative mechanism not central to current therapies.[7],[8]
Renal Fibrosis (UUO) Suppressed interstitial fibrosis, reduced collagen I & III, decreased FSP-1+ cells and macrophage infiltration, inhibited TGF-β/Smad signaling.ACE inhibitors, ARBsPotent induction of anti-fibrotic HGF, directly counteracting TGF-β; anti-inflammatory effects.[2],[3]
Cardiac Fibrosis (TAC-induced) Attenuated cardiac fibrosis, reduced collagen I & III, inhibited fibroblast-to-myofibroblast transition, improved cardiac function.Beta-blockers, ACE inhibitors, ARBsDirect inhibition of myofibroblast activation; induction of a broad range of cardioprotective cytokines (HGF, VEGF, SDF-1).[10],[11]
Liver Fibrosis (NASH model) Ameliorated liver damage and fibrosis, suppressed liver tumor occurrence, inhibited macrophage inflammation and hepatic stellate cell activation.FXR agonists, CCR2/5 antagonistsMulti-cellular targeting (macrophages, stellate cells, endothelial cells); potential anti-cancer effects.[12],[1]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. It is crucial to adapt these protocols based on specific experimental goals and institutional guidelines.

Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis

Bleomycin_Workflow Day0 Day 0: Intratracheal Bleomycin (or Saline) Instillation Treatment_Start Treatment Initiation: Ono-1301 or Vehicle (e.g., subcutaneous, daily) Day0->Treatment_Start Monitoring Daily Monitoring: Body Weight, Clinical Signs Treatment_Start->Monitoring Day14 Day 14 (or other endpoints): Euthanasia & Sample Collection Monitoring->Day14 BALF Bronchoalveolar Lavage Fluid (BALF) Collection Day14->BALF Lungs Lung Tissue Harvesting Day14->Lungs BALF_Analysis BALF Analysis: Cell Counts, Cytokines BALF->BALF_Analysis Lung_Analysis Lung Analysis: Histology (H&E, Masson's Trichrome) Hydroxyproline Assay qPCR, Western Blot Lungs->Lung_Analysis

Caption: A typical workflow for evaluating Ono-1301 in a bleomycin-induced pulmonary fibrosis model.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
  • Rationale: This is a well-established model that recapitulates many features of human IPF. A single intratracheal dose of bleomycin induces lung injury, inflammation, and subsequent fibrosis.

  • Materials:

    • C57BL/6 mice (8-10 weeks old)

    • Bleomycin sulfate

    • Sterile saline

    • Anesthesia (e.g., isoflurane, ketamine/xylazine)

    • Ono-1301 and appropriate vehicle

    • Intratracheal instillation device

  • Procedure:

    • Anesthetize the mouse.

    • Expose the trachea through a small incision.

    • Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) in 50 µL of sterile saline. Control animals receive saline only.

    • Suture the incision.

    • Allow the animal to recover.

    • Begin treatment with Ono-1301 or vehicle at the desired frequency and dose (e.g., subcutaneous injection, twice daily) as per the study design.

    • Monitor animals daily for weight loss and signs of distress.

    • At a predetermined endpoint (e.g., day 14 or 21), euthanize the animals.

    • Collect BALF for inflammatory cell analysis.

    • Harvest lungs for histology (fix in 10% neutral buffered formalin) and biochemical analysis (snap-freeze in liquid nitrogen).

  • Self-Validation & Controls:

    • Vehicle Control: Essential to ensure the observed effects are due to Ono-1301 and not the vehicle.

    • Saline Control: To establish a baseline of normal lung architecture.

    • Positive Control (Optional but Recommended): An established anti-fibrotic agent like nintedanib or pirfenidone can be used to validate the model's responsiveness and benchmark the efficacy of Ono-1301.

    • Histological Scoring: Use a blinded scoring system (e.g., Ashcroft score) to objectively quantify fibrosis.

    • Biochemical Confirmation: Quantify collagen content using a hydroxyproline assay.

Protocol 2: Unilateral Ureteral Obstruction (UUO) in Mice
  • Rationale: The UUO model induces rapid and progressive tubulointerstitial fibrosis in the obstructed kidney, making it ideal for studying the mechanisms of renal fibrosis and the efficacy of anti-fibrotic agents[2][13].

  • Materials:

    • C57BL/6 mice

    • Anesthesia

    • Surgical instruments

    • 4-0 silk suture

    • Ono-1301 (standard or sustained-release formulation) and vehicle

  • Procedure:

    • Anesthetize the mouse.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 4-0 silk suture.

    • Reposition the kidney and close the incision.

    • Sham-operated control animals undergo the same procedure without ureteral ligation.

    • Administer Ono-1301 or vehicle. A single subcutaneous injection of a sustained-release formulation (SR-ONO) can provide coverage for the duration of the experiment (e.g., 7 days)[2].

    • At the desired endpoint (e.g., day 7 or 14), euthanize the animals.

    • Harvest both the obstructed (left) and contralateral (right) kidneys for analysis.

  • Self-Validation & Controls:

    • Sham Control: To control for the effects of surgery.

    • Contralateral Kidney: The non-obstructed kidney serves as an internal control for each animal.

    • Histological Analysis: Use Masson's trichrome or Sirius red staining to visualize and quantify collagen deposition.

    • Immunohistochemistry: Stain for fibrotic markers (e.g., α-SMA, fibronectin) and inflammatory cells (e.g., F4/80).

    • Gene and Protein Expression: Analyze the expression of key genes and proteins in the TGF-β and HGF pathways via qPCR and Western blotting.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the therapeutic potential of Ono-1301 as a novel anti-fibrotic agent. Its unique, multi-faceted mechanism of action—targeting inflammation, vasoconstriction, and fibroblast activation while simultaneously promoting the production of regenerative factors—sets it apart from many existing and developmental therapies. The consistent efficacy observed across models of pulmonary, renal, cardiac, and liver fibrosis underscores its broad applicability.

Future research should focus on direct, head-to-head comparative studies against current standards of care to precisely delineate its therapeutic advantages. Furthermore, exploring combination therapies, where Ono-1301's unique mechanism could complement existing treatments, represents a promising avenue for enhancing anti-fibrotic efficacy. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon these findings and accelerate the translation of Ono-1301 from the laboratory to the clinic.

References

  • Nasu, T., Kinomura, M., Tanabe, K., Yamasaki, H., Htay, S. L., Saito, D., ... & Makino, H. (2012). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology, 302(12), F1616-F1629. [Link]

  • Murakami, K., Nagaya, N., Nishikimi, T., Iwase, T., Nishioka, K., Fujisato, T., ... & Kangawa, K. (2006). Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 290(1), L59-L65. [Link]

  • Kakishita, M., Sano, S., Ohtsuka, S., Shintani, Y., Wakabayashi, H., Fukaya, E., ... & Iwakura, A. (2009). Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters. Biochemical pharmacology, 79(3), 433-440. [Link]

  • Watatani, H., Yamasaki, H., Maeshima, Y., Nasu, T., Hinamoto, N., Ujike, H., ... & Makino, H. (2015). ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. Acta Medica Okayama, 69(2), 83-94. [Link]

  • Murakami, K., Nagaya, N., Nishikimi, T., Iwase, T., Nishioka, K., Fujisato, T., ... & Kangawa, K. (2006). Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 290(1), L59-L65. [Link]

  • Stacher, E., Graham, B. B., & Tuder, R. M. (2012). Prostacyclin: an inflammatory paradox. Frontiers in pharmacology, 3, 16. [Link]

  • Miyagawa, K., Shintani, Y., Imanishi, M., Iida, M., Fukushima, S., & Sawa, Y. (2018). Synthetic Prostacyclin Agonist Attenuates Pressure-Overloaded Cardiac Fibrosis by Inhibiting FMT. International Heart Journal, 59(4), 867-876. [Link]

  • Terai, S., Takahashi, K., Watanabe, T., Iwamoto, T., Tanimoto, H., Fujisawa, K., ... & Sakaida, I. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Inflammation and Regeneration, 42(1), 1-15. [Link]

  • Takahashi, K., Watanabe, T., Tanimoto, H., Iwamoto, T., Fujisawa, K., Nojiri, S., ... & Terai, S. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Inflammation and Regeneration, 42(1), 5. [Link]

  • Nasu, T., Kinomura, M., Tanabe, K., Yamasaki, H., Htay, S. L., Saito, D., ... & Makino, H. (2012). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology, 302(12), F1616-F1629. [Link]

  • Xu, X., Du, M., Zong, H., & Gao, P. (2024). Prostacyclin Mitigates Renal Fibrosis by Activating Fibroblast Prostaglandin I 2 Receptor. Journal of the American Society of Nephrology, 35(2), 225-241. [Link]

  • SMC Laboratories, Inc. (n.d.). CCl4-induced liver fibrosis model. Retrieved from [Link]

  • SMC Laboratories, Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model. Retrieved from [Link]

  • Moore, B. B., & Hogaboam, C. M. (2008). The bleomycin model of pulmonary fibrosis. American Journal of Respiratory Cell and Molecular Biology, 39(6), 631-632. [Link]

  • Iredale, J. P. (2007). Models of liver fibrosis: exploring the dynamic nature of inflammation and repair in a solid organ. Journal of clinical investigation, 117(3), 539-548. [Link]

  • Pradere, J. P., Kluwe, J., De Minicis, S., Jiao, J., Kisseleva, T., & Brenner, D. A. (2013). Hepatic stellate cells as progenators of hepatocellular carcinoma. Journal of hepatology, 58(6), 1189-1197. [Link]

  • Eddy, A. A. (2014). Unilateral ureteral obstruction as a model to investigate fibrosis-attenuating treatments. Fibrogenesis & tissue repair, 7(1), 1-2. [Link]

  • Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Retrieved from [Link]

  • Newsome, P. N., Sasso, M., Deeks, J. J., Paredes, A., Boursier, J., Chan, W. K., ... & Harrison, S. A. (2018). Comparison of published noninvasive biomarkers to reliably exclude severe fibrosis in NAFLD patients. Hepatology, 68(4), 1361-1372. [Link]

  • Chevalier, R. L., Forbes, M. S., & Thornhill, B. A. (2009). Unilateral ureteral obstruction as a model to investigate fibrosis-attenuating treatments. American Journal of Physiology-Renal Physiology, 297(6), F1579-F1580. [Link]

  • Thannickal, V. J., Toews, G. B., White, E. S., Lynch, J. P., & Martinez, F. J. (2004). Mechanisms of pulmonary fibrosis. Annual review of medicine, 55, 395-417. [Link]

  • Travers, J. G., Kamal, F. A., Robbins, J., Yutzey, K. E., & Blaxall, B. C. (2016). Cardiac fibrosis: the fibroblast awakens. Circulation research, 118(6), 1021-1040. [Link]

  • Bataller, R., & Brenner, D. A. (2005). Liver fibrosis. Journal of clinical investigation, 115(2), 209-218. [Link]

  • An, S. Y., & Lee, S. J. (2025). Comparative Analysis of Idiopathic Pulmonary Fibrosis and Progressive Pulmonary Fibrosis: Epidemiology, Pathophysiology, Clinical Features, Diagnosis and Treatment. Fibrosis, 3(1), 1-1. [Link]

  • Raghu, G., Collard, H. R., Egan, J. J., Martinez, F. J., Flaherty, K. R., Brown, K. K., ... & Wells, A. U. (2011). An official ATS/ERS/JRS/ALAT statement: idiopathic pulmonary fibrosis: evidence-based guidelines for diagnosis and management. American journal of respiratory and critical care medicine, 183(6), 788-824. [Link]

  • Domvri, K., Zarogoulidis, P., Porpodis, K., Archontogeorgis, K., Kioumis, I., & Zarogoulidis, K. (2013). Palmitoylethanolamide ameliorates carbon tetrachloride-induced liver fibrosis in rats. Hepatobiliary & pancreatic diseases international, 12(6), 635-642. [Link]

  • Hesketh, E. E., Vernon, M. A., Ding, P., Clay, S., Borthwick, G., Conway, B., & Hughes, J. (2014). A murine model of irreversible and reversible unilateral ureteric obstruction. Journal of visualized experiments: JoVE, (93), e52559. [Link]

  • Martinez-Valle, F., Garcia-Orozco, A., Martinez-Perez, V., Reyes-Hernandez, M. A., & Garcia-Trevijano, J. A. (2023). Proteomic Fingerprint of Lung Fibrosis Progression and Response to Therapy in Bleomycin-Induced Mouse Model. International Journal of Molecular Sciences, 24(5), 4438. [Link]

  • Ma, Z. G., Yuan, Y. P., Wu, H. M., Zhang, X., & Tang, Q. Z. (2018). The pathogenesis of cardiac fibrosis: a review of recent progress. International journal of molecular sciences, 19(1), 115. [Link]

Sources

A Head-to-Head Comparison of Ono-1301 and Other Hepatocyte Growth Factor Inducers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of regenerative medicine, the Hepatocyte Growth Factor (HGF) and its receptor, c-Met, represent a critical signaling axis.[1] The HGF/c-Met pathway is a potent regulator of cell growth, motility, and morphogenesis, making it a highly attractive therapeutic target for a range of conditions, including liver fibrosis, pulmonary hypertension, and acute organ injury.[1][2] While direct administration of recombinant HGF has been explored, its short half-life and high cost have spurred the development of small molecule inducers that can stimulate endogenous HGF production.

This guide provides an in-depth, head-to-head comparison of Ono-1301, a well-characterized HGF inducer, with other notable agents. We will delve into their distinct mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their own investigations.

The Central Role of the HGF/c-Met Signaling Pathway

Activation of the c-Met receptor by HGF initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways collectively orchestrate a cellular program that includes proliferation, survival, and migration, which are essential for tissue repair and regeneration.

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Autophosphorylation PI3K PI3K cMet->PI3K MAPK RAS/RAF/MEK cMet->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Migration Cell Migration & Morphogenesis ERK->Migration

Figure 1: Simplified HGF/c-Met signaling cascade.

In Focus: Ono-1301

Ono-1301 (also known as ONO-1301) is a synthetic, orally available small molecule with a unique dual mechanism of action. It functions as a potent agonist of the prostacyclin (PGI2) receptor (IP receptor) and simultaneously inhibits thromboxane A2 synthase.[3][4] This dual action is critical to its function and distinguishes it from simple IP receptor agonists.

Mechanism of HGF Induction

The induction of HGF by Ono-1301 is primarily mediated through its agonistic activity on the IP receptor.[3][5]

  • IP Receptor Activation : Ono-1301 binds to the IP receptor on the surface of cells like endothelial cells and fibroblasts.[3][4]

  • cAMP Elevation : This binding event activates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5]

  • Gene Transcription : Elevated cAMP acts as a second messenger, triggering downstream signaling pathways that ultimately lead to the enhanced transcription and synthesis of HGF.[3][5]

Experimental evidence has shown that the therapeutic effects of Ono-1301 can be reversed by neutralizing HGF antibodies or by IP-receptor antagonists, confirming the central role of this pathway.[3][5] Furthermore, Ono-1301 has been observed to upregulate the expression of the HGF receptor, c-Met, potentially sensitizing cells to the newly produced HGF.[5]

Ono-1301_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ono1301 Ono-1301 IP_Receptor IP Receptor Ono1301->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates HGF_Gene HGF Gene CREB->HGF_Gene Promotes Transcription HGF_mRNA HGF mRNA HGF_Gene->HGF_mRNA HGF_Protein HGF Protein (Secreted) HGF_mRNA->HGF_Protein

Figure 2: Mechanism of HGF induction by Ono-1301.

Alternative HGF Inducers: A Comparative Overview

While Ono-1301's mechanism is well-defined, other compounds have been reported to induce HGF through distinct pathways. Here, we compare Ono-1301 with two other agents, Rifaximin and Cinanserin, to highlight the diversity of HGF induction mechanisms.

  • Rifaximin : A non-absorbable antibiotic primarily used for gastrointestinal conditions.[6][7] Its mechanism of action in this context is complex, involving modulation of the gut microbiota and activation of the pregnane X receptor (PXR).[8][9] PXR activation is known to regulate the expression of various genes, including those involved in inflammatory responses, and may indirectly influence HGF production in the gut-liver axis. Its primary action is not direct HGF induction but rather creating a gut environment that may favor tissue repair signaling.[8]

  • Cinanserin : A serotonin (5-HT2) receptor antagonist.[10] While primarily investigated for its antiviral properties, its antagonism of serotonin receptors can modulate various cellular processes.[10][11] The link to HGF induction is less direct than that of Ono-1301 and is likely tied to the complex interplay between serotonin signaling and growth factor expression in specific tissues.

Head-to-Head Data Summary

The following table summarizes the key characteristics and reported data for these HGF inducers. Direct comparative studies are scarce, so data is compiled from individual compound investigations.

FeatureOno-1301RifaximinCinanserin
Chemical Class Prostacyclin (PGI2) AgonistRifamycin-derived AntibioticSerotonin Receptor Antagonist
Primary Mechanism IP receptor agonism -> cAMP increase -> HGF gene transcription.[3][5]Gut microbiota modulation; Pregnane X Receptor (PXR) agonist.[8][9]5-HT2 receptor antagonism.[10]
Primary Cell Targets Endothelial cells, Hepatic Stellate Cells (HSCs), Macrophages.[3][4]Intestinal epithelial cells, gut-associated immune cells.[8]Various, depending on 5-HT2 receptor expression.
Therapeutic Focus Pulmonary Hypertension, Liver Fibrosis, NASH.[3][4]Hepatic Encephalopathy, Irritable Bowel Syndrome.[7]Primarily investigated as an antiviral.[10][12]
Reported Efficacy Upregulated HGF and VEGF expression in endothelial cells and HSCs in vitro; Ameliorated liver fibrosis in a NASH mouse model.[3][4]Improves hyperammonemia and cognitive function in cirrhotic patients, alters gut microbiota and related metabolic pathways.[7]Reduces viral replication in vitro.[10][12] HGF induction data is not robustly quantified in available literature.
Potential Advantage Direct and potent induction of HGF and other regenerative factors (VEGF, SDF-1).[3]Well-established safety profile for gut-related disorders; minimal systemic absorption.[6]Established pharmacological agent with a known safety profile.

Experimental Protocols for Evaluating HGF Inducers

To rigorously assess and compare HGF inducers, a multi-step experimental workflow is essential. This process involves confirming HGF production, quantifying its levels, and verifying its biological activity.

Figure 3: Workflow for evaluating HGF inducers.
Protocol 1: In Vitro HGF Induction and Quantification by ELISA

This protocol describes the initial screening step to determine if a compound induces HGF secretion from a target cell line. Human dermal fibroblasts or hepatic stellate cells are excellent choices as they are known producers of HGF.

I. Materials

  • Human Fibroblast Cell Line (e.g., HGF-1) or primary Hepatic Stellate Cells.

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Serum-free medium.

  • Test compounds (Ono-1301, etc.) dissolved in a suitable vehicle (e.g., DMSO).

  • Human HGF ELISA Kit.

  • Phosphate Buffered Saline (PBS).

  • 24-well tissue culture plates.

II. Procedure

  • Cell Seeding : Seed fibroblasts into a 24-well plate at a density that will result in an 80-90% confluent monolayer after 24 hours.

  • Serum Starvation : Once confluent, gently wash the cells twice with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours. This step is crucial to reduce basal HGF levels and enhance the signal-to-noise ratio.

  • Compound Treatment : Prepare serial dilutions of the test compounds in serum-free medium. Include a vehicle-only control. Aspirate the starvation medium and add the compound-containing medium to the respective wells (in triplicate). Incubate for 24-48 hours.

  • Sample Collection : After incubation, carefully collect the conditioned medium from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells and debris. Transfer the supernatant to a fresh tube and store at -80°C until the ELISA is performed.

  • HGF Quantification : Quantify the HGF concentration in the collected supernatants using a human HGF ELISA kit, following the manufacturer’s instructions precisely.[13] A typical sandwich ELISA protocol involves incubating the sample in an antibody-precoated plate, followed by washes and incubation with a biotinylated detection antibody, a streptavidin-HRP conjugate, and finally a substrate for colorimetric detection.[13]

Protocol 2: Assessment of HGF Biological Activity via c-Met Phosphorylation

Quantifying HGF protein is essential, but confirming its biological activity is paramount. This protocol uses Western blotting to detect the phosphorylation of the c-Met receptor in response to the induced HGF.

I. Materials

  • HGF-responsive cell line (e.g., A549, HepG2).

  • Conditioned media from Protocol 1.

  • Recombinant human HGF (positive control).

  • Serum-free medium (negative control).

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents.

II. Procedure

  • Cell Preparation : Seed the HGF-responsive cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells for at least 4 hours prior to stimulation.

  • Stimulation : Aspirate the starvation medium. Add the conditioned media (collected in Protocol 1), positive control (e.g., 50 ng/mL rhHGF), or negative control medium to the cells. Incubate for 10-15 minutes at 37°C. This short incubation time is critical for capturing the peak of receptor phosphorylation.

  • Cell Lysis : Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting : a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and SDS-PAGE loading buffer. b. Denature the samples by heating at 95°C for 5 minutes.[14] c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14] d. Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[14] (Note: BSA is preferred over milk for phospho-protein detection to reduce background). e. Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.[14] f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate. h. Strip the membrane and re-probe with the anti-total-c-Met antibody to confirm equal protein loading.

Protocol 3: Functional Assessment via Cell Migration (Transwell Assay)

This assay provides a functional readout of the biological activity of the induced HGF by measuring its ability to act as a chemoattractant.

I. Materials

  • Transwell inserts with 8.0 µm pore size membranes.

  • HGF-responsive migratory cells (e.g., MDA-MB-231, endothelial cells).

  • Conditioned media from Protocol 1.

  • Serum-free medium.

  • Cotton swabs, methanol, and crystal violet stain.

II. Procedure

  • Assay Setup : Place Transwell inserts into the wells of a 24-well plate. In the lower chamber, add the conditioned media (from Protocol 1) to be tested. Include serum-free medium as a negative control and medium with a known concentration of rhHGF as a positive control.

  • Cell Seeding : Resuspend serum-starved migratory cells in serum-free medium and add them to the upper chamber of each Transwell insert (e.g., 50,000 cells per insert).

  • Incubation : Incubate the plate at 37°C for a duration determined by the cell type's migratory speed (typically 4-24 hours).[15]

  • Cell Removal and Fixation : Carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface by immersing the insert in methanol for 10 minutes.

  • Staining and Visualization : Stain the migrated cells by placing the inserts in a 0.5% crystal violet solution for 15 minutes. Wash the inserts gently in water to remove excess stain.

  • Quantification : Allow the inserts to air dry. Count the number of migrated, stained cells in several representative fields of view under a microscope. The number of migrated cells is directly proportional to the chemoattractant activity of the HGF in the conditioned medium.

Conclusion and Future Perspectives

Ono-1301 stands out as a promising HGF inducer with a well-defined, direct mechanism of action centered on the IP receptor and cAMP signaling.[3][5] Its ability to stimulate not only HGF but also other regenerative factors provides a multi-faceted approach to tissue repair.[3] In contrast, other potential HGF inducers like Rifaximin and Cinanserin operate through more indirect or less characterized pathways, highlighting the diverse pharmacological strategies that can be employed to modulate this important regenerative axis.

For researchers in the field, the choice of an HGF inducer will depend on the specific biological context and therapeutic goal. The experimental framework provided here offers a robust system for the head-to-head evaluation of these and novel compounds. Future research should focus on direct comparative studies in relevant in vivo disease models to fully elucidate the relative therapeutic potential of these different approaches. The continued exploration of small molecule HGF inducers holds significant promise for developing new treatments for a wide range of fibrotic and inflammatory diseases.

References

  • A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC - NIH. (2022-02-01). National Institutes of Health. [Link]

  • Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. (n.d.). PubMed. [Link]

  • Publication: A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. (2022-02-01). SciProfiles. [Link]

  • Induction of HGF and VEGF in hepatic regeneration after hepatotoxin-induced cirrhosis in mice. (n.d.). PubMed. [Link]

  • Study of TBI-1301 (NY-ESO-1 Specific TCR Gene Transduced Autologous T Lymphocytes) in Patients With Solid Tumors. (n.d.). ClinicalTrials.gov. [Link]

  • Hepatocyte Growth Factor (HGF). (n.d.). NorthEast BioLab. [Link]

  • Induction of hepatocyte growth factor production in human dermal fibroblasts and their proliferation by the extract of bitter melon pulp. (n.d.). PubMed. [Link]

  • What is the mechanism of Rifaximin? (2024-07-17). Patsnap Synapse. [Link]

  • Safety and Efficacy of NY-ESO-1 Antigen-Specific T-Cell Receptor Gene-Transduced T Lymphocytes in Patients with Synovial Sarcoma: A Phase I/II Clinical Trial. (n.d.). aacrjournals.org. [Link]

  • HGF potentiates extracellular matrix-driven migration of human myoblasts: involvement of matrix metalloproteinases and MAPK/ERK pathway - PMC. (2017-10-10). National Institutes of Health. [Link]

  • Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. (A) c-Met and phosphorylated c-Met (Y1234/Y1235 kinase and Y1349 carboxy. (n.d.). ResearchGate. [Link]

  • Cinanserin Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC. (n.d.). National Institutes of Health. [Link]

  • Rifaximin Modulates the Gut Microbiota to Prevent Hepatic Encephalopathy in Liver Cirrhosis Without Impacting the Resistome - PMC - NIH. (2022-01-18). National Institutes of Health. [Link]

  • Hepatocyte Growth Factor Attenuates Liver Fibrosis Induced by Bile Duct Ligation - PMC. (n.d.). National Institutes of Health. [Link]

  • Mechanisms of rifaximin in treating HE Rifaximin improves the gut... (n.d.). ResearchGate. [Link]

  • Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC. (n.d.). National Institutes of Health. [Link]

  • Single-cell migration assay using HGF as a chemoattractant for SKOV3... (n.d.). ResearchGate. [Link]

  • Induction TPF followed by concomitant treatment versus concomitant treatment alone in locally advanced head and neck cancer. A phase II-III trial. (2017-09-01). PubMed. [Link]

  • HGF/c-Met: A Key Promoter in Liver Regeneration - PMC. (2022-03-17). National Institutes of Health. [Link]

  • Expression array analysis of the hepatocyte growth factor invasive program - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Introduction: understanding mechanisms of the actions of rifaximin in selected gastrointestinal diseases. (n.d.). PubMed. [Link]

  • Exogenously administered HGF activator augments liver regeneration through the production of biologically active HGF. (n.d.). PubMed. [Link]

  • Liver Fibrosis—From Mechanisms of Injury to Modulation of Disease. (n.d.). frontiersin.org. [Link]

  • Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. (n.d.). mdpi.com. [Link]

  • LPA, HGF, and EGF utilize distinct combinations of signaling pathways to promote migration and invasion of MDA-MB-231 breast car. (2013-10-27). UKnowledge. [Link]

  • Proliferative Effect of Proanthocyanidins on HGF-1 and HPDLF Cells: An In Vitro Study. (n.d.). mdpi.com. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

  • Phase 1 clinical trials update. (2024-11-08). Norton Healthcare Provider. [Link]

  • In Vitro Induction Studies: Elements of Design and Important Considerations in Data Analysis. (2019-05-12). BioIVT. [Link]

  • HGF stimulates proliferation through the HGF/c-Met pathway in nasopharyngeal carcinoma cells - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Macrocyclic Inhibitors of HGF-Activating Serine Proteases Overcome Resistance to Receptor Tyrosine Kinase Inhibitors and Block Lung Cancer Progression. (2021-12-23). PubMed. [Link]

  • Comparison of basal gene expression and induction of CYP3As in HepG2 and human fetal liver cells. (n.d.). PubMed. [Link]

  • Liver Fibrosis: From Basic Science towards Clinical Progress, Focusing on the Central Role of Hepatic Stellate Cells. (n.d.). mdpi.com. [Link]

  • Rifaximin. (2023-05-22). StatPearls - NCBI Bookshelf. [Link]

  • In Vitro Induction Studies: Elements of Design and Important Considerations in Data Analysis. (n.d.). bioivt.com. [Link]

  • Effect of Histatin-1 Proteins to Fibroblasts Growth Factor-2 (FGF2) Concentrate and Fibroblasts Cell Migration on Human Gingival Fibroblast (HGF) Culture. (n.d.). Research Journal of Life Science. [Link]

  • Design and synthesis of cinanserin analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors. (n.d.). PubMed. [Link]

  • Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC. (n.d.). National Institutes of Health. [Link]

  • Card Expert Search. (n.d.). ClinicalTrials.gov. [Link]

  • Identification of Novel Compounds That Bind to the HGF β-Chain In Silico, Verification by Molecular Mechanics and Quantum Mechanics, and Validation of Their HGF Inhibitory Activity In Vitro - PMC. (2025-04-17). National Institutes of Health. [Link]

  • The Basic Science of the HGF/C-MET Pathway - Dr. Johanna Bendell, Dr. David Spigel, James Epstein. (2013-04-29). YouTube. [Link]

  • Cinanserin is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to Ono-1301's Efficacy in Aspirin-Resistant Models for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ono-1301's potential efficacy in aspirin-resistant models, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of aspirin resistance, the unique pharmacological profile of Ono-1301, and how its dual action as a prostacyclin agonist and thromboxane synthase inhibitor presents a promising therapeutic strategy. This document will also provide detailed experimental protocols to assess antiplatelet efficacy and a comparative analysis of Ono-1301 against other antiplatelet agents.

The Clinical Challenge of Aspirin Resistance

Aspirin's role in the primary and secondary prevention of cardiovascular events is well-established. Its primary antithrombotic effect is mediated through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1] This action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist.[2] However, a significant portion of the patient population, estimated to be as high as 25% in some studies, exhibits a diminished or absent response to aspirin, a phenomenon termed "aspirin resistance".[3] These individuals are at a nearly four-fold increased risk of major adverse cardiovascular events.[3]

The mechanisms underlying aspirin resistance are multifactorial and often involve pathways of platelet activation that are independent of COX-1.[4] This highlights the critical need for alternative antiplatelet therapies that can effectively suppress platelet function in this high-risk patient population.

The Dual-Action Pharmacology of Ono-1301

Ono-1301 is a novel synthetic prostacyclin (PGI2) mimetic that also possesses thromboxane A2 synthase inhibitory activity.[5][6] This dual mechanism of action is a key differentiator from other antiplatelet agents and forms the basis of its potential efficacy in aspirin-resistant states.

  • Prostacyclin (IP) Receptor Agonism: Ono-1301 binds to the prostacyclin (IP) receptor on platelets, stimulating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins that lead to a decrease in intracellular calcium mobilization and ultimately inhibit platelet activation and aggregation.[8][9] This pathway is entirely independent of the COX-1/TXA2 axis, making it a viable mechanism for platelet inhibition even when aspirin's primary target is ineffective.

  • Thromboxane (TX) Synthase Inhibition: By directly inhibiting thromboxane synthase, Ono-1301 further reduces the production of pro-thrombotic TXA2.[6] This is particularly relevant in aspirin resistance, where non-platelet sources or COX-2 dependent pathways might still contribute to TXA2 production.[4]

A key finding from preclinical studies is that Ono-1301's antiplatelet effect does not diminish with repeated administration, a phenomenon of desensitization observed with other prostacyclin agonists like beraprost.[6] This sustained efficacy is attributed to its dual mechanism, where the inhibition of thromboxane synthesis counteracts the potential for IP receptor desensitization.[6]

Ono1301_Mechanism cluster_platelet Platelet cluster_drugs Pharmacological Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Platelet_Activation Platelet Activation & Aggregation TP_Receptor->Platelet_Activation IP_Receptor IP Receptor Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Inhibition Inhibition of Platelet Activation PKA->Inhibition Inhibition->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Inhibits Ono1301 Ono-1301 Ono1301->TXA2_Synthase Inhibits Ono1301->IP_Receptor Activates Experimental_Workflow cluster_screening Phase 1: Screening for Aspirin Resistance cluster_testing Phase 2: Efficacy Testing of Ono-1301 start Patient Cohort on Aspirin Therapy blood_sample Collect Whole Blood Sample start->blood_sample platelet_assay Perform Platelet Function Assay (LTA with AA, VerifyNow, or TEG) blood_sample->platelet_assay decision Aspirin Resistant? platelet_assay->decision sensitive Aspirin Sensitive (Continue Standard Therapy) decision->sensitive No resistant Aspirin Resistant (Proceed to Phase 2) decision->resistant Yes prp_aliquot Prepare Platelet-Rich Plasma (from Aspirin-Resistant Sample) resistant->prp_aliquot incubation Incubate PRP with: 1. Vehicle Control 2. Ono-1301 (Dose-Response) 3. Alternative Antiplatelet (e.g., P2Y12i) prp_aliquot->incubation lta_testing Perform LTA with COX-1 Independent Agonist (e.g., ADP, Collagen) incubation->lta_testing data_analysis Analyze & Compare Maximal Platelet Aggregation lta_testing->data_analysis conclusion Determine Relative Efficacy data_analysis->conclusion

Sources

A Senior Application Scientist's Guide to Validating the Pro-Angiogenic Effects of Ono-1301 with Self-Validating Controls

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for validating the pro-angiogenic activity of Ono-1301, a synthetic prostacyclin (PGI₂) agonist and thromboxane A₂ (TXA₂) synthase inhibitor. We move beyond simple protocol recitation to explain the causal logic behind experimental design, emphasizing the non-negotiable role of negative controls in generating trustworthy, publishable data.

The Mechanistic Rationale: Why Ono-1301 is a Pro-Angiogenic Candidate

Understanding the proposed mechanism of action is paramount to designing validation experiments. Angiogenesis, the formation of new blood vessels, is a complex process crucial for tissue repair and development. Ono-1301 is hypothesized to promote angiogenesis through a dual-action mechanism.[1][2]

  • Prostacyclin (IP) Receptor Agonism: Ono-1301 mimics prostacyclin, binding to the IP receptor on endothelial cells. This interaction is believed to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade can subsequently induce the expression of key angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), which are potent stimulators of endothelial cell proliferation, migration, and differentiation.[2][5]

  • Thromboxane Synthase Inhibition: Concurrently, Ono-1301 inhibits the synthesis of thromboxane A₂, a prostanoid that can exert anti-angiogenic and pro-thrombotic effects.[6][7][8] By reducing TXA₂ levels, Ono-1301 may shift the local microenvironment to one that is more permissive for vessel growth.[9]

This dual mechanism provides a compelling basis for its pro-angiogenic potential and informs our choice of assays and controls.

Ono1301_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular IP_Receptor Prostacyclin (IP) Receptor AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Growth_Factors VEGF / HGF Synthesis PKA->Growth_Factors Upregulates Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Promotes TXS Thromboxane Synthase TXA2 Thromboxane A₂ TXS->TXA2 Produces Ono1301 Ono-1301 Ono1301->IP_Receptor Activates Ono1301->TXS Inhibits AA Arachidonic Acid AA->TXS Substrate TXA2->Angiogenesis Inhibits

Caption: Proposed dual-action signaling pathway of Ono-1301.

The Cornerstone of Trustworthiness: Designing a Self-Validating Control System

An experiment without robust controls is merely an observation. To generate trustworthy data, every assay must be a self-validating system. This means including controls that not only establish a baseline but also confirm the assay is performing as expected.

Control TypePurpose & RationaleExample
Vehicle Control The most critical negative control. Isolates the effect of the compound from its solvent. The vehicle (e.g., DMSO, PBS) is added to cells at the same final concentration as in the Ono-1301-treated group.Medium + 0.1% DMSO
Basal/Untreated Control Establishes the absolute baseline level of angiogenesis in the assay system without any external stimuli.[10][11]Cells in low-serum or serum-free medium.
Positive Control Confirms assay validity. Demonstrates that the experimental system (cells, matrix, etc.) is capable of producing a robust pro-angiogenic response when stimulated with a known inducer.[12]VEGF or FGF-2 (e.g., 50 ng/mL)
Inhibitory Control Validates specificity. Shows that the assay can detect inhibition of angiogenesis, confirming that a positive result with Ono-1301 is not an artifact.[13][14]Suramin (a general angiogenesis inhibitor)

In Vitro Validation: Dissecting Angiogenesis into Quantifiable Steps

In vitro assays provide a controlled environment to investigate specific stages of angiogenesis: proliferation, migration, and differentiation (tube formation).[15]

Endothelial Cell Tube Formation Assay

This assay is the gold standard for assessing the final differentiation step of angiogenesis in vitro, where endothelial cells form capillary-like structures.[16]

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Thaw Matrigel on ice (4°C) B Coat 96-well plate with Matrigel A->B C Incubate at 37°C for 30-60 min to polymerize B->C E Add cells + treatments to coated wells C->E D Harvest & resuspend HUVECs in low-serum medium D->E F Incubate 4-18 hours at 37°C E->F G Image wells using phase-contrast microscopy F->G H Quantify tube network (total length, junctions) G->H Matrigel_Plug_Workflow cluster_analysis Analysis Options A Mix liquid Matrigel (4°C) with treatments (Vehicle, Ono-1301, FGF-2) B Subcutaneously inject Matrigel mixture into flank of mouse A->B C Matrigel solidifies at body temperature, forming a 'plug' B->C D Host endothelial cells migrate and invade the plug (7-14 days) C->D E Excise the Matrigel plug D->E F1 Measure Hemoglobin Content (e.g., Drabkin's Reagent) E->F1 F2 Immunohistochemistry (IHC) for CD31 (endothelial marker) E->F2

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Detailed Protocol:

  • Preparation: On ice, mix growth factor-reduced Matrigel (0.5 mL per mouse) with the appropriate treatment:

    • Negative Control: Vehicle (e.g., sterile PBS or DMSO diluted in PBS). [13][17] * Test Group: Ono-1301.

    • Positive Control: FGF-2 or VEGF. [13][17]2. Injection: Subcutaneously inject the Matrigel mixture into the dorsal flank of an anesthetized mouse (e.g., C57BL/6 or immunodeficient nude mice). The liquid will form a solid plug at body temperature. [18]3. Incubation: Allow 7-14 days for host blood vessels to infiltrate the plug.

  • Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Method A (Hemoglobin Content): Homogenize the plug and measure the hemoglobin content using Drabkin's reagent, which correlates directly with the amount of blood perfusion and thus, vascularization. [19] * Method B (Immunohistochemistry): Fix the plug in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker like CD31 (PECAM-1) to visualize and quantify vessel density. [20] Comparative Data (Hypothetical):

Treatment GroupHemoglobin Content (µ g/plug )
Negative Control (Vehicle)5 ± 1.5
Ono-1301 (10 µ g/plug ) 25 ± 4.0
Positive Control (FGF-2)40 ± 5.5

Conclusion: A Triangulated Approach for Definitive Validation

References

  • Saka, M., et al. (2023). ONO-1301 enhances post-transplantation survival of human induced pluripotent stem cell-derived cardiac tissue sheet by promoting angiogenesis. The Journal of Heart and Lung Transplantation. [Link]

  • Shukunami, K., et al. (2014). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences. [Link]

  • Shimano, M., et al. (2007). A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart. Clinical Science. [Link]

  • Abdel-Hamid, A. A. M., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Scientific Reports. [Link]

  • Murakami, S., et al. (2006). Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Staton, C. A., et al. (2009). Techniques and assays for the study of angiogenesis. Methods in Molecular Biology. [Link]

  • Adair, T. H., & Montani, J. P. (2010). A Review on Angiogenesis and Its Assays. Integrated Systems Physiology: From Molecules to Function to Disease. [Link]

  • ResearchGate. (n.d.). Molecular structures of ONO-1301 and prostacyclin. ResearchGate. [Link]

  • Passaniti, A., et al. (2002). Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay. The American Journal of Pathology. [Link]

  • ibidi GmbH. (n.d.). Positive/Negative Control for Tube Formation Experiments. ibidi Knowledge Base. [Link]

  • ResearchGate. (2015). Why do I get endothelial tube formation in my negative controls in my assay?. ResearchGate. [Link]

  • Miyagawa, S., et al. (2012). A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. Journal of Thoracic and Cardiovascular Surgery. [Link]

  • Donovan, D., et al. (2011). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. [Link]

  • Staton, C. A., et al. (2004). A critical analysis of current in vitro and in vivo angiogenesis assays. Angiogenesis. [Link]

  • He, P., et al. (2020). A Thromboxane A2 Receptor-Driven COX-2–Dependent Feedback Loop That Affects Endothelial Homeostasis and Angiogenesis. Circulation Research. [Link]

  • Sorg, H., et al. (2018). In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Effect of antioxidants on the stability of ONO-1301, a novel long-acting prostacyclin agonist, loaded in PLGA microspheres. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Matrigel Plug Angiogenesis Assay. Creative Bioarray. [Link]

  • Walter, L. M., et al. (2005). Angiogenic Function of Prostacyclin Biosynthesis in Human Endothelial Progenitor Cells. Circulation Research. [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]

  • Pradono, P., et al. (2002). Gene Transfer of Thromboxane A2 Synthase and Prostaglandin I2 Synthase Antithetically Altered Tumor Angiogenesis and Tumor Growth. Cancer Research. [Link]

  • Kim, M., et al. (2015). Zerumbone, Sesquiterpene Photochemical from Ginger, Inhibits Angiogenesis. Journal of Food Science and Nutrition. [Link]

  • Wuest, M., et al. (2015). Assessment of Endothelial Cell Migration After Exposure to Toxic Chemicals. Journal of Visualized Experiments. [Link]

  • Mangiacapra, F., et al. (2009). Thromboxane A2/Prostaglandin H2 Receptor Activation Mediates Angiotensin II–Induced Postischemic Neovascularization. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Akopov, S. E., & Gabrielyan, E. S. (2022). Physiology, Thromboxane A2. StatPearls. [Link]

  • ResearchGate. (n.d.). Matrigel plug assay. Inhibition of in vivo angiogenesis by systemic... ResearchGate. [Link]

Sources

A Comprehensive Guide to the Prostanoid Receptor Selectivity of Ono-1301

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Ono-1301's cross-reactivity with other prostanoid receptors. As a Senior Application Scientist, this document is structured to deliver not just data, but a thorough understanding of the experimental rationale and methodologies required to assess the selectivity profile of prostanoid receptor modulators.

Introduction: The Significance of Prostanoid Receptor Selectivity

Prostanoids are a class of lipid mediators that regulate a wide array of physiological processes, including inflammation, pain, and cardiovascular function. Their actions are mediated by a family of eight distinct G-protein coupled receptors (GPCRs): the prostaglandin D2 receptor (DP), four subtypes of the prostaglandin E2 receptor (EP1-4), the prostaglandin F2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP).[1]

The therapeutic potential of targeting these receptors is immense; however, the clinical utility of many prostanoid-based drugs is often limited by off-target effects resulting from cross-reactivity with other prostanoid receptors. Therefore, a comprehensive understanding of a compound's selectivity profile is paramount in drug development.

Ono-1301 is recognized primarily as a potent agonist of the prostacyclin (IP) receptor, a key target for therapies aimed at vasodilation and anti-platelet aggregation.[2] Beyond its IP receptor agonism, Ono-1301 also exhibits a unique secondary activity as a thromboxane synthase inhibitor.[3] This dual mechanism of action makes it a particularly interesting candidate for various cardiovascular and inflammatory diseases. This guide will delve into the experimental data that elucidates the binding and functional activity of Ono-1301 across the full panel of prostanoid receptors, providing a clear comparison with other relevant compounds.

Comparative Binding Affinity of Ono-1301 at Prostanoid Receptors

To determine the binding affinity of a compound for a specific receptor, radioligand displacement assays are the gold standard. In this experimental paradigm, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation expressing that receptor. The test compound is then added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

For a comprehensive comparison, the following table presents hypothetical binding affinity data for Ono-1301 alongside well-established selective agonists for each prostanoid receptor. This illustrates how Ono-1301's selectivity profile might compare in a head-to-head analysis.

CompoundReceptorKi (nM)Reference CompoundReference Ki (nM)
Ono-1301 IP [Data Not Available] Iloprost~1-10
TP ~460 (IC50) U-46619~1-10
DP [Data Not Available] BW245C~1-10
EP1 [Data Not Available] 17-phenyl trinor PGE2~10-50
EP2 [Data Not Available] Butaprost~10-100
EP3 [Data Not Available] Sulprostone~1-10
EP4 [Data Not Available] ONO-AE1-329~1-10
FP [Data Not Available] Latanoprost acid~1-10

Note: The Ki values for reference compounds are approximate and can vary depending on the experimental conditions. The IC50 value for Ono-1301 at the TP receptor is provided as an estimate of its binding affinity.

Functional Activity Profile of Ono-1301

Beyond binding affinity, it is crucial to assess the functional consequences of a ligand-receptor interaction. Functional assays measure the downstream signaling events that occur upon receptor activation. Prostanoid receptors couple to different G-proteins, leading to distinct intracellular signaling cascades.

  • Gs-coupled receptors (IP, DP, EP2, EP4): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]

  • Gq-coupled receptors (FP, TP, EP1): Activation of these receptors stimulates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[1]

  • Gi-coupled receptors (EP3): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1]

The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

Ono-1301 is known to be a potent agonist at the IP receptor, leading to a dose-dependent increase in cAMP levels.[6] While comprehensive EC50 values across the full prostanoid receptor panel are not available in the public domain, the qualitative statement that it does not interact with EP, TP, or FP receptors suggests a lack of significant functional activity at these receptors.[4]

The following table provides a hypothetical functional activity profile for Ono-1301, again for comparative purposes.

CompoundReceptorFunctional AssayEC50 (nM)Reference CompoundReference EC50 (nM)
Ono-1301 IP cAMP Accumulation [Data Not Available] Iloprost~1-10
TP Calcium Mobilization >1000 U-46619~1-10
DP cAMP Accumulation >1000 BW245C~1-10
EP1 Calcium Mobilization >1000 17-phenyl trinor PGE2~10-50
EP2 cAMP Accumulation >1000 Butaprost~10-100
EP3 cAMP Inhibition >1000 Sulprostone~1-10
EP4 cAMP Accumulation >1000 ONO-AE1-329~1-10
FP Calcium Mobilization >1000 Latanoprost acid~1-10

Experimental Methodologies for Assessing Prostanoid Receptor Cross-Reactivity

To ensure the scientific integrity and reproducibility of cross-reactivity studies, it is essential to employ well-validated and meticulously executed experimental protocols.

Radioligand Displacement Binding Assay

This assay directly measures the binding affinity of a test compound to a specific receptor.

Caption: Workflow for HTRF cAMP Assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293 cells expressing the Gs- or Gi-coupled prostanoid receptor of interest.

    • Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (Ono-1301) to the wells. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.

    • Incubate the plate at room temperature for a specified time.

  • HTRF Detection:

    • Lyse the cells and add the HTRF detection reagents: a cAMP analog labeled with a fluorescent acceptor (d2) and an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).

    • The endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the anti-cAMP antibody.

  • Signal Measurement and Data Analysis:

    • After incubation, read the plate on an HTRF-compatible plate reader. A high level of endogenous cAMP will result in a low HTRF signal, and vice versa.

    • Plot the HTRF ratio as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Caption: Workflow for Calcium Mobilization Assay.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading:

    • Seed HEK293 cells expressing the Gq-coupled prostanoid receptor of interest into a 96-well or 384-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of the test compound (Ono-1301) into the wells.

  • Data Analysis:

    • The instrument will record the change in fluorescence intensity over time.

    • The peak fluorescence response is measured for each concentration of the test compound.

    • Plot the peak fluorescence as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Prostanoid Receptor Signaling Pathways

A clear understanding of the signaling pathways associated with each prostanoid receptor is essential for interpreting functional data and predicting the physiological effects of a compound.

Prostanoid_Signaling cluster_Gs Gs-Coupled Receptors cluster_Gq Gq-Coupled Receptors cluster_Gi Gi-Coupled Receptor IP IP AC_Gs Adenylyl Cyclase IP->AC_Gs + DP DP DP->AC_Gs + EP2 EP2 EP2->AC_Gs + EP4 EP4 EP4->AC_Gs + cAMP ↑ cAMP AC_Gs->cAMP PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB FP FP PLC Phospholipase C FP->PLC + TP TP TP->PLC + EP1 EP1 EP1->PLC + PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC EP3 EP3 AC_Gi Adenylyl Cyclase EP3->AC_Gi - cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi

Caption: Prostanoid Receptor Signaling Pathways.

Conclusion

Ono-1301 is a highly selective agonist for the prostacyclin (IP) receptor, with additional activity as a thromboxane synthase inhibitor. The available data, although not fully quantitative across all prostanoid receptors, strongly suggests a favorable selectivity profile with minimal cross-reactivity at other prostanoid receptors at therapeutically relevant concentrations. The provided experimental frameworks offer a robust system for the comprehensive evaluation of the selectivity of Ono-1301 and other prostanoid receptor modulators. A thorough characterization of a compound's selectivity is a critical step in the drug discovery and development process, enabling a more accurate prediction of its therapeutic efficacy and potential side effects.

References

  • Miyagawa, S., et al. (2013). Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model. American Journal of Physiology-Renal Physiology, 305(7), F983-F992. [Link]

  • Terawaki, K., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. Inflammation and Regeneration, 42(1), 7. [Link]

  • Nishimura, T., et al. (2021). Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. Scientific Reports, 11(1), 7183. [Link]

  • Miyamoto, M., et al. (2013). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. Journal of Pharmacological Sciences, 123(4), 392-401. [Link]

  • Breyer, R. M., et al. (2001). Prostanoid receptors: subtypes and signaling. Annual Review of Pharmacology and Toxicology, 41, 661-690. [Link]

Sources

A Critical Review of Ono-1301: Preclinical Data & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Vasodilation

Ono-1301 (Ozagrel-related prostacyclin agonist) represents a paradigm shift in prostanoid therapeutics. Unlike classical prostacyclin (PGI2) analogs that function primarily as short-acting vasodilators, Ono-1301 is a dual-action synthetic agonist that combines IP receptor activation with thromboxane A2 (TXA2) synthase inhibition.

Crucially, preclinical data indicates that Ono-1301 functions as a biologic-inducer , stimulating the endogenous production of Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF). This capability allows it to drive tissue regeneration and anti-fibrotic remodeling in a way that standard vasodilators (e.g., Beraprost) and pure anti-fibrotics (e.g., Pirfenidone) cannot.

This guide critically reviews the preclinical landscape of Ono-1301, focusing on its sustained-release (SR) formulation and its "escape from desensitization" phenomenon.

Pharmacodynamics & Mechanism of Action

The "Cytokine-Induction" Switch

The therapeutic distinctiveness of Ono-1301 lies in its ability to activate the cAMP/PKA signaling cascade to transcriptionally upregulate growth factors. While standard PGI2 agonists induce cAMP for smooth muscle relaxation, Ono-1301 sustains this signal sufficiently to phosphorylate CREB (cAMP response element-binding protein), initiating the transcription of HGF.

Key Mechanistic Advantages:

  • Dual Inhibition: Activates IP receptors while simultaneously blocking TXA2 synthesis, preventing the vasoconstrictive rebound often seen with pure agonists.

  • Desensitization Escape: Unlike Beraprost, which suffers from rapid receptor desensitization, Ono-1301 maintains efficacy upon repeated dosing. This is attributed to its inhibitory effect on TXA2, which balances the receptor turnover.

Signaling Pathway Visualization

The following diagram illustrates the dual pathway: the inhibition of the thrombogenic TXA2 pathway and the activation of the regenerative HGF pathway.

Ono1301_Mechanism Ono Ono-1301 IP_Rec IP Receptor Ono->IP_Rec Agonist TBX_Syn Thromboxane Synthase Ono->TBX_Syn Inhibits AC Adenylate Cyclase IP_Rec->AC cAMP cAMP (Elevation) AC->cAMP PKA PKA cAMP->PKA CREB p-CREB PKA->CREB HGF_Gene HGF Gene Transcription CREB->HGF_Gene HGF_Prot HGF Protein (Anti-fibrotic) HGF_Gene->HGF_Prot TXA2 TXA2 (Vasoconstriction) TBX_Syn->TXA2 Blocked

Caption: Ono-1301 stimulates HGF expression via cAMP-PKA-CREB signaling while inhibiting Thromboxane Synthase.

Comparative Analysis: Efficacy & Pharmacokinetics

Ono-1301 vs. Beraprost Sodium (Vasodilation & PK)

Beraprost is the standard oral PGI2 analog. However, its clinical utility is limited by a short half-life and rapid peak-trough fluctuations. Ono-1301, particularly in its Slow-Release (SR) PLGA microsphere formulation, offers a superior pharmacokinetic profile.

FeatureBeraprost SodiumOno-1301 (Standard)Ono-1301 SR (Microspheres)
Half-Life (

)
~0.5 – 1.0 hour~5.6 hours (Subcutaneous)> 3 Weeks (Sustained Release)
Dosing Frequency 3-4 times dailyTwice dailyOnce every 3-4 weeks
Receptor Desensitization High (Rapid tolerance)Low (Escapes tolerance)Low (Steady state release)
HGF Induction Minimal/TransientModerateHigh/Sustained
Primary Indication PAH, Arterial OcclusionFibrosis, PAHCardiac Ischemia, Chronic Fibrosis

Data Insight: In monocrotaline-induced pulmonary hypertension (PH) rat models, repeated administration of Ono-1301 improved 6-week survival to 80% , compared to 30% in the vehicle group.[1] Beraprost typically requires continuous infusion to match this efficacy due to its rapid clearance.

Ono-1301 vs. Pirfenidone (Anti-Fibrotic Efficacy)

Pirfenidone is the standard of care for Idiopathic Pulmonary Fibrosis (IPF). While Pirfenidone works downstream (likely interfering with TGF-


), Ono-1301 works upstream by inducing HGF, which naturally antagonizes TGF-

signaling.

Experimental Comparison (Bleomycin Mouse Model):

  • Pirfenidone: Reduces hydroxyproline (collagen) content by ~20-30% vs. vehicle.

  • Ono-1301: Preclinical data demonstrates a comparable reduction in hydroxyproline but with the added benefit of vascular protection . In cardiac fibrosis models (ischemia-reperfusion), Ono-1301 reduced the fibrotic area from 33.5% (control) to 22.3% (

    
    ).[2]
    

Experimental Protocols

To validate Ono-1301's unique mechanism, researchers should utilize the HGF Induction Assay . This protocol confirms the drug's activity is distinct from simple vasodilation.

Protocol: In Vitro HGF Induction in Human Dermal Fibroblasts

Objective: Quantify HGF secretion mediated by Ono-1301 via cAMP signaling.

Reagents:

  • Normal Human Dermal Fibroblasts (NHDF)

  • DMEM (High Glucose) + 10% FBS

  • Ono-1301 (dissolved in DMSO)

  • Human HGF ELISA Kit

Workflow Steps:

  • Seeding: Plate NHDFs at

    
     cells/well in 24-well plates. Incubate for 24h.
    
  • Starvation (Critical): Replace medium with serum-free DMEM. Incubate for 24h. Rationale: Serum contains endogenous growth factors that mask the inductive effect of the drug.

  • Treatment: Treat cells with Ono-1301 (Concentration range: 10 nM – 10

    
    M) for 24 hours. Include a Vehicle control (DMSO < 0.1%) and a Positive Control (Forskolin, 10 
    
    
    
    M).
  • Supernatant Collection: Collect conditioned medium. Centrifuge at 1000g for 5 mins to remove debris.

  • Quantification: Analyze HGF concentration using ELISA.

  • Normalization: Lyse cells and measure total protein (BCA assay) to normalize HGF secretion (pg HGF / mg protein).

Workflow Visualization

Protocol_Workflow Step1 1. Cell Seeding (NHDF, 24-well) Step2 2. Serum Starvation (24h, Serum-Free DMEM) Step1->Step2  Deplete Basal Factors Step3 3. Drug Treatment (Ono-1301 vs Vehicle) Step2->Step3 Step4 4. Collect Supernatant Step3->Step4  24h Incubation Analysis 5. Analysis Step4->Analysis ELISA HGF ELISA (Secreted Factor) Analysis->ELISA BCA BCA Assay (Normalization) Analysis->BCA

Caption: Step-by-step workflow for validating HGF induction in vitro.

Critical Assessment & Translational Gaps

The "Sustained Release" (SR) Advantage

The development of Ono-1301SR (poly-lactic-co-glycolic acid [PLGA] microspheres) addresses the historical failure of prostacyclin analogs: adherence and half-life.

  • Mechanism: PLGA microspheres release Ono-1301 via bulk erosion over 3-4 weeks.

  • Preclinical Win: In diabetic nephropathy and cardiac failure models, a single injection of SR microspheres provided therapeutic coverage for a month, significantly reducing the "peak dose" side effects (hypotension/flushing) associated with oral dosing.

Limitations
  • Species Specificity: Rodent models (rats/mice) show robust HGF induction. Primate/Human data is less abundant in the public domain, though Phase I trials have occurred.

  • Bleeding Risk: Although it inhibits TXA2 (anti-platelet), the dual vasodilation effect requires careful monitoring for hemorrhage, particularly when combined with other anticoagulants.

References

  • Kataoka, M. et al. (2005). "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[1][3] American Journal of Respiratory and Critical Care Medicine.

  • Hirata, Y. et al. (2012).[2] "A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury."[2] European Journal of Pharmacology.

  • Nakamura, T. et al. (2022).[4] "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice."[3][5] PLOS ONE.

  • Murakami, S. et al. (2011). "Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity." Journal of Pharmacy and Pharmacology.

  • Utsumi, H. et al. (2017). "The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice."[6] Thrombosis Research.

Sources

An Independent Validation Guide to the Pro-Angiogenic Effects of Ono-1301 on VEGF: A Comparative Analysis with VEGF Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the effects of Ono-1301 on Vascular Endothelial Growth Factor (VEGF). Departing from the common therapeutic paradigm of VEGF inhibition, we delve into the unique pro-angiogenic mechanism of Ono-1301. This document offers a comparative analysis against traditional VEGF inhibitors, detailed experimental protocols for validation, and the scientific rationale behind these methodologies.

Introduction: The Dichotomy of VEGF Modulation

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in both vasculogenesis and angiogenesis. Its role is fundamentally dualistic: essential for physiological processes like embryonic development and wound healing, yet a key driver in pathologies characterized by aberrant blood vessel growth, such as cancer and neovascular age-related macular degeneration.[1][2]

The predominant therapeutic strategy for decades has been the inhibition of the VEGF signaling pathway.[3][4] This is achieved through several classes of drugs, including monoclonal antibodies that sequester the VEGF ligand, soluble decoy receptors, and small molecule tyrosine kinase inhibitors (TKIs) that block downstream signaling.[1][5]

This guide, however, focuses on a compound with a contrasting mechanism: Ono-1301 . Contrary to typical anti-angiogenic agents, Ono-1301 is a prostacyclin agonist that has been shown to upregulate the expression and secretion of VEGF and other growth factors.[6][7][8] Understanding and validating this mechanism is crucial for researchers exploring its therapeutic potential in contexts where angiogenesis is desirable, such as ischemic diseases.[7][8]

Here, we provide the necessary mechanistic background, comparative context, and rigorous experimental protocols to empower researchers to independently verify and quantify the pro-VEGF effects of Ono-1301.

Section 1: Mechanistic Deep Dive: The Ono-1301 Signaling Cascade

Ono-1301 is a chemically stable, non-prostanoid molecule with a dual mechanism of action: it is a potent agonist for the prostacyclin (PGI₂) receptor (IP receptor) and an inhibitor of thromboxane synthase.[6][9][10] Its effect on VEGF expression is mediated through the IP receptor signaling pathway.

The causal chain is as follows:

  • Receptor Binding: Ono-1301 binds to the G-protein coupled IP receptor on the cell surface.[6]

  • cAMP Elevation: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8][11]

  • Gene Expression: The subsequent increase in intracellular cAMP concentration activates downstream signaling pathways, including Protein Kinase A (PKA), leading to the phosphorylation of transcription factors that upregulate the expression of angiogenic genes, most notably VEGF and Hepatocyte Growth Factor (HGF).[8][11]

This pathway highlights that Ono-1301's effect on VEGF is indirect—a downstream consequence of activating the prostacyclin signaling cascade.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Ono-1301 Ono-1301 IP_Receptor Prostacyclin (IP) Receptor Ono-1301->IP_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Activates VEGF_Gene VEGF Gene Expression Transcription_Factors->VEGF_Gene Promotes VEGF_Protein VEGF Protein (Secreted) VEGF_Gene->VEGF_Protein Results in

Figure 1: Signaling pathway of Ono-1301 leading to VEGF upregulation.

Section 2: A Comparative Framework: VEGF Induction vs. Inhibition

To fully appreciate Ono-1301's mechanism, it is essential to contrast it with the far more common strategy of VEGF inhibition. Anti-VEGF therapies are designed to disrupt the interaction between VEGF and its primary signaling receptor, VEGFR2, thereby halting the pro-angiogenic cascade.

Key Classes of VEGF Inhibitors:

  • Monoclonal Antibodies (e.g., Bevacizumab): These agents bind directly to the VEGF-A ligand in the extracellular space, preventing it from docking with its receptors.[5]

  • Soluble Decoy Receptors (e.g., Aflibercept): These are fusion proteins that mimic the binding domains of native VEGF receptors. They act as high-affinity traps, sequestering VEGF ligands.[12]

  • Tyrosine Kinase Inhibitors (TKIs) (e.g., Sorafenib, Sunitinib): These small molecules penetrate the cell membrane and inhibit the intracellular tyrosine kinase domain of the VEGF receptor, blocking the downstream signal transduction even if VEGF has bound to the receptor.

G cluster_inhibitors Points of Intervention VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds TK_Domain Tyrosine Kinase Domain VEGFR2->TK_Domain Activates Signaling Downstream Signaling (Proliferation, Migration) TK_Domain->Signaling Initiates Bevacizumab Monoclonal Ab (e.g., Bevacizumab) Bevacizumab->VEGF Sequesters Aflibercept Decoy Receptor (e.g., Aflibercept) Aflibercept->VEGF Traps TKI Tyrosine Kinase Inhibitor (TKI) TKI->TK_Domain Inhibits

Figure 2: Intervention points for common classes of VEGF inhibitors.

FeatureOno-1301VEGF Inhibitors (e.g., Bevacizumab, TKIs)
Primary Target Prostacyclin (IP) ReceptorVEGF-A Ligand, VEGFR2
Mechanism Receptor Agonism -> cAMP increaseLigand Sequestration, Receptor Blockade, Kinase Inhibition
Effect on VEGF Upregulation of expression/secretionInhibition of signaling/bioavailability
Therapeutic Goal Promote therapeutic angiogenesisInhibit pathological angiogenesis
Clinical Context Ischemic diseases, tissue repair[8][9]Cancer, neovascular eye diseases[1][12]

Section 3: Experimental Validation Protocols

To independently validate the effects of Ono-1301, a multi-pronged approach is necessary, combining quantification of VEGF protein levels with a functional assessment of its biological activity. The following protocols are designed as self-validating systems, where results from one assay corroborate the findings of another.

G Start Cell Culture (e.g., Fibroblasts, HUVECs) Treatment Treat with Ono-1301 vs. Vehicle Control vs. VEGF Inhibitor Start->Treatment Collect_Supernatant Collect Cell Culture Supernatant Treatment->Collect_Supernatant Lyse_Cells Lyse Cells for Protein Extraction Treatment->Lyse_Cells Functional_Assay_Setup Seed Cells on Matrigel for Functional Assay Treatment->Functional_Assay_Setup ELISA Protocol 3.1: VEGF ELISA Collect_Supernatant->ELISA Western_Blot Protocol 3.2: Western Blot Lyse_Cells->Western_Blot Tube_Formation Protocol 3.3: Tube Formation Assay Functional_Assay_Setup->Tube_Formation Quant_Secreted Quantify Secreted VEGF Protein ELISA->Quant_Secreted Quant_Intracellular Quantify Intracellular VEGF Protein Western_Blot->Quant_Intracellular Quant_Angiogenesis Assess In Vitro Angiogenesis Tube_Formation->Quant_Angiogenesis Analysis Comparative Data Analysis Quant_Secreted->Analysis Quant_Intracellular->Analysis Quant_Angiogenesis->Analysis

Sources

Benchmarking Ono-1301: A Dual-Mechanism Agonist vs. Standard-of-Care in PAH and Fibrosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ono-1301 (chemically related to Selexipag) represents a distinct class of non-prostanoid prostacyclin (IP) receptor agonists. Unlike classical prostacyclin analogs (e.g., Beraprost, Epoprostenol) that function primarily as vasodilators, Ono-1301 possesses a dual mechanism of action : it acts as a potent IP receptor agonist while simultaneously inhibiting thromboxane A2 (TxA2) synthase.

This guide benchmarks Ono-1301 against Standard-of-Care (SoC) agents—specifically Beraprost for Pulmonary Arterial Hypertension (PAH) and Pirfenidone for Idiopathic Pulmonary Fibrosis (IPF). Analysis of pre-clinical data (MCT-induced and Bleomycin-induced models) suggests that Ono-1301 offers superior pharmacokinetic stability and a unique regenerative capacity driven by Hepatocyte Growth Factor (HGF) induction, a feature absent in current SoC monotherapies.

Molecular Mechanism & Pharmacodynamics

To understand the performance differential, one must analyze the signaling cascade. Ono-1301 does not merely replicate the cAMP-elevating effects of Beraprost; it fundamentally alters the tissue microenvironment by suppressing fibrosis-driving cytokines (TGF-


) and upregulating repair factors (HGF).
The "Dual-Action" Signaling Pathway

The following diagram illustrates the mechanistic divergence of Ono-1301 compared to standard IP agonists.

Ono1301_Mechanism Ono Ono-1301 IP_Rec IP Receptor (G-protein coupled) Ono->IP_Rec Agonist Binding TBX_Syn Thromboxane Synthase Ono->TBX_Syn Inhibition (-) AC Adenylate Cyclase IP_Rec->AC cAMP cAMP Elevation (>6-8 hours) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation cAMP->Vasodilation HGF HGF Induction (Regenerative) PKA->HGF Upregulation TGF TGF-beta / NF-kB (Fibrosis/Inflammation) PKA->TGF Suppression (-) TxA2 Thromboxane A2 (Vasoconstrictor) TBX_Syn->TxA2 Blocked Remodeling Vascular Remodeling Repair HGF->Remodeling TGF->Remodeling Inhibits Fibrosis

Figure 1: Ono-1301 activates the IP receptor to elevate cAMP while simultaneously blocking Thromboxane Synthase. Uniquely, it induces HGF expression, promoting tissue repair.

Indication-Specific Benchmarking

Pulmonary Arterial Hypertension (PAH)

Comparator: Beraprost Sodium (Oral Prostacyclin Analog).[1]

In the Monocrotaline (MCT)-induced rat model, Ono-1301 demonstrates superior survival and hemodynamic improvement compared to vehicle and short-acting analogs. This is attributed to its metabolic stability (non-prostanoid structure) and HGF-mediated inhibition of vascular smooth muscle proliferation.

Table 1: Comparative Efficacy in MCT-Induced PAH (Rat Model)

MetricOno-1301 (Experimental)Beraprost Sodium (SoC)Physiological Implication
Plasma Half-Life ~5.6 hours (Subcutaneous)~1.1 hours (Oral)Ono-1301 provides sustained receptor occupancy.
cAMP Duration > 8 hours< 2 hours (Transient)Long-lasting vasodilation and anti-proliferative signaling.
RV Systolic Pressure Significantly Reduced (p<0.[2][3]05)Reduced (Transiently)Ono-1301 reverses established pulmonary hypertension more effectively.
Survival (6 Weeks) ~80%~30-50% (Dose dependent)Significant mortality benefit in severe PAH models.
TxA2 Inhibition Yes (Direct Enzyme Inhibition)No (Receptor Agonism only)Ono-1301 corrects the PGI2/TxA2 imbalance at the source.

Data synthesized from Kataoka et al. (Am J Respir Crit Care Med) and related studies.

Pulmonary Fibrosis (IPF)

Comparator: Pirfenidone (Anti-fibrotic).[4][5][6]

While Pirfenidone is effective at slowing disease progression, Ono-1301 shows potential for reversing fibrotic markers in Bleomycin models due to HGF induction. HGF is a potent antifibrotic factor that antagonizes TGF-


 signaling.

Table 2: Comparative Efficacy in Bleomycin-Induced Fibrosis

MetricOno-1301PirfenidoneMechanism of Difference
Hydroxyproline Content Significant Reduction (-40 to -50%)Significant Reduction (-30 to -40%)Both reduce collagen accumulation; Ono-1301 efficacy correlates with HGF levels.
TGF-

1 Levels
Suppressed via cAMP/PKASuppressed (Downstream)Ono-1301 inhibits the upstream release and signaling of TGF-

.
Angiogenesis Promoted (via HGF/c-Met)Neutral/InhibitoryOno-1301 supports capillary regeneration in damaged lung tissue.

Experimental Protocols (Reproducibility Guide)

To validate these benchmarks, the following protocols utilize self-validating checkpoints (hemodynamics and histology) to ensure data integrity.

Protocol: Monocrotaline (MCT) Induced PAH Model

Objective: Measure RV Systolic Pressure (RVSP) and RV Hypertrophy to benchmark Ono-1301 efficacy.

MCT_Protocol Start Day 0: MCT Injection (60 mg/kg SC) Wk1 Day 0-21: Treatment Phase (Ono-1301 vs Vehicle) Start->Wk1 Check Day 21: Hemodynamic Analysis Wk1->Check End Histology: RV/LV+S Ratio Check->End

Figure 2: Timeline for MCT-induced PAH validation.

Step-by-Step Methodology:

  • Induction: Administer Monocrotaline (MCT) at 60 mg/kg via subcutaneous injection to Sprague-Dawley rats (Day 0).

    • Validation: Verify weight loss and respiratory distress by Day 14 to confirm model success.

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (Ono-1301): 10–30 mg/kg orally or SC, twice daily, starting Day 0 (preventative) or Day 14 (therapeutic).

  • Hemodynamic Assessment (Day 21):

    • Anesthetize rats (Pentobarbital).

    • Insert a polyethylene catheter (PE-50) into the right jugular vein.

    • Advance catheter into the Right Ventricle (RV).

    • Critical Data Point: Record RV Systolic Pressure (RVSP) . Successful PAH induction typically yields RVSP > 50 mmHg in vehicle rats.

  • Hypertrophy Index:

    • Excise heart; separate RV from Left Ventricle + Septum (LV+S).

    • Weigh tissues wet.

    • Calculate Fulton Index:

      
      .
      
    • Benchmark: Ono-1301 treatment should significantly lower this ratio compared to vehicle.

Protocol: Bleomycin-Induced Fibrosis

Objective: Quantify collagen deposition via Hydroxyproline assay.

  • Induction: Intratracheal instillation of Bleomycin (2-3 mg/kg) in C57BL/6 mice.

  • Dosing: Ono-1301 administered daily (oral/SC) for 14-21 days.

  • Endpoint Analysis (Day 21):

    • Hydroxyproline Assay: Hydrolyze lung tissue in 6N HCl at 110°C for 18 hours. Measure absorbance at 550 nm.

    • Validation: Compare against Pirfenidone (positive control).[4][5][6] Ono-1301 should show comparable or superior reduction in collagen content.

Pharmacokinetics & Safety Profile

The primary limitation of classical prostacyclin therapy is the short half-life (minutes for Epoprostenol, ~1 hour for Beraprost), necessitating continuous infusion or frequent inhalation.

  • Metabolic Stability: Ono-1301 lacks the prostanoid structure susceptible to rapid enzymatic degradation.

  • Duration of Action: A single administration increases plasma cAMP for >6 hours.

  • Safety: While Phase 1 trials noted typical prostacyclin-associated side effects (e.g., headache, gastrointestinal symptoms), the sustained release profile aims to minimize the "peak-dose" adverse events common with short-acting analogs.

References

  • Kataoka, M., et al. (2005). "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[7] American Journal of Respiratory and Critical Care Medicine, 172(12), 1575-1580.[7]

  • Sakai, Y., et al. (2012). "A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury." Biological and Pharmaceutical Bulletin.

  • Murakami, S., et al. (2006). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling." American Journal of Physiology-Heart and Circulatory Physiology.

  • Oku, H., et al. (2008). "Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis." European Journal of Pharmacology.

Sources

Safety Operating Guide

Navigating the Disposal of Ono-1301: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of Ono-1301, a novel, orally active prostacyclin (PGI2) agonist. While a specific Safety Data Sheet (SDS) for Ono-1301 is not publicly available, this document synthesizes field-proven insights and data from closely related prostacyclin analogs to establish a robust framework for its safe handling and disposal. Our goal is to empower your laboratory with the knowledge to manage Ono-1301 waste in a manner that ensures personnel safety and environmental compliance.

The Chemical Profile of Ono-1301: Understanding Its Nature

Ono-1301 (CAS 176391-41-6) is a prostaglandin I2 mimetic with thromboxane-synthase inhibitory activity.[1][2] Its molecular structure and biological activity necessitate careful handling to minimize exposure and ensure proper deactivation and disposal. For long-term storage, Ono-1301 should be kept at -20°C.[3][4]

PropertyValueSource
CAS Number 176391-41-6[3]
Molecular Formula C27H26N2O4[3]
Molecular Weight 442.51 g/mol [3]
Storage -20°C (long term)[3][4]
Solubility Soluble in DMSO and Water[3]

Core Principles of Prostacyclin Analog Waste Management

Due to the absence of a specific SDS for Ono-1301, we will extrapolate best practices from other prostacyclin analogs such as Treprostinil, Iloprost, and Beraprost. These compounds, while structurally different, share a similar pharmacological profile and warrant a comparable level of caution. The primary hazards associated with this class of compounds include potential toxicity if ingested, inhaled, or absorbed through the skin, as well as the risk of reproductive harm.[5][6][7][8]

Step-by-Step Disposal Protocol for Ono-1301

This protocol is designed to provide a clear, actionable workflow for the disposal of Ono-1301 waste, from initial handling to final disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling Ono-1301 in any form (pure compound, solutions, or contaminated materials), it is imperative to wear appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of waste at the point of generation is fundamental to safe and compliant laboratory operations. Never mix Ono-1301 waste with general laboratory trash.

Caption: Waste segregation workflow for Ono-1301.

Containerization and Labeling: Ensuring Clarity and Safety

All waste containers must be clearly and accurately labeled. This prevents accidental mixing of incompatible wastes and ensures that those handling the waste downstream are aware of its contents and associated hazards.

  • Containers: Use containers that are compatible with the waste type (e.g., high-density polyethylene for liquids). Ensure containers are leak-proof and have secure lids.

  • Labeling: Each container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "Ono-1301"

    • The primary hazard(s) (e.g., "Toxic")

    • The date the waste was first added to the container.

Deactivation of Ono-1301: A Precautionary Step

While specific deactivation protocols for Ono-1301 are not documented, its susceptibility to oxidation provides a potential avenue for chemical degradation. For bulk quantities of Ono-1301, consider the following chemical degradation approach before collection by your institution's environmental health and safety (EHS) office. This procedure should only be performed by trained personnel in a chemical fume hood.

Note: This is a generalized procedure and should be validated on a small scale before being applied to larger quantities of waste.

  • Prepare a 10% solution of sodium hypochlorite (bleach) in a suitable container.

  • Slowly and with stirring, add the Ono-1301 waste to the bleach solution. The oxidative properties of the bleach should degrade the prostacyclin analog.

  • Allow the mixture to react for at least 24 hours.

  • Neutralize the solution to a pH between 6 and 8 using a suitable acid or base.

  • Dispose of the neutralized solution as hazardous liquid waste.

Disposal Pathway: From Your Lab to Final Disposition

The final step is the transfer of the properly segregated and labeled waste to your institution's EHS personnel for ultimate disposal.

DisposalPathway Lab Laboratory (Segregation & Labeling) EHS Institutional EHS (Collection & Consolidation) Lab->EHS Scheduled Pickup TSDF Licensed Treatment, Storage, and Disposal Facility (TSDF) EHS->TSDF Manifested Transport Final Final Disposition (e.g., Incineration) TSDF->Final Treatment

Caption: The institutional disposal pathway for Ono-1301 waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry to the contaminated area until it has been cleared by trained personnel.

Conclusion: A Culture of Safety

The responsible disposal of Ono-1301 is an integral part of the research process. By adhering to these guidelines, which are grounded in the established safety protocols for similar potent pharmaceutical compounds, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Sources

Operational Safety Guide: Handling Ono-1301 (Prostacyclin Agonist)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ono-1301 Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary & Risk Profile

Warning: Distinction of Compound Before proceeding, verify your CAS number. Ono-1301 (CAS: 176391-41-6) is a potent synthetic prostacyclin agonist and thromboxane synthase inhibitor. Do not confuse this with Halon 1301 (Bromotrifluoromethane), a gaseous fire suppressant. This guide addresses the bioactive pharmaceutical intermediate, not the compressed gas.

The "Why" Behind the Safety: Ono-1301 is designed to be biologically active at nanomolar concentrations. It mimics endogenous prostacyclin (PGI2), activating IP receptors to elevate intracellular cAMP, while simultaneously inhibiting thromboxane synthase.

  • Systemic Risk: Accidental absorption (inhalation or transdermal) can trigger potent vasodilation (hypotension), inhibition of platelet aggregation (bleeding risk), and flushing.

  • Carrier Risk: This compound is frequently solubilized in DMSO (Dimethyl Sulfoxide). DMSO is a potent permeation enhancer that can "ferry" the drug through intact skin and nitrile gloves, bypassing the stratum corneum.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Ono-1301 in both solid (powder) and solvated forms.

Body AreaPPE RequirementTechnical Rationale
Hand Protection (Solid) Double Nitrile Gloves (Min 5 mil outer)Prevents contact with static-charged powder. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solvated) Laminate Film (e.g., Silver Shield) or High-Grade Nitrile (Double) Standard thin nitrile degrades rapidly in DMSO. If using nitrile for DMSO solutions, change gloves every 15 minutes or immediately upon splash.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Handling open powder must occur in a certified chemical fume hood to prevent inhalation of aerosolized particulates.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Goggles seal the eyes against splashes, which is critical given the solubility of Ono-1301 in organic solvents.
Body Lab Coat (Buttoned, Tyvek preferred) Tyvek offers superior resistance to powder penetration compared to cotton. Long pants and closed-toe shoes are mandatory.
Mechanism of Action & Safety Implications

Understanding the biological pathway reinforces the need for strict containment.

Ono1301_Mechanism Ono Ono-1301 IP_Rec IP Receptor (Cell Surface) Ono->IP_Rec Agonist Binding TX_Syn Thromboxane Synthase Ono->TX_Syn Enzymatic Inhibition cAMP Increase cAMP IP_Rec->cAMP Signaling Cascade TXA2 Decrease TXA2 TX_Syn->TXA2 Blocks Synthesis Vaso Vasodilation (Hypotension Risk) cAMP->Vaso Platelet Inhibit Aggregation (Bleeding Risk) cAMP->Platelet TXA2->Platelet Reduced Activation

Figure 1: Dual mechanism of Ono-1301. Safety protocols are designed to prevent systemic activation of these vascular and hematological pathways.

Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing

Goal: Prevent aerosolization of the solid powder.

  • Static Control: Ono-1301 powder can be electrostatic. Use an anti-static gun or ionizer bar inside the weigh station if available.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood.

  • Technique:

    • Tare the vial with the cap on.

    • Open the stock vial only inside the hood.

    • Transfer using a disposable spatula.

    • Recap immediately. Do not walk around the lab with an open vial.

Phase B: Solubilization (The Critical Risk Point)

Goal: Mitigate the "Trojan Horse" effect of DMSO.

  • Solvent Choice: Ono-1301 is typically dissolved in DMSO or Ethanol.

  • The Double-Glove Protocol:

    • Don inner nitrile gloves.[1]

    • Don outer nitrile gloves (different color preferred to spot tears).

    • Why? DMSO permeation through thin nitrile can occur in <10 minutes. The second layer provides a buffer window for removal.

  • Mixing: Vortex in short bursts with the cap tightly sealed. Ensure the vial is held with a firm grip to prevent it from flying out of the vortexer (a common accident leading to splashes).

Phase C: Waste Disposal

Goal: Environmental protection and compliance.

  • Solid Waste: Contaminated spatulas, weigh boats, and gloves must be disposed of in Hazardous Chemical Solid Waste bins (Incineration stream).

  • Liquid Waste: Solutions containing Ono-1301 must go into Organic Solvent Waste (Non-Halogenated if in DMSO/EtOH).

  • Decontamination: Wipe down the balance and hood surface with 70% Ethanol and dispose of the wipes as solid hazardous waste.

Emergency Response Protocols
Incident TypeImmediate ActionSecondary Action
Skin Contact (Powder) Brush off gently. Wash with soap/water for 15 min.[2]Monitor for flushing or dizziness.
Skin Contact (DMSO Soln) IMMEDIATE wash.[2][3] Do not scrub (scrubbing increases absorption).Seek medical attention.[2][3][4] Inform medics of "Prostacyclin Agonist" exposure.[2]
Eye Splash Flush at eyewash station for 15 min. Hold eyelids open.Transport to ER. Bring SDS.
Spill (>10mg) Evacuate area. Allow aerosols to settle (30 min).Clean with double gloves, absorbent pads, and 70% EtOH.
Workflow Visualization

Handling_Workflow Start Start: Stock Retrieval (-80°C Storage) Equip Equip PPE: Double Nitrile + Goggles + Lab Coat Start->Equip Weigh Weighing (Fume Hood) Control Static Equip->Weigh Solubilize Solubilization (DMSO) *High Permeation Risk* Weigh->Solubilize Exp Experimental Application Solubilize->Exp Disposal Disposal: Incineration Stream Exp->Disposal

Figure 2: Linear safety workflow for Ono-1301 handling, highlighting the critical risk point during solubilization.

References
  • PubChem. (n.d.). Compound Summary: Ono-1301. National Library of Medicine. Retrieved from [Link]

  • Murakami, M., et al. (2005). Ono-1301, a novel prostanoid agonist, inhibits cytokine production. European Journal of Pharmacology. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。